Product packaging for Helioseal(Cat. No.:CAS No. 103469-50-7)

Helioseal

Cat. No.: B020656
CAS No.: 103469-50-7
M. Wt: 798.9 g/mol
InChI Key: SXMUXFDPJBTNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helioseal is a resin-based pit and fissure sealant specifically formulated for dental caries prevention research. As a professionally designed investigative tool, it enables researchers to study the efficacy, retention, and mechanical properties of occlusal sealants in controlled settings. The material is characterized by its excellent flowability, which ensures deep penetration into fissures, and its light-curing properties for precise handling. Main Research Applications: this compound is primarily utilized in studies investigating the long-term retention rates of fissure sealants in permanent molars, including comparative studies against other sealant materials. It serves as a critical tool in clinical trials evaluating caries prevention efficacy, with research demonstrating significant protection from occlusal decay. Furthermore, it is employed in investigations examining the impact of bonding agents on sealant retention, particularly in teeth with structural challenges such as dental fluorosis. Specific Research Value and Mechanism of Action: this compound functions through mechanical retention, physically sealing pit and fissure surfaces to prevent nutrient and habitat availability for cariogenic bacteria. Certain formulations within the this compound product line offer additional research capabilities through fluoride-releasing properties, providing a sustained source of fluoride ions that inhibit demineralization and enhance remineralization of adjacent enamel. The material's thixotropic behavior and varying polymerization times across different versions enable comparative studies on application efficiency and clinical workflow. Recent advancements include Bis-GMA-free formulations, allowing investigators to study modern monomer systems while maintaining equivalent retention performance to established materials. Research Context: Multiple clinical studies have established the research utility of this compound, demonstrating high retention rates and effective caries protection over evaluation periods extending to 36 months. Its consistent performance in split-mouth design studies and operator-dependent retention analysis makes it a valuable standardized material for controlled clinical trials in preventive dentistry. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H58O14 B020656 Helioseal CAS No. 103469-50-7

Properties

CAS No.

103469-50-7

Molecular Formula

C43H58O14

Molecular Weight

798.9 g/mol

IUPAC Name

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C29H36O8.C14H22O6/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3;1,3,5-10H2,2,4H3

InChI Key

SXMUXFDPJBTNRM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O

Synonyms

Helioseal

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Helioseal F Plus® Sealant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical composition of Helioseal F Plus®, a light-curing, fluoride-releasing fissure sealant developed by Ivoclar Vivadent. The information presented herein is compiled from manufacturer's scientific documentation and safety data sheets to assist researchers, scientists, and drug development professionals in understanding the material's formulation and properties.

Core Chemical Composition

This compound F Plus® is a resin-based composite material, which means its composition can be broadly categorized into an organic resin matrix, inorganic fillers, and an initiator system, along with other minor components. The organic matrix constitutes the bulk of the sealant by mass, approximately 70-80%, while the inorganic fillers make up about 15-25% of the material.[1]

Data Presentation: Summary of Chemical Components

The following tables summarize the quantitative data available for the chemical composition of this compound F Plus®.

Table 1: Major Components of this compound F Plus®

Component CategorySpecific ChemicalCAS NumberConcentration (% w/w)Function
Resin Matrix Urethane (B1682113) dimethacrylate (UDMA)72869-86-425 - 50%Cross-linking monomer, provides mechanical strength.[1]
Aromatic aliphatic urethane dimethacrylate1219495-43-810 - <25%Cross-linking monomer, contributes to mechanical properties.[2]
2-Methacryloyloxy-ethyl phosphate (B84403) (HEMA Phosphate)15458-75-010 - <25%Reactive diluent, enhances adhesion.
Inorganic Fillers Aluminium fluorosilicate glassNot specified15 - 25% (total fillers)Provides wear resistance and releases fluoride (B91410).
Silicon dioxide7631-86-915 - 25% (total fillers)Contributes to stiffness and smooth surface finish.[1]
Initiator System Camphorquinone10293-72-8Not specifiedPhotoinitiator, absorbs blue light to start polymerization.[1]
Ethyl p-dimethylaminobenzoate10287-53-3<2.5%Co-initiator, accelerates the polymerization process.[3]
Pigment Titanium dioxide13463-67-70.1 - 1%Provides the white-shaded appearance.[4]

Concentration ranges are derived from safety data sheets and may vary slightly between batches.

Functional Roles of Core Components

The specific combination of chemical components in this compound F Plus® is designed to achieve optimal clinical performance.

  • Resin Matrix: The foundation of the sealant is a mixture of dimethacrylate monomers. Urethane dimethacrylate (UDMA) and aromatic aliphatic UDMA are chosen for their moderate viscosity, high mechanical strength as cross-linkers, and low water absorption due to the absence of hydroxyl side groups.[1] The relatively high molar mass of UDMA also contributes to low polymerization shrinkage.[1] HEMA Phosphate acts as a reactive diluent, reducing the viscosity of the monomer mixture to allow it to flow easily into pits and fissures.[1]

  • Inorganic Fillers: A blend of aluminium fluorosilicate glass and silicon dioxide is used to enhance the physical properties of the sealant.[1] These fillers improve wear resistance and provide the desired stiffness.[1] The aluminium fluorosilicate glass also serves as a source of fluoride release, which is a key feature for caries prevention.[1]

  • Initiator System: this compound F Plus® is a light-cured material, and its polymerization is initiated by a photoinitiator system. Camphorquinone is the primary photoinitiator, which absorbs blue light in the 410-500 nm wavelength range.[1] A tertiary aromatic amine, ethyl p-dimethylaminobenzoate, acts as a co-initiator to accelerate the polymerization reaction upon light activation.[1][3]

  • Pigment: Titanium dioxide is included in a small percentage to give the sealant its white-shaded appearance, making it easily visible for placement and follow-up examinations.[4]

Experimental Protocols for Chemical Characterization

The following are detailed methodologies for key experiments that can be employed to analyze the chemical composition of methacrylate-based dental sealants like this compound F Plus®.

Analysis of Resin Monomers: HPLC-MS and GC-MS

Objective: To qualitatively and quantitatively determine the methacrylate (B99206) monomers present in the unpolymerized sealant.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of analytical standards for expected monomers (UDMA, HEMA, etc.) in a suitable solvent like acetonitrile (B52724) at a concentration of approximately 2000 mg/L.

    • Create a series of calibration standards by diluting the stock solutions to a concentration range of 5–500 µg/L for HPLC-MS and 1-100 ppm for GC-MS.

    • Dissolve a known weight of the unpolymerized this compound F Plus® sealant in a suitable solvent (e.g., acetonitrile or dichloromethane) to achieve a concentration within the calibration range.

  • Instrumentation and Parameters (HPLC-MS):

    • High-Performance Liquid Chromatography (HPLC):

      • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 4.6 mm inner diameter, 5 µm particle size).

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic mobile phase is 65:35 (v/v) acetonitrile:water with 0.1% formic acid.

      • Flow Rate: 1 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 45 °C.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

      • Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 300 °C.

  • Instrumentation and Parameters (GC-MS):

    • Gas Chromatography (GC):

      • Column: A suitable capillary column for separating methacrylates.

      • Carrier Gas: Helium.

      • Temperature Program: An appropriate temperature gradient to separate the monomers of interest.

    • Mass Spectrometry (MS):

      • Ionization: Electron ionization (EI).

  • Data Analysis:

    • Identify the monomers in the sample by comparing their retention times and mass spectra with those of the analytical standards.

    • Quantify the amount of each monomer by constructing a calibration curve from the peak areas of the standards.

Determination of Filler Content: Thermogravimetric Analysis (TGA) or Ashing Method

Objective: To determine the weight percentage of inorganic fillers in the polymerized sealant.

Methodology:

  • Sample Preparation:

    • Cure a sample of this compound F Plus® according to the manufacturer's instructions (light cure for the recommended time).

    • Accurately weigh the cured sample (initial weight).

  • Analysis (Ashing Method):

    • Place the weighed sample in a crucible.

    • Heat the crucible in a high-temperature furnace to a temperature sufficient to burn off the organic resin matrix (e.g., 800 °C) for a set period (e.g., 15 minutes).

    • Allow the crucible to cool in a desiccator to prevent moisture absorption.

    • Weigh the remaining inorganic ash (final weight).

  • Calculation:

    • Filler content (% w/w) = (Final Weight / Initial Weight) x 100

Characterization of Polymerization: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To monitor the conversion of methacrylate groups during polymerization.

Methodology:

  • Sample Preparation:

    • Place a small amount of unpolymerized this compound F Plus® onto the ATR crystal of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire a baseline spectrum of the unpolymerized material.

    • Initiate polymerization by light-curing the sample directly on the ATR crystal for the recommended duration.

    • Continuously acquire spectra during and after the light exposure to monitor the changes in the infrared absorption bands.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the methacrylate C=C double bond peak, typically around 1636 cm⁻¹.

    • Use a stable internal reference peak that does not change during polymerization for normalization.

    • Calculate the degree of conversion (DC%) by comparing the peak height or area of the C=C bond before and after polymerization. The C-O stretching peak at 1320 cm⁻¹ can also be used for more accurate results.

Mandatory Visualization

Chemical Composition and Functional Relationships

The following diagram illustrates the core components of this compound F Plus® and their functional interplay.

HeliosealFPlus_Composition cluster_matrix Resin Matrix (70-80%) cluster_fillers Inorganic Fillers (15-25%) cluster_initiator Initiator System cluster_pigment Pigment UDMA Urethane Dimethacrylate (UDMA) This compound This compound F Plus® UDMA->this compound Mechanical Strength Aromatic_UDMA Aromatic Aliphatic UDMA Aromatic_UDMA->this compound Mechanical Strength HEMA_P HEMA Phosphate HEMA_P->this compound Viscosity Control Al_F_Si_Glass Aluminium Fluorosilicate Glass Al_F_Si_Glass->this compound Fluoride Release & Wear Resistance SiO2 Silicon Dioxide SiO2->this compound Stiffness & Smoothness Camphorquinone Camphorquinone Co_initiator Ethyl p-dimethylaminobenzoate Camphorquinone->Co_initiator activates Co_initiator->UDMA initiates polymerization of Co_initiator->Aromatic_UDMA initiates polymerization of Co_initiator->HEMA_P initiates polymerization of TiO2 Titanium Dioxide TiO2->this compound White Shade This compound->UDMA forms This compound->Aromatic_UDMA forms This compound->HEMA_P forms This compound->Al_F_Si_Glass contains This compound->SiO2 contains This compound->Camphorquinone activated by This compound->Co_initiator This compound->TiO2 colored by

Caption: Chemical components and their functional roles in this compound F Plus®.

Experimental Workflow for Chemical Analysis

The following diagram outlines a logical workflow for the comprehensive chemical analysis of a resin-based dental sealant.

ExperimentalWorkflow cluster_unpolymerized Unpolymerized Sample Analysis cluster_polymerized Polymerized Sample Analysis cluster_results Results start This compound F Plus® Sample dissolve Dissolve in Solvent start->dissolve ftir_unpoly ATR-FTIR (Baseline) start->ftir_unpoly cure Light Cure start->cure hplc_ms HPLC-MS Analysis dissolve->hplc_ms gc_ms GC-MS Analysis dissolve->gc_ms monomer_id Monomer Identification & Quantification hplc_ms->monomer_id gc_ms->monomer_id conversion_degree Degree of Conversion ftir_unpoly->conversion_degree tga TGA / Ashing cure->tga ftir_poly ATR-FTIR (Polymerization) cure->ftir_poly filler_content Filler Content (% w/w) tga->filler_content ftir_poly->conversion_degree

Caption: Workflow for the chemical analysis of this compound F Plus®.

References

The Core Mechanism of Helioseal Fluoride-Releasing Sealants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Helioseal fluoride-releasing sealants, with a focus on this compound F and this compound F Plus. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in dental material science and drug development. This document synthesizes data from various in-vitro studies to elucidate the composition, fluoride (B91410) release kinetics, and the underlying chemical processes that contribute to the anti-caries efficacy of these materials.

Composition and Fluoride Source

This compound F and this compound F Plus are resin-based, light-curing pit and fissure sealants. The core of their fluoride-releasing capability lies in the specific composition of their filler particles.

  • Resin Matrix: The polymer matrix of this compound sealants is primarily composed of dimethacrylate monomers such as Bis-GMA (Bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate).[1] This hydrophobic resin matrix provides the structural integrity and durability of the sealant.

  • Fluoride-Releasing Filler: The key component for fluoride release is the incorporation of aluminium fluorosilicate glass as a filler.[2] This glass serves a dual purpose: it enhances the mechanical properties of the sealant and acts as a reservoir for fluoride ions.[2] The filler content in this compound F Plus is approximately 15-25%.[2]

Mechanism of Fluoride Release

The release of fluoride from the aluminium fluorosilicate glass within the resin matrix is not a simple, continuous dissolution. Instead, it is a complex, biphasic process governed by two primary mechanisms: a rapid surface-level release followed by a slower, sustained release.[2][3]

  • Initial Burst Release: Immediately upon exposure to an aqueous environment, such as saliva, a rapid release of fluoride occurs. This "burst effect" is attributed to the washing away of loosely bound fluoride ions from the surface of the glass filler particles.[4] This initial high concentration of fluoride is crucial for immediate anti-caries action in the sealed pits and fissures.

  • Sustained Diffusion and Ion-Exchange: Following the initial burst, the fluoride release rate decreases and stabilizes to a lower, more sustained level. This long-term release is governed by a diffusion-controlled mechanism.[4][5] It is widely proposed that this occurs via an ion-exchange process where fluoride ions (F⁻) from the fluorosilicate glass are exchanged for hydroxyl ions (OH⁻) from the surrounding aqueous medium.[1] This process is facilitated by the ingress of water into the resin matrix, allowing for the slow diffusion of ions. The hydrophobic nature of the resin matrix modulates this water absorption and, consequently, the rate of ion exchange.

The chemical representation of this ion-exchange can be simplified as:

Glass-F⁻ + OH⁻(aq) ⇌ Glass-OH⁻ + F⁻(aq)

This sustained release ensures a long-term protective effect against demineralization.

Quantitative Analysis of Fluoride Release

Numerous in-vitro studies have quantified the fluoride release from this compound F and this compound F Plus. The data consistently show a biphasic release pattern, with the highest release occurring within the first 24-48 hours, followed by a gradual decline to a stable, lower level over several weeks.[2][3] The rate and cumulative amount of fluoride release are influenced by environmental factors such as the storage medium and pH.

Fluoride Release Over Time

The following tables summarize the quantitative data on fluoride release from this compound F and this compound F Plus as reported in various studies.

This compound F Mean Fluoride Release (ppm/mg) Cumulative Fluoride Release (ppm/mg) Storage Medium Time Points Source
Study 10.0009 ± 0.00030.0750.9% NaCl1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks[5][6]
Study 1Not specified0.054Deionized Water1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks[7]
This compound F Plus Mean Fluoride Release (ppm/mg) Cumulative Fluoride Release (ppm/mg) Storage Medium Time Points Source
Study 10.0012 ± 0.00060.0990.9% NaCl1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks[5][6]
Study 1Not specified0.086Deionized Water1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks[7]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Influence of Environmental Factors
  • Storage Medium: Studies have shown that the type of storage medium can influence the rate of fluoride release. For instance, one study observed that this compound F exhibited a higher degree of fluoride ion emission into a saline solution compared to deionized water, a finding that contrasts with observations for some other sealant materials.[6] This may be due to the presence of other ions in the saline solution influencing the ion-exchange process.

  • pH: Acidic conditions have been shown to enhance fluoride release from resin-based dental materials.[8][9] A lower pH environment, such as that which occurs during a carious attack, can accelerate the ion-exchange mechanism, leading to a greater release of fluoride when it is most needed for remineralization.

Experimental Protocols

The following section outlines a generalized methodology for the in-vitro evaluation of fluoride release from this compound sealants, based on protocols described in the cited literature.

Specimen Preparation
  • Molding: Disc-shaped specimens of the sealant material are typically prepared using standardized molds (e.g., 10 mm in diameter and 2 mm in thickness).

  • Dispensing and Curing: The sealant material is dispensed into the molds, covered with a mylar strip to prevent the formation of an oxygen-inhibited layer, and light-cured according to the manufacturer's instructions (e.g., 20 seconds with a standard dental curing light).

  • Finishing: Post-curing, specimens may be finished and polished to create a standardized surface, or left unfinished, depending on the study's objectives.

  • Storage: Prior to the experiment, specimens are often stored in a humid environment at 37°C for a short period (e.g., 24 hours) to allow for initial setting reactions to complete.

Fluoride Release Measurement
  • Immersion: Each specimen is immersed in a fixed volume of a specific storage medium (e.g., 5 mL of deionized water, 0.9% NaCl solution, or artificial saliva) in a sealed polyethylene (B3416737) vial.

  • Incubation: The vials are incubated at a constant temperature, typically 37°C, to simulate oral conditions.

  • Sampling: At predetermined time intervals (e.g., 1 hour, 3 hours, 24 hours, 48 hours, and weekly thereafter), the storage solution is collected for fluoride analysis. The specimens are then transferred to new vials containing fresh storage medium.

  • Fluoride Analysis: The fluoride concentration in the collected solutions is measured using a fluoride ion-selective electrode connected to an ion analyzer.

  • Calibration: The electrode is calibrated before each set of measurements using a series of standard fluoride solutions of known concentrations (e.g., 0.1, 1.0, and 10.0 ppm).

  • Buffering: A total ionic strength adjustment buffer (TISAB) is added to both the standard solutions and the samples in a fixed ratio (e.g., 1:10) to maintain a constant pH and decomplex any fluoride that may have bound to other ions.

  • Data Calculation: The measured fluoride concentration is typically normalized to the surface area or mass of the specimen to allow for comparison between different materials and studies.

Visualizations

Signaling Pathways and Logical Relationships

Fluoride_Release_Mechanism cluster_sealant This compound Sealant Matrix cluster_oral_env Aqueous Oral Environment cluster_process Release Process Resin Resin Matrix (Bis-GMA, UDMA, TEGDMA) Filler Aluminium Fluorosilicate Glass Filler (F⁻ Reservoir) Ion_Exchange Ion Exchange (F⁻ for OH⁻) Filler->Ion_Exchange OH_ions Hydroxyl Ions (OH⁻) OH_ions->Ion_Exchange Water Water (H₂O) Water_Ingress Water Ingress into Resin Water->Water_Ingress Water_Ingress->Ion_Exchange enables Fluoride_Release Fluoride Ion (F⁻) Release Ion_Exchange->Fluoride_Release

Caption: Proposed mechanism of sustained fluoride release from this compound sealant.

Experimental Workflows

Fluoride_Measurement_Workflow cluster_prep Specimen Preparation cluster_exp Fluoride Release Experiment cluster_analysis Analysis A Mold Sealant into Discs B Light Cure A->B C Finish & Polish (optional) B->C D Immerse in Storage Medium (e.g., Saline, dH₂O) C->D E Incubate at 37°C D->E F Collect Solution at Time Intervals E->F G Replenish Fresh Medium F->G H Add TISAB Buffer F->H G->E I Measure [F⁻] with Ion-Selective Electrode H->I J Calculate & Normalize Data I->J

References

Technical Guide: Monomer Composition of Helioseal® Dental Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the monomer composition of the Helioseal® dental sealant product line. The information is compiled from technical and safety data sheets to offer a comprehensive overview for research and development purposes.

Monomer Composition of this compound® Product Variants

The this compound® brand encompasses several formulations, each with a distinct monomer composition tailored to specific clinical applications. The primary resin systems are based on Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).

Quantitative Monomer Composition

The following table summarizes the quantitative monomer composition of various this compound® products. It is important to note that manufacturers may withhold exact concentration ranges as trade secrets.

Product NameMonomerConcentration (% w/w)Reference(s)
This compound® Bisphenol A glycidyl methacrylate (Bis-GMA)58.3%[1]
Triethylene glycol dimethacrylate (TEGDMA)38.1%[1]
This compound® F Bisphenol A glycidyl methacrylate (Bis-GMA)11.8%[1]
Triethylene glycol dimethacrylate (TEGDMA)23.4%[1]
Urethane dimethacrylate (UDMA)23.4%[1]
This compound® F Plus Urethane dimethacrylate (UDMA)25-50%[2]
2-Methacryloyloxy-ethyl phosphate10-25%[2]
Aromatic aliphatic urethane dimethacrylateNot specified[3]
HEMA PhosphateNot specified[3]
Ethyl p-dimethylaminobenzoate<2.5%
This compound® Clear Bisphenol A glycidyl methacrylate (Bis-GMA)30-60%[4]
Triethylene glycol dimethacrylate (TEGDMA)≥20-≤40%[4]

Experimental Protocols for Monomer Analysis

The quantitative analysis of monomer composition in dental sealants is crucial for quality control and biocompatibility assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating and quantifying residual monomers in resin-based dental materials.

General Protocol for HPLC Analysis of Monomers

This protocol outlines a general methodology for the identification and quantification of common monomers like Bis-GMA and TEGDMA.

2.1.1 Sample Preparation

  • Dissolution: A known weight (e.g., 500 mg) of the uncured dental sealant is dissolved in a suitable solvent, such as acetonitrile (B52724) or a 75% ethanol/water solution.

  • Vortexing and Centrifugation: The mixture is thoroughly vortexed to ensure complete dissolution of the resin matrix. Subsequently, the solution is centrifuged at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 10 minutes) to pellet any undissolved fillers or other solid components.

  • Supernatant Extraction: A precise volume of the clear supernatant is carefully extracted for HPLC analysis.

2.1.2 Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of methacrylate monomers.

  • Mobile Phase: The mobile phase composition depends on the specific monomers being analyzed. A common isocratic elution for Bis-GMA and TEGDMA is a mixture of acetonitrile and water (e.g., 60:40 v/v). Gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can also be used for more complex mixtures.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The eluting monomers are detected by their UV absorbance at a specific wavelength, commonly around 205 nm or 275 nm for aromatic monomers like Bis-GMA.

2.1.3 Quantification

  • Standard Solutions: Standard solutions of the monomers of interest (e.g., Bis-GMA, TEGDMA, UDMA) are prepared in the same solvent used for the sample at a range of known concentrations.

  • Calibration Curve: The standard solutions are injected into the HPLC system, and the peak area for each monomer is recorded. A calibration curve is constructed by plotting the peak area against the concentration for each standard.

  • Sample Analysis: The prepared sample extract is injected into the HPLC system, and the peak areas of the identified monomers are measured.

  • Concentration Determination: The concentration of each monomer in the sample is determined by interpolating its peak area on the corresponding calibration curve.

Visualized Workflow

The following diagrams illustrate the general workflow for the chemical analysis of a dental sealant and the polymerization process of the monomer matrix.

experimental_workflow start Start: Uncured Dental Sealant Sample dissolution 1. Dissolution in Solvent (e.g., Acetonitrile) start->dissolution centrifugation 2. Vortexing & Centrifugation dissolution->centrifugation supernatant 3. Supernatant Extraction centrifugation->supernatant hplc 4. HPLC Analysis supernatant->hplc separation Separation on C18 Column hplc->separation detection UV Detection hplc->detection quantification 5. Data Analysis & Quantification hplc->quantification end End: Monomer Composition Report quantification->end

Caption: General workflow for monomer composition analysis of dental sealants.

polymerization_pathway monomers Monomer Mixture (e.g., Bis-GMA, TEGDMA, UDMA) polymerization Chain-Growth Polymerization monomers->polymerization photoinitiator Photoinitiator (e.g., Camphorquinone) free_radicals Free Radical Generation photoinitiator->free_radicals light Curing Light (Blue Light, ~470nm) light->photoinitiator activates free_radicals->polymerization initiates polymer_matrix Cross-Linked Polymer Matrix polymerization->polymer_matrix

Caption: Light-curing polymerization process of the resin matrix in this compound.

References

The Pivotal Role of Inorganic Fillers in Helioseal F: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helioseal F, a widely utilized pit and fissure sealant, owes much of its clinical success to a carefully formulated composition where inorganic fillers play a critical role. These fillers are not mere additives but integral components that significantly influence the material's physical, mechanical, and therapeutic properties. This technical guide provides an in-depth analysis of the function of these inorganic fillers, supported by quantitative data and detailed experimental methodologies.

Compositional Analysis of Inorganic Fillers

This compound F is a resin-based sealant that contains a significant proportion of inorganic filler particles. The primary filler components are:

  • Fluorosilicate Glass: This reactive glass is a key source of fluoride (B91410) ions, contributing to the sealant's anti-caries effect.

  • Silicon Dioxide (SiO₂): These particles, often in a highly dispersed form, contribute to the rheological and mechanical properties of the sealant.

The predecessor, this compound F, contained approximately 40.5% inorganic fillers by weight.[1] The newer formulation, this compound F Plus, has a lower filler content, ranging from 15-25%.[2] This adjustment in filler load influences the material's handling characteristics and physical properties. While specific particle size distribution data for this compound F is not publicly available, the literature describes the fillers as "fine-grained," which contributes to a smooth surface finish after application.[2]

Functional Impact of Inorganic Fillers

The incorporation of inorganic fillers into the resin matrix of this compound F imparts several crucial properties that are essential for its clinical performance.

Mechanical Reinforcement and Wear Resistance

Inorganic fillers significantly enhance the mechanical strength and wear resistance of the sealant. The hard filler particles are dispersed within the softer polymer matrix, creating a composite material with improved durability. This reinforcement is critical to withstand the abrasive forces of mastication and oral hygiene practices. The fillers provide the necessary stiffness to the sealant, preventing premature fracture and loss of material from the sealed fissure.[2]

Rheological Control: Viscosity and Thixotropy

The size, shape, and concentration of the filler particles are primary determinants of the sealant's viscosity and handling characteristics. The fillers in this compound F are selected to achieve an optimal viscosity that allows the material to flow readily into the intricate pit and fissure morphology, ensuring a complete and void-free seal.[2] Furthermore, the interaction between the filler particles and the resin matrix can impart thixotropic properties. This means the sealant becomes less viscous under the stress of application, allowing for easy placement, but its viscosity increases at rest, preventing it from slumping or running before it can be light-cured.

Polymerization Shrinkage Reduction

A significant challenge with resin-based dental materials is polymerization shrinkage, which can lead to marginal gap formation, microleakage, and ultimately, failure of the restoration. By replacing a portion of the resin matrix with inorganic fillers, which do not undergo polymerization, the overall volumetric shrinkage of the composite is reduced. One study found the polymerization shrinkage of this compound F to be 3.30 ± 0.69%, a value influenced by its filler content.

Radiopacity

While not explicitly detailed for this compound F in the provided search results, inorganic fillers such as barium or strontium glass are often added to dental materials to render them radiopaque. This property is clinically important as it allows the sealant to be distinguished from tooth structure on radiographs, aiding in the diagnosis of recurrent caries at the sealant margin.

Therapeutic Effect: Fluoride Release

The fluorosilicate glass fillers in this compound F serve a dual purpose. In addition to their role as a reinforcing filler, they act as a reservoir for fluoride ions. These ions are slowly released into the surrounding tooth structure and oral environment over time, contributing to the prevention of dental caries. Fluoride is known to promote the remineralization of enamel and inhibit its demineralization by acids produced by cariogenic bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inorganic fillers in this compound F and its successor, this compound F Plus.

MaterialInorganic Filler Content (% by weight)
This compound F40.5%[1]
This compound F Plus15-25%[2]
PropertyThis compound F
Volumetric Polymerization Shrinkage (%)3.30 ± 0.69

Experimental Protocols

The evaluation of the properties influenced by inorganic fillers in dental sealants is governed by standardized testing methodologies, primarily outlined in ISO 6874:2015 for polymer-based pit and fissure sealants.[3][4]

Determination of Inorganic Filler Content

A common method to determine the inorganic filler content by weight is Thermogravimetric Analysis (TGA) .

G cluster_0 Thermogravimetric Analysis (TGA) Workflow start Weigh initial sample of this compound F heat Heat sample in TGA furnace (e.g., to 800°C) start->heat Place in crucible burn_off Organic resin matrix burns off heat->burn_off weigh_residue Weigh remaining inorganic ash (fillers) burn_off->weigh_residue calculate Calculate filler weight % = (ash weight / initial weight) x 100 weigh_residue->calculate

Caption: Workflow for determining inorganic filler content using TGA.

Methodology:

  • A precise amount of the uncured sealant material is weighed.

  • The sample is placed in a crucible within a TGA instrument.

  • The sample is heated according to a specific temperature program (e.g., ramping up to 800°C) in an inert or oxidative atmosphere.

  • The organic resin matrix decomposes and volatilizes, leaving behind the stable inorganic fillers.

  • The final weight of the remaining ash is measured.

  • The percentage of inorganic filler by weight is calculated by dividing the final weight by the initial weight and multiplying by 100.

Measurement of Polymerization Shrinkage

The specific density method (Archimedes' principle) is a widely used technique to determine the volumetric polymerization shrinkage of dental composites and sealants.

G cluster_1 Polymerization Shrinkage Measurement Workflow start Prepare uncured This compound F sample density_uncured Measure density of uncured sample (ρ_uncured) start->density_uncured cure Light-cure the sample (following manufacturer's instructions) density_uncured->cure density_cured Measure density of cured sample (ρ_cured) cure->density_cured calculate Calculate shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] x 100 density_cured->calculate

Caption: Workflow for measuring polymerization shrinkage via the specific density method.

Methodology:

  • The density of the uncured sealant (ρ_uncured) is determined using a pycnometer or by measuring the mass and volume of a known quantity of material.

  • A sample of the sealant is then light-cured according to the manufacturer's specifications.

  • The density of the cured polymer (ρ_cured) is measured. This is often done by weighing the sample in air and then in a liquid of known density (e.g., water), applying Archimedes' principle.

  • The volumetric polymerization shrinkage is calculated using the formula: Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] x 100.

Wear Resistance Testing

Toothbrushing simulation is a common in vitro method to evaluate the wear resistance of dental materials.

G cluster_2 Wear Resistance Testing Workflow start Prepare cured this compound F specimens initial_measurement Measure initial mass and/or surface profile start->initial_measurement brushing Subject specimens to simulated toothbrushing cycles initial_measurement->brushing Mount in simulator final_measurement Measure final mass and/or surface profile brushing->final_measurement calculate Calculate material loss (mass loss or change in profile) final_measurement->calculate

Caption: Workflow for assessing wear resistance using a toothbrushing simulator.

Methodology:

  • Standardized samples of the cured sealant are prepared.

  • The initial mass and/or surface profile of each sample is accurately measured using a precision balance and a profilometer, respectively.

  • The samples are mounted in a toothbrushing simulator.

  • The simulator subjects the samples to a specified number of brushing cycles (e.g., 100,000 cycles) under a defined load (e.g., 200g) using a standardized toothbrush and a slurry of dentifrice and water.[5]

  • After the brushing cycles are complete, the final mass and/or surface profile of the samples are measured again.

  • The wear is quantified by the amount of mass lost or the change in the surface profile.

Conclusion

The inorganic fillers in this compound F are multifunctional components that are fundamental to its performance as a pit and fissure sealant. They provide essential mechanical reinforcement, control the material's handling properties, reduce polymerization shrinkage, and in the case of fluorosilicate glass, offer a therapeutic benefit through fluoride release. A thorough understanding of the role of these fillers, supported by quantitative data and standardized experimental evaluation, is crucial for the continued development and improvement of dental sealant technology.

References

Helioseal Clear: A Technical Guide to Viscosity and Flow Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the viscosity and flow properties of Helioseal Clear, a transparent, light-curing fissure sealant developed by Ivoclar Vivadent. Due to the proprietary nature of specific quantitative viscosity values, this document synthesizes publicly available data on its composition, qualitative rheological descriptions, and the typical experimental protocols used to characterize such dental materials.

Core Composition and Material Properties

This compound Clear is an unfilled resin-based sealant, a characteristic that is central to its rheological profile. Its composition is primarily a blend of dimethacrylate monomers.

Table 1: Composition of this compound Clear [1]

ComponentPercentage by WeightFunction
Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)60.0%Base monomer, provides high strength and low shrinkage.
Triethylene glycol dimethacrylate (TEGDMA)39.3%Diluent monomer, reduces viscosity and increases cross-linking.
Stabilizers and Catalysts0.7%Control polymerization reaction and shelf life.

The high concentration of Bis-GMA, a monomer known for its high viscosity (up to 910 Pa·s), is balanced by the inclusion of the low-viscosity diluent TEGDMA (approximately 0.01 Pa·s). This combination is designed to achieve a material with optimal handling and penetration capabilities. For context, a 1:1 weight ratio of Bis-GMA to TEGDMA has been reported to have a viscosity of approximately 0.32 Pa·s.[2]

Viscosity and Flow Characteristics

While a specific viscosity value for this compound Clear is not publicly disclosed in technical data sheets or research literature, it is consistently characterized by its qualitative properties.

Table 2: Qualitative Rheological Properties of this compound Clear

PropertyDescriptionSource
ViscosityDescribed as "low viscosity."[1]
Flow PropertiesCharacterized as having "excellent flow and wetting properties."[1]
Rheological BehaviorAs an unfilled resin sealant, it is expected to exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases under the stress of application.[3][4][5]

The low viscosity and excellent flow are critical for the clinical efficacy of a fissure sealant, as they allow the material to penetrate deep into the complex topographies of pits and fissures, creating a durable protective barrier.[6][7]

Experimental Protocols for Rheological Characterization

The following sections detail the standard methodologies employed in dental materials science to quantify the viscosity and flow properties of materials like this compound Clear.

Viscosity Measurement

The viscosity of dental sealants is typically determined using rotational rheometers or viscometers, which measure the material's resistance to flow under controlled shear rates and temperatures.

Experimental Protocol: Rotational Rheometry

  • Instrument: A dynamic oscillation rheometer or a cone-and-plate viscometer is used.[3][8]

  • Sample Preparation: A small sample of this compound Clear is dispensed directly onto the lower plate of the rheometer.

  • Test Conditions: The temperature is maintained at a physiologically relevant level, typically 25°C.[9][10]

  • Measurement:

    • Steady Shear Test: The shear rate is ramped up, and the corresponding shear stress is measured to determine the viscosity as a function of the shear rate. This can confirm the shear-thinning nature of the material.

    • Oscillatory Test: A small, oscillating stress is applied to the material to determine its viscoelastic properties, such as the storage modulus (elastic component) and loss modulus (viscous component).

  • Data Analysis: The viscosity is typically reported in Pascal-seconds (Pa·s) or centipoise (cP) at specific shear rates.

G Diagram 1: Viscosity Measurement Workflow cluster_prep Sample Preparation cluster_test Rheological Testing cluster_analysis Data Analysis Dispense Dispense this compound Clear onto rheometer plate Equilibrate Equilibrate sample to 25°C Dispense->Equilibrate Temperature Stabilization ApplyShear Apply controlled shear rate/stress Equilibrate->ApplyShear Initiate Test Measure Measure resistance to flow (torque) ApplyShear->Measure Instrument Response Calculate Calculate viscosity (Pa·s or cP) Measure->Calculate Raw Data Plot Plot viscosity vs. shear rate Calculate->Plot Generate Curve G Diagram 2: Fissure Penetration Evaluation cluster_sample Sample Preparation cluster_imaging Microscopic Analysis cluster_eval Data Evaluation SelectTooth Select Extracted Human Molar EtchEnamel Acid Etch Enamel Surface SelectTooth->EtchEnamel ApplySealant Apply & Cure This compound Clear EtchEnamel->ApplySealant SectionTooth Section Tooth Longitudinally ApplySealant->SectionTooth SEM_Prep Prepare & Coat for SEM SectionTooth->SEM_Prep SEM_Image Acquire SEM Images SEM_Prep->SEM_Image MeasureDepth Measure Penetration Depth SEM_Image->MeasureDepth AssessAdapt Assess Marginal Adaptation SEM_Image->AssessAdapt

References

fluoride release kinetics of Helioseal F in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Fluoride (B91410) Release Kinetics of Helioseal F in vitro

This technical guide provides a comprehensive overview of the in vitro fluoride release kinetics of this compound F, a light-curing, white-pigmented, fluoride-releasing pit and fissure sealant.[1] Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data from multiple studies, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of the material's performance.

Core Principles of Fluoride Release

This compound F is a resin-based sealant containing 40% inorganic fillers, including a fluorosilicate glass that facilitates the slow and continuous release of fluoride ions over time.[2] This mechanism offers a dual-protective action against dental caries: a mechanical barrier and a chemical fluoride depot.[2] The release of fluoride is a critical factor in preventing demineralization and enhancing the remineralization of tooth enamel.[3]

The kinetics of fluoride release from this compound F, like other fluoride-releasing dental materials, typically follows a biphasic pattern.[4][5] This is characterized by an initial "burst" effect, where a significant amount of fluoride is released within the first 24-48 hours, followed by a sharp decline and a subsequent period of sustained, lower-level fluoride release over an extended period.[4][5] This sustained release is crucial for the long-term cariostatic efficacy of the sealant.[2]

Quantitative Data on Fluoride Release

The following tables summarize the quantitative data on fluoride release from this compound F as reported in various in vitro studies. These studies utilize different immersion media and timeframes, providing a broad perspective on the material's behavior under controlled laboratory conditions.

Table 1: Cumulative Fluoride Release of this compound F in Distilled Water

Storage Time (days)Cumulative Fluoride Release (ng/cm²)
~1~200
~7~400
~28~600
~60~800
~90~1000
~180~1200

Data derived from a graphical representation in the this compound Scientific Documentation, based on a study with 20 specimens stored in distilled water at 37°C.[2]

Table 2: Mean Fluoride Release of this compound F in Different Media over Two Weeks

TimeMean Fluoride Release in 0.9% NaCl (ppm/mg) (± SD)Mean Fluoride Release in Deionized Water (ppm/mg) (± SD)
1 hour0.0009 ± 0.00030.0005 ± 0.0001
3 hours0.0010 ± 0.00030.0006 ± 0.0001
24 hours0.0013 ± 0.0003 0.0007 ± 0.0002
48 hours0.0009 ± 0.00020.0007 ± 0.0002
72 hours0.0008 ± 0.00020.0008 ± 0.0002
96 hours0.0007 ± 0.00020.0008 ± 0.0002
1 week0.0007 ± 0.00020.0009 ± 0.0002
2 weeks0.0007 ± 0.00020.0010 ± 0.0002

This study highlights that the peak fluoride release for this compound F occurred at 24 hours in a saline solution and at 2 weeks in deionized water. Notably, this compound F was the only sealant among those tested that exhibited a significantly higher fluoride emission in saline compared to deionized water.[6][7]

Table 3: Comparative Mean Plaque and Salivary Fluoride Levels

Time IntervalPlaque Fluoride Level (ppm)Salivary Fluoride Level (ppm)
24 hoursSignificantly elevatedLow increase
9 daysElevatedNear baseline
2 weeksElevatedNear baseline
4 weeksElevatedNear baseline

This in vivo study, while not measuring direct release kinetics in vitro, provides crucial context. It demonstrates that while salivary fluoride levels return to baseline relatively quickly, plaque fluoride levels remain significantly elevated for at least a month after the application of this compound F.[8] This suggests that the released fluoride is retained in the immediate environment of the tooth surface, where it is most effective.

Experimental Protocols for in vitro Fluoride Release Measurement

The following is a generalized, detailed methodology for conducting in vitro fluoride release studies on dental sealants like this compound F, based on protocols described in the cited literature.[4][6][9][10]

3.1. Specimen Preparation

  • Molding: Disc-shaped specimens of this compound F are prepared using standardized molds (e.g., Teflon or stainless steel) with precise dimensions (e.g., 4 mm diameter and 2 mm height).[6][11] This ensures a consistent surface area for fluoride release measurements.

  • Curing: The sealant material is dispensed into the molds and light-cured according to the manufacturer's instructions, typically for 20 seconds, using a standard dental curing light.[1][6]

  • Finishing: After curing, any excess material is carefully removed, and the specimens are polished to ensure a smooth surface.

  • Pre-washing: Specimens are often rinsed with deionized water to remove any unreacted monomers or loosely bound fluoride on the surface.

3.2. Immersion and Incubation

  • Immersion Media: Each specimen is individually immersed in a fixed volume (e.g., 5 mL) of an immersion solution in a sealed container.[12] Common media include:

    • Deionized water[4][6]

    • 0.9% NaCl (saline) solution[6][7]

    • Artificial saliva[11]

  • Incubation: The containers are stored in an incubator at a constant temperature of 37°C to simulate oral conditions.[4][6]

3.3. Fluoride Measurement

  • Instrumentation: Fluoride ion concentration in the immersion solution is measured using a fluoride ion-selective electrode connected to an ion analyzer or a pH/ion meter.[6][9][10]

  • Calibration: The electrode is calibrated before each set of measurements using a series of standard fluoride solutions of known concentrations (e.g., 0.1, 1.0, and 10.0 ppm).[9]

  • Buffering: A Total Ionic Strength Adjustment Buffer (TISAB) is added to both the standard solutions and the samples in a fixed ratio (e.g., 1:10).[9] TISAB maintains a constant ionic strength and pH, and it breaks up complexes of fluoride with other ions, ensuring that the electrode measures the total fluoride ion concentration.

  • Data Collection: At predetermined time intervals (e.g., 1, 3, 24, 48 hours, and weekly thereafter), the specimens are removed from their respective solutions.[6] The fluoride concentration of the solution is then measured.

  • Solution Replenishment: After each measurement, the specimens are placed in fresh immersion solution to prevent the accumulation of fluoride from inhibiting further release.[9][11]

3.4. Data Analysis

  • Conversion: The measured fluoride concentrations (in ppm or μg/mL) are often converted to reflect the total amount of fluoride released per unit surface area of the specimen (e.g., μg/cm² or ng/cm²).

  • Cumulative Release: The cumulative fluoride release at each time point is calculated by summing the amount of fluoride released in all previous intervals.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare fluoride release between different materials or conditions and to identify statistically significant differences over time.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the in vitro assessment of fluoride release from this compound F.

experimental_workflow cluster_prep Specimen Preparation cluster_immersion Immersion & Incubation cluster_measurement Fluoride Measurement cluster_cycle Experimental Cycle prep1 Dispense this compound F into Standardized Mold prep2 Light-Cure (e.g., 20 seconds) prep1->prep2 prep3 Polish and Finish Specimen prep2->prep3 imm1 Place Specimen in Immersion Medium (e.g., Deionized Water) prep3->imm1 imm2 Incubate at 37°C imm1->imm2 meas1 Remove Specimen at Pre-defined Intervals imm2->meas1 meas2 Add TISAB Buffer to Immersion Medium meas3 Measure [F⁻] with Ion-Selective Electrode meas4 Record and Analyze Data meas3->meas4 cycle1 Replenish with Fresh Immersion Medium meas4->cycle1 Repeat for next interval cycle1->imm1 Re-immerse Specimen

Caption: Experimental workflow for in vitro fluoride release measurement.

fluoride_release_pathway Sealant This compound F Matrix (with Fluorosilicate Glass) Surface Sealant Surface Sealant->Surface Diffusion of F⁻ ions to the surface Medium Immersion Medium (Water, Saliva, etc.) Sealant->Medium Sustained Release (Slow Diffusion) Surface->Medium Elution from surface (Initial Burst) Ions Fluoride Ions (F⁻) Medium->Ions Dissolution

Caption: Logical pathway of fluoride release from this compound F.

References

Biocompatibility and Cytotoxicity of Helioseal Sealants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioseal pit and fissure sealants are resin-based materials widely utilized in preventive dentistry to seal non-carious pits and fissures, thereby reducing the risk of dental caries. As with any biomaterial intended for long-term intraoral use, a thorough understanding of its biocompatibility and potential cytotoxicity is paramount. This technical guide provides an in-depth analysis of the available scientific literature concerning the biological safety profile of this compound sealants, with a focus on quantitative data, experimental methodologies, and the underlying cellular and molecular interactions.

Biocompatibility Assessment

The biocompatibility of a dental material is its ability to perform with an appropriate host response in a specific application. For dental sealants, this involves assessing potential local and systemic effects, including cytotoxicity, genotoxicity, and inflammatory responses.

In-Vivo Biocompatibility

An in-vivo study by Gavić et al. (2021) investigated the genotoxic and cytotoxic effects of this compound F® on human buccal epithelial cells. The study provides valuable insights into the real-world performance of the sealant in the oral environment.[1][2]

Key Findings:

  • A statistically significant increase in the number of buccal cells with condensed chromatin was observed 90 days after the placement of this compound F® (P = 0.025).[1][2]

  • No other significant nuclear abnormalities were observed for this compound F® over the 90-day period.[1][2]

  • The study concluded that while a long-term effect on chromatin condensation was noted, the overall genotoxic and cytotoxic risk in the clinical setting appeared low.[1][2]

In-Vitro Cytotoxicity

Direct in-vitro cytotoxicity data for this compound sealants, such as that from MTT or neutral red uptake assays, is not extensively available in the public domain. However, the manufacturer, Ivoclar Vivadent, states in their scientific documentation that the cytotoxicity of this compound F was evaluated using an agar (B569324) diffusion test, and no cytotoxic potential was found.[3] Similarly, for this compound F Plus, the documentation asserts that the cured product does not exhibit any cytotoxic potential.[4]

Component Analysis and Potential for Cytotoxicity:

Resin-based dental materials, including this compound sealants, are composed of a mixture of monomers (e.g., Bis-GMA, UDMA, TEGDMA), photoinitiators, and fillers.[3][4] The potential for cytotoxicity often arises from the leaching of unpolymerized residual monomers into the local environment. The degree of conversion of these monomers during polymerization is a critical factor influencing the biocompatibility of the final restoration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature on the biocompatibility of this compound sealants.

Table 1: In-Vivo Genotoxicity of this compound F® in Human Buccal Epithelial Cells

ParameterTime PointObservationStatistical SignificanceReference
Cells with Condensed Chromatin90 daysStatistically significant increase compared to baselineP = 0.025Gavić et al. (2021)[1][2]
Other Nuclear Abnormalities7, 30, and 90 daysNo significant increaseNot applicableGavić et al. (2021)[1][2]

Table 2: Fluoride (B91410) Release from this compound Sealants In Vitro

MaterialMediumMean Fluoride Release (ppm/mg) ± SDTime PeriodReference
This compound FSaline Solution (0.9% NaCl)0.0009 ± 0.00032 weeksUnnamed Study[5]
This compound F PlusSaline Solution (0.9% NaCl)0.0012 ± 0.00062 weeksUnnamed Study[5]
This compound FDeionized WaterNot specified2 weeksUnnamed Study[5]
This compound F PlusDeionized WaterNot specified2 weeksUnnamed Study[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

In-Vivo Micronucleus Assay for Genotoxicity (Gavić et al., 2021)

This protocol describes the in-vivo assessment of genotoxic and cytotoxic effects of this compound F® on buccal epithelial cells.

cluster_patient_selection Patient Selection and Preparation cluster_sampling Buccal Swab Collection cluster_analysis Cytogenetic Analysis Patient_Selection 45 patients (7-16 years old) with indications for fissure sealants Informed_Consent Informed consent obtained from patients/guardians Patient_Selection->Informed_Consent Questionnaire Demographic and health data collected via questionnaire Informed_Consent->Questionnaire T0 Baseline (T0): Before sealant placement Questionnaire->T0 T1 7 days (T1): After sealant placement T0->T1 T2 30 days (T2): After sealant placement T1->T2 T3 90 days (T3): After sealant placement T2->T3 Cell_Fixation Buccal cells fixed on slides T3->Cell_Fixation Staining Feulgen staining for DNA visualization Cell_Fixation->Staining Microscopy Microscopic analysis for nuclear abnormalities (e.g., condensed chromatin, micronuclei) Staining->Microscopy Statistical_Analysis Statistical analysis of collected data Microscopy->Statistical_Analysis

In-Vivo Micronucleus Assay Workflow.
In-Vitro Fluoride Release Measurement

This protocol outlines the methodology for measuring fluoride ion release from this compound F and this compound F Plus in vitro.

cluster_sample_prep Sample Preparation cluster_immersion Immersion cluster_measurement Fluoride Measurement Sample_Fabrication Disc-shaped samples (4mm diameter, 2mm height) of this compound F and this compound F Plus fabricated Curing Samples light-cured for 20 seconds Sample_Fabrication->Curing Immersion_Media Samples immersed in deionized water or 0.9% NaCl solution Curing->Immersion_Media Incubation Incubated at 37°C Immersion_Media->Incubation Time_Points Fluoride concentration in the immersion medium measured at 1, 3, 24, 48, 72, 96 hours, 1 week, and 2 weeks Incubation->Time_Points Ion_Selective_Electrode Fluoride ion-selective electrode used for measurement Time_Points->Ion_Selective_Electrode Data_Analysis Data analysis and comparison Ion_Selective_Electrode->Data_Analysis

In-Vitro Fluoride Release Experimental Workflow.

Signaling Pathways

Currently, there is a lack of published research investigating the specific cellular signaling pathways that may be modulated by this compound sealants or their leachable components. Future research in this area would be highly valuable to elucidate the molecular mechanisms underlying the biocompatibility of these materials. A hypothetical workflow for investigating such pathways is presented below.

cluster_exposure Cellular Exposure cluster_analysis Signaling Pathway Analysis cluster_validation Functional Validation Cell_Culture Culture of relevant cell lines (e.g., human gingival fibroblasts, pulp cells) Material_Extract Preparation of this compound sealant eluates Cell_Culture->Material_Extract Exposure Exposure of cells to sealant eluates for defined time periods Material_Extract->Exposure RNA_Seq RNA sequencing to identify differentially expressed genes Exposure->RNA_Seq Western_Blot Western blotting to analyze protein expression and phosphorylation status of key signaling molecules Exposure->Western_Blot Pathway_Analysis Bioinformatic analysis to identify enriched signaling pathways (e.g., MAPK, NF-κB) RNA_Seq->Pathway_Analysis Western_Blot->Pathway_Analysis Inhibitor_Studies Use of specific pathway inhibitors to confirm functional relevance Pathway_Analysis->Inhibitor_Studies Functional_Assays Assessment of cellular functions (e.g., proliferation, apoptosis, inflammation) Inhibitor_Studies->Functional_Assays

Hypothetical Workflow for Signaling Pathway Analysis.

Conclusion

Based on the available evidence, this compound sealants demonstrate a generally favorable biocompatibility profile for their intended clinical application. The in-vivo data suggests a low risk of genotoxicity, with a minor, long-term effect on chromatin condensation in buccal epithelial cells. The manufacturer's internal testing indicates a lack of cytotoxicity. The fluoride-releasing properties of this compound F and this compound F Plus may contribute to their anti-cariogenic efficacy.

However, a notable gap exists in the peer-reviewed literature regarding in-vitro cytotoxicity studies employing standardized assays such as MTT. Furthermore, the molecular mechanisms and cellular signaling pathways affected by this compound sealants remain to be elucidated. Future research should focus on these areas to provide a more comprehensive understanding of the biological interactions of these widely used dental materials. This will further enhance the evidence-based selection and application of pit and fissure sealants in clinical practice.

References

An In-Depth Technical Guide to the Physical and Mechanical Properties of Helioseal F Plus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and mechanical properties of Helioseal F Plus, a light-curing, white-pigmented, fluoride-releasing pit and fissure sealant. The information is compiled from manufacturer documentation and independent in-vitro studies to assist researchers, scientists, and drug development professionals in their evaluation and application of this dental material.

Chemical Composition and Curing Characteristics

This compound F Plus is a resin-based sealant. Its matrix is primarily composed of urethane (B1682113) dimethacrylate (UDMA), aromatic aliphatic urethane dimethacrylate, and HEMA phosphate, which together constitute 70-80% of the material's weight.[1] Unlike many other sealants, this compound F Plus is free of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). The filler content, which accounts for 15-25% of the weight, consists of silicon dioxide and aluminum fluorosilicate glass.[1] The latter is responsible for the material's fluoride-releasing capability. The formulation also includes additives, initiators (camphorquinone), stabilizers, and pigments in small quantities (<2%).[1]

The material is designed to be light-cured within the 400-500 nm wavelength range, corresponding to blue light.[1] The photoinitiator, camphorquinone, has an absorption peak at approximately 470 nm.[1] The necessary curing time is dependent on the light intensity of the polymerization unit.[1]

Table 1: Curing Time for this compound F Plus [1]

Light Intensity of Curing LightWavelengthCuring/Exposure Time
>500 mW/cm²400-500 nm20 s
>1000 mW/cm²400-500 nm10 s
2000 mW/cm²400-500 nm5 s

Physical Properties

This compound F Plus exhibits several key physical properties that contribute to its clinical performance. The material has a density of 1.25 g/cm³ at 20°C and is nearly insoluble in water. Its thixotropic nature allows it to flow easily into complex fissure morphologies upon application but maintain a higher viscosity at rest, preventing it from flowing off the tooth surface.[2]

Table 2: General Physical Properties of this compound F Plus

PropertyValue/SpecificationSource
Appearance White fluid[3]
Density (at 20°C) 1.25 g/cm³[3]
Solubility in Water Nearly insoluble[3]
Depth of Cure ≥ 1.5 mm[1]
Wavelength for Curing 400-500 nm (blue light)[1]
Experimental Protocol for Depth of Cure (as per ISO 4049)

The depth of cure is a critical parameter for ensuring complete polymerization of the sealant. The methodology for determining the depth of cure is outlined in the ISO 4049 standard for polymer-based restorative materials.

G cluster_workflow Depth of Cure Experimental Workflow (ISO 4049) node1 Material placed in a cylindrical mold (typically 4mm diameter, 6mm height) on a glass slide node2 Top surface covered with a polyester (B1180765) strip and pressed to remove excess node1->node2 node3 Material is light-cured from the top for the manufacturer-recommended time node2->node3 node4 The specimen is removed from the mold node3->node4 node5 Uncured material is scraped away from the bottom with a plastic spatula node4->node5 node6 The height of the remaining cured material is measured node5->node6 node7 Depth of cure is calculated as half of the measured height node6->node7 G cluster_workflow Shear Bond Strength Experimental Workflow node1 Prepare enamel samples (e.g., bovine incisors embedded in resin) node2 Etch the enamel surface (e.g., with 37% phosphoric acid) node1->node2 node3 Apply a bonding agent (if required by the sealant) node2->node3 node4 Apply the sealant material to a defined area on the etched surface node3->node4 node5 Light-cure the sealant according to the manufacturer's instructions node4->node5 node6 Store the samples (e.g., in water at 37°C for 24 hours) node5->node6 node7 Apply a shear force to the sealant-enamel interface using a universal testing machine until failure node6->node7 node8 Record the load at failure and calculate the shear bond strength (in MPa) node7->node8 G cluster_workflow Flexural Strength Experimental Workflow (ISO 4049) node1 Prepare rectangular bar-shaped specimens (typically 25mm x 2mm x 2mm) node2 Light-cure the specimens according to the manufacturer's instructions node1->node2 node3 Store the specimens (e.g., in water at 37°C for 24 hours) node2->node3 node4 Place the specimen on two supports in a universal testing machine node3->node4 node5 Apply a load at the center of the specimen at a constant speed until fracture node4->node5 node6 Record the load at fracture and calculate the flexural strength (in MPa) node5->node6 G cluster_workflow Three-Body Wear Test Experimental Workflow node1 Prepare specimens of the sealant material node2 Mount the specimens in a wear-testing machine node1->node2 node3 An antagonist (e.g., a ceramic or metal stylus) is brought into contact with the specimen node2->node3 node4 An abrasive slurry (e.g., of food-like particles) is introduced between the specimen and the antagonist node3->node4 node5 The machine simulates chewing motions for a set number of cycles node4->node5 node6 The volume or depth of material loss is measured using a profilometer or 3D scanner node5->node6 G cluster_workflow Fluoride (B91410) Release Analysis Experimental Workflow node1 Prepare disc-shaped samples of the sealant (e.g., 4mm diameter, 2mm height) node2 Light-cure the samples according to the manufacturer's instructions node1->node2 node3 Immerse each sample in a known volume of a storage solution (e.g., saline or deionized water) at 37°C node2->node3 node4 At specified time intervals, remove an aliquot of the solution for analysis node3->node4 node5 Measure the fluoride ion concentration in the aliquot using a fluoride ion-selective electrode node4->node5 node6 Replenish the storage solution with fresh solution node5->node6 node7 Repeat steps 4-6 for the duration of the study node6->node7

References

An In-Depth Technical Guide to the Setting Reaction and Polymerization of Light-Cured Helioseal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the setting reaction and polymerization of Helioseal, a light-cured pit and fissure sealant. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, experimental evaluation methodologies, and key performance metrics of this dental biomaterial.

Core Principles of this compound Polymerization

The setting of this compound is a rapid, light-initiated free-radical polymerization process. This reaction transforms the liquid monomer resin into a hard, durable polymer network, effectively sealing tooth fissures from cariogenic bacteria.

Chemical Composition

This compound formulations are primarily composed of a blend of dimethacrylate monomers, a photoinitiator system, and other minor components. The specific composition varies between different this compound products:

  • This compound Clear : This transparent sealant is primarily composed of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) (>99 wt%).[1] Stabilizers and catalysts make up the remainder (<1 wt%).[1]

  • This compound F Plus : This fluoride-releasing sealant utilizes urethane (B1682113) dimethacrylate (UDMA), an aromatic aliphatic UDMA, and 2-hydroxyethyl methacrylate (HEMA) phosphate.[2] UDMA provides good mechanical properties and low water absorption due to its hydrophobic nature.[2]

The Photoinitiation Cascade

The polymerization is triggered by a photoinitiator system that absorbs light in the blue wavelength range (400-500 nm).[2] In this compound F Plus, the photoinitiator is camphorquinone (B77051), which has a peak absorption at approximately 470 nm.[2] When exposed to a dental curing light, camphorquinone enters an excited state and interacts with a co-initiator (a tertiary amine) to generate free radicals.[2] These free radicals then initiate the polymerization of the methacrylate monomers.

The polymerization process can be broken down into three main stages:

  • Initiation: Free radicals are generated by the photoinitiator system upon light absorption.

  • Propagation: The free radicals react with the carbon-carbon double bonds of the methacrylate monomers, creating a new radical that then reacts with another monomer, leading to the growth of polymer chains.

  • Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radical chain ends.

A schematic of this photopolymerization signaling pathway is presented below.

Photopolymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Light Light Photoinitiator Photoinitiator Light->Photoinitiator Photon Absorption Excited_Photoinitiator Excited_Photoinitiator Photoinitiator->Excited_Photoinitiator Free_Radicals Free_Radicals Excited_Photoinitiator->Free_Radicals with Co-initiator Co_initiator Co_initiator Monomers Monomers Free_Radicals->Monomers Attack on C=C bond Growing_Polymer_Chain Radical End Monomer Units Growing_Polymer_Chain->Monomers Chain Growth Polymer_Network Polymer_Network Growing_Polymer_Chain->Polymer_Network Combination or Disproportionation

Caption: Photopolymerization signaling pathway of this compound.

Experimental Evaluation of Polymerization

The extent and quality of polymerization are critical for the clinical success of a dental sealant. Several key parameters are evaluated using standardized experimental protocols.

Degree of Conversion (DC)

The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used method to determine the DC of dental composites and sealants.[3][4][5]

  • Sample Preparation: An uncured sample of this compound is placed between two polyethylene (B3416737) films and pressed into a thin layer.

  • Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic C=C peak (internal standard) at around 1608 cm⁻¹ are identified.[3]

  • Curing: The sample is light-cured for the manufacturer's recommended time using a dental curing light.

  • Final Spectrum: An FTIR spectrum of the cured sample is recorded.

  • Calculation: The degree of conversion is calculated using the following formula, which compares the ratio of the aliphatic to the aromatic peak heights before and after curing:

    DC (%) = [1 - (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)cured / (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)uncured] x 100

Depth of Cure (DOC)

The depth of cure is a measure of the thickness of the sealant that is adequately polymerized upon light exposure. This is a critical parameter for ensuring that the sealant is fully cured, even in the deepest parts of a fissure.

Experimental Protocol: ISO 4049 Scraping Method

The ISO 4049 standard provides a common method for determining the depth of cure.[6][7]

  • Mold Preparation: A cylindrical metal mold with a height of at least 6 mm and an internal diameter of 4 mm is placed on a transparent Mylar strip on a glass slide.[6][7]

  • Filling: The mold is filled with this compound, taking care to avoid voids.

  • Curing: Another Mylar strip is placed on top, and the sealant is light-cured from the top for the recommended time.[6]

  • Removal of Uncured Material: The cured sample is removed from the mold, and the uncured, soft material at the bottom is gently scraped away with a plastic spatula.[6]

  • Measurement: The height of the remaining cured cylinder is measured with a caliper.

  • Calculation: The depth of cure is half of the measured height of the cylinder.[6] The ISO 4049 standard requires a minimum depth of cure of 1.5 mm for non-opaque shades.[6]

Flexural Strength

Flexural strength measures the material's ability to resist fracture under bending forces, which is relevant to the chewing forces experienced in the oral environment.[8][9]

Experimental Protocol: Three-Point Bending Test

The three-point bending test is a common method for determining the flexural strength of dental materials.[8][10]

  • Specimen Preparation: Rectangular bar-shaped specimens of cured this compound are prepared with standardized dimensions (e.g., as per ISO 4049).

  • Test Setup: The specimen is placed on two supports in a universal testing machine.

  • Load Application: A load is applied to the center of the specimen at a constant speed until it fractures.[8]

  • Calculation: The flexural strength (σ) is calculated using the following formula:

    σ = 3FL / 2bd²

    Where:

    • F is the maximum load at fracture.

    • L is the distance between the supports.

    • b is the width of the specimen.

    • d is the thickness of the specimen.

The experimental workflow for these key tests is illustrated in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_testing Material Testing cluster_analysis Data Analysis Uncured_this compound Uncured_this compound Curing_Light Curing_Light Uncured_this compound->Curing_Light Light Exposure Cured_Sample Cured_Sample Curing_Light->Cured_Sample DC_Test Degree of Conversion (FTIR) Cured_Sample->DC_Test DOC_Test Depth of Cure (ISO 4049) Cured_Sample->DOC_Test FS_Test Flexural Strength (3-Point Bend) Cured_Sample->FS_Test DC_Value DC_Value DC_Test->DC_Value DOC_Value DOC_Value DOC_Test->DOC_Value FS_Value FS_Value FS_Test->FS_Value

Caption: Experimental workflow for evaluating this compound polymerization.

Quantitative Performance Data

While specific data for all this compound products can vary depending on the study and testing conditions, the following table summarizes typical values found in the literature for light-cured dental sealants.

PropertyTest MethodTypical ValuesReference
Degree of Conversion (DC) FTIR Spectroscopy55% - 70%[4]
Polymerization Shrinkage Dilatometry/Linometer3.30 ± 0.69% (this compound F)[11]
Water Sorption ISO 4049Similar to other commercial sealants[12]
Solubility ISO 4049No significant differences compared to other sealants[12]
Flexural Strength Three-Point BendingComparable to other commercial sealants[12]

Factors Influencing Polymerization

Several factors can influence the setting reaction and final properties of this compound:

  • Light Curing Unit: The intensity and wavelength of the curing light are critical. It is essential to use a well-maintained curing light with an output that matches the absorption spectrum of the photoinitiator in this compound.[13]

  • Curing Time: The duration of light exposure directly affects the degree of conversion and depth of cure. Under-curing can lead to inferior mechanical properties and potential biocompatibility issues.

  • Material Thickness: Thicker layers of sealant may not be fully cured at the bottom, highlighting the importance of applying the material in appropriate increments if necessary.

  • Temperature: The polymerization reaction can be influenced by temperature, with warmer conditions potentially leading to a faster setting time.[13]

  • Oxygen Inhibition: The polymerization of the outermost layer of the sealant can be inhibited by atmospheric oxygen, resulting in a thin, uncured surface layer. This layer is typically wiped away after curing.

Conclusion

The setting reaction and polymerization of light-cured this compound are complex processes governed by fundamental principles of polymer chemistry. A thorough understanding of the material's composition, the photopolymerization mechanism, and the factors influencing the final properties is essential for its effective use in clinical and research settings. The standardized experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other light-cured dental biomaterials.

References

An In-depth Technical Guide to the Formulation Differences Between Helioseal F and Helioseal F Plus

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the formulation differences between Helioseal F and this compound F Plus, two prominent resin-based fissure sealants from Ivoclar. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical compositions, physical properties, and application methodologies.

Core Formulation and Compositional Analysis

This compound F Plus represents an evolution of the this compound F formulation, with significant alterations to the resin matrix and filler system. These changes are designed to optimize handling characteristics, improve mechanical properties, and enhance clinical performance.

Resin Matrix:

The fundamental difference in the resin matrix lies in the primary monomers used. This compound F is based on a combination of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1] This traditional Bis-GMA based system is a well-established chemistry in dental composites and sealants.

In contrast, this compound F Plus has moved away from a Bis-GMA-containing formulation. Its resin matrix is primarily composed of urethane dimethacrylate (UDMA), an aromatic aliphatic UDMA, and HEMA phosphate (B84403).[2] The absence of Bis-GMA is a notable change, and the inclusion of HEMA phosphate likely serves to enhance adhesion and potentially act as a reactive diluent.[2] The use of UDMA and an aromatic aliphatic UDMA contributes to moderate viscosity, strong mechanical properties, low water absorption, and reduced polymerization shrinkage.[2]

Filler System:

Both sealants incorporate inorganic fillers to improve wear resistance and modify viscosity. This compound F contains silicon dioxide and fluorosilicate glass, with a total filler content of 40.5% by weight.[3]

This compound F Plus utilizes aluminium fluorosilicate glass and silicon dioxide as fillers.[2] However, the filler content in this compound F Plus is significantly lower, ranging from 15-25% by weight.[2] This reduction in filler content contributes to the material's lower viscosity, allowing it to flow more readily into intricate pit and fissure morphologies.[2]

Fluoride (B91410) Release:

Both this compound F and this compound F Plus are formulated to release fluoride, which aids in the prevention of dental caries.[1][4][5][6][7][8][9][10][11] The fluoride source in both is a fluorosilicate glass filler.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the formulations of this compound F and this compound F Plus based on available data.

PropertyThis compound FThis compound F Plus
Resin Matrix Bis-GMA, UDMA, TEGDMA[1][3]UDMA, Aromatic Aliphatic UDMA, HEMA Phosphate[2]
Filler Type Silicon Dioxide, Fluorosilicate Glass[3]Aluminium Fluorosilicate Glass, Silicon Dioxide[2]
Filler Content (% by weight) 40.5%[3]15-25%[2]
Organic Matrix (% by weight) ~58.6%[3]70-80%[2]
Density Not specified1.25 g/cm³[12][13][14]
Curing Time Not specifiedAs low as 5-10 seconds with appropriate light curing units[2][6][15]

Visualization of Compositional Breakdown

The following diagrams illustrate the compositional differences between the two sealants.

Helioseal_F_Composition cluster_matrix Resin Matrix (58.6%) cluster_filler Filler (40.5%) This compound F This compound F Bis-GMA Bis-GMA This compound F->Bis-GMA UDMA UDMA This compound F->UDMA TEGDMA TEGDMA This compound F->TEGDMA Silicon Dioxide Silicon Dioxide This compound F->Silicon Dioxide Fluorosilicate Glass Fluorosilicate Glass This compound F->Fluorosilicate Glass

Composition of this compound F.

Helioseal_F_Plus_Composition cluster_matrix_plus Resin Matrix (70-80%) cluster_filler_plus Filler (15-25%) This compound F Plus This compound F Plus UDMA UDMA This compound F Plus->UDMA Aromatic Aliphatic UDMA Aromatic Aliphatic UDMA This compound F Plus->Aromatic Aliphatic UDMA HEMA Phosphate HEMA Phosphate This compound F Plus->HEMA Phosphate Aluminium Fluorosilicate Glass Aluminium Fluorosilicate Glass This compound F Plus->Aluminium Fluorosilicate Glass Silicon Dioxide Silicon Dioxide This compound F Plus->Silicon Dioxide

Composition of this compound F Plus.

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for direct comparison are not publicly available, a general methodology for evaluating key properties of dental sealants can be outlined.

A. Viscosity Measurement:

  • Methodology: A rotational rheometer would be used to measure the viscosity of the unpolymerized sealant at a controlled temperature (typically 23°C or 37°C). The shear rate would be varied to assess the thixotropic properties of the material.

  • Expected Outcome: this compound F Plus, with its lower filler content, is expected to exhibit lower viscosity compared to this compound F, facilitating better penetration into fissures.[2]

B. Fluoride Release Measurement:

  • Methodology: Cured samples of the sealants would be immersed in a deionized water or artificial saliva solution. At specified time intervals, the storage solution would be analyzed for fluoride ion concentration using a fluoride ion-selective electrode.

  • Expected Outcome: Both materials are designed to release fluoride. The rate and cumulative release would be quantified over time.

C. Shear Bond Strength to Enamel:

  • Methodology: Sealant material is bonded to the etched enamel surface of extracted human or bovine teeth. After thermocycling to simulate oral conditions, a shear force is applied to the sealant-enamel interface until failure. The force at failure is recorded and converted to shear bond strength in megapascals (MPa).

  • Expected Outcome: The inclusion of HEMA phosphate in this compound F Plus may contribute to a different bond strength profile compared to the Bis-GMA based this compound F.

Application Workflow

The clinical application of both sealants follows a similar protocol, which is standard for resin-based fissure sealants. The workflow is illustrated below.

Application_Workflow A 1. Cleaning B 2. Isolation A->B C 3. Etching B->C D 4. Rinsing & Drying C->D E 5. Sealant Application D->E F 6. Light Curing E->F G 7. Occlusion Check F->G

Standard Application Workflow.

Protocol Steps:

  • Cleaning: The enamel surface is thoroughly cleaned to remove plaque and debris.[9][10]

  • Isolation: The tooth is isolated from salivary contamination, typically using a rubber dam.[9][10]

  • Etching: A phosphoric acid etchant is applied to the enamel to create microporosities for mechanical retention.[2]

  • Rinsing and Drying: The etchant is rinsed off, and the enamel is dried to a chalky white appearance.[9][10]

  • Sealant Application: The sealant is applied to the pits and fissures. This compound F Plus is noted for its optimized viscosity and precise application via a fine cannula.[2][6][7]

  • Light Curing: The sealant is polymerized using a dental curing light. This compound F Plus boasts a shorter curing time of as little as 5-10 seconds with high-power LED lights.[2][6][15]

  • Occlusion Check: The final sealed surface is checked to ensure it does not interfere with the patient's bite.

Conclusion

The transition from this compound F to this compound F Plus marks a significant advancement in Ivoclar's fissure sealant technology. The key differences lie in the move to a Bis-GMA-free resin system in this compound F Plus and a substantial reduction in filler content. These modifications result in a sealant with optimized handling properties, including lower viscosity and thixotropic behavior, allowing for more efficient and precise clinical application. While both materials provide the essential benefit of fluoride release for caries prevention, the updated formulation of this compound F Plus is geared towards enhancing ease of use and clinical efficiency. Further independent research would be beneficial to provide a more detailed quantitative comparison of their long-term clinical performance.

References

The Thixotropic Behavior of Helioseal F Plus: A Technical Overview for Fissure Sealing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Dental Professionals

This technical guide delves into the core principles of the thixotropic behavior of Helioseal F Plus, a light-curing, fluoride-releasing fissure sealant. Understanding its rheological properties is crucial for appreciating its clinical handling and efficacy in preventing caries. While specific proprietary data from the manufacturer's internal studies are not publicly available, this document outlines the fundamental concepts, relevant material composition, and standard experimental protocols used to characterize thixotropy in dental materials.

Introduction to Thixotropy in Fissure Sealants

Thixotropy is a time-dependent, shear-thinning property. Materials exhibiting this behavior show a decrease in viscosity under shear stress (e.g., when being extruded from a syringe and manipulated in a fissure) and a return to a higher viscosity state when the stress is removed.[1] This property is highly desirable in fissure sealants for two primary reasons:

  • Enhanced Flow and Adaptation: During application, the sealant needs to have a low enough viscosity to flow into the intricate and often microscopic depths of pits and fissures.[1][2] The pressure from the application tip effectively lowers the viscosity, facilitating excellent adaptation to the tooth morphology.

  • Stability and Prevention of Slumping: Once applied and the shear force is removed, the sealant's viscosity increases, preventing it from slumping or running off the occlusal surface before it can be light-cured. This ensures the material remains precisely where it is placed.

This compound F Plus has been specifically formulated to exhibit these thixotropic characteristics, which clinicians describe as improved flowability and handling.[3] This allows for precise application and contributes to the formation of a tight marginal seal, which is critical for long-term caries prevention.[2]

Composition and its Influence on Rheology

The rheological properties of this compound F Plus are a direct result of its chemical composition. The key components influencing its thixotropic behavior are:

  • Monomer Matrix: The resin matrix consists of Urethane Dimethacrylate (UDMA), an aromatic aliphatic UDMA, and HEMA phosphate.[1] UDMA-based resins are known for their moderate viscosity and contribute to the mechanical strength of the cured sealant.[1] The interactions between these monomer molecules contribute to the material's inherent viscosity.

  • Filler Content: this compound F Plus contains 15-25% inorganic fillers by weight, specifically aluminium fluorosilicate glass and silicon dioxide.[1] The interaction between these fine filler particles and the surrounding resin matrix is a primary driver of thixotropic behavior. At rest, a weak network structure can form between the filler particles. Under shear stress, this network is temporarily disrupted, leading to a decrease in viscosity. When the stress is removed, the network reforms, and the viscosity increases.

Experimental Protocols for Characterizing Thixotropy

While the specific results for this compound F Plus are not published, the following are standard, well-established methodologies used to quantify the thixotropic properties of dental materials. These tests are typically performed using a rotational rheometer.

Thixotropic Loop Test (Flow Ramp Up and Down)

This is a common method to visualize and quantify thixotropy.

Methodology:

  • The material is placed between the plates of a rotational rheometer.

  • A shear rate is applied that ramps up from a low value (e.g., 0 s⁻¹) to a high value (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).

  • Immediately following the upward ramp, the shear rate is ramped down from the high value back to the low value over the same time period.

  • The shear stress is measured continuously, and the viscosity is calculated.

  • The results are plotted as viscosity or shear stress versus shear rate. The area between the upward and downward curves, known as the hysteresis loop, represents the thixotropic index—a quantitative measure of the material's thixotropy.[4]

G cluster_0 Thixotropic Loop Test Workflow start Place Sample in Rheometer ramp_up Ramp Shear Rate Up (e.g., 0 to 100 s⁻¹ in 60s) start->ramp_up Step 1 ramp_down Ramp Shear Rate Down (e.g., 100 to 0 s⁻¹ in 60s) ramp_up->ramp_down Step 2 measure Continuously Measure Shear Stress and Viscosity ramp_up->measure During Steps 1 & 2 plot Plot Viscosity vs. Shear Rate measure->plot Step 3 calculate Calculate Area of Hysteresis Loop (Thixotropic Index) plot->calculate Step 4 end_node End calculate->end_node

Workflow for a Thixotropic Loop Test.
Three-Step Flow Test

This method is particularly useful for simulating the clinical application of a sealant: rest, application, and rest again.

Methodology:

  • Step 1 (Rest): A low, constant shear rate (e.g., 0.1 s⁻¹) is applied to the sample until a stable, high viscosity value is recorded. This represents the material at rest in the syringe.

  • Step 2 (Application): The shear rate is abruptly increased to a high value (e.g., 10 s⁻¹) for a set duration. This simulates the extrusion and application process, causing a breakdown of the material's structure and a drop in viscosity.

  • Step 3 (Recovery): The shear rate is then abruptly decreased back to the initial low value (e.g., 0.1 s⁻¹). The viscosity is monitored over time to measure the rate and extent of structural recovery. The time it takes for the viscosity to return to its initial state is a key parameter.[5]

G cluster_1 Three-Step Flow Test Protocol start Place Sample step1 Step 1: Low Shear Rate (Simulates Rest) Measure High Viscosity (η_high) start->step1 step2 Step 2: High Shear Rate (Simulates Application) Measure Low Viscosity (η_low) step1->step2 step3 Step 3: Low Shear Rate (Simulates Recovery) Monitor Viscosity Increase Over Time step2->step3 analyze Analyze Recovery Rate and Thixotropic Index (η_high / η_low) step3->analyze end_node End analyze->end_node

Protocol for a Three-Step Flow Test.

Quantitative Data Presentation

The following tables are structured to present the type of quantitative data that would be obtained from the experimental protocols described above.

Table 1: Hypothetical Data from Thixotropic Loop Test

ParameterValueUnitDescription
Shear Rate Range0 - 100s⁻¹The range of shear rates applied during the test.
Ramp Time (Up and Down)60sThe duration for both the upward and downward ramps.
Peak Viscosity (Up-Ramp)Data Not AvailablePa·sThe viscosity measured at a low shear rate during the initial ramp up.
Minimum ViscosityData Not AvailablePa·sThe lowest viscosity measured at the highest shear rate.
Thixotropic Index (Area)Data Not AvailablePa/sThe area enclosed by the hysteresis loop, quantifying thixotropy.

Table 2: Hypothetical Data from Three-Step Flow Test

ParameterValueUnitDescription
Step 1: Rest
Low Shear Rate0.1s⁻¹Shear rate applied to simulate the material at rest.
Equilibrium Viscosity (η_high)Data Not AvailablePa·sThe stable viscosity of the material before high shear.
Step 2: Application
High Shear Rate10s⁻¹Shear rate applied to simulate clinical application.
Equilibrium Viscosity (η_low)Data Not AvailablePa·sThe stable viscosity of the material during high shear.
Step 3: Recovery
Recovery Time (to 90%)Data Not AvailablesThe time required for the viscosity to recover to 90% of its initial value.
Calculated Index
Thixotropic Index (η_high / η_low)Data Not Available-The ratio of viscosity at rest to viscosity under application stress.

Conclusion

The thixotropic behavior of this compound F Plus is a critical, engineered feature that directly translates to enhanced clinical performance. By transitioning from a high-viscosity state at rest to a low-viscosity, flowable state during application, the sealant can effectively penetrate and adapt to complex fissure morphologies. The subsequent rapid recovery of viscosity ensures the material remains in place for light-curing, providing a stable and protective barrier against cariogenic challenges. While specific quantitative rheological data is proprietary, an understanding of the underlying principles and the standard methods used for its evaluation confirms the scientific basis for the material's excellent handling characteristics.

References

In-Depth Technical Guide to the Scientific Properties of Helioseal Dental Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific documentation and performance characteristics of the Helioseal family of dental pit and fissure sealants. The information is compiled from manufacturer's technical specifications, scientific publications, and international standards to assist in research, development, and comparative analysis of dental sealant materials.

Core Properties of this compound Sealants

The this compound product line, developed by Ivoclar Vivadent, includes several formulations designed to meet various clinical needs. These resin-based sealants act as a physical barrier, preventing the colonization of bacteria and the accumulation of food debris in the pits and fissures of teeth, areas highly susceptible to caries.[1] The primary mechanism of action is the micromechanical bonding of the sealant to etched enamel, creating a durable seal.[2] Some formulations are enhanced with fluoride-releasing compounds to provide an additional therapeutic benefit.[1]

Compositional Analysis

The this compound sealants are primarily composed of a resin matrix and, in some formulations, inorganic fillers. The specific composition varies between products to achieve different handling characteristics, aesthetic properties, and therapeutic effects.

ComponentThis compoundThis compound FThis compound ClearThis compound F Plus
Resin Matrix
Bis-GMA58.3%Present[3]60.0%-
TEGDMA38.1%Present[3]39.3%Present[1]
UDMA-Present[3]-Present[1]
Aromatic Aliphatic UDMA---Present[1]
HEMA Phosphate---Present[1]
Inorganic Fillers
Titanium DioxidePresent[4]Present-Present[1]
Fluorosilicate Glass-40.5%-Present[1]
Silicon Dioxide-Present-Present[1]
Total Filler Content Not specified40.5%0%15-25%[1]
Additives
Stabilizers & Catalysts1.6%0.3%0.7%Present

Bis-GMA: Bisphenol A-glycidyl methacrylate, TEGDMA: Triethylene glycol dimethacrylate, UDMA: Urethane dimethacrylate, HEMA: 2-hydroxyethyl methacrylate.

Physical and Mechanical Properties

The physical and mechanical properties of this compound sealants are critical for their clinical success, influencing their handling, longevity, and protective capabilities.

PropertyThis compoundThis compound FThis compound ClearThis compound F Plus
Color White[4]WhiteTransparent[5][6]White[1][7]
Cure Type Light Cure[4]Light Cure[3]Light Cure[6]Light Cure[1][7]
Curing Time 20 seconds (>300 mW/cm²)20 seconds (>300 mW/cm²)20 seconds (>300 mW/cm²)[8]10 seconds (with compatible light)[9][10][11]
Vickers Hardness 180 N/mm²Not specifiedNot specifiedNot specified
Viscosity LowSlightly higher than this compoundLow[5][6]Thixotropic, optimized flow[1][10][11]
Density Not specifiedNot specified1.12 g/cm³[12]1.25 g/cm³[13][14]
Adhesion and Sealing Ability

The ability of a sealant to bond to enamel and prevent leakage is paramount for caries prevention.

PropertyThis compoundThis compound FThis compound F Plus
Shear Bond Strength to Enamel 15.4 ± 4.8 MPa (20s etch)15.93 (± 3.17) MPaHigh average shear bond strength
20.9 ± 3.6 MPa (60s etch)
Marginal Integrity 100% tightness (no dye penetration in one study)Good/sufficient in 99.3% of cases after 2 years[1]Good/sufficient in 100% of cases after 2 years[1]
Clinical Retention High retention rates reported in multiple studies28/31 complete retention after 12 months[15][16]Equivalent clinical behavior to this compound F[1]
Therapeutic Properties

This compound F and this compound F Plus are formulated to release fluoride (B91410) ions, which can enhance the caries-preventive effect.

PropertyThis compound FThis compound F Plus
Fluoride Release Yes[3][15][17]Yes[1][7][9][18]
Mechanism Continuous slow release from fluorosilicate glassRelease from aluminum fluorosilicate glass[1]
Release Pattern High release in the first 24 hours, followed by a sustained lower-level release over a long periodNot specified

Experimental Protocols

The following sections detail the methodologies for evaluating the key properties of dental sealants, based on manufacturer documentation, scientific literature, and international standards such as ISO 6874:2015 for polymer-based pit and fissure sealants.

Shear Bond Strength Testing

This test evaluates the adhesive strength of the sealant to the enamel surface. The protocol is generally based on ISO 29022:2013.

  • Specimen Preparation:

    • Extracted, sound human or bovine molars are used.

    • The enamel surfaces are cleaned and prepared to create a flat bonding area.

    • The teeth are embedded in a resin block, leaving the prepared enamel surface exposed.

  • Enamel Surface Treatment:

    • The enamel surface is etched with 37% phosphoric acid for a specified time (e.g., 20 or 60 seconds).

    • The etched surface is thoroughly rinsed with water and dried until it exhibits a characteristic frosty-white appearance.

  • Sealant Application:

    • A cylindrical mold (e.g., 3 mm diameter, 4 mm height) is placed onto the etched enamel surface.

    • The sealant material is applied into the mold and light-cured according to the manufacturer's instructions (e.g., 20 seconds with a curing light of >300 mW/cm²).

  • Storage:

    • The bonded specimens are stored in deionized water at 37°C for 24 hours to simulate oral conditions.

  • Mechanical Testing:

    • The specimen is mounted in a universal testing machine.

    • A shear load is applied to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until debonding occurs.

    • The force at which failure occurs is recorded in Newtons (N).

  • Calculation:

    • The shear bond strength is calculated in Megapascals (MPa) by dividing the failure load (N) by the bonding area (mm²).

  • Failure Mode Analysis:

    • The debonded surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in sealant, cohesive in enamel, or mixed).

Fluoride Release Measurement

This protocol quantifies the amount and rate of fluoride ions released from fluoride-containing sealants.

  • Specimen Preparation:

    • Disc-shaped specimens of the sealant material are fabricated using a standardized mold (e.g., 6 mm diameter, 2 mm thickness).

    • The specimens are light-cured according to the manufacturer's instructions.

  • Immersion:

    • Each specimen is immersed in a sealed container with a specific volume of a storage medium (e.g., deionized water or artificial saliva).

  • Incubation and Sampling:

    • The containers are stored at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 7, 14, 21, and 28 days), the specimens are removed from the solution, and the storage medium is collected for analysis.[3]

    • The specimens are placed in fresh storage medium for the next time interval.

  • Fluoride Analysis:

    • The fluoride concentration in the collected solutions is measured using a fluoride ion-selective electrode (ISE) connected to an ion analyzer or through ion chromatography.[3][4]

    • A total ionic strength adjustment buffer (TISAB) is added to the samples before measurement with an ISE to uncomplex fluoride ions and provide a constant ionic strength background.

  • Data Reporting:

    • The cumulative amount of fluoride released per unit surface area of the specimen (e.g., in µg/cm²) is calculated and plotted against time.

Microleakage Assessment

This test evaluates the sealing efficacy of the sealant by measuring the extent of dye penetration at the sealant-enamel interface.

  • Specimen Preparation:

    • Extracted, sound human molars with intact fissures are selected.

    • The teeth are cleaned and the fissures are sealed according to the manufacturer's instructions (including etching, rinsing, drying, and sealant application/curing).

  • Thermal Cycling (Aging):

    • The sealed teeth are subjected to thermocycling to simulate temperature changes in the oral cavity. This typically involves alternating immersion in water baths at different temperatures (e.g., 5°C and 55°C) for a set number of cycles (e.g., 500 cycles).

  • Dye Immersion:

    • The tooth surfaces, except for an area around the sealant, are coated with a waterproof varnish.

    • The teeth are then immersed in a dye solution (e.g., 2% methylene (B1212753) blue or basic fuchsin) for a specified period (e.g., 4 to 24 hours).

  • Sectioning and Evaluation:

    • The teeth are sectioned longitudinally through the sealed fissure.

    • The sectioned surfaces are examined under a stereomicroscope.

  • Scoring:

    • The extent of dye penetration along the sealant-enamel interface is scored using a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the fissure depth, etc.).

Visualizations

Experimental Workflow for Sealant Evaluation

The following diagram illustrates a typical workflow for the in-vitro evaluation of a dental sealant's properties.

G cluster_prep Specimen Preparation cluster_app Sealant Application cluster_aging Aging Simulation cluster_testing Property Testing Tooth_Selection Tooth Selection (Sound Molars) Cleaning Cleaning & Debridement Tooth_Selection->Cleaning Embedding Embedding in Resin Cleaning->Embedding Etching Enamel Etching (37% Phosphoric Acid) Embedding->Etching Rinse_Dry Rinsing & Drying Etching->Rinse_Dry Sealant_Placement Sealant Application Rinse_Dry->Sealant_Placement Curing Light Curing Sealant_Placement->Curing Storage Storage in Water (37°C, 24h) Curing->Storage Thermocycling Thermocycling (e.g., 5°C - 55°C) Curing->Thermocycling Fluoride Fluoride Release Curing->Fluoride For Fluoride- Releasing Sealants SBS Shear Bond Strength Storage->SBS Microleakage Microleakage Thermocycling->Microleakage

General experimental workflow for in-vitro evaluation of dental sealant properties.
Mechanism of Action for Fluoride-Releasing Sealants

This diagram illustrates the protective mechanisms of a fluoride-releasing sealant.

G cluster_sealant This compound F / F Plus Sealant cluster_enamel Tooth Enamel Sealant Resin Matrix with Fluorosilicate Glass Fillers Oral_Environment Oral Environment (Saliva) Sealant->Oral_Environment Physical Barrier Fluoride_Ions Fluoride Ions (F⁻) Sealant->Fluoride_Ions releases Enamel Hydroxyapatite Ca10(PO4)6(OH)2 Fluorapatite Fluorapatite Formation Ca10(PO4)6F2 (More Acid Resistant) Enamel->Fluorapatite converts to Oral_Environment->Fluoride_Ions triggers release Fluoride_Ions->Enamel interacts with Remineralization Enhanced Remineralization Fluorapatite->Remineralization Demineralization Inhibited Demineralization Fluorapatite->Demineralization Caries_Prevention Caries Prevention Remineralization->Caries_Prevention Demineralization->Caries_Prevention

Protective mechanisms of a fluoride-releasing dental sealant.

References

Helioseal F: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Fluoride-Releasing Fissure Sealant

This technical guide provides a comprehensive overview of Helioseal F, a light-curing, white-shaded fissure sealant. The information is curated for researchers, scientists, and drug development professionals, offering detailed data on its material properties, experimental protocols for its evaluation, and a visualization of its application and chemical processes.

Material Composition and Properties

This compound F is a resin-based dental sealant primarily composed of a monomer matrix and inorganic fillers. The monomer matrix consists of Bis-GMA (Bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate).[1][2][3][4] The inorganic fillers include highly dispersed silicon dioxide and fluorosilicate glass, which is the source of fluoride (B91410) release.[1][2] The material is characterized as a white, fluid paste with a characteristic odor, and it is nearly insoluble in water.[5][6][7][8]

Physical and Mechanical Properties

A summary of the key physical and mechanical properties of this compound F and its successor, this compound F Plus, is presented in the table below. These properties are critical for the clinical performance and longevity of the sealant.

PropertyThis compound FThis compound F PlusReference
Vickers Hardness 180 N/mm²-[1]
Flexural Strength 88 MPa-[9]
Modulus of Elasticity 3200 MPa-[9]
Depth of Cure 3.3 mm>3 mm[1][9]
Shear Bond Strength on etched bovine enamel 20.6 MPaHigh average values[1][9]
Water Absorption 54.3 µg/mm³-[9]
Water Solubility 4.5 µg/mm³-[9]
Density 1.41 g/cm³1.25 g/cm³[6][7]
Chemical Composition

The chemical composition of this compound F is detailed in the following table, highlighting the weight percentage of its primary components.

ComponentWeight Percentage (%)Reference
Monomer Matrix (Bis-GMA, UDMA, TEGDMA) 58.6[2]
Inorganic Fillers (Silicon Dioxide, Fluorosilicate Glass) 40.5[2]
Titanium Dioxide, Stabilizers, Catalysts < 1.0[2]

Safety and Biocompatibility

The safety and biocompatibility of this compound F have been evaluated through various toxicological studies.

Hazard Identification

According to Safety Data Sheets, uncured this compound F may cause skin and eye irritation and can lead to sensitization upon skin contact.[5][6][7][8][10][11] Some classifications also note that it is suspected of causing cancer and may pose risks to fertility or the unborn child.[5][6]

Toxicological Profile

The acute toxicity of this compound is considered low, with a reported LD50 of >5000 mg/kg in animal studies.[1] The primary toxicological concerns are related to local effects, such as irritation and allergic reactions, due to the methacrylate (B99206) components.[5][7][10][11]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to evaluate the performance of this compound F.

Fluoride Release Analysis

Objective: To quantify the amount of fluoride released from cured this compound F over time.

Methodology:

  • Sample Preparation: Disc-shaped samples of this compound F (e.g., 4 mm in diameter and 2 mm in height) are prepared and light-cured according to the manufacturer's instructions (e.g., 20 seconds with a standard dental curing light).[12]

  • Immersion: The cured discs are immersed in a specified volume of a storage solution, such as deionized water or saline (0.9% NaCl), and maintained at 37°C.[12]

  • Fluoride Measurement: At predetermined time intervals (e.g., 1, 3, 24, 48, 72, 96 hours, and 1 and 2 weeks), the storage solution is collected for fluoride ion analysis using a fluoride-ion-selective electrode.[12] Fresh storage solution is replaced at each interval.

  • Data Analysis: The cumulative fluoride release is calculated and typically expressed in ppm/mg or µg/cm².[12]

Shear Bond Strength Testing

Objective: To determine the adhesive strength of this compound F to enamel.

Methodology:

  • Specimen Preparation: Extracted bovine or human molars are embedded in resin, and the enamel surface is ground flat.[1][11]

  • Enamel Etching: The flattened enamel surface is etched with 37% phosphoric acid for a specified duration (e.g., 30 seconds), then rinsed and dried.[1][11]

  • Sealant Application: A cylindrical mold is placed on the etched enamel surface, and this compound F is applied into the mold and light-cured.[11]

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours.[11]

  • Testing: The specimens are mounted in a universal testing machine, and a shear force is applied to the base of the sealant cylinder until failure occurs. The force at failure is recorded.[1][11]

  • Data Analysis: The shear bond strength is calculated by dividing the failure load by the bonded surface area and is expressed in megapascals (MPa).[11]

Microleakage Assessment

Objective: To evaluate the sealing ability of this compound F at the tooth-sealant interface.

Methodology:

  • Tooth Preparation: Extracted human premolars or molars are cleaned, and this compound F is applied to the occlusal fissures according to the standard application protocol.[3]

  • Thermocycling: The sealed teeth are subjected to a thermocycling regimen (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.[3]

  • Dye Immersion: The teeth are then immersed in a 2% methylene (B1212753) blue dye solution for 24 hours.[3]

  • Sectioning and Evaluation: The teeth are sectioned longitudinally, and the extent of dye penetration along the sealant-enamel interface is evaluated under a stereomicroscope using a graded scoring system.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the application workflow and the chemical mechanism of this compound F.

Helioseal_F_Application_Workflow start Start: Tooth Preparation clean 1. Clean Enamel Surface (e.g., with pumice slurry) start->clean isolate 2. Isolate the Working Field (e.g., with rubber dam) clean->isolate etch 3. Apply Phosphoric Acid Etching Gel (30-60 seconds) isolate->etch rinse_dry 4. Rinse and Dry Thoroughly (etched enamel appears matte white) etch->rinse_dry apply 5. Apply this compound F rinse_dry->apply cure 6. Light Cure (e.g., 20 seconds) apply->cure check 7. Check Seal and Occlusion cure->check end End: Procedure Complete check->end

Caption: Clinical application workflow for this compound F fissure sealant.

Helioseal_F_Chemical_Mechanism components This compound F Components Monomer Matrix (Bis-GMA, UDMA, TEGDMA) Inorganic Fillers (Silicon Dioxide, Fluorosilicate Glass) Photoinitiator (e.g., Camphorquinone) light_activation Light Activation (Blue Light, ~470nm) components->light_activation Exposure to polymerization Free-Radical Polymerization light_activation->polymerization Initiates crosslinked_matrix Cross-linked Polymer Matrix (Sealed Fissure) polymerization->crosslinked_matrix Forms fluoride_release Sustained Fluoride Release crosslinked_matrix->fluoride_release Enables enamel_interaction Interaction with Enamel (Remineralization) fluoride_release->enamel_interaction Leads to

Caption: Chemical mechanism of this compound F polymerization and fluoride release.

References

A Technical Guide to Foundational Research on Resin-Based Fissure Sealants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the core scientific principles and experimental evaluations of resin-based fissure sealants. It is intended for researchers, materials scientists, and drug development professionals engaged in the field of preventive dentistry and dental material science.

Introduction: The Role of Resin-Based Sealants in Caries Prevention

Dental caries, particularly on the occlusal surfaces of molars, remains a significant global health issue. The complex morphology of pits and fissures creates an ideal environment for bacterial colonization and food retention, making these areas highly susceptible to decay.[1][2] Resin-based fissure sealants are a cornerstone of preventive dentistry, functioning as a physical barrier that isolates these vulnerable areas from the oral environment.[3][4] The efficacy of a sealant is fundamentally dependent on its ability to bond durably to the enamel surface and maintain its integrity over time.[5] This guide delves into the material composition, mechanism of action, and critical evaluation protocols that define the performance of these essential materials.

Composition and Chemistry of Resin-Based Sealants

Resin-based sealants are composite materials, meticulously formulated to achieve specific physical and chemical properties. Their composition can be broken down into several key components.[6][7]

  • Resin Matrix: The foundation of the sealant is an organic resin matrix. The most common monomers used are Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[8] Bis-GMA, first developed by Bowen, provides a viscous and robust backbone that effectively bonds to etched enamel.[9] UDMA and TEGDMA are often added to modify the viscosity and improve handling characteristics.[8]

  • Filler Particles: To enhance mechanical properties such as wear resistance and strength, inorganic filler particles are incorporated into the resin matrix.[6][7] These fillers typically consist of glass, silica, or quartz particles.[6][7] Sealants are often categorized as "filled" or "unfilled." Filled sealants offer greater durability but may have higher viscosity, potentially limiting their penetration into narrow fissures.[8][10] Unfilled sealants, with their lower viscosity, may penetrate fissures more effectively but can wear down more quickly.[4][10]

  • Polymerization System: The transformation from a liquid resin to a solid, durable sealant is achieved through polymerization. Most modern sealants are light-cured, utilizing a photoinitiator (e.g., camphorquinone) that, when exposed to a specific wavelength of visible light, initiates the cross-linking of the monomer chains.[8] Self-curing systems, which polymerize through a chemical reaction between a catalyst (e.g., benzoyl peroxide) and an accelerator (e.g., tertiary amines), are also available but offer less control over working time.[8]

  • Additives: Various other components may be included:

    • Fluoride-releasing agents: Some formulations incorporate compounds like sodium fluoride (B91410) or fluoride-containing glass fillers to provide an additional anticariogenic effect by promoting remineralization.[3][8]

    • Colorants: Pigments are often added to make the sealant visible for easy verification during placement and at recall appointments.[6]

Mechanism of Action

The primary mechanism of action for resin-based sealants is the creation of a durable, micromechanical bond with the tooth enamel.

  • Acid Etching: The process begins with the application of an acid, typically 37% phosphoric acid, to the enamel surface.[3] This etchant selectively dissolves the mineral content of the enamel rods, creating microscopic pores and increasing the surface area and surface energy.

  • Resin Infiltration: The low-viscosity liquid resin is then applied to the etched surface. It flows into the newly created microporosities.

  • Polymerization and Micromechanical Interlock: Upon polymerization (curing), the resin solidifies within these pores, forming numerous "resin tags."[11] This creates a strong micromechanical interlock between the sealant and the enamel, effectively sealing the pits and fissures. This physical barrier prevents bacteria and nutrients from entering the fissure, thereby preventing the initiation of the caries process.[4]

The logical workflow for sealant application and its protective mechanism is illustrated below.

cluster_prep Tooth Preparation cluster_apply Sealant Application cluster_result Protective Mechanism cluster_outcome Outcome Clean Clean Occlusal Surface Etch Apply 37% Phosphoric Acid Clean->Etch RinseDry Rinse and Dry Enamel Etch->RinseDry ApplySealant Apply Liquid Resin Sealant RinseDry->ApplySealant Cure Light Cure to Polymerize ApplySealant->Cure Tags Formation of Resin Tags Cure->Tags Bond Micromechanical Bond Tags->Bond Barrier Physical Barrier Formed Bond->Barrier Prevention Caries Prevention Barrier->Prevention

Fig. 1: Workflow of resin-based sealant application and mechanism.

Key Performance Metrics and Experimental Protocols

The clinical success of a resin-based sealant is predicted by several key performance metrics, which are evaluated through standardized in vitro laboratory tests.

Microleakage refers to the passage of bacteria, fluids, and molecules between the sealant and the tooth surface. It is a primary indicator of marginal seal integrity. Lower microleakage is associated with a more effective and durable seal.

Experimental Protocol: Dye Penetration Test

The most common method for evaluating microleakage is the dye penetration test.[12][13][14]

  • Sample Preparation: A cohort of extracted, non-carious human molars is selected. The occlusal surfaces are cleaned with a pumice slurry.[13]

  • Sealant Application: The teeth are randomly divided into experimental groups. The sealant is applied according to the manufacturer's instructions, which typically involves acid etching, rinsing, drying, and light curing.[13]

  • Thermocycling: To simulate the temperature fluctuations in the oral environment, the sealed teeth undergo thermocycling, where they are alternately immersed in hot and cold water baths (e.g., 500 cycles between 5°C and 55°C).[13][14]

  • Dye Immersion: The apices of the teeth are sealed to prevent dye entry from areas other than the occlusal surface. The teeth are then immersed in a dye solution (e.g., 2% methylene (B1212753) blue or 0.5% basic fuchsin) for a set period, typically 24 hours.[13][15]

  • Sectioning and Evaluation: The teeth are sectioned buccolingually through the center of the sealant.[1]

  • Scoring: The sections are examined under a stereomicroscope at a specified magnification (e.g., 4x or 40x).[13][14] The extent of dye penetration along the sealant-enamel interface is scored using a standardized scale.

Microleakage Scoring Criteria (Example) [13]

  • Score 0: No dye penetration.

  • Score 1: Dye penetration restricted to the outer half of the sealant.

  • Score 2: Dye penetration into the inner half of the sealant.

  • Score 3: Dye penetration to the base of the fissure.

Start Start: Extracted Human Molars Clean Clean with Pumice Slurry Start->Clean Apply Apply Sealant per Protocol Clean->Apply Thermo Thermocycle (e.g., 500 cycles) Apply->Thermo Dye Immerse in Dye (e.g., 24h) Thermo->Dye Section Section Teeth Buccolingually Dye->Section Evaluate Evaluate Dye Penetration under Stereomicroscope Section->Evaluate Score Score Microleakage (0-3 Scale) Evaluate->Score End End: Statistical Analysis Score->End

Fig. 2: Experimental workflow for microleakage evaluation.

Quantitative Data: Microleakage Studies

Sealant Type / Study GroupMean Microleakage ScoreStatistical SignificanceReference
Butail et al. (2020) [1]
Classical Sealant (Helioseal F)Least Microleakagep < 0.05 vs. GIC & Flowable[1]
Flowable NanocompositeComparable to ClassicalNo significant diff. vs. Classical[1]
Flowable CompositeIntermediate Microleakage-[1]
Glass Ionomer (Fuji VII)Highest Microleakagep < 0.05 vs. others[1]
Prabahar et al. (2022) [14]
Filtek Z350 XT (Flowable Comp.)0.1667p < 0.05 vs. others[14]
Clinpro (Unfilled Resin)0.7778-[14]
GC Fuji Triage (GIC)2.1667p < 0.05 vs. others[14]
Al-Taie & Jassar (Year N/A) [13]
Concise White SealantSignificantly Lessp < 0.05 vs. Wave[13]
Wave MV Flowable CompositeSignificantly Morep < 0.05 vs. Concise[13]

Shear bond strength measures the force required to debond the sealant from the enamel surface when a parallel force is applied. It is a direct measure of the adhesion quality and predicts the sealant's retention in the oral cavity.

Experimental Protocol: Shear Bond Strength Test

  • Sample Preparation: Extracted human molars are used. A flat enamel surface (buccal or lingual) is prepared.[16]

  • Sealant Application: The prepared enamel surface is treated according to the experimental protocol (e.g., acid etching only, or deproteinization followed by etching).[16] A cylindrical mold (e.g., 3 mm diameter, 4 mm height) is placed on the surface, filled with the sealant material, and light-cured.[16]

  • Storage: The specimens are stored in deionized water at 37°C for 24 hours to allow the bond to mature.[16]

  • Testing: Each specimen is mounted in a universal testing machine. A shear load is applied to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until failure occurs.[16][17][18]

  • Calculation: The force at failure is recorded in Newtons (N). The shear bond strength is calculated in megapascals (MPa) by dividing the failure load by the bonded surface area (πr²).[17]

Start Start: Extracted Molars Prep Prepare Flat Enamel Surface Start->Prep Treat Enamel Pre-treatment (e.g., Acid Etch) Prep->Treat Apply Apply Sealant in Cylindrical Mold & Cure Treat->Apply Store Store in Water (37°C, 24h) Apply->Store Test Mount in Universal Testing Machine Store->Test Load Apply Shear Load at Constant Speed until Failure Test->Load Calculate Calculate SBS (MPa) Load->Calculate End End: Statistical Analysis Calculate->End

Fig. 3: Experimental workflow for shear bond strength testing.

Quantitative Data: Shear Bond Strength Studies

Sealant / ProtocolMean Shear Bond Strength (MPa)Standard Deviation (MPa)Reference
Yildiz et al. (2020) [16]
Acid Etching Alone (Control)Significantly Lower-[16]
5.25% NaOCl + Acid EtchSignificantly Higher than Control-[16]
Papacarie Duo® + Acid EtchSignificantly Higher than Control-[16]
Jadhav et al. (2018) [17]
Fissurit F (Conventional)1.3± 1.4[17]
Dyad Flow (Self-adhering)1.4± 0.87[17]
Goyal et al. (2023) [18]
Conventional Sealant11.48± 0.52[18]
Self-adhering Flowable Sealant13.86± 0.23[18]
Nowak & Szymański et al. (Year N/A) [19]
This compound F (Fissure Sealant)15.93± 3.17[19]
Vertise Flow (Self-adhesive)20.10± 3.95[19]
SDR with XP Bond (Bulk Fill)23.70± 6.35[19]

The degree of conversion quantifies the percentage of monomer double bonds that are converted into polymer single bonds during the curing process.[20][21] A higher DC is crucial as it directly correlates with improved mechanical properties, lower solubility, and greater biocompatibility of the sealant.[21][22]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The uncured sealant paste is placed on the crystal of an FTIR spectrometer (often with an Attenuated Total Reflectance - ATR accessory).[21][22] An initial spectrum is recorded to measure the concentration of aliphatic carbon-carbon double bonds (C=C), typically at a peak around 1637 cm⁻¹. An aromatic C-C bond peak (around 1608 cm⁻¹) is used as an internal standard, as its concentration does not change during polymerization.[23]

  • Curing: The sample is light-cured for a specified time (e.g., 20, 40, or 60 seconds).[22]

  • Final Spectrum: After curing (and often after a 24-hour storage period to allow for post-cure polymerization), a final spectrum is recorded.[22]

  • Calculation: The DC is calculated by comparing the ratio of the aliphatic (reactive) to the aromatic (stable) peak heights before and after curing.[23] The formula is: DC (%) = [1 - (R_cured / R_uncured)] * 100 Where R is the ratio of the absorbance intensity of the aliphatic C=C peak to the aromatic C-C peak.[23]

Alternative Protocol: Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique that measures the heat flow associated with the exothermic polymerization reaction. The degree of conversion can be calculated from the heat developed during the reaction.[20]

Start Start: Uncured Sealant Paste Spectrum1 Record Uncured Spectrum (FTIR) Start->Spectrum1 Cure Light Cure Sample for Specified Time (e.g., 20s, 40s) Ratio1 Calculate Initial Peak Ratio (Aliphatic C=C / Aromatic C-C) Spectrum1->Ratio1 Spectrum1->Cure Spectrum2 Record Cured Spectrum Cure->Spectrum2 Ratio2 Calculate Final Peak Ratio Spectrum2->Ratio2 Calculate Calculate Degree of Conversion (%) Ratio2->Calculate End End: Result Calculate->End

Fig. 4: Experimental workflow for Degree of Conversion (DC) via FTIR.

Quantitative Data: Degree of Conversion Studies

MaterialCuring TimeMean Degree of Conversion (%)Reference
Hegde et al. (Year N/A) [22]
Filtek™ Z350 XT (Flowable)20 sSignificantly Lower than 40s[22]
40 sSignificantly Higher than 20s[22]
60 sStatistically similar to 40s[22]
Clinpro™ (Sealant)20 sSignificantly Lower than 40s[22]
40 sSignificantly Higher than 20s[22]
60 sStatistically similar to 40s[22]

Viscosity is a measure of a fluid's resistance to flow.[24] For fissure sealants, viscosity is a critical property that determines its ability to penetrate the full depth of narrow and complex fissures. Lower viscosity generally allows for better penetration and adaptation, which is essential for forming a complete seal.[11]

Experimental Protocol: Viscometer Measurement

  • Sample Preparation: The sealant material is brought to a controlled temperature (e.g., room temperature or body temperature), as viscosity is temperature-dependent.[24]

  • Measurement: A specific volume of the sealant is placed in the sample holder of a viscometer.[11] Several types of viscometers can be used, such as rotational viscometers or cone and plate viscometers.[25][26]

  • Data Acquisition: The instrument measures the resistance to flow at a specified shear rate. The viscosity is typically reported in Pascal-seconds (Pa·s) or millipascal-seconds (mPa·s).[11]

Start Start: Sealant Sample Temp Bring Sample to Controlled Temperature Start->Temp Load Place Sample in Viscometer Temp->Load Measure Measure Resistance to Flow at a Defined Shear Rate Load->Measure Record Record Viscosity (e.g., mPa.s) Measure->Record End End: Result Record->End

Fig. 5: Experimental workflow for viscosity measurement.

Quantitative Data: Viscosity and Resin Tag Length

Sealant GroupMean Viscosity (mPa·s)Mean Resin Tag Length (μm)Reference
Gopalan et al. (Year N/A) [11]
Group I (Conventional)0.97.46[11]
Group II (Hydrophilic)0.710.03[11]

Note: The study by Gopalan et al. found an inverse relationship where the sealant with lower viscosity (Group II) exhibited greater penetration, as indicated by longer resin tags.[11]

Clinical Effectiveness and Retention Rates

While in vitro tests provide foundational data, the ultimate measure of a sealant's success is its clinical performance, primarily assessed by retention rate and caries prevention over time.

  • Caries Prevention: Clinical trials consistently demonstrate the high effectiveness of resin-based sealants. One 2-year split-mouth trial found that sealed molars had an 83% lower risk of developing carious lesions (ICDAS 3-6) compared to unsealed control molars in a high-caries-risk population.[27] The preventive fraction of resin sealants can be as high as 61% after 5 years.[3]

  • Retention Rates: The longevity of this protective effect is directly linked to the sealant's retention.[3] Retention rates vary widely across studies depending on the material, follow-up duration, and clinical conditions.

    • Recent studies (2012-2022) show resin sealant retention rates can be up to 80% after 2 years.[3]

    • A 1-year study observed complete retention of 29.5%, partial retention of 44.4%, and complete loss of 26%.[28]

    • Another study comparing filled and unfilled sealants at 12 months found complete retention rates of 53.57% and 64.29%, respectively, though the difference was not statistically significant.[29]

    • In a comparison with glass-ionomer sealants (GIS), a resin-based sealant showed a significantly better retention rate after six months (75.56% vs. 48.88% for GIS).[2]

Quantitative Data: Clinical Retention Rates

Study / Follow-up PeriodSealant TypeComplete RetentionPartial RetentionComplete LossReference
Çelik et al. (2015) / 1 Year Resin-Based29.5%44.4%26.0%[28]
Reddy et al. (2013) / 1 Year Filled Resin53.57%37.50%8.83%[29]
Unfilled Resin64.29%32.14%3.57%[29]
Bhatia et al. (2012) / 1 Year Embrace (Hydrophilic)23.50%38.25%38.25%[30][31]
Delton FS+17.60%--[30][31]
Al-Jobair et al. (2017) / 6 Months Resin-Based75.56%--[2]
Glass-Ionomer48.88%--[2]

Conclusion

Foundational research on resin-based fissure sealants is built upon a clear understanding of their chemical composition and the micromechanical principles of adhesion to enamel. The clinical success of these materials is predicted by a suite of well-defined in vitro tests that quantify critical properties, including microleakage, shear bond strength, degree of conversion, and viscosity. While resin-based sealants demonstrate high clinical effectiveness in caries prevention, ongoing research continues to focus on improving formulations to enhance long-term retention, simplify application techniques (e.g., through moisture-tolerant or self-adhesive chemistry), and augment their therapeutic properties. For professionals in material science and drug development, a thorough grasp of these core principles and evaluation methodologies is essential for innovating the next generation of preventive dental materials.

References

Methodological & Application

Application Notes and Protocols for Helioseal in Pediatric Dentistry Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helioseal is a brand of light-curing pit and fissure sealants used in dentistry to prevent caries, particularly on the occlusal surfaces of molars and premolars.[1][2] This document provides detailed protocols and application notes for the use of this compound products in pediatric dentistry clinical trials, with a focus on this compound F Plus, a fluoride-releasing formulation.[1][3] These guidelines are intended for researchers, scientists, and drug development professionals designing and conducting clinical investigations on the efficacy of dental sealants.

Product Overview

This compound F Plus is a white-shaded, light-curing fissure sealant that releases fluoride.[1][3] It is composed of dimethacrylates and is designed to flow easily into complex pit and fissure morphologies to create a durable protective barrier against cariogenic bacteria.[1][4][5] The material is supplied in syringes with fine cannulas for precise application.[4][5]

Experimental Protocols

Patient Selection and Preparation

Inclusion Criteria:

  • Children and adolescents, typically between the ages of 6 and 9 years for first permanent molars.[6][7]

  • Patients with at least one pair of sound, fully erupted permanent molars with no evidence of dental caries.

  • Teeth with deep pits and fissures that are susceptible to caries.

  • Cooperative patients with good oral hygiene.

Exclusion Criteria:

  • Patients with known allergies to methacrylates or any other components of the sealant.[3][8]

  • Teeth with existing restorations or detectable caries on the occlusal surface.

  • Partially erupted teeth where a dry field cannot be adequately maintained.[3][8]

  • Patients with developmental enamel defects.

Ethical Considerations:

  • Informed consent must be obtained from the parents or legal guardians of all participants.

  • The study protocol should be approved by an institutional review board or ethics committee.

Clinical Application Protocol for this compound F Plus

This protocol is a synthesis of manufacturer recommendations and procedures reported in clinical trials.[3][9][10]

Step 1: Tooth Cleaning and Prophylaxis

  • Thoroughly clean the occlusal surface of the tooth to be sealed using a pumice-free prophylaxis paste (e.g., Proxyt fine).[3][4]

  • Rinse the surface with a water spray and dry with oil-free air.

Step 2: Isolation

  • Isolate the tooth from salivary contamination. A rubber dam (e.g., OptraDam Plus) is the preferred method for achieving absolute isolation.[3][8]

  • If a rubber dam is not feasible, use cotton rolls and a saliva ejector for relative isolation.[11]

Step 3: Enamel Etching

  • Apply a 37% phosphoric acid etching gel (e.g., Total Etch) to the entire occlusal surface, extending slightly beyond the fissures.[1][11]

  • Allow the etchant to remain on the enamel for 30 to 60 seconds.[12][13]

  • Thoroughly rinse the etched surface with water spray for at least 15 seconds.

  • Dry the surface completely with oil- and water-free air. The etched enamel should have a distinct, chalky-white appearance.[3][8]

  • Crucially, avoid any saliva contamination after etching. If contamination occurs, the etching process must be repeated. [3][8]

Step 4: this compound F Plus Application

  • Using the provided syringe and fine cannula, apply a thin layer of this compound F Plus directly into the pits and fissures.[3][4]

  • Use a dental probe or a small brush to gently guide the sealant into all fissures and eliminate any air bubbles.[9][10] Avoid overfilling.

Step 5: Light Curing

  • Polymerize the sealant using a suitable dental curing light (e.g., Bluephase Style).[4][9]

  • The curing time for this compound F Plus is typically 10 seconds with a light intensity of 1,200 mW/cm².[4][9][10] For this compound F, a 20-second curing time is recommended.[9][10]

Step 6: Post-Application Evaluation

  • Immediately after curing, visually and tactilely inspect the sealant for complete coverage and retention.

  • Check the occlusion with articulating paper and make any necessary adjustments by carefully removing excess material with a fine finishing bur.

Clinical Trial Evaluation

Examiner Calibration:

  • Prior to the baseline examination and at regular intervals, all clinical examiners should be calibrated to ensure consistent application of evaluation criteria.

Follow-up Schedule:

  • Clinical evaluations should be scheduled at regular intervals, such as 3, 6, 12, 24, and 36 months post-application.[7][9][10]

Evaluation Criteria (USPHS Modified Criteria):

  • Retention:

    • A: Sealant completely retained.

    • B: Sealant partially lost.

    • C: Sealant completely lost.

  • Marginal Adaptation:

    • A: No visible crevice along the margin.

    • B: Visible crevice, but no exposure of the underlying fissure.

    • C: Crevice with exposure of the underlying fissure.

  • Caries Development:

    • 0: No evidence of caries.

    • 1: Caries present.

Data Presentation

Quantitative Data from Clinical Trials

The following tables summarize retention and caries prevention data from various clinical trials involving this compound products.

Table 1: Retention Rates of this compound F Plus vs. This compound F [9][10]

Time PointThis compound F Plus (Completely Intact)This compound F (Completely Intact)This compound F Plus (Sufficient)This compound F (Sufficient)
2 YearsNot specifiedNot specified85.9%86.5%
3 Years61.8%62.7%81.7%84.3%

*Sufficient retention includes completely intact sealants and those with minor peripheral loss.

Table 2: Caries Incidence with this compound Sealants [6][9]

Study DurationSealantCaries-Free MolarsNotes
3 YearsThis compound F Plus & this compound F91.7% (non-cavitated lesions)No significant difference between the two materials.
3 YearsThis compound Clear Chroma80.4%Compared to Delton FS+ (90.7%).

Table 3: Comparison of this compound with Other Sealants [6][14]

Study DurationThis compound ProductComparator SealantComplete Retention (this compound)Complete Retention (Comparator)
1 YearThis compound FDelton90.3% (28/31)96.8% (30/31)
3 YearsThis compound Clear ChromaDelton FS+10.8%30.4%

Mandatory Visualizations

Helioseal_Application_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Prophylaxis Tooth Cleaning (Pumice-Free Paste) Informed_Consent->Prophylaxis Isolation Isolation (Rubber Dam Preferred) Prophylaxis->Isolation Etching Enamel Etching (37% Phosphoric Acid) Isolation->Etching Rinse_Dry Rinse and Dry (Chalky-White Appearance) Etching->Rinse_Dry Rinse_Dry->Etching Saliva Contamination? Sealant_Application Apply this compound F Plus (Thin Layer) Rinse_Dry->Sealant_Application Light_Curing Light Cure (10 seconds) Sealant_Application->Light_Curing Check_Occlusion Check Occlusion and Retention Light_Curing->Check_Occlusion Follow_Up Scheduled Follow-Up (3, 6, 12, 24, 36 months) Check_Occlusion->Follow_Up Data_Collection Data Collection (Retention, Caries) Follow_Up->Data_Collection

Caption: Clinical trial workflow for this compound F Plus application.

Caries_Prevention_Mechanism cluster_tooth Tooth Structure cluster_sealant Sealant Action cluster_bacteria Cariogenic Factors Enamel Enamel Surface Fissure Pit & Fissure Bacteria Cariogenic Bacteria Fissure->Bacteria harbors This compound This compound Sealant This compound->Fissure physically blocks Fluoride Fluoride Ions This compound->Fluoride releases Fluoride->Enamel strengthens Acid Acid Production Bacteria->Acid metabolize Sugars Dietary Sugars Sugars->Acid metabolize Acid->Enamel demineralizes

Caption: Conceptual diagram of this compound's caries prevention mechanism.

References

Application Notes and Protocols for Enamel Preparation Prior to Helioseal® Sealant Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of enamel surfaces for the application of Helioseal®, this compound® F, and this compound® F Plus fissure sealants. Adherence to this protocol is critical for achieving optimal bond strength and long-term sealant retention.

Introduction

This compound® is a light-curing fissure sealant designed for the prevention of dental caries.[1] Proper preparation of the enamel surface is a crucial step to ensure a strong and durable bond between the enamel and the sealant material.[2] The following protocols are based on manufacturer's instructions and scientific studies to provide a standardized procedure for researchers and clinicians.[3][4][5]

Materials and Equipment

  • Sealant: this compound®, this compound® F, or this compound® F Plus

  • Etching Gel: Phosphoric acid-based etching gel (e.g., Email Preparator)[3]

  • Cleaning Agent: Prophylaxis paste (non-fluoridated) or pumice slurry

  • Isolation: Rubber dam (preferred) or cotton rolls[3][4]

  • Air/Water Syringe: Capable of delivering oil- and water-free air[3][5]

  • Curing Light: A suitable polymerization light (e.g., Bluephase®)[3][4]

  • Application Instruments: Disposable cannula or brush[3][4]

  • Timer

  • Personal Protective Equipment (PPE): Gloves, safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enamel preparation and this compound® application process.

ParameterValueSource
Etching Time 30 - 60 seconds[3][4][5]
Rinsing Time Not specified, "thoroughly"[3][4][5]
Drying Until a matte, chalky-white appearance is achieved[3][4][5]
This compound® Waiting Time Before Curing Approximately 15 seconds[3][4]
Curing Time 20 seconds[3][4]
Influence of Etching Time on Bond Strength [2]
20 seconds etching15.4 ± 4.8 MPa[2]
60 seconds etching20.9 ± 3.6 MPa[2]

Experimental Protocol: Enamel Preparation and this compound® Application

This protocol details the step-by-step procedure for preparing the enamel surface and applying the this compound® sealant.

4.1. Surface Cleaning

  • Thoroughly clean the enamel surface to be sealed using a rotating brush with a non-fluoridated prophylaxis paste or pumice slurry.[3][4]

  • Rinse the surface thoroughly with water to remove all cleaning residue.

4.2. Isolation

  • Isolate the tooth from salivary contamination. A rubber dam is the preferred method for achieving a dry working field.[3][4]

  • If a rubber dam is not feasible, use cotton rolls and maintain a dry field throughout the procedure.

4.3. Enamel Etching

  • Apply the phosphoric acid etching gel (e.g., Email Preparator) to the entire fissure system and extend it slightly beyond the anticipated sealant margin.[3][4]

  • Allow the etchant to react for 30 to 60 seconds.[3][4][5] A study has shown that increasing the etching time from 20 to 60 seconds can significantly increase the bond strength of this compound.[2]

  • Use a timer to ensure accurate etching time.

4.4. Rinsing and Drying

  • Thoroughly rinse the etched surface with a stream of water for at least 15 seconds to completely remove the etching gel.

  • Dry the enamel surface with oil- and water-free air.[3][5]

  • The properly etched enamel should have a distinct, matte, chalky-white appearance.[3][4][5] If this appearance is not achieved, repeat the etching procedure for an additional 15-30 seconds.

  • It is critical to avoid any saliva contamination of the etched surface, as this can impair the bond strength of the sealant.[2]

4.5. This compound® Sealant Application

  • Apply this compound®, this compound® F, or this compound® F Plus directly into the prepared pits and fissures using the provided disposable cannula or a disposable brush.[3][4][5]

  • Allow the sealant to flow and adapt to the fissure morphology for approximately 15 seconds.[3][4] Use a clean, dry instrument to gently guide the sealant and remove any air bubbles.

4.6. Light Curing

  • Position the tip of the curing light as close as possible to the sealant surface.

  • Light-cure the sealant for 20 seconds with a suitable polymerization light.[3][4]

4.7. Post-Application Evaluation

  • Check the integrity of the sealant with an explorer to ensure it is fully cured and well-retained.

  • Evaluate the occlusion and make any necessary adjustments.

Diagrams

The following diagrams illustrate the experimental workflow for the enamel preparation and this compound® application.

Enamel_Preparation_Workflow cluster_prep Enamel Preparation cluster_app This compound Application Clean 1. Clean Enamel Surface (Non-fluoridated paste/pumice) Isolate 2. Isolate Tooth (Rubber dam preferred) Clean->Isolate Etch 3. Apply Etching Gel (30-60 seconds) Isolate->Etch Rinse 4. Thoroughly Rinse Etch->Rinse Dry 5. Dry Enamel (Oil- and water-free air) Rinse->Dry Inspect 6. Inspect for Matte White Appearance Dry->Inspect Inspect->Etch Re-etch Apply 7. Apply this compound Sealant Inspect->Apply Successful Etch Wait 8. Allow to Flow (~15 seconds) Apply->Wait Cure 9. Light Cure (20 seconds) Wait->Cure Evaluate 10. Evaluate Sealant and Occlusion Cure->Evaluate

Caption: Workflow for Enamel Preparation and this compound® Application.

Signaling_Pathway_Analogy cluster_stimulus Initiating Factors cluster_response Enamel Surface Response cluster_outcome Outcome Etchant Phosphoric Acid Etchant Demineralization Selective Enamel Demineralization Etchant->Demineralization Activates Microporosities Creation of Microporosities Demineralization->Microporosities Leads to Increased_Surface_Energy Increased Surface Energy & Wettability Microporosities->Increased_Surface_Energy Mechanical_Interlock Micromechanical Interlocking Microporosities->Mechanical_Interlock Bond Strong Sealant-Enamel Bond Increased_Surface_Energy->Bond Mechanical_Interlock->Bond

Caption: Logical Relationship of Enamel Etching to Sealant Bonding.

References

Application Notes and Protocols for Optimal Light-Curing of Helioseal F Plus

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and quantitative data for the optimal light-curing of Helioseal F Plus, a light-curing, white-shaded fissure sealant with fluoride (B91410) release. The information is intended for researchers, scientists, and drug development professionals to ensure proper polymerization and performance of the sealant.

Product Overview

This compound F Plus is a resin-based fissure sealant used to seal pits, fissures, and foramina caeca to prevent caries.[1] It is composed of dimethacrylates and is designed for use in both deciduous and permanent teeth.[2][3] The polymerization process is initiated by a light-curing unit, and the material contains camphorquinone (B77051) as a photoinitiator, which is sensitive to blue light in the 400-500 nm wavelength range.[1]

Quantitative Data for Light-Curing

The recommended light-curing time for this compound F Plus is dependent on the light intensity of the polymerization unit. The following table summarizes the manufacturer's recommendations for achieving a sufficient depth of cure.

Light Intensity of Curing Unit (mW/cm²)Wavelength (nm)Recommended Curing Time (seconds)
>500400-50020
>1000400-50010
2000400-5005

Table 1: Recommended Curing Times based on Light Intensity.[1]

Depth of Cure: When cured according to the parameters in Table 1, this compound F Plus can achieve a depth of cure that exceeds the ISO 4049 requirement of >1.5mm.[1] In one experiment, a depth of cure of 4.3 mm was achieved.[1]

Experimental Protocols

3.1. Protocol for Clinical Application of this compound F Plus

This protocol outlines the steps for the clinical application of this compound F Plus to ensure proper adhesion and effective sealing.

  • Cleaning: Thoroughly clean the enamel surface to be sealed using a cleaning paste (e.g., Proxyt®).[2][4]

  • Isolation: Isolate the working field to prevent contamination, preferably with a rubber dam (e.g., OptraDam® Plus).[2][4] A dry working field is essential.[2][4]

  • Etching: Apply a phosphoric acid etching gel (e.g., Total Etch) to the enamel surface and leave it for the manufacturer's recommended time.[1]

  • Rinsing and Drying: Thoroughly rinse the etchant with a water spray and dry the surface with oil-free air. The etched enamel should have a matte, white appearance.[2][4] If the surface is contaminated with saliva, repeat the etching step.[2][4]

  • Application: Apply this compound F Plus directly to the prepared tooth surface using the provided cannula or cavifil.[2][4]

  • Light-Curing: Polymerize the sealant using a suitable curing light (e.g., Bluephase G4, Bluephase Style) for the recommended time based on the light's intensity (see Table 1).[5][6]

  • Final Check: After curing, check the seal and occlusion.[2][4]

3.2. Protocol for Determining Depth of Cure (ISO 4049)

This protocol describes a standardized method for determining the depth of cure of a light-cured dental sealant.

  • Sample Preparation:

    • Use a cylindrical metal mold with a diameter of 4 mm and a height of 6 mm.

    • Place the mold on a transparent polyester (B1180765) film on a white background.

    • Fill the mold with this compound F Plus, taking care to avoid air bubbles.

    • Place a second transparent polyester film on top of the material and press it flat with a glass slide to create a smooth surface.

  • Light-Curing:

    • Position the light guide of the curing unit directly on the polyester film.

    • Cure the sample for the specified time and intensity as per the experimental design.

  • Sample Removal and Measurement:

    • After curing, remove the sample from the mold.

    • Remove the uncured material from the bottom of the sample with a plastic spatula.

    • Measure the height of the cured cylinder using a digital caliper. This measurement is the depth of cure.

    • Repeat the measurement at least three times and calculate the average.

Diagrams

Clinical_Application_Workflow start Start clean 1. Clean Enamel Surface start->clean isolate 2. Isolate Working Field clean->isolate etch 3. Etch Enamel isolate->etch rinse_dry 4. Rinse and Dry etch->rinse_dry apply 5. Apply this compound F Plus rinse_dry->apply cure 6. Light-Cure apply->cure check 7. Check Seal and Occlusion cure->check end End check->end

Caption: Clinical application workflow for this compound F Plus.

Depth_of_Cure_Protocol start Start prepare_mold 1. Prepare Mold and Sample start->prepare_mold light_cure 2. Light-Cure Sample prepare_mold->light_cure remove_sample 3. Remove Sample from Mold light_cure->remove_sample remove_uncured 4. Remove Uncured Material remove_sample->remove_uncured measure 5. Measure Height of Cured Cylinder remove_uncured->measure end End measure->end

References

Application Notes and Protocols: Helioseal for Occlusal Caries Prevention in Permanent Molars

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pit and fissure sealants are a cornerstone of preventive dentistry, designed to obturate the complex morphology of occlusal surfaces, thus preventing the accumulation of food debris and cariogenic bacteria.[1][2] Occlusal fissures are significantly more susceptible to caries than smooth tooth surfaces.[3] Helioseal, a light-curing resin-based sealant, has been clinically utilized for this purpose. This document provides detailed application notes and protocols for the use of this compound in preventing occlusal caries in permanent molars, targeted towards researchers, scientists, and drug development professionals. The information is compiled from various clinical studies and manufacturer's guidelines.

Mechanism of Action

This compound products are resin-based materials that form a micromechanically bonded protective layer over the enamel surface of pits and fissures.[1] This physical barrier prevents oral microorganisms and nutrients from accessing these susceptible sites, thereby inhibiting the initiation and progression of dental caries.[1][2] Some formulations, such as this compound F and this compound F Plus, contain fluoride-releasing compounds like fluorosilicate glass, which provides an additional cariostatic effect by promoting remineralization and increasing enamel resistance.[2][4] The light-cured polymerization of this compound is initiated by a photoinitiator, such as camphorquinone, which absorbs light in the blue wavelength range (approximately 410-500 nm).[4]

Product Composition

This compound sealants are primarily composed of dimethacrylates. Specific compositions can vary between product versions:

  • This compound Clear: Composed of Bis-GMA and triethylene glycol dimethacrylate (>99% by weight), with stabilizers and catalysts making up the remainder (<1% by weight).[5]

  • This compound F: Contains inorganic fillers (40%), including fluorosilicate glass, which facilitates fluoride (B91410) release.[2]

  • This compound F Plus: A light-curing, white-shaded fissure sealant that also releases fluoride.[6][7] It contains fine filler particles to ensure a smooth surface.[6]

Quantitative Data from Clinical Studies

The clinical efficacy of this compound has been evaluated in several studies, focusing on retention, marginal integrity, and caries prevention. Below is a summary of quantitative data from comparative clinical trials.

Table 1: One-Year Clinical Performance of this compound-F vs. Embrace Hydrophilic Sealant [3]

Parameter (at 12 months) This compound-F (%) Embrace (%) P-value
Complete Retention60.062.51.000
Surface Smoothness (Lost)27.532.50.846
Optimal Color Match77.582.50.527
Acceptable Marginal Adaptation62.560.00.841
Caries Incidence1 tooth (out of 40)3 teeth (out of 40)0.317

Table 2: Twelve-Month Comparison of this compound-F (HF) with Embrace-WetBond (EW) and Clinpro (CL) Sealants [1][8]

Parameter (at 12 months) This compound-F (%) Embrace-WetBond (%) Clinpro (%)
Marginal Integrity (Contour Continuity)60.083.373.3
Lack of Marginal Discoloration80.093.376.7
Total Retention73.396.780.0

Table 3: Twenty-Four-Month Clinical Performance of this compound F vs. Embrace WetBond [9]

Parameter (at 24 months) This compound F (%) Embrace WetBond (%) P-value
Complete Retention80.3578.57> 0.5
Caries Prevalence3.56 (2 teeth)7.14 (4 teeth)> 0.05

Experimental Protocols

The following protocols are synthesized from manufacturer's instructions and methodologies reported in clinical trials.

Patient/Tooth Selection Protocol (Clinical Trial Adaptation)
  • Inclusion Criteria:

    • Patients aged 6-14 years with fully erupted permanent first or second molars.[1][8]

    • Teeth with deep pits and fissures susceptible to caries.[1][8]

    • Caries-free occlusal surfaces, or with questionable or non-cavitated initial lesions.[8][10]

    • Teeth with caries-free proximal surfaces.[8]

  • Exclusion Criteria:

    • Clinically detectable cavitated caries on the occlusal surface.[1][8]

    • Previously placed sealants or restorations on the target tooth.[1][8]

    • Teeth that cannot be adequately isolated from salivary contamination.[1][8]

    • Patients with known allergies to methacrylate (B99206) resins.[5][11]

    • Uncooperative patients.[1][8]

This compound Application Protocol

This protocol outlines the step-by-step procedure for the application of this compound F/F Plus.

  • Surface Preparation:

    • Thoroughly clean the occlusal surface to be sealed using a slurry of pumice and water with a rotating brush.[12]

    • Rinse the surface thoroughly with water spray.[11][13]

  • Isolation:

    • Isolate the tooth from salivary contamination. A rubber dam is the preferred method for optimal moisture control.[5][11][14] Cotton rolls may also be used.[3]

  • Acid Etching:

    • Apply a 37% phosphoric acid etching gel to the entire occlusal surface, extending slightly beyond the anticipated sealant margin.[3][8]

    • Allow the etchant to remain on the surface for 15 to 60 seconds, as per manufacturer recommendations.[3][5][14]

    • Thoroughly rinse the etched surface with water for at least 30 seconds.[3][8]

    • Dry the surface with oil- and water-free air. The etched enamel should have a distinct, chalky-white appearance.[3][5][14]

    • Critical Step: Avoid any saliva contamination after etching. If contamination occurs, re-isolate, re-etch for 10-15 seconds, rinse, and dry.[11][13]

  • Sealant Application:

    • Apply this compound directly onto the prepared tooth surface using the provided disposable cannula or a brush.[5][14]

    • Use a sterile explorer or a fine-tipped instrument to guide the sealant into the depths of the pits and fissures and to eliminate any air bubbles.[3]

    • Allow the sealant to sit for approximately 15 seconds to ensure adequate flow and adaptation.[5][14]

  • Light Curing:

    • Polymerize the sealant using a suitable dental curing light (e.g., LED or Halogen) with an intensity of at least 400 mW/cm².[3]

    • The curing time is typically 10-40 seconds, depending on the specific this compound product and the light source.[3][6] Refer to the manufacturer's instructions for the specific product being used.

  • Post-Application Evaluation:

    • Visually and tactilely inspect the sealant with an explorer to confirm complete coverage and adequate retention.

    • Check the occlusion with articulating paper and adjust if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase p1 Patient Selection & Consent p2 Tooth Cleaning (Pumice Slurry) p1->p2 p3 Isolation (Rubber Dam/Cotton Rolls) p2->p3 a1 Acid Etch (37% Phosphoric Acid) p3->a1 a2 Rinse & Dry (Chalky White Appearance) a1->a2 a3 Apply this compound Sealant a2->a3 a4 Light Cure (Polymerization) a3->a4 e1 Check Sealant Integrity & Retention a4->e1 e2 Evaluate Occlusion e1->e2

Caption: Workflow for the clinical application of this compound sealant.

Logical Relationship: Caries Prevention Mechanism

caries_prevention occlusal_surface Susceptible Occlusal Pits & Fissures This compound This compound Application occlusal_surface->this compound Target Site barrier Physical Barrier Formation (Micromechanical Bond) This compound->barrier fluoride Fluoride Release (this compound F/F Plus) This compound->fluoride prevention Prevention of Occlusal Caries barrier->prevention Blocks Bacteria & Nutrients fluoride->prevention Promotes Remineralization

Caption: Mechanism of this compound for occlusal caries prevention.

References

Application Notes and Protocols: Methodology for Testing the Shear Bond Strength of Helioseal to Enamel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for testing the shear bond strength (SBS) of Helioseal dental sealant to enamel. The protocols outlined are based on established standards and scientific literature to ensure reliable and reproducible results.

Introduction

This compound is a resin-based, light-cured fissure sealant designed to prevent caries by sealing pits and fissures on the occlusal surfaces of teeth.[1][2][3] The clinical success of a sealant is highly dependent on its ability to form a strong and durable bond with the enamel surface.[4] Shear bond strength testing is a common in-vitro method used to quantify the adhesive properties of dental materials to tooth structure.[5][6] This protocol details the necessary steps for preparing enamel samples, applying this compound, and measuring the shear bond strength using a universal testing machine. The methodology is primarily based on the principles outlined in the ISO 29022:2013 standard for notched-edge shear bond strength testing.[7][8]

Data Presentation

The following table summarizes shear bond strength (SBS) values for this compound products from various in-vitro studies. These values can serve as a reference for expected outcomes when following the provided protocol.

ProductEnamel Etching TimeMean Shear Bond Strength (MPa)Standard Deviation (MPa)Reference
This compound20 seconds15.4± 4.8[4]
This compound60 seconds20.9± 3.6[4]
This compound FNot specified15.93± 3.17[9]
This compound F Plus30 secondsHigh average shear bond strengthNot specified[7]

Note: Direct comparative studies between all this compound variants under identical conditions are limited. Bond strength values can be influenced by various factors including the specific tooth type, storage conditions, and testing parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the shear bond strength testing of this compound to enamel.

experimental_workflow cluster_preparation Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing and Analysis tooth_selection Tooth Selection (Human or Bovine) cleaning Cleaning and Debris Removal tooth_selection->cleaning embedding Embedding in Acrylic Resin cleaning->embedding grinding Grinding to Expose Flat Enamel Surface embedding->grinding etching Enamel Etching (e.g., 37% Phosphoric Acid) grinding->etching rinsing_drying Rinsing and Drying etching->rinsing_drying sealant_application This compound Application (via mold) rinsing_drying->sealant_application light_curing Light Curing sealant_application->light_curing storage Storage (e.g., 24h in 37°C water) light_curing->storage sbs_testing Shear Bond Strength Testing (Universal Testing Machine) storage->sbs_testing data_analysis Data Analysis (MPa calculation) sbs_testing->data_analysis failure_analysis Failure Mode Analysis (Microscopic) sbs_testing->failure_analysis

Experimental workflow for shear bond strength testing.

Experimental Protocols

The following are detailed protocols for each stage of the shear bond strength testing methodology.

Tooth Selection and Preparation
  • Tooth Selection : Select sound, caries-free human third molars or bovine incisors.[7] The teeth should be extracted for reasons unrelated to the study and used within a reasonable timeframe (e.g., within 6 months of extraction) to avoid degenerative changes.[7]

  • Cleaning and Storage : Immediately after extraction, thoroughly clean the teeth under running water to remove any adherent tissue and blood.[7] Store the teeth in distilled water or a 0.5% chloramine (B81541) solution at 4°C to prevent dehydration and bacterial growth.

  • Sample Embedding : Section the teeth to obtain crowns. Embed each crown in a block of self-curing acrylic resin, ensuring the buccal or lingual enamel surface is exposed and parallel to the base of the embedding mold.

  • Enamel Surface Preparation : Grind the exposed enamel surface using a metallurgical polishing machine with a series of silicon carbide papers (e.g., 200, 400, and 600-grit) under running water to create a flat, standardized enamel surface.[10] This step is crucial for obtaining a consistent bonding area. Some studies suggest that preparing the enamel surface results in higher shear bond strength values compared to unprepared surfaces.[11]

Bonding Procedure
  • Enamel Etching : Isolate the prepared enamel surface. Apply a 37% phosphoric acid etching gel (e.g., Total Etch) to the enamel surface for a specified duration.[8] Etching times can be varied as an experimental parameter; common durations are 15, 30, or 60 seconds. A 30-second etch is a frequently cited duration for sealant application.[7][8]

  • Rinsing and Drying : Thoroughly rinse the etched enamel surface with a water spray for at least 15 seconds to remove the etchant completely. Dry the surface with oil-free compressed air until it exhibits a characteristic frosty-white appearance.

  • This compound Application : Place a cylindrical mold (e.g., a Teflon ring with a 3 mm inner diameter and 4 mm height) onto the center of the etched enamel surface.[10] Carefully apply this compound into the mold, ensuring complete filling without air bubbles.

  • Light Curing : Polymerize the this compound sealant by light-curing from the occlusal aspect. The curing time depends on the light-curing unit's intensity; a typical duration is 10-20 seconds.[8] Ensure the light guide tip is held as close as possible to the sealant surface. After curing, carefully remove the mold, leaving a cylinder of sealant bonded to the enamel.

Shear Bond Strength Testing
  • Sample Storage : Immerse the bonded samples in distilled water at 37°C for 24 hours to allow for water sorption and initial maturation of the bond.[5] For studies investigating the longevity of the bond, samples can be subjected to thermocycling (e.g., 5000 cycles between 5°C and 55°C) to simulate oral temperature changes.

  • Shear Testing : Mount the samples in a universal testing machine (e.g., Instron). Apply a shear force to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until failure occurs.[6] The shear load should be applied parallel to the bonded interface.

  • Data Recording and Calculation : Record the load at which the bond fails in Newtons (N). Measure the diameter of the sealant cylinder to calculate the bonded surface area in square millimeters (mm²). Calculate the shear bond strength in megapascals (MPa) using the following formula:

    • SBS (MPa) = Force (N) / Area (mm²)

Failure Mode Analysis

After debonding, examine the enamel surface and the debonded sealant cylinder under a stereomicroscope at a magnification of, for example, 40x. Classify the failure mode as one of the following:

  • Adhesive failure : Failure at the interface between the enamel and the sealant.

  • Cohesive failure in the sealant : Failure entirely within the sealant material.

  • Cohesive failure in the enamel : Failure entirely within the enamel.

  • Mixed failure : A combination of adhesive and cohesive failure.

This analysis provides qualitative insights into the bonding effectiveness. A higher prevalence of cohesive failures often indicates a strong adhesive bond to the enamel.

References

Application Notes and Protocols for In- vivo Evaluation of Helioseal Sealant Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting an in vivo clinical study to evaluate the effectiveness of Helioseal dental sealant. The provided protocols are based on established methodologies from clinical trials to ensure robust and reliable data collection.

Introduction

Pit and fissure sealants are a cornerstone of preventive dentistry, designed to protect the occlusal surfaces of teeth from caries. This compound, a light-cured, white-shaded fissure sealant, has been the subject of numerous clinical studies to assess its long-term effectiveness. The primary mechanism of action for dental sealants like this compound is the formation of a durable physical barrier that prevents oral bacteria and food particles from accumulating in the pits and fissures of teeth, thus inhibiting the initiation of dental caries.[1][2][3][4] The clinical success of a sealant is primarily determined by its ability to remain intact on the tooth surface over time.[1] Therefore, in vivo studies are crucial for evaluating its performance in a real-world setting.

Core Principles of in vivo Evaluation

A successful in vivo study for a dental sealant should be designed as a prospective, randomized clinical trial (RCT).[5][6] A split-mouth design is often employed, where different sealants are applied to contralateral teeth in the same individual, minimizing inter-participant variability.[5][6] Key parameters to be evaluated include sealant retention, marginal integrity, and the incidence of new carious lesions.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on this compound's performance, providing a benchmark for expected outcomes.

Table 1: Retention Rates of this compound Sealant in in vivo Studies

StudyFollow-up PeriodComplete Retention RatePartial LossTotal Loss
De Craene et al. (1989)[7]Not SpecifiedGood--
Koch et al. (1997)[8]12 months90.3% (28/31)6.5% (2/31)3.2% (1/31)
A study cited in a 2020 paper[1]12 months73.3%--
A 2-year clinical follow-up study[9]24 months46.7%27.0%23.0%
A 2022 randomized clinical trial[5][6]24 months67.5%32.4% (minimal and total loss combined)-
A 2017 clinical trial[10]12 months60.0%--
A study on retention with bonding agent[11]12 months64.7% (without bonding agent)--
A 3-year comparative study[12]36 months10.8%--

Table 2: Caries Prevention with this compound Sealant in in vivo Studies

StudyFollow-up PeriodIncidence of Caries in this compound Treated TeethIncidence of Caries in Control/Untreated Teeth
A 2-year clinical follow-up study[9]24 months5.7% (all sealant treated teeth)25.4%
A 3-year comparative study[12]36 months19.6%Not specified
A 2017 clinical trial[10]12 months2.5% (1 tooth)Not applicable (comparative sealant study)

Experimental Protocols

Study Design and Subject Recruitment

A prospective, randomized, controlled clinical trial with a split-mouth design is recommended.

Inclusion Criteria:

  • Patients aged 6-14 years with fully erupted, caries-free permanent first or second molars.[1][13]

  • Teeth with deep pits and fissures that are susceptible to caries.[1][13]

  • Informed consent from the patient and/or their legal guardians.

Exclusion Criteria:

  • Teeth with existing restorations or sealants.

  • Teeth with signs of dental caries.

  • Patients with known allergies to dental materials.

  • Patients undergoing orthodontic treatment.

Clinical Application Protocol for this compound
  • Tooth Preparation:

    • Thoroughly clean the occlusal surface of the selected tooth with a pumice slurry and a rotating brush.

    • Rinse the tooth with water and dry it with oil-free air.

  • Isolation:

    • Isolate the tooth from salivary contamination using a rubber dam or cotton rolls.[3] Proper isolation is critical for sealant retention.[1]

  • Etching:

    • Apply a 37% phosphoric acid gel to the entire occlusal surface, extending slightly beyond the areas to be sealed.

    • Leave the etchant in place for 15-20 seconds.

  • Rinsing and Drying:

    • Thoroughly rinse the etched surface with water for at least 20 seconds.

    • Dry the tooth with oil-free air until the etched enamel has a frosty-white appearance.

  • Sealant Application:

    • Apply a thin layer of this compound sealant to the pits and fissures using the provided applicator tip.

    • Ensure that all pits and fissures are completely covered.

  • Curing:

    • Light-cure the sealant for 20-40 seconds using a dental curing light with an intensity of at least 500 mW/cm².

  • Evaluation of Placement:

    • Check the sealant for complete coverage and retention with an explorer.

    • Evaluate the occlusion and make any necessary adjustments.

Clinical Evaluation

Clinical evaluations should be performed at baseline, 6 months, 12 months, and annually thereafter. Two calibrated examiners should independently evaluate the sealants.

Evaluation Criteria (based on Ryge and Snyder's criteria): [1]

  • Retention:

    • A (Fully Retained): The sealant is completely present.

    • B (Partially Lost): A portion of the sealant is missing.

    • C (Totally Lost): The sealant is entirely missing.

  • Marginal Integrity:

    • A (No Discontinuity): No visible gap or crevice at the sealant-enamel margin.

    • B (Visible Discontinuity): A visible gap at the margin that does not require replacement.

    • C (Fracture with Enamel Exposure): A fracture in the sealant that exposes the underlying enamel.

  • Marginal Discoloration:

    • A (No Discoloration): No discoloration at the sealant-enamel margin.

    • B (Superficial Discoloration): Discoloration at the margin that has not penetrated.

    • C (Discoloration with Penetration): Discoloration that appears to have penetrated along the margin.

  • Caries Assessment:

    • The presence or absence of carious lesions on the sealed surface should be recorded.

Visualizations

Mechanism of Action of Dental Sealants

cluster_0 Tooth Surface without Sealant cluster_1 Tooth Surface with this compound Sealant Oral_Environment Oral Environment (Bacteria, Food Debris) Pits_Fissures Pits and Fissures Oral_Environment->Pits_Fissures Accumulation Enamel Enamel Pits_Fissures->Enamel Acid Production Caries Caries Formation Enamel->Caries Oral_Environment_Sealed Oral Environment (Bacteria, Food Debris) This compound This compound Sealant (Physical Barrier) Oral_Environment_Sealed->this compound Blocked Pits_Fissures_Sealed Pits and Fissures This compound->Pits_Fissures_Sealed Seals Protected_Enamel Protected Enamel Pits_Fissures_Sealed->Protected_Enamel

Caption: Mechanism of action of this compound sealant.

Experimental Workflow for in vivo Evaluation

Start Study Start Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Start->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Exam Baseline Examination (Caries Assessment) Informed_Consent->Baseline_Exam Randomization Randomization (Split-Mouth Design) Baseline_Exam->Randomization Sealant_Application This compound Application (Standardized Protocol) Randomization->Sealant_Application Follow_Up_6M 6-Month Follow-Up (Retention, Marginal Integrity, Caries) Sealant_Application->Follow_Up_6M Follow_Up_12M 12-Month Follow-Up (Retention, Marginal Integrity, Caries) Follow_Up_6M->Follow_Up_12M Follow_Up_Annual Annual Follow-Up Follow_Up_12M->Follow_Up_Annual Data_Analysis Data Analysis Follow_Up_Annual->Data_Analysis Conclusion Conclusion on Effectiveness Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for Helioseal Fissure Sealing: A Comparative Analysis of Non-Invasive and Invasive Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of non-invasive and invasive techniques for the application of Helioseal fissure sealants. The information is intended to guide researchers and dental professionals in selecting the appropriate technique based on clinical indications and to provide standardized protocols for in-vitro and in-vivo studies.

Introduction

Fissure sealants are a cornerstone of preventive dentistry, effectively reducing the incidence of occlusal caries by forming a protective barrier over the pits and fissures of teeth.[1][2] this compound, a light-curing, resin-based sealant, is widely used for this purpose.[3][4] The application of this compound can be broadly categorized into two approaches: a non-invasive technique, which preserves the existing enamel structure, and an invasive technique, often referred to as enameloplasty, which involves minimal mechanical preparation of the fissure before sealant application.[5][6][7] The choice between these techniques is often dictated by the morphology of the fissure and the clinician's assessment of caries risk.

Comparative Data: Non-Invasive vs. Invasive Techniques

The following tables summarize key performance indicators for this compound fissure sealants when applied using non-invasive and invasive techniques, based on available in-vitro and clinical studies.

Table 1: Microleakage Comparison

StudySealing TechniqueThis compound Microleakage ResultsConclusion
Gunjal S, Nagesh L, Raju HG (2012)[8]Non-InvasiveShowed a certain degree of microleakage.The invasive technique demonstrated significantly less microleakage compared to the non-invasive technique for this compound-F (P<0.05).[8]
InvasiveShowed significantly the least degree of microleakage among all groups tested (P<0.05).[8]
Reddy et al. (2013)[6]Non-InvasiveExhibited some microleakage.The invasive technique resulted in the best flow and adaptation of the sealant and minimal microleakage (P<0.01).[6]
InvasiveShowed minimal microleakage.[6]
Blackwood et al. (2002)[8]Non-InvasiveHigher microleakage compared to invasive techniques.Mechanical preparation of fissures with burs is believed to reduce the risk of microleakage.[8]
InvasiveLower microleakage.

Table 2: Sealant Retention Comparison

StudySealing TechniqueThis compound Retention Rate (Follow-up period)Conclusion
Yildiz et al. (2006)[9]Non-InvasiveComplete retention: 46.7% (24 months)This compound F showed a lower retention rate compared to Concise Light Cure White Sealant over a 24-month period.[9]
Partial loss: 27% (24 months)
Total loss: 23% (24 months)
Dukic et al. (2012)[10]Non-InvasiveComplete retention: 47.5% (6 months), 36.8% (12 months)This compound-F sealant had a significantly better retention rate than Fuji III glass ionomer sealant.[10]
Extensive loss: 2.5% (6 months), 10% (12 months)
Kargul et al. (2009)[11]Non-InvasiveComplete retention for this compound F: 28 out of 31 teeth (90.3%) after 12 months.No significant difference in retention rate was found between this compound F and Delton opaque after one year.[11]
A 2-year randomized clinical trial[12]Non-InvasiveProportion of completely intact sealants and those with minimal loss for this compound F was 86.5% after 2 years.The newer this compound F Plus was found to be at least equivalent to this compound F in terms of survival and retention.[12]

Experimental Protocols

Non-Invasive (Conventional) this compound Application Protocol

This protocol outlines the standard, non-invasive method for applying this compound fissure sealant.

Materials:

  • This compound F/Helioseal F Plus/Helioseal Clear sealant syringe or Cavifil[1][13]

  • Prophylaxis paste (pumice-based) and rotating brush[14]

  • Phosphoric acid etching gel (e.g., Total Etch)[1]

  • Dental mirror and explorer

  • Cotton rolls or rubber dam for isolation[15][16]

  • High-volume suction

  • Air/water syringe

  • Light-curing unit (e.g., Bluephase®)[15][16]

Procedure:

  • Surface Preparation: Thoroughly clean the occlusal surface with a pumice slurry and a rotating brush to remove plaque and debris.[14] Rinse the surface with water and dry completely with oil-free air.

  • Isolation: Isolate the tooth from salivary contamination using cotton rolls or a rubber dam. A dry field is critical for optimal adhesion.[15][16]

  • Acid Etching: Apply 37% phosphoric acid etching gel to the entire fissure system and surrounding enamel surfaces. The etching time is typically 30 to 60 seconds.[15][16]

  • Rinsing and Drying: Thoroughly rinse the etched surface with a water spray for at least 20 seconds to remove the etching gel completely. Dry the surface with oil- and water-free air until the enamel appears chalky-white.[15][16] Avoid any saliva contamination after this step.

  • Sealant Application: Apply this compound directly into the prepared fissures using the provided cannula or a brush.[15][16] Use an explorer tip to guide the sealant into the depths of the fissures and eliminate any air bubbles.

  • Light Curing: Polymerize the sealant by exposing it to a dental curing light for the manufacturer-recommended time (typically 10-20 seconds for this compound F Plus and 20 seconds for this compound F/Clear).[1][12][15]

  • Evaluation: After curing, check the sealant for complete coverage and retention with an explorer. Evaluate the occlusion and make any necessary adjustments.

Invasive (Enameloplasty) this compound Application Protocol

This technique is indicated for narrow, deep, or stained fissures where the presence of incipient caries is suspected or where improved sealant penetration is desired.[5][7]

Materials:

  • Same as the non-invasive protocol.

  • High-speed handpiece.

  • Fine, tapered diamond bur or a specialized fissurotomy bur.[5][17]

Procedure:

  • Surface Preparation and Isolation: Clean and isolate the tooth as described in the non-invasive protocol.

  • Enameloplasty: Using a high-speed handpiece with a fine, tapered diamond or fissurotomy bur, carefully widen the entrance of the fissure.[5] The preparation should be minimally invasive, confined to the enamel, and aimed at removing any potential debris and allowing for better sealant penetration.[7]

  • Cleaning: After enameloplasty, thoroughly rinse the prepared fissure to remove any enamel debris and dry the surface.

  • Acid Etching: Apply 37% phosphoric acid to the prepared fissure and surrounding enamel for 30 to 60 seconds.[15][16]

  • Rinsing and Drying: Follow the same rinsing and drying procedure as the non-invasive technique, ensuring a chalky-white appearance of the etched enamel.[15][16]

  • Sealant Application: Apply this compound into the widened fissure, ensuring complete adaptation to the prepared surfaces.

  • Light Curing: Polymerize the sealant with a curing light for the recommended duration.

  • Evaluation: Check for retention, marginal integrity, and correct occlusion.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship between the non-invasive and invasive techniques.

NonInvasiveWorkflow start Start: Tooth Selection prophy 1. Prophylaxis (Pumice Slurry) start->prophy isolate 2. Isolation (Cotton Rolls / Rubber Dam) prophy->isolate etch 3. Acid Etching (37% Phosphoric Acid, 30-60s) isolate->etch rinse_dry 4. Rinse and Dry (Chalky-White Appearance) etch->rinse_dry apply 5. Apply this compound Sealant rinse_dry->apply cure 6. Light Cure (10-20s) apply->cure evaluate 7. Evaluate Sealant (Retention & Occlusion) cure->evaluate end End evaluate->end

Fig. 1: Non-Invasive this compound Application Workflow.

InvasiveWorkflow start Start: Tooth Selection prophy 1. Prophylaxis & Isolation start->prophy enameloplasty 2. Enameloplasty (Fissurotomy Bur) prophy->enameloplasty clean 3. Clean Prepared Fissure enameloplasty->clean etch 4. Acid Etching (37% Phosphoric Acid, 30-60s) clean->etch rinse_dry 5. Rinse and Dry etch->rinse_dry apply 6. Apply this compound Sealant rinse_dry->apply cure 7. Light Cure (10-20s) apply->cure evaluate 8. Evaluate Sealant cure->evaluate end End evaluate->end

Fig. 2: Invasive (Enameloplasty) this compound Application Workflow.

DecisionTree assess {Fissure Assessment} non_invasive Non-Invasive Technique assess->non_invasive  Shallow, U- or V-type Fissure  No Suspicious Staining invasive Invasive Technique (Enameloplasty) assess->invasive  Deep, I- or K-type Fissure  Suspicious Staining  Questionable Caries

Fig. 3: Decision-Making for Sealing Technique Selection.

Discussion and Recommendations

The choice between a non-invasive and an invasive approach for this compound fissure sealing should be made on a case-by-case basis. The non-invasive technique is a conservative and effective method for sealing fissures with open, self-cleansing morphologies. It relies on the micromechanical retention of the sealant to the etched enamel surface.

The invasive technique, or enameloplasty, offers several potential advantages in specific clinical situations. By widening the fissure orifice, it can enhance sealant penetration, improve adaptation to the fissure walls, and potentially reduce microleakage.[5][7][17] This technique may also be beneficial for the early diagnosis and removal of incipient carious lesions confined to the enamel.[7] However, it is important to note that enameloplasty involves the removal of sound tooth structure, and there is a lack of long-term clinical studies to definitively prove its superiority over the non-invasive method in all cases.[18]

For research purposes, it is crucial to clearly define and standardize the application protocol being used. The data presented in this document suggests that the invasive technique may lead to improved marginal seal, as indicated by lower microleakage scores. However, the clinical significance of this in terms of long-term sealant retention and caries prevention requires further investigation through well-controlled clinical trials.

References

Application Notes and Protocols for Assessing Marginal Integrity of Helioseal Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the marginal integrity of Helioseal dental sealants. The methodologies outlined are based on established in vitro and in vivo evaluation techniques to ensure robust and reproducible results for research and development purposes.

Introduction

This compound is a light-cured, white-shaded fissure sealant utilized for the prevention of dental caries.[1][2] The clinical efficacy of a dental sealant is critically dependent on its ability to maintain a continuous and impervious seal at the tooth-sealant interface.[3][4] compromised marginal integrity can lead to microleakage, bacterial colonization, and subsequent secondary caries.[3] Therefore, rigorous assessment of marginal integrity is paramount in the evaluation of sealant performance.

This document details two primary protocols for evaluating the marginal integrity of this compound sealants: In Vitro Microleakage Assessment using a dye penetration method and In Vivo Clinical Evaluation based on modified Ryge criteria. A supplementary protocol for Scanning Electron Microscopy (SEM) analysis is also provided for a more in-depth micro-level assessment.

Data Presentation

The following tables summarize quantitative data from various studies assessing the marginal integrity and related properties of this compound sealants.

Table 1: In Vivo Clinical Performance of this compound Sealants

StudyDurationMarginal Integrity (Acceptable)Retention (Complete)Marginal Discoloration (None)
Singh et al. (2020)[5]12 months60.0%73.3%80.0%
Koch et al. (1997)[6][7]12 monthsNot specified90.3% (28/31)Not specified
Hevinga et al. (2022)[8]2 years86.5% (Sufficient)86.5% (Sufficient)Not specified
Azari et al. (2018)[9]12 months62.5%Not specifiedNot specified

Table 2: In Vitro Microleakage Scores for this compound F

StudyEnamel Pre-treatmentMicroleakage Score (0 or 1 - Low/No Leakage)
Baseggio et al. (2009)[10][11]37% Phosphoric AcidNot specified (higher leakage than group with adhesive)
Baseggio et al. (2009)[10][11]37% Phosphoric Acid + Te-econom adhesive100%
Al-Samadani et al. (2019)[12][13]37% Phosphoric Acid30%

Experimental Protocols

In Vitro Microleakage Assessment via Dye Penetration

This protocol outlines the steps to assess the sealing ability of this compound by measuring the extent of dye penetration at the sealant-enamel interface.

Materials:

  • Extracted, caries-free human premolars or molars

  • This compound sealant

  • 37% Phosphoric acid etchant

  • Dental curing light

  • Low-speed diamond saw or hard tissue microtome

  • 2% Methylene (B1212753) blue or 50% Silver nitrate (B79036) solution

  • Photo-developing solution (for silver nitrate)

  • Stereomicroscope (e.g., at 40X magnification)

  • Nail varnish

  • Artificial saliva

  • Thermocycler

Procedure:

  • Tooth Preparation:

    • Clean the selected teeth of any soft tissue debris and store them in distilled water or saline.

    • Prophylactically clean the occlusal surfaces with a pumice slurry and rinse thoroughly.

    • Dry the tooth surface with oil-free air.

  • Sealant Application:

    • Apply 37% phosphoric acid to the pits and fissures for 15-20 seconds.[3][10]

    • Rinse the etchant thoroughly with water for 20 seconds and dry the enamel until it has a frosty-white appearance.[3]

    • Apply this compound sealant to the etched surfaces using the provided cannula, ensuring the material flows into the fissures. Use a sharp explorer to remove any air bubbles.[3]

    • Light-cure the sealant for the manufacturer-recommended time (e.g., 20-40 seconds).[3][10]

  • Artificial Aging (Thermocycling):

    • Coat the entire tooth surface with two layers of nail varnish, except for 1 mm around the sealant margin.[12]

    • Store the samples in artificial saliva for a specified period (e.g., 72 hours).[3]

    • Subject the teeth to thermocycling, for example, for 500 cycles between 5°C and 55°C with a dwell time of 30 seconds in each bath.[3][14]

  • Dye Immersion:

    • Immerse the thermocycled teeth in a 2% methylene blue solution for 24 hours or a 50% silver nitrate solution for 45 minutes to 24 hours.[3][10][12]

    • If using silver nitrate, subsequently immerse the teeth in a photo-developing solution under a fluorescent lamp to allow the silver ions to precipitate.[12]

  • Sectioning and Evaluation:

    • Rinse the teeth thoroughly to remove excess dye.

    • Section the teeth longitudinally in a buccolingual direction through the center of the sealant using a low-speed diamond saw under water cooling.[14]

    • Examine the sections under a stereomicroscope at a suitable magnification (e.g., 40X).[10]

    • Score the deepest penetration of the dye along the sealant-tooth interface according to a standardized scale (see Table 3).

Table 3: Microleakage Scoring Criteria

ScoreDescription
0No dye penetration.[12][14]
1Dye penetration less than 1/3 of the fissure depth.[12]
2Dye penetration between 1/3 and 2/3 of the fissure depth.[12]
3Dye penetration more than 2/3 of the fissure depth.[12]
In Vivo Clinical Evaluation

This protocol describes the clinical assessment of this compound sealant integrity over time using modified Ryge (USPHS) criteria.

Materials:

  • Dental mirror

  • Explorer

  • Air/water syringe

  • Patient cohort meeting inclusion criteria (e.g., children aged 6-14 years with deep pit and fissures on permanent molars).[5]

Procedure:

  • Baseline Examination and Sealant Placement:

    • Perform a baseline dental examination to ensure teeth are caries-free.

    • Isolate the tooth to be sealed using a rubber dam or cotton rolls.

    • Clean and prepare the tooth surface and apply this compound according to the manufacturer's instructions, similar to the in vitro protocol.

  • Follow-up Evaluations:

    • Recall patients at specific intervals (e.g., 3, 6, and 12 months).[5][9]

    • At each follow-up, clean and dry the sealed tooth.

    • Evaluate the sealant using a dental mirror and explorer for the criteria listed in Table 4.

Table 4: Modified Ryge (USPHS) Criteria for Clinical Evaluation

CriterionScoreDescription
Marginal Integrity ANo visible crevice or catch with an explorer along the margin.[5]
BExplorer catches along the margin, but no exposure of the fissure.
CExplorer penetrates the margin, exposing the fissure.[6]
Retention ASealant is completely retained.[5]
BSealant is partially lost.
CSealant is completely lost.
Marginal Discoloration ANo discoloration at the sealant-enamel margin.[5]
BSlight discoloration at the margin.
CObvious discoloration that is aesthetically displeasing.
Scanning Electron Microscopy (SEM) Analysis

For a qualitative and semi-quantitative assessment of the sealant-enamel interface at high magnification.

Materials:

  • Prepared and sealed tooth samples (can be from the in vitro study before dye immersion)

  • Low-speed diamond saw

  • Ethanol (B145695) series (for dehydration)

  • Critical point dryer

  • Sputter coater (with gold or gold-palladium)

  • Scanning Electron Microscope

Procedure:

  • Sample Preparation:

    • Section the sealed teeth as described in the microleakage protocol.

    • Dehydrate the specimens in an ascending series of ethanol concentrations.[15]

    • Critical point dry the specimens to prevent distortion.

  • Coating and Imaging:

    • Mount the dried specimens on aluminum stubs.[15]

    • Sputter-coat the specimens with a thin layer of gold or gold-palladium to make them conductive.[15]

    • Observe the sealant-enamel interface under the SEM at various magnifications (e.g., 250x, 1000x, 1500x).[15][16]

  • Evaluation:

    • Qualitatively assess the adaptation of the sealant to the enamel, looking for gaps, voids, or fractures.[17]

    • Measure the width of any marginal gaps in micrometers (µm) using the SEM software.[15]

    • Evaluate the penetration depth and morphology of the resin tags into the etched enamel.

Visualizations

experimental_workflow_microleakage cluster_prep Sample Preparation cluster_aging Artificial Aging cluster_eval Evaluation start Select Caries-Free Teeth clean Clean with Pumice Slurry start->clean etch Etch with 37% Phosphoric Acid clean->etch apply Apply this compound & Cure etch->apply coat Coat with Nail Varnish apply->coat thermocycle Thermocycle (e.g., 500 cycles, 5-55°C) coat->thermocycle immerse Immerse in Dye (e.g., Methylene Blue) thermocycle->immerse section Section Teeth Longitudinally immerse->section observe Observe under Stereomicroscope section->observe score Score Microleakage (0-3) observe->score

Caption: Workflow for In Vitro Microleakage Assessment.

clinical_evaluation_flow cluster_baseline Baseline cluster_followup Follow-up (3, 6, 12 months) cluster_analysis Data Analysis recruit Patient Recruitment place Place this compound Sealant recruit->place recall Recall Patient place->recall examine Clinical Examination (Mirror & Explorer) recall->examine record Record Ryge (USPHS) Scores examine->record analyze Analyze Marginal Integrity, Retention, & Discoloration Data record->analyze

References

Application Notes and Protocols: Use of Helioseal in Public Health-Based Caries Prevention Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Helioseal, a light-cured, resin-based fissure sealant, in public health settings such as school-based caries prevention programs. The information is compiled from clinical studies, manufacturer's guidelines, and public health program manuals to guide researchers and dental health professionals in the effective application and evaluation of this preventive dental material.

Introduction

Dental caries remain a significant public health issue, particularly among children.[1][2] Pit and fissure sealants are a highly effective primary preventive measure against occlusal caries.[3] this compound is a resin-based sealant that has been clinically evaluated for its efficacy in preventing caries by forming a protective barrier on the tooth surface.[4][5] Public health programs, especially school-based initiatives, offer an efficient way to deliver this preventive care to large populations of at-risk children.[6][7][8][9]

Mechanism of Action

This compound functions by creating a durable physical barrier that isolates pits and fissures from the oral environment. This prevents the accumulation of food particles and cariogenic bacteria, thus inhibiting the initiation and progression of dental caries. The sealant tightly bonds to the etched enamel surface, providing long-lasting protection. Some formulations of this compound also contain fluoride, which can be released over time to further aid in caries prevention.

Quantitative Data from Clinical Studies

The clinical performance of this compound has been evaluated in several studies, focusing on retention, marginal integrity, and caries prevention. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Retention Rates of this compound in Clinical Trials

StudyFollow-up PeriodComplete Retention RatePartial Retention Rate
Schill et al. (2025)[10]3 years84.3%Not specified
Unnamed Study (2025)[2]12 monthsStatistically significant differences between sound and decayed teethStatistically significant differences between sound and decayed teeth
Unnamed Study (2025)[3]Not specifiedNegligible in low-caries-risk childrenNegligible in low-caries-risk children

Table 2: Caries Prevention Efficacy of this compound

StudyFollow-up PeriodCaries Incidence in Sealed TeethCaries Incidence in Control Group
Potgieter et al. (2025)[11]12 months7.1%9.1%
Schill et al. (2025)[10]3 years8.3% (non-cavitated lesions)Not specified

Table 3: Cost-Effectiveness of Resin-Based Sealants in Public Health Programs

StudyProgram TypeCost per Caries AvertedKey Findings
Egil & Yaylali (2022)[12]Modeled for children 6-15$5.34Resin-based sealants are highly cost-effective due to low cost and high prevention rates.
Unnamed Study (2025)[13][14]School-based$11.56Dental sealant programs represent a cost-effective use of societal resources.

Experimental Protocols

The following protocols are synthesized from manufacturer's instructions and best practices for school-based dental sealant programs.

4.1. Standard Clinical Application Protocol for this compound

This protocol is for the application of this compound in a controlled clinical setting.

  • Tooth Preparation:

    • Thoroughly clean the enamel surface to be sealed using a prophy paste and brush.

    • Rinse the surface with water and dry with oil-free air.

  • Isolation:

    • Isolate the tooth from salivary contamination using a rubber dam or cotton rolls.

  • Etching:

    • Apply a 37% phosphoric acid etching gel to the pits and fissures.

    • Allow the etchant to remain for 15-30 seconds.

  • Rinsing and Drying:

    • Thoroughly rinse the etched surface with water for at least 20 seconds.

    • Dry the surface with oil- and water-free air until a chalky white appearance is observed.

  • Sealant Application:

    • Apply this compound directly into the pits and fissures using the provided cannula.

    • Use a fine-tipped instrument to guide the sealant into all fissures and eliminate any air bubbles.

  • Light Curing:

    • Light cure the sealant for 20-40 seconds using a dental curing light with an intensity of at least 400 mW/cm².

  • Evaluation:

    • Check for complete coverage and retention of the sealant.

    • Evaluate the occlusion and adjust if necessary.

4.2. Modified Protocol for this compound Application in a Public Health Setting (e.g., School-Based Program)

This modified protocol is designed for the high-volume and potentially challenging environment of a public health program.

  • Patient Screening and Consent:

    • Identify children at high risk for caries based on program criteria.

    • Obtain informed consent from parents or guardians.

  • Workstation Setup:

    • Establish a clean and organized workstation with all necessary materials readily accessible.

    • Ensure proper infection control measures are in place, including personal protective equipment (PPE) for the dental professional and the patient.[15][16]

  • Tooth Preparation:

    • Clean the tooth surface with a toothbrush or a slow-speed handpiece with a prophy brush.

    • Rinse with water and dry thoroughly.

  • Isolation:

    • Use cotton rolls and a high-volume evacuator (HVE) to maintain a dry field.[17] A rubber dam may not be feasible in a high-volume setting.

  • Etching, Rinsing, and Drying:

    • Follow the standard protocol for etching, ensuring thorough rinsing and drying. The use of an HVE can aid in efficient rinsing and drying.

  • Sealant Application and Curing:

    • Apply and cure this compound as per the standard protocol.

  • Post-Application Instructions:

    • Provide the child and their parent/guardian with information on the sealant and general oral hygiene instructions.

  • Documentation:

    • Record the procedure, including the teeth sealed, in the patient's record.

Mandatory Visualizations

Diagram 1: Logical Workflow for a School-Based Sealant Program

SchoolSealantWorkflow cluster_planning Phase 1: Program Planning & Setup cluster_implementation Phase 2: On-Site Implementation cluster_followup Phase 3: Follow-up & Evaluation A Identify Target Schools & Population B Obtain Permissions & Consents A->B C Schedule Sealant Days B->C D Set up Portable Dental Clinic C->D E Screen Children for Eligibility D->E F Apply this compound Sealant (See Protocol) E->F G Provide Oral Health Education F->G H Data Entry & Record Keeping G->H I Follow-up with Parents/Guardians H->I J Program Evaluation & Reporting I->J

Caption: Workflow of a school-based dental sealant program.

Diagram 2: this compound Application Experimental Workflow

HeliosealApplicationWorkflow start Start: Patient in Chair prep 1. Tooth Cleaning & Prophylaxis start->prep isolate 2. Isolation (Cotton Rolls/HVE) prep->isolate etch 3. Phosphoric Acid Etch (15-30s) isolate->etch rinse_dry 4. Rinse (20s) & Dry (Chalky White) etch->rinse_dry apply 5. Apply this compound to Fissures rinse_dry->apply cure 6. Light Cure (20-40s) apply->cure evaluate 7. Evaluate Coverage & Occlusion cure->evaluate end End: Procedure Complete evaluate->end

Caption: Step-by-step experimental workflow for this compound application.

Challenges and Considerations in Public Health Programs

  • Moisture Control: Achieving adequate moisture control can be challenging in a non-clinical setting. Proper isolation techniques are crucial for the success of resin-based sealants like this compound.

  • Patient Cooperation: Working with children in a school environment requires excellent behavior management skills.

  • Efficiency: The workflow must be highly efficient to accommodate a large number of children in a limited time.

  • Follow-up: Tracking patients for follow-up and reapplication of sealants can be difficult in transient populations.

Conclusion

This compound is an effective and well-documented fissure sealant for the prevention of dental caries. When implemented within a structured public health program that addresses the unique challenges of a non-clinical setting, it can significantly contribute to improving the oral health of at-risk populations. The provided protocols and data offer a framework for researchers and public health professionals to design and evaluate effective caries prevention programs using this compound.

References

Application of Helioseal in High-Caries-Risk Pediatric Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Helioseal fissure sealants in high-caries-risk pediatric patients. The information is compiled from various clinical studies and scientific documentation to guide research and clinical practice in pediatric dentistry.

Introduction

Pit and fissure sealants are a cornerstone of preventive dentistry, particularly for children at high risk for dental caries.[1][2] The occlusal surfaces of molars are highly susceptible to caries due to their complex morphology, which provides an ideal environment for plaque accumulation.[3][4] this compound, a resin-based sealant, and its fluoride-releasing formulations like this compound F and this compound F Plus, are designed to create a protective barrier on these vulnerable surfaces, preventing the initiation and progression of carious lesions.[2][3][5] For high-caries-risk pediatric patients, the effective application and retention of fissure sealants are critical for long-term caries prevention.[6][7]

Quantitative Data Summary

The clinical performance of this compound products has been evaluated in numerous studies. The following tables summarize the retention rates and caries incidence from various clinical trials involving pediatric patients. It is important to note that while not all studies exclusively focused on high-caries-risk populations, their data provides valuable insights into the material's performance.

Table 1: Retention Rates of this compound Products in Pediatric Patients

StudyThis compound ProductPatient Age (years)Follow-up PeriodComplete Retention RatePartial Retention RateTotal Loss RateCaries Risk of Population
Azab et al. (2024)¹This compound-F6-912 monthsNot specifiedNot specifiedNot specifiedUncooperative children
Krajewski et al. (2021)²This compound F PlusAdolescents2 years85.9% (intact/minimal loss)Not specified14.1% (extensive loss)Not specified
Askarizadeh et al. (2017)⁴This compound-F6-912 months60%Not specifiedNot specifiedLow caries risk
Kargul et al. (2009)⁶This compound Clear Chroma6-936 months10.8%Not specifiedNot specifiedNot specified
Reddy et al. (2015)¹¹This compound6-912 months50%Not specifiedNot specifiedNot specified
Koch et al. (1997)⁷This compound FNot specified12 months90.3% (28 out of 31)6.5% (2 out of 31)3.2% (1 out of 31)Not specified
Balakrishnan et al. (2011)⁸This compound-FNot specified6 months47.5%Not specified2.5% (extensive loss)Not specified
Balakrishnan et al. (2011)⁸This compound-FNot specified12 months36.8%Not specified10% (extensive loss)Not specified

Table 2: Caries Incidence in Teeth Treated with this compound Products

StudyThis compound ProductPatient Age (years)Follow-up PeriodCaries IncidenceCaries Risk of Population
Azab et al. (2024)¹This compound-F6-912 monthsNo significant difference compared to controlUncooperative children
Askarizadeh et al. (2017)⁴This compound-F6-912 months1 tooth cariousLow caries risk
Kargul et al. (2009)⁶This compound Clear Chroma6-936 months19.6%Not specified
Reddy et al. (2015)¹¹This compound6-912 months5 teeth cariousNot specified

Experimental Protocols

The following is a generalized experimental protocol for the application of this compound in a clinical research setting, based on methodologies described in various studies.[8][9][10]

Patient Selection Criteria
  • Inclusion Criteria:

    • Pediatric patients aged 6-9 years with fully erupted permanent first molars.[9]

    • Teeth to be sealed must be free of caries on occlusal and proximal surfaces, as confirmed by visual, tactile, and radiographic examination.[9]

    • Patients classified as high-caries-risk based on factors such as past caries experience (dmft/DMFT > 0), poor oral hygiene, frequent sugar intake, and inadequate fluoride (B91410) exposure.[4][6]

    • Cooperative patients who can tolerate the clinical procedure with standard behavior management techniques.

    • Informed consent obtained from parents or legal guardians.

  • Exclusion Criteria:

    • Presence of dental anomalies such as hypoplasia.[9]

    • Known allergies to resin-based materials.[9]

    • Teeth that cannot be adequately isolated from salivary contamination.[9]

Clinical Application Protocol for this compound
  • Tooth Preparation:

    • The occlusal surface of the tooth is cleaned with a slurry of pumice and water using a prophy cup or brush.

    • The tooth is thoroughly rinsed with water and dried with oil-free air.

  • Isolation:

    • Adequate isolation of the tooth is crucial for sealant retention. This can be achieved using cotton rolls and a saliva ejector. In cases of difficult moisture control, a rubber dam is the preferred method.

  • Acid Etching:

    • A 37% phosphoric acid gel is applied to the entire occlusal surface, extending slightly up the cuspal inclines.

    • The etchant is left in place for 15-20 seconds.

    • The tooth is then rinsed thoroughly with water for 30 seconds to remove the etchant completely.

    • The surface is dried with oil-free air until a chalky, frosted-white appearance is observed. This indicates successful etching.

  • Sealant Application:

    • This compound is applied to the etched surface using the provided applicator tip.

    • The material should be applied in a thin layer, allowing it to flow into the pits and fissures.

    • A fine-tipped instrument can be used to guide the sealant into the depths of the fissures and to remove any air bubbles.

  • Light Curing:

    • The sealant is light-cured for the manufacturer-recommended time (typically 10-20 seconds for this compound F Plus) using a dental curing light with an intensity of at least 400 mW/cm².[8]

    • The light guide tip should be held as close as possible to the sealant surface.

  • Evaluation and Finishing:

    • After curing, the sealant is inspected for complete coverage and the absence of voids.

    • An explorer is used to check for retention and a smooth marginal transition.

    • Occlusion is checked with articulating paper, and any high spots are carefully adjusted with a finishing bur.

Follow-up and Evaluation
  • Patients should be recalled at regular intervals (e.g., 3, 6, and 12 months) for evaluation.[9]

  • At each recall, the sealant is assessed for retention (complete, partial, or total loss) and the presence of new caries.

  • Standardized criteria, such as the modified Ryge criteria, can be used for evaluation.[9]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Sealant Application cluster_eval Phase 3: Evaluation PatientSelection Patient Selection (High-Caries-Risk) InformedConsent Informed Consent PatientSelection->InformedConsent OralProphylaxis Oral Prophylaxis InformedConsent->OralProphylaxis Isolation Tooth Isolation (Cotton Rolls/Rubber Dam) OralProphylaxis->Isolation Etching Acid Etching (37% Phosphoric Acid) Isolation->Etching RinseDry Rinse and Dry (Chalky White Appearance) Etching->RinseDry HeliosealApp This compound Application RinseDry->HeliosealApp LightCuring Light Curing HeliosealApp->LightCuring PostOpCheck Immediate Post-Op Check (Retention & Occlusion) LightCuring->PostOpCheck FollowUp Follow-up Visits (3, 6, 12 months) PostOpCheck->FollowUp DataCollection Data Collection (Retention & Caries) FollowUp->DataCollection G cluster_risk High-Caries-Risk Factors cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Expected Outcomes RiskFactors • Poor Oral Hygiene • Frequent Sugar Intake • Deep Pits & Fissures • Past Caries Experience This compound This compound Application RiskFactors->this compound Indicates Need For Mechanism • Physical Barrier • Seals Plaque Retentive Areas • Fluoride Release (this compound F/F Plus) This compound->Mechanism Provides Outcome • Reduced Incidence of Occlusal Caries • Arrest of Incipient Lesions • Improved Long-Term Oral Health Mechanism->Outcome Leads To

References

Application Notes and Protocols: Moisture Control During Helioseal® Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for effective moisture control during the application of Helioseal® dental sealants. This compound is a hydrophobic, light-curing fissure sealant; therefore, maintaining a dry working field is critical for optimal adhesion and long-term success.[1][2][3][4] Contamination of the etched enamel surface with saliva will compromise the bond strength and efficacy of the sealant.[1][2][3][4]

Core Principles of Moisture Control

The primary objective of moisture control is to prevent salivary contamination of the tooth surface during the etching and sealant application steps. The success of a sealant is highly dependent on achieving a strong micromechanical bond with the enamel, which is only possible on a clean and dry surface.[5]

Moisture Control Techniques

Several techniques can be employed to achieve adequate isolation of the tooth. The choice of technique will depend on the clinical situation, patient cooperation, and the operator's preference.

2.1. Absolute Isolation: Rubber Dam

The use of a rubber dam is the preferred method for complete and reliable moisture control.[1][2][3][4][5][6] It provides the most effective barrier against saliva and also retracts the soft tissues, improving access and visibility.

2.2. Relative Isolation: Cotton Rolls and Saliva Ejectors

When a rubber dam cannot be placed, relative isolation using cotton rolls and a saliva ejector is an alternative.[5] This method is less effective than a rubber dam and requires careful technique to prevent contamination.

This compound® Application Protocol with Emphasis on Moisture Control

The following protocol is a synthesis of the manufacturer's instructions for this compound® products and best practices for moisture control.

3.1. Tooth Preparation

  • Cleaning: Thoroughly clean the enamel surface to be sealed to remove plaque and debris.[1][2][5] This can be achieved with a slurry of pumice or by air abrasion.[5]

  • Rinsing and Drying: Thoroughly rinse the cleaned surface with water and dry with oil- and water-free air.

3.2. Isolation

  • Placement: Isolate the tooth from the oral environment using a rubber dam (preferred) or cotton rolls with a saliva ejector.[1][2][3][4][5]

3.3. Etching

  • Application: Apply a 37% phosphoric acid etching gel to the enamel surface for 15-60 seconds, as recommended by the manufacturer.[1][3][4][5] Primary teeth may require a longer etching time.[5]

  • Rinsing: Thoroughly rinse the etched surface for at least 30 seconds with an air-water spray.[5]

  • Drying: Dry the etched enamel with oil- and water-free air for at least 15 seconds.[5] The surface should have a "chalky white" appearance, which indicates successful etching.[1][2][3][4][5]

  • Critical Moisture Control: It is imperative to avoid any salivary contamination of the etched surface. If contamination occurs, the surface must be re-etched.[1][2]

3.4. This compound® Application

  • Application: Apply this compound® directly to the prepared and dried fissure using the provided cannula or a brush.[1][2][3][4]

  • Dispersion and Waiting: Allow the sealant to flow into the pits and fissures for approximately 15 seconds.[1][3][4]

  • Curing: Light-cure the sealant for 20-40 seconds with a suitable polymerization light.[1][3][4][7]

3.5. Post-Application

  • Evaluation: Check the sealant for complete coverage and retention.

  • Occlusion Check: Verify that the sealant does not interfere with the patient's bite.

Quantitative Data from Clinical Studies

Several studies have compared the performance of hydrophobic sealants like this compound® with hydrophilic sealants, which are more tolerant to moisture. The following tables summarize the retention rates from these studies.

Table 1: Retention Rates of Hydrophilic vs. Hydrophobic Sealants (Tehran University Study, 2017) [8]

Sealant TypeRetention at 1 YearRetention at 2 Years
Hydrophilic (Embrace Wetbond)89%78.5%
Hydrophobic (this compound-F)91%80%

Table 2: Retention Rates of Hydrophobic vs. Hydrophilic Sealants (The Journal of Contemporary Dental Practice, 2019) [8]

Sealant TypeNo Loss at 9 MonthsComplete Loss at 9 Months
Hydrophobic (Clinpro)20%Not Reported
Hydrophilic (Champ)2%Not Reported
Hydrophilic (Embrace Wetbond)0%58.7%

Experimental Protocols from Cited Studies

5.1. Protocol from Tehran University Study (2017) [8]

  • Participants: 28 individuals aged 6 to 8.

  • Materials: Embrace Wetbond (hydrophilic) and this compound-F (hydrophobic).

  • Procedure: Sealants were applied to four permanent molars in each participant.

  • Evaluation: Sealant performance was evaluated at 6, 12, 18, and 24 months.

5.2. Protocol from The Journal of Contemporary Dental Practice Study (2019) [8]

  • Participants: 150 individuals aged 7 to 13.

  • Materials: Clinpro (hydrophobic), Embrace Wetbond (hydrophilic), and Champ (hydrophilic).

  • Procedure: Participants were randomly divided into three groups, each receiving a different sealant.

  • Evaluation: Teeth were evaluated at 1, 3, 6, 9, and 12 months for retention and evidence of decay.

Visualizations

Helioseal_Application_Workflow cluster_prep Preparation cluster_iso Isolation cluster_etch Etching cluster_apply Application cluster_post Post-Application Clean Clean Tooth Surface Rinse_Dry1 Rinse and Dry Clean->Rinse_Dry1 Isolate Isolate Tooth (Rubber Dam or Cotton Rolls) Rinse_Dry1->Isolate Etch Apply Phosphoric Acid Etch Isolate->Etch Rinse_Dry2 Rinse and Thoroughly Dry Etch->Rinse_Dry2 Chalky_White Verify 'Chalky White' Appearance Rinse_Dry2->Chalky_White Chalky_White->Etch Contaminated Apply_Sealant Apply this compound Chalky_White->Apply_Sealant Dry Cure Light Cure Apply_Sealant->Cure Evaluate Evaluate Sealant Cure->Evaluate Check_Occlusion Check Occlusion Evaluate->Check_Occlusion

Caption: this compound Application Workflow.

Moisture_Control_Decision_Tree start Moisture Control Possible? hydrophobic Use Hydrophobic Sealant (e.g., this compound) start->hydrophobic Yes hydrophilic Consider Hydrophilic Sealant start->hydrophilic No reevaluate Re-evaluate Isolation or Defer Treatment hydrophilic->reevaluate If retention is a primary concern

Caption: Sealant Selection Based on Moisture Control.

References

Long-Term Follow-Up Protocol for Clinical Trials of Helioseal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the long-term clinical evaluation of Helioseal, a brand of light-cured pit and fissure sealants. The following guidelines are based on methodologies from various clinical studies and are intended to ensure consistent and thorough data collection over an extended period.

Introduction

This compound is a resin-based fissure sealant designed to prevent caries in the pits and fissures of teeth.[1] Its efficacy is primarily determined by its long-term retention and ability to form a durable protective barrier.[2] Long-term follow-up is crucial to understanding the clinical performance and longevity of this compound and its variants, such as this compound F, which contains fluoride (B91410), and the Bis-GMA-free this compound F Plus.[1][3] This protocol outlines the procedures for patient selection, sealant application, and subsequent evaluations to assess the sealant's success over several years.

Mechanism of Action

This compound functions by creating a physical barrier that isolates the complex morphology of pits and fissures from the oral environment.[2] This prevents the accumulation of food particles and cariogenic bacteria, thus inhibiting the initiation of dental caries.[1] The material mechanically bonds to the enamel surface after acid etching, which creates microporosities for resin infiltration.[1] Variants like this compound F also release fluoride ions, which can aid in the remineralization of enamel and inhibit bacterial metabolism.[1]

Quantitative Data Summary

The following tables summarize the retention rates of this compound products from various clinical trials.

Table 1: Retention Rates of this compound F and this compound F Plus

Follow-up PeriodThis compound F (% Completely or Minimally Lost)This compound F Plus (% Completely or Minimally Lost)Reference
2 Years86.5%85.9%[3][4]
3 Years84.3%81.7%[5]

Table 2: Comparative Retention Rates of this compound F with Other Sealants

Follow-up PeriodThis compound F (% Total Retention)Embrace-WetBond (% Total Retention)Clinpro (% Total Retention)Reference
12 Months73.3%96.7%80.0%[6]
12 Months60.0%62.5%-[7]

Table 3: Retention of this compound F With and Without a Bonding Agent

Follow-up PeriodThis compound F without Bonding Agent (% Retention)This compound F with Adhse One F Bonding Agent (% Retention)Reference
12 Months64.7%Not specified, but higher than without[8]

Experimental Protocols

Patient Selection and Preparation
  • Inclusion Criteria:

    • Patients aged 6-17 years with fully erupted permanent first or second molars.

    • Teeth to be sealed must be free of caries or have only incipient, non-cavitated carious lesions.

    • Good oral hygiene and cooperative behavior.

    • Informed consent obtained from the patient and/or legal guardian.

  • Exclusion Criteria:

    • Known allergies to methacrylates or other components of the sealant.[9]

    • Presence of cavitated carious lesions on the occlusal surface.

    • Partially erupted molars where adequate moisture control cannot be achieved.

    • Patients with orthodontic bands or other appliances that would interfere with the sealant application or evaluation.

  • Ethical Considerations:

    • The clinical trial protocol must be approved by a relevant Institutional Review Board (IRB) or ethics committee.[3][10]

    • All procedures should be conducted in accordance with the Declaration of Helsinki.[10]

This compound Application Protocol

This protocol is a synthesis of manufacturer's instructions and methodologies from clinical trials.[9][11][12]

  • Cleaning:

    • Thoroughly clean the occlusal surface of the tooth with a pumice slurry using a prophy brush or cup.[10]

    • Rinse the surface with water and air-dry.

  • Isolation:

    • Isolate the tooth from salivary contamination using a rubber dam (preferred) or cotton rolls and a saliva ejector.[2][11]

  • Etching:

    • Apply a 37% phosphoric acid etching gel to the entire occlusal surface, extending slightly beyond the fissures.[10][11]

    • Allow the etchant to remain on the tooth for 15-30 seconds.[7]

  • Rinsing and Drying:

    • Thoroughly rinse the etched surface with water for at least 20 seconds.[11]

    • Dry the surface with oil-free compressed air until the enamel appears chalky-white.[11]

    • If the chalky appearance is not achieved or the surface becomes contaminated with saliva, re-etch for 10 seconds.[11]

  • Sealant Application:

    • Apply this compound directly into the pits and fissures using the provided applicator tip.[9]

    • Use a fine-tipped instrument, such as an explorer or a microbrush, to guide the sealant into the depths of the fissures and eliminate any air bubbles.[3][7]

  • Light Curing:

    • Polymerize the sealant using a dental curing light with an intensity of at least 1,200 mW/cm².[3]

    • The curing time is typically 10 seconds for this compound F Plus and 20 seconds for this compound and this compound F.[3]

  • Post-Application Evaluation:

    • Immediately after curing, check the sealant's integrity and marginal adaptation with an explorer.

    • Evaluate the occlusion with articulating paper and adjust if necessary.[2]

Long-Term Follow-Up Evaluation
  • Follow-Up Schedule:

    • Baseline (immediately after application)

    • 6 months

    • 1 year

    • Annually thereafter for a minimum of 5 years.

  • Evaluation Criteria:

    • Sealant Retention:

      • Complete Retention: The sealant is fully intact.

      • Partial Loss: A portion of the sealant is missing, but some remains in the deeper fissures.

      • Complete Loss: The sealant is entirely missing.

    • Marginal Adaptation:

      • Good: No visible crevice or catch with an explorer at the sealant-enamel margin.

      • Fair: A visible crevice at the margin that an explorer can enter.

      • Poor: The sealant is mobile or easily dislodged.

    • Marginal Discoloration:

      • None: No discoloration at the sealant-enamel margin.

      • Present: Discoloration is visible at the margin.

    • Surface Texture:

      • Smooth: The surface of the sealant is smooth.

      • Rough: The surface of the sealant is pitted or rough.

    • Caries Assessment:

      • Visually inspect the sealed tooth for any signs of new or progressing carious lesions using the International Caries Detection and Assessment System (ICDAS-II) criteria.[10]

  • Data Collection and Analysis:

    • Record all findings at each follow-up visit.

    • Statistical analysis should be performed to determine the survival rates of the sealants (e.g., using Kaplan-Meier survival curves) and to compare the performance of different this compound products or application techniques.[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_followup Long-Term Follow-Up cluster_evaluation Evaluation Criteria patient_selection Patient Selection (Inclusion/Exclusion Criteria) informed_consent Informed Consent patient_selection->informed_consent ethical_approval Ethical Approval informed_consent->ethical_approval cleaning Tooth Cleaning ethical_approval->cleaning isolation Isolation cleaning->isolation etching Acid Etching isolation->etching rinsing_drying Rinsing & Drying etching->rinsing_drying sealant_application This compound Application rinsing_drying->sealant_application light_curing Light Curing sealant_application->light_curing baseline Baseline Evaluation light_curing->baseline follow_up_6m 6-Month Follow-Up baseline->follow_up_6m follow_up_1y 1-Year Follow-Up follow_up_6m->follow_up_1y follow_up_annual Annual Follow-Up (Years 2-5+) follow_up_1y->follow_up_annual retention Retention follow_up_annual->retention marginal_adaptation Marginal Adaptation follow_up_annual->marginal_adaptation discoloration Marginal Discoloration follow_up_annual->discoloration surface_texture Surface Texture follow_up_annual->surface_texture caries Caries Assessment follow_up_annual->caries

Caption: Experimental workflow for a long-term clinical trial of this compound.

Mechanism of Action of this compound

mechanism_of_action cluster_tooth Tooth Surface cluster_process Sealing Process cluster_outcome Protective Outcome pits_fissures Pits & Fissures acid_etch Acid Etching pits_fissures->acid_etch enamel Enamel enamel->acid_etch microporosities Creation of Microporosities acid_etch->microporosities This compound This compound Application microporosities->this compound light_cure Light Curing This compound->light_cure physical_barrier Physical Barrier Formation light_cure->physical_barrier micromechanical_bond Micromechanical Bond light_cure->micromechanical_bond fluoride_release Fluoride Release (this compound F/F Plus) light_cure->fluoride_release caries_prevention Caries Prevention physical_barrier->caries_prevention micromechanical_bond->caries_prevention fluoride_release->caries_prevention

Caption: Mechanism of action of this compound fissure sealant.

References

Application Notes and Protocols for Ethical Considerations in Clinical Research Involving Helioseal Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for ensuring ethical conduct in clinical research involving Helioseal and this compound F Plus dental sealants. Adherence to these guidelines is crucial for protecting the rights and well-being of research participants while generating high-quality, reliable data.

Introduction to Ethical Considerations

Clinical research is fundamental to advancing dental medicine; however, it must be conducted with the utmost respect for human subjects. The ethical principles of autonomy, beneficence, non-maleficence, and justice, as outlined in the Belmont Report and the Declaration of Helsinki, form the bedrock of responsible clinical investigation.[1][2][3] When investigating dental sealants like this compound, these principles must be practically applied throughout the research lifecycle, from study design to data dissemination.

This compound Sealants Overview:

This compound is a brand of resin-based pit and fissure sealants used to prevent dental caries.[4][5] this compound F Plus is a newer formulation that is free of Bis-GMA and releases fluoride.[6] Understanding the material composition is crucial for a thorough risk-benefit analysis.

Key Compositional Data of this compound Variants:

ComponentThis compoundThis compound FThis compound F Plus
Monomer Matrix Bis-GMA, TEGDMA (>99wt%)Bis-GMA (11.8%), UDMA (23.4%), TEGDMA (23.4%)UDMA, aromatic aliphatic UDMA, HEMA phosphate
Fillers UnfilledFluorosilicate glass (20.3%), highly dispersed silicon dioxide (20.2%)Aluminium fluorosilicate glass, silicon dioxide (15-25%)
Fluoride Release NoYesYes

Source: Ivoclar Scientific Documentation & Comparative Clinical Study Data[4][7]

Core Ethical Principles in this compound Research

Informed Consent

Informed consent is a dynamic process, not merely a signature on a form. It ensures participants voluntarily agree to participate after understanding the research's purpose, procedures, potential risks, and benefits.[2][8][9][10][11][12]

Protocol for Obtaining Informed Consent:

  • Initial Information Session:

    • Schedule a dedicated meeting with the potential participant (and their legal guardian if a minor).

    • Provide a clear, jargon-free explanation of the study.

    • Use visual aids to explain the sealant application procedure.

    • Disclose all potential risks and benefits associated with this compound application (see risk-benefit analysis below).

    • Explain that participation is voluntary and they can withdraw at any time without penalty.[8]

  • Informed Consent Document (ICD):

    • The ICD must be reviewed and approved by an Institutional Review Board (IRB) or Human Research Ethics Committee (HREC).[2]

    • The document should be written in a language understandable to the participant.

    • It must detail the study's purpose, duration, procedures, confidentiality measures, and contact information for the principal investigator and the ethics committee.

  • Assessment of Understanding:

    • After reviewing the ICD, the researcher should ask open-ended questions to assess the participant's comprehension.

    • Allow ample time for questions and ensure all are answered satisfactorily.

  • Documentation:

    • Obtain a signed and dated ICD from the participant (and/or legal guardian).

    • Provide a copy of the signed ICD to the participant.

Informed Consent Workflow

Informed_Consent_Workflow A Potential Participant Identified B Initial Information Session (Verbal Explanation, Q&A) A->B C Provision of Informed Consent Document (ICD) B->C D Participant Reviews ICD (Time for Consideration) C->D E Assessment of Understanding by Researcher D->E F Participant Voluntarily Signs ICD E->F Understands & Agrees G Participant Declines or Withdraws E->G Does Not Understand or Declines H Enrollment in Study F->H I Copy of Signed ICD Provided to Participant H->I

Caption: Workflow for obtaining informed consent from research participants.

Risk-Benefit Analysis

Researchers have an ethical obligation to minimize risks and maximize benefits for participants.[2]

Potential Risks of this compound Research:

  • Material Sensitivity: Allergic reactions to methacrylate (B99206) resins, though rare, can occur.[6]

  • BPA Exposure: While this compound F Plus is Bis-GMA-free, older formulations may contain Bis-GMA, a precursor to Bisphenol-A (BPA).[4][6] Although studies show low levels of BPA exposure from dental sealants with no significant association with adverse health effects, this should be disclosed.[13]

  • Sealant Failure: Partial or complete loss of the sealant can occur, potentially increasing caries risk if not detected and managed.

  • Discomfort: The application process may cause minor, temporary discomfort.

  • Ineffectiveness: The sealant may not be 100% effective in preventing caries.

Potential Benefits of this compound Research:

  • Direct Benefit to Participants: Participants receive dental sealants that can significantly reduce their risk of developing occlusal caries.[14][15][16]

  • Societal Benefit: The research contributes to a better understanding of the effectiveness and safety of dental sealants, potentially improving public health outcomes.

Risk Mitigation Protocol:

  • Participant Screening: Exclude individuals with known allergies to methacrylate resins.[6]

  • Use of Newer Formulations: Whenever possible, use Bis-GMA-free formulations like this compound F Plus to minimize concerns about BPA.[6]

  • Regular Follow-up: Schedule regular follow-up appointments to monitor sealant integrity and provide re-application or other necessary dental care.[17]

  • Standardized Application Technique: Ensure all researchers are properly trained in the application of this compound to maximize retention and effectiveness.

  • Adverse Event Monitoring: Establish a clear protocol for documenting and reporting any adverse events to the IRB/HREC.

Ethical Review Process for Clinical Research

Ethical_Review_Process A Research Protocol Development B Submission to Institutional Review Board (IRB) / HREC A->B C IRB/HREC Review (Risk-Benefit Analysis, Informed Consent) B->C D Approved C->D Meets Ethical Standards E Modifications Required C->E Minor Issues F Disapproved C->F Major Ethical Concerns G Research Implementation D->G E->A Revise Protocol H Ongoing Monitoring & Reporting G->H H->C Annual Review / Amendments

Caption: The cyclical process of ethical review for clinical research protocols.

Privacy and Confidentiality

Protecting the personal health information of research participants is a critical ethical and legal requirement.[2]

Data Management and Confidentiality Protocol:

  • Data Collection:

    • Collect only the data essential for the research objectives.

    • Assign a unique, non-identifiable code to each participant.

    • Store the key linking participant names to their codes separately and securely.

  • Data Storage:

    • Electronic data should be stored on encrypted, password-protected servers.

    • Physical data (e.g., signed consent forms) should be kept in locked cabinets in a secure location.

    • Access to identifiable data should be restricted to authorized research personnel only.

  • Data Sharing and Publication:

    • All data should be de-identified before being shared or published.

    • Results should be reported in an aggregated format to prevent the identification of individual participants.

Experimental Protocols for Ethical Considerations

Protocol for a Comparative Clinical Trial of this compound F Plus and a Control Sealant

Objective: To compare the retention and caries-preventing efficacy of this compound F Plus with an established control sealant over a 24-month period, while ensuring the highest ethical standards.

Methodology:

  • Ethical Approval: Obtain approval from the relevant IRB/HREC.[6]

  • Participant Recruitment:

    • Recruit a cohort of children or adolescents at elevated risk for dental caries.

    • Inclusion criteria may include the presence of sound permanent molars with deep pits and fissures.[6]

    • Exclusion criteria should include known allergies to dental materials and active, untreated caries on the target teeth.

  • Informed Consent: Follow the detailed informed consent protocol outlined in section 2.1.

  • Randomization:

    • Employ a split-mouth design where each participant receives both the this compound F Plus and the control sealant on contralateral molars.[6][17] This minimizes inter-participant variability and ensures each participant receives an active treatment.

    • Randomly assign which sealant is placed on the left versus the right side.

  • Sealant Application:

    • A single, calibrated dentist should apply all sealants according to the manufacturers' instructions.

    • Use standardized isolation techniques (e.g., rubber dam or cotton rolls) to ensure a dry field.

  • Follow-up and Evaluation:

    • Recall participants at 6, 12, and 24 months.

    • At each visit, a blinded examiner will evaluate sealant retention (fully retained, partially lost, completely lost) and the presence of new carious lesions.

  • Provision of Care: If a sealant is lost or caries develops, the participant will be provided with the standard of care (e.g., re-application or restoration) at no cost. This upholds the principle of beneficence.

Quantitative Data on Sealant Efficacy

While specific ethical data is qualitative, the justification for using sealants in research is based on their proven efficacy. The following table summarizes retention rates from clinical studies, which is a key factor in the risk-benefit analysis.

SealantStudy DurationComplete Retention RateCaries Prevention
This compound F12 months90.3% (28 out of 31)Not significantly different from control
This compound F Plus24 months85.9%Equivalent to control (this compound F)
Resin-Based Sealants (General)24-36 months21% - 80%75% reduction in caries incidence
Resin-Based Sealants (General)> 5 years-> 70% reduction in caries risk

Sources: Clinical evaluations of this compound and systematic reviews on sealant effectiveness.[6][13][14][15][18][19]

These data demonstrate the significant protective benefit of resin-based sealants, which is a crucial component of the ethical justification for their use in clinical research, as the potential benefits to participants are substantial.

References

Troubleshooting & Optimization

troubleshooting poor retention of Helioseal fissure sealants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address issues of poor retention with Helioseal fissure sealants. The information is tailored for researchers, scientists, and drug development professionals to ensure optimal outcomes in clinical and experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the most common causes of this compound sealant failure?

The retention and effectiveness of this compound fissure sealants are highly dependent on proper application technique.[1] The most common reasons for sealant failure occur during placement and can include:

  • Moisture Contamination: Saliva contamination of the etched enamel surface is a primary cause of sealant failure.[2][3] It is crucial to maintain a dry working field, preferably with a rubber dam.[4][5]

  • Inadequate Enamel Etching: The enamel must be properly etched to create microscopic pores for micromechanical retention of the sealant.[6] Insufficient etching time or incomplete rinsing of the etching gel can lead to a weak bond. The etched enamel should have a matte, chalky-white appearance.[4][5]

  • Improper Curing: Incomplete or slow photopolymerization due to an inadequate light source, incorrect curing time, or improper distance of the curing light can result in a weak sealant.[7] this compound F Plus, for instance, requires a curing time of 10 seconds with a suitable polymerization light.[8]

  • Operator Technique: The experience and technique of the person applying the sealant can influence its success.[3][9] This includes thorough cleaning of the tooth surface, proper isolation, and correct application of the material.

  • Patient-Related Factors: Patient movement, especially in younger patients, can lead to saliva contamination.[3][6] Additionally, parafunctional habits like bruxism can cause excessive wear and tear on the sealant.[3][6]

2. How can I optimize the application technique for this compound sealants to improve retention?

Following the manufacturer's step-by-step instructions is critical for success. Key steps include:

  • Thorough Cleaning: The enamel surface must be meticulously cleaned to remove any plaque or debris.[4][5]

  • Effective Isolation: The working field should be isolated, with a rubber dam being the preferred method to prevent saliva contamination.[4][5]

  • Proper Etching: Apply an etching gel (e.g., 35-37% phosphoric acid) for 30 to 60 seconds, then rinse thoroughly for at least 15 seconds and dry with oil- and water-free air until the enamel appears chalky-white.[4]

  • Sealant Application: Apply the this compound sealant directly into the pits and fissures, allowing it to flow and adapt to the tooth morphology.[4][5] The thixotropic properties of this compound F Plus aid in its flow into complex fissure topographies.[8][10]

  • Adequate Curing: Use a suitable polymerization light and cure for the recommended time. For this compound F Plus, the curing time is 10 seconds.[8] For this compound Clear and this compound F, a 20-second curing time is recommended.[4][5]

3. What are the different types of this compound sealants and do they have different retention rates?

Ivoclar Vivadent offers several this compound products, including this compound F, this compound F Plus, and this compound Clear.[4][5][10][11] They differ in composition, viscosity, and fluoride (B91410) release.[2]

  • This compound F and F Plus are white-shaded, fluoride-releasing sealants.[5][10][11] this compound F Plus has an optimized consistency for better flow and requires a shorter curing time.[8][10]

  • This compound Clear is a transparent sealant.[4]

Clinical studies have compared the retention rates of different this compound products and other sealants. While some studies show no statistically significant difference in retention between filled (this compound F) and unfilled sealants, others suggest slight variations in clinical performance.[12][13] One study found that after 2 years, the proportion of completely intact this compound F Plus sealants was 85.9%, which was comparable to the 86.5% for this compound F.[9][14]

Quantitative Data on this compound Retention

The following tables summarize retention data from various clinical studies on this compound fissure sealants.

Table 1: Retention Rates of this compound F and this compound F Plus

StudySealantFollow-up PeriodComplete RetentionPartial RetentionComplete Loss
Kühnisch et al. (2-year RCT)[9][14]This compound F Plus2 years67.7%18.1%14.1%
Kühnisch et al. (2-year RCT)[9][14]This compound F2 years67.5%18.9%13.5%
Unnamed Study (vs. Delton)[12]This compound F12 months90.3% (28/31)-9.7% (3/31)
Unnamed Study (vs. Clinpro)[13]This compound F12 months53.57%37.50%8.83%
Baheti et al.[15]This compound F12 months73.3%--

Table 2: Comparative Retention of this compound F without Bonding Agent

StudySealant3 Months6 Months9 Months12 Months
Unnamed Study (vs. Embrace)[16]This compound F (without Adhse One F)97%84.6%75.3%64.7%

Experimental Protocols

Protocol 1: Clinical Application of this compound F Plus Fissure Sealant

This protocol outlines the steps for the clinical application of this compound F Plus, based on manufacturer guidelines and common clinical practices.

  • Patient Preparation: Ensure the patient is comfortable and informed about the procedure.

  • Tooth Selection and Cleaning: Identify the caries-susceptible pits and fissures. Clean the tooth surface thoroughly using a pumice slurry and a prophy brush.

  • Isolation: Isolate the tooth from salivary contamination. A rubber dam is the recommended method.

  • Etching:

    • Apply a 35-37% phosphoric acid etching gel to the enamel surface, extending slightly beyond the area to be sealed.

    • Leave the etchant in place for 30-60 seconds.

    • Rinse the tooth surface thoroughly with a water-air spray for at least 15 seconds.

    • Dry the etched surface with oil- and water-free air until it exhibits a distinct, chalky-white appearance.

  • Sealant Application:

    • Attach a fresh cannula to the this compound F Plus syringe.

    • Apply the sealant directly into the prepared pits and fissures. The material's thixotropic properties will allow it to flow into the depths of the fissures.[8]

  • Light Curing:

    • Position a high-power LED curing light (e.g., Bluephase®) as close as possible to the sealant surface.

    • Light-cure for 10 seconds.[8]

  • Evaluation:

    • Check the sealant for complete coverage and retention using an explorer.

    • Evaluate the occlusion and make any necessary adjustments.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting this compound sealant retention.

TroubleshootingWorkflow start Poor Sealant Retention Observed check_isolation Was adequate isolation maintained? start->check_isolation check_etching Was the enamel properly etched? check_isolation->check_etching Yes saliva_contamination Primary Cause: Saliva Contamination check_isolation->saliva_contamination No check_curing Was the sealant adequately cured? check_etching->check_curing Yes improper_etch Cause: Inadequate Etching/Rinsing check_etching->improper_etch No check_cleaning Was the tooth surface thoroughly cleaned? check_curing->check_cleaning Yes incomplete_cure Cause: Incomplete Polymerization check_curing->incomplete_cure No debris_present Cause: Residual Debris/Plaque check_cleaning->debris_present No end Review Patient Factors check_cleaning->end Yes (Consider other factors e.g., patient habits) solution_isolation Solution: Use Rubber Dam, Improve Technique saliva_contamination->solution_isolation solution_etching Solution: Re-etch for 30-60s, Rinse Thoroughly improper_etch->solution_etching solution_curing Solution: Check Curing Light, Cure for Recommended Time incomplete_cure->solution_curing solution_cleaning Solution: Re-clean with Pumice Slurry debris_present->solution_cleaning ApplicationWorkflow cluster_prep Preparation Phase cluster_application Application Phase cluster_eval Evaluation Phase clean 1. Clean Tooth Surface isolate 2. Isolate Tooth (Rubber Dam) clean->isolate etch 3. Etch Enamel (30-60s) isolate->etch rinse_dry 4. Rinse (15s) & Dry (Chalky White) etch->rinse_dry apply_sealant 5. Apply this compound to Fissures rinse_dry->apply_sealant light_cure 6. Light Cure (10-20s) apply_sealant->light_cure check_retention 7. Check Retention & Coverage light_cure->check_retention check_occlusion 8. Check Occlusion check_retention->check_occlusion

References

Helioseal Sealant Polymerization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the polymerization of Helioseal dental sealants.

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of this compound sealants and how does it influence polymerization?

A1: this compound sealants are resin-based materials that undergo free-radical polymerization when exposed to a specific wavelength of light. The exact composition varies by product:

  • This compound F Plus: The monomer matrix consists of UDMA (urethane dimethacrylate) and HEMA phosphate. It contains 15-25% inorganic fillers, including aluminum fluorosilicate glass and silicon dioxide.[1]

  • This compound F: The monomer matrix is composed of Bis-GMA (bisphenol A-glycidyl methacrylate), urethane (B1682113) dimethacrylate, and triethylene glycol dimethacrylate (TEGDMA). It has a higher filler content of 40.5%, consisting of highly dispersed silicon dioxide and fluorosilicate glass.[2]

  • This compound Clear: This variant is primarily composed of Bis-GMA and TEGDMA (>99 wt%) with minimal stabilizers and catalysts (<1 wt%).[3]

Polymerization is initiated by a photoinitiator, camphorquinone, which absorbs blue light in the 400-500 nm wavelength range.[1][3] This initiates a chain reaction, converting the liquid monomers into a solid, cross-linked polymer matrix. The type and amount of filler particles can influence the sealant's viscosity and polymerization shrinkage.

Q2: What is the recommended light-curing protocol for this compound F Plus?

A2: The necessary curing time for this compound F Plus is dependent on the light intensity of the polymerization unit. The curing depth has been shown to exceed 3mm with the recommended exposure times.[3]

Light Intensity of Curing UnitWavelengthCuring/Exposure Time
>500 mW/cm²400-500 nm20 seconds
>1000 mW/cm²400-500 nm10 seconds
2000 mW/cm²400-500 nm5 seconds
Data sourced from Ivoclar Scientific Documentation for this compound® F Plus.[3]

Q3: How does the oxygen inhibition layer affect the polymerization of this compound?

A3: The oxygen inhibition layer is a thin, uncured layer of resin that forms on the surface of the sealant when it is cured in the presence of air. Oxygen interferes with the free-radical polymerization process, preventing the outermost layer from fully hardening.[4][5] While this layer can facilitate the chemical bonding of subsequent layers of composite, on the final surface it can lead to a softer, stickier finish that is more prone to staining and wear.[4][6] It is recommended to wipe off this unpolymerized layer with a cotton roll after curing is complete.[7]

Q4: What is the expected polymerization shrinkage of this compound F?

A4: Resin-based materials undergo some degree of shrinkage during polymerization. Lower shrinkage values are generally preferred to minimize stress at the enamel-sealant interface. One study compared the polymerization shrinkage of several fissure sealants and found this compound F to have the lowest shrinkage among the tested materials.[8]

Sealant MaterialMean Polymerization Shrinkage (%)Standard Deviation
This compound F 3.300.69
Fissurit FX4.301.15
Smartseal & loc F5.061.22
Dyract Seal5.381.30
Clinpro™ Sealant6.601.54
Teethmate F-17.401.17
Data adapted from a 2014 study on the polymerization shrinkage of six different fissure sealants.[8]

Troubleshooting Guide

Problem: The this compound sealant is not curing or is only partially cured after the recommended light exposure time.

This issue can arise from several factors related to the curing light, the application technique, or contamination of the material. Follow this guide to identify and resolve the problem.

Cause 1: Inadequate Light Source

  • Is the curing light functioning correctly? Ensure the light source is emitting the correct wavelength (400-500 nm) and intensity.[3] The light intensity of some LED lights may be lower than stipulated, requiring longer illumination times.[9]

  • Is the light guide clean and positioned correctly? The tip of the curing light should be held close to the sealant surface to ensure optimal polymerization.[7] Any residue on the light guide can reduce the intensity of the light reaching the sealant.

  • Is the exposure time appropriate for the light's intensity? Refer to the table in the FAQ section for recommended curing times for this compound F Plus based on light intensity.[3]

Cause 2: Improper Application Technique

  • Was the sealant applied in too thick of a layer? While this compound F Plus has a curing depth of over 3mm, applying an excessively thick layer may prevent the light from penetrating fully to the bottom.

  • Was the material over-manipulated? Excessive manipulation of the sealant before curing can introduce air bubbles, which may inhibit polymerization and compromise the integrity of the sealant.[10]

Cause 3: Contamination

  • Was the etched enamel surface contaminated with saliva or water? Moisture contamination is a primary reason for sealant failure.[11] Saliva contains glycoproteins that can adsorb to the etched enamel surface, preventing the sealant from forming a strong micromechanical bond.

  • Was the sealant contaminated with any chemicals? Ensure that no other chemicals, such as eugenol-containing products, have come into contact with the sealant, as they can inhibit polymerization.

Problem: The this compound sealant has poor adhesion and debonds from the enamel surface.

Poor adhesion is most often linked to issues with the enamel preparation and isolation during the application process.

Cause 1: Inadequate Enamel Etching

  • Was the enamel etched for the recommended duration? A study on this compound showed that increasing the etching time from 20 to 60 seconds significantly increased bond strength.[9]

  • Was the etched surface properly rinsed and dried? The etched enamel should have a matte, chalky-white appearance. Incomplete rinsing can leave residual acid and reaction byproducts, while inadequate drying can lead to moisture contamination.

Cause 2: Saliva Contamination

  • Did saliva contact the etched enamel before sealant application? Saliva contamination of the etched surface is a leading cause of bond failure.[11] One study found that saliva contamination did not have a significant effect on the bond strength of this compound F; however, maintaining a dry field is still highly recommended.[3]

The following table presents data on the shear bond strength of this compound to enamel under different etching and contamination conditions.

Etching TimeContamination ConditionMean Shear Bond Strength (MPa)Standard Deviation
20 secondsNone15.44.8
60 secondsNone20.93.6
Data adapted from the Ivoclar Scientific Documentation for this compound.[9]

Experimental Protocols

Protocol 1: Shear Bond Strength Testing of this compound Sealant

This protocol outlines the methodology for determining the shear bond strength of this compound to an enamel surface.

  • Specimen Preparation:

    • Collect extracted, non-carious human third molars and store them in a 0.1% thymol (B1683141) solution.

    • Embed the teeth in self-curing acrylic resin, leaving the buccal or lingual enamel surface exposed.

    • Grind the exposed enamel surface flat using a series of silicon carbide papers (e.g., 600-grit) under water cooling to create a standardized bonding area.

  • Enamel Surface Treatment:

    • Clean the flattened enamel surface with a pumice slurry and rinse thoroughly.

    • Etch the enamel with 37% phosphoric acid for a specified time (e.g., 30 seconds).

    • Rinse the etchant off with a water spray for 15-30 seconds and dry the surface with oil-free air until a chalky-white appearance is achieved.

    • For contamination studies, apply fresh human saliva to the etched surface for a specified time (e.g., 20 seconds) and then gently air dry.

  • Sealant Application:

    • Place a cylindrical mold (e.g., 3 mm diameter, 4 mm height) onto the prepared enamel surface.

    • Apply this compound sealant into the mold and light-cure according to the manufacturer's instructions, considering the light intensity of the curing unit.

  • Specimen Storage and Testing:

    • Store the bonded specimens in distilled water at 37°C for 24 hours.

    • Mount the specimens in a universal testing machine.

    • Apply a shear load to the base of the sealant cylinder at a crosshead speed of 0.5 mm/min until failure occurs.

    • Record the failure load in Newtons (N) and calculate the shear bond strength in Megapascals (MPa) by dividing the load by the bonding area (in mm²).

  • Failure Mode Analysis:

    • Examine the debonded surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in enamel, or cohesive in sealant).

Protocol 2: Measuring the Depth of Cure of this compound Sealant (ISO 4049 Method)

This protocol describes a standardized method to measure the depth of cure.

  • Specimen Preparation:

    • Use a cylindrical stainless steel or plastic mold with a height of 6 mm and an internal diameter of 4-5 mm.

    • Place the mold on a glass slab with a Mylar strip in between.

    • Fill the mold with this compound sealant, ensuring there are no voids.

    • Place another Mylar strip on top of the composite.

  • Light Curing:

    • Light-cure the sealant through the top Mylar strip according to the manufacturer's instructions for the specific light-curing unit being used.

  • Measurement:

    • Immediately after curing, remove the cured sealant from the mold.

    • Gently scrape away the uncured material from the bottom of the specimen using a plastic spatula.

    • Measure the height of the remaining cured cylinder with a digital caliper.

    • The depth of cure is calculated as half of this measured height. According to ISO 6874:2005, the minimum depth of cure for a dental sealant should be 1.5 mm.

Visual Guides

Helioseal_Application_Workflow cluster_prep Surface Preparation cluster_apply Sealant Application cluster_finish Finalization Clean 1. Clean Enamel Surface Isolate 2. Isolate Tooth Clean->Isolate Etch 3. Etch Enamel (30-60s) Isolate->Etch Rinse_Dry 4. Rinse and Dry (Chalky-White Appearance) Etch->Rinse_Dry Apply 5. Apply this compound Sealant Rinse_Dry->Apply Wait 6. Wait ~15s Apply->Wait Cure 7. Light Cure (5-20s) Wait->Cure Check 8. Check Seal and Occlusion Cure->Check Wipe 9. Wipe Oxygen Inhibition Layer Check->Wipe

Caption: Standard experimental workflow for the application of this compound sealant.

Troubleshooting_Polymerization Start Issue: Incomplete Polymerization Check_Light Check Curing Light: - Wavelength (400-500nm)? - Intensity? - Tip Cleanliness? Start->Check_Light Light_OK Light OK? Check_Light->Light_OK Fix_Light Action: Service/Replace Curing Unit or Clean Tip Light_OK->Fix_Light No Check_Technique Review Application Technique: - Layer Thickness? - Air Bubbles Present? Light_OK->Check_Technique Yes Fix_Light->Check_Light Technique_OK Technique Correct? Check_Technique->Technique_OK Fix_Technique Action: Apply Thinner Layer, Avoid Over-Manipulation Technique_OK->Fix_Technique No Check_Contamination Assess for Contamination: - Moisture/Saliva on Enamel? - Chemical Contaminants? Technique_OK->Check_Contamination Yes Fix_Technique->Check_Technique Contamination_Present Contamination? Check_Contamination->Contamination_Present Fix_Contamination Action: Re-isolate, Rinse, Dry, and Re-apply Sealant Contamination_Present->Fix_Contamination Yes Resolved Polymerization Successful Contamination_Present->Resolved No Fix_Contamination->Resolved

Caption: Troubleshooting flowchart for incomplete polymerization of this compound sealant.

Photoinitiation_Pathway Light Blue Light (400-500nm) CQ Camphorquinone (Photoinitiator) Light->CQ CQ_excited Excited Camphorquinone CQ->CQ_excited absorbs photons Radical_Formation Free Radical Formation CQ_excited->Radical_Formation Amine Tertiary Amine (Co-initiator) Amine->Radical_Formation Monomers Monomer Matrix (Bis-GMA, UDMA, etc.) Radical_Formation->Monomers initiates Polymerization Polymerization (Chain Reaction) Monomers->Polymerization Polymer_Matrix Cross-linked Polymer Matrix Polymerization->Polymer_Matrix

Caption: Simplified signaling pathway for the photo-polymerization of this compound.

References

overcoming challenges in Helioseal application in partially erupted molars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the application of Helioseal, with a specific focus on the challenges encountered with partially erupted molars.

Troubleshooting Guide

Issue: Poor or Failed Sealant Retention on a Partially Erupted Molar

Potential Cause Recommended Solution
Moisture Contamination Salivary contamination is a primary cause of sealant failure for hydrophobic resin-based sealants like this compound.[1][2] Traditional application requires a clean, dry, etched enamel surface.[1][3] If absolute isolation with a rubber dam is not possible, consider using moisture-tolerant techniques such as four-handed dentistry with cotton rolls and suction. If a dry field still cannot be achieved, this compound may be contraindicated.[1][4]
Inadequate Isolation Isolation is mandatory for traditional sealants but is extremely difficult with erupting teeth, often due to the presence of a gingival operculum.[3] If a rubber dam cannot be placed, meticulous isolation with cotton rolls, dry angles, and high-volume evacuation is critical.[5] For cases where isolation is compromised, a hydrophilic sealant or a glass ionomer cement (GIC) might be a more suitable temporary or transitional option.[5][6]
Improper Etching The etched enamel surface must appear matte white or frosted.[4][7] Ensure the 35-40% phosphoric acid etchant is applied for the recommended time (typically 15-60 seconds) and then rinsed thoroughly.[3][4] Avoid contaminating the etched surface with saliva before sealant application.[4] If contamination occurs, the surface must be re-etched.
Presence of Operculum A gingival operculum (excess tissue) over the distal surface of an erupting molar can interfere with sealant success by trapping moisture and preventing proper application.[3] Sealing should ideally be performed when the occlusal table is visible and free of soft tissue.[8] If caries risk is high, a transitional sealant like glass ionomer can be placed until the tooth is fully erupted and can be properly isolated for a resin-based sealant.[5][9]
Incorrect Curing Technique Ensure the curing light has the appropriate wavelength (400-500 nm for camphorquinone-initiated sealants like this compound F Plus) and intensity.[8] The curing time depends on the light's power, typically ranging from 5 to 20 seconds.[8] Hold the light tip close to the sealant surface during polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when applying this compound to a partially erupted molar?

The primary challenge is achieving and maintaining a dry field.[2][10] this compound products are resin-based and hydrophobic, meaning they repel water and require a moisture-free surface for proper bonding.[3][4] Partially erupted molars are difficult to isolate due to their position and the common presence of an operculum, making them prone to salivary contamination which compromises sealant retention.[1][3]

Q2: When is the ideal time to apply this compound to a newly erupted molar?

The optimal time to seal a molar is as soon as possible after eruption, as this is when the tooth is most susceptible to caries.[7][10] However, for a hydrophobic sealant like this compound, application should be delayed until the tooth has erupted sufficiently to allow for adequate moisture control and isolation.[7][8] If the occlusal surface is not fully exposed or is covered by soft tissue, sealant retention may be hampered.[8]

Q3: What should I do if I cannot achieve adequate moisture control for this compound application?

If a dry working field cannot be established, this compound is contraindicated.[4][11] In such clinical situations, consider using alternative materials:

  • Moisture-Tolerant Resin Sealants: These are hydrophilic materials designed to bond in the presence of slight moisture.[1][3][12]

  • Glass Ionomer Cement (GIC) Sealants: GICs are hydrophilic, bond chemically to the tooth, and release fluoride (B91410).[5] They are often recommended as a "transitional" sealant for partially erupted molars until a resin-based sealant can be placed under ideal conditions.[5][6]

Q4: Is it necessary to clean the tooth surface with pumice before applying this compound?

The need for cleaning with pumice can be controversial.[7] The manufacturer's instructions for this compound state that the enamel surface should be thoroughly cleaned before sealing.[4][11] The goal is to remove plaque and debris from the pits and fissures to ensure the etchant can work effectively.

Q5: Can this compound be placed over incipient (non-cavitated) occlusal caries?

Yes, sealants are effective in arresting the progression of non-cavitated occlusal carious lesions.[13] The sealant acts as a barrier, cutting off the nutrient supply to the bacteria within the fissure.[14]

Data Presentation

This compound Retention Rate Data from Clinical Studies

Note: The following data is compiled from various studies, which may have different methodologies, patient populations (often with fully erupted molars), and follow-up periods. Therefore, direct comparison requires caution.

Study Reference This compound Type Comparison Material Follow-up Period Complete Retention Rate (this compound) Key Finding
Jafari et al. (2017)[2]This compound-FEmbrace WetBond12 Months60%No significant difference in retention was found between the hydrophobic this compound-F and the hydrophilic Embrace sealant at 1 year.[2]
Reddy et al. (2013)[15]This compound F (Filled)Clinpro (Unfilled)12 Months53.57%The difference in retention rates between the filled this compound F and the unfilled Clinpro was not statistically significant.[15]
Pardi et al. (2006)[16]This compound-FFuji III GIC12 Months36.8%The retention of this compound-F sealant was significantly better than that of the Fuji III glass ionomer sealant.[16]
Hassan & Mohammed (2019)[17]This compound F (Filled)Clinpro (Unfilled)12 MonthsNot specified directly, but lower than ClinproThe study concluded that the unfilled resin sealant (Clinpro) showed a higher retention rate than the filled resin sealant (this compound F).[17]

Experimental Protocols

Protocol 1: Standard this compound Application (Ideal Conditions)

This protocol assumes the molar is sufficiently erupted to achieve adequate isolation.

  • Surface Preparation: Thoroughly clean the pits and fissures of the occlusal surface using a slurry of pumice, then rinse completely with an air-water spray.[5]

  • Isolation: Isolate the tooth from salivary contamination, preferably with a rubber dam.[4] If not feasible, use cotton rolls, dry angles, and high-volume suction.

  • Etching: Apply 35-40% phosphoric acid etching gel to the entire occlusal surface to be sealed. Let it react for 30 to 60 seconds.[4]

  • Rinsing and Drying: Rinse the etchant thoroughly for at least 20 seconds with an air-water spray. Dry the surface completely with oil- and water-free air. The etched enamel must have a characteristic chalky or matte white appearance.[4][18]

  • Sealant Application: Apply this compound directly into the pits and fissures using the provided cannula.[4] Avoid overfilling.

  • Light Curing: Polymerize the sealant with a suitable curing light (e.g., Bluephase®) for the manufacturer-recommended time (e.g., 10 seconds for this compound F Plus with a high-power light).[4][8]

  • Evaluation: Check the sealant for complete coverage and retention using an explorer. Evaluate the occlusion and adjust if necessary.

Protocol 2: Management of a Partially Erupted Molar with Compromised Isolation

This protocol outlines a decision-making process and alternative procedure when ideal conditions for this compound are not met.

  • Caries Risk Assessment: Evaluate the patient's overall caries risk. For high-risk patients, immediate preventive action is critical.[19]

  • Assess Eruption Status & Isolation Potential: Examine the molar to determine if the entire occlusal surface is accessible and if adequate moisture control is possible. Note the presence of any gingival operculum.[8]

  • Material Selection:

    • If adequate isolation IS possible: Proceed with Protocol 1 for this compound application.

    • If adequate isolation IS NOT possible: Select an alternative material. Glass ionomer cement (GIC) is a common choice for these situations due to its hydrophilic nature and fluoride release.[5]

  • GIC Application (as a transitional sealant):

    • Isolation: Isolate the tooth as well as possible using cotton rolls.[5]

    • Cleaning: Clean the surface with a slurry of pumice or air abrasion, taking care to avoid irritating the surrounding soft tissue.[9]

    • Conditioning (Optional but recommended for GIC): Apply a cavity conditioner (e.g., polyacrylic acid) for 10 seconds to remove the smear layer, then rinse and gently dry, leaving a moist, glistening surface.[5]

    • GIC Placement: Activate the GIC capsule and apply the material to the pits and fissures, gently teasing it under the operculum if present.[9]

    • Setting: Allow the material to set according to the manufacturer's instructions. A protective coating may be applied.

  • Follow-Up: Schedule a follow-up appointment to monitor the GIC sealant. Plan to replace it with a permanent resin-based sealant like this compound once the tooth is fully erupted and can be properly isolated.[5]

Visualizations

G cluster_0 start Assess Partially Erupted Molar isolation_check Can adequate moisture control be achieved? start->isolation_check high_risk Is patient at high caries risk? isolation_check->high_risk No apply_this compound Apply this compound (Standard Protocol) isolation_check->apply_this compound Yes apply_gic Place Glass Ionomer (Transitional Sealant) high_risk->apply_gic Yes recall Recall and monitor. Re-evaluate for this compound when fully erupted. high_risk->recall No end Procedure Complete apply_this compound->end apply_gic->recall recall->isolation_check

Caption: Decision workflow for sealing a partially erupted molar.

G cluster_1 start This compound fails to retain check_moisture Was the field contaminated? start->check_moisture check_etch Was the etch pattern 'chalky white'? check_moisture->check_etch No improve_isolation Improve isolation techniques (e.g., rubber dam, 4-handed). If not possible, consider moisture-tolerant alternative. check_moisture->improve_isolation Yes check_coverage Was the entire fissure system sealed? check_etch->check_coverage No re_etch Re-isolate and re-etch for 30-60s. Ensure no salivary contamination before sealant placement. check_etch->re_etch Yes re_apply Re-apply sealant, ensuring material flows into all pits and fissures before curing. check_coverage->re_apply No success Re-application Successful check_coverage->success Yes improve_isolation->re_apply re_etch->re_apply

Caption: Troubleshooting flowchart for this compound retention failure.

References

Helioseal Placement Technical Support Center: Managing Saliva Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when managing saliva contamination during the placement of Helioseal fissure sealants.

Frequently Asked Questions (FAQs)

Q1: What is the immediate effect of saliva contamination on an etched enamel surface?

Saliva contamination on an etched enamel surface immediately begins a process of remineralization. The glycoproteins in saliva form an adherent layer that occludes the microporosities created by the acid etching.[1][2] This contamination prevents the sealant from properly penetrating the enamel structure, leading to a weaker mechanical bond.[1]

Q2: How does saliva contamination impact the bond strength of this compound?

Saliva contamination significantly reduces the shear bond strength of resin-based sealants like this compound to the enamel.[1][3][4] Unwashed, contaminated enamel results in a significantly weaker bond compared to uncontaminated enamel.[5] This can lead to premature sealant failure and compromised caries prevention.[6]

Q3: The manufacturer's instructions for this compound mention maintaining a dry field. What are the recommended isolation techniques?

To ensure a dry working field, which is critical for the success of this compound placement, the following isolation methods are recommended:

  • Rubber Dam: This is the ideal method for achieving absolute isolation and preventing saliva contamination.[2][7][8][9][10][11][12]

  • Cotton Rolls and Suction: This is a common and effective method when a rubber dam is not feasible.[2][12][13]

  • Mouth Props and Suction Devices: Combination devices can aid in keeping the patient's mouth open while simultaneously providing suction.[13]

Q4: If saliva contamination occurs after etching, what is the recommended procedure according to the this compound instructions?

If the etched enamel surface becomes contaminated with saliva, the conditioning (etching) process must be repeated.[7][9] The contaminated surface should be thoroughly rinsed and dried, followed by re-application of the etching agent according to the manufacturer's instructions.

Q5: Is simply rinsing the saliva off the etched surface sufficient to restore bond strength?

There are conflicting findings on this matter. Some research suggests that rinsing saliva-contaminated enamel with water may not be enough to completely eliminate the negative effects on bond strength.[6] However, another study indicated that the bond strength between sealant and saliva-contaminated but washed enamel was not significantly different from that of uncontaminated enamel.[5] To ensure optimal results, re-etching after saliva contamination is the most reliable approach.[6]

Troubleshooting Guide

Problem Possible Cause Solution
This compound sealant fails or dislodges shortly after placement. Saliva contamination of the etched enamel surface prior to sealant application, leading to poor adhesion.[1][2][6]Ensure meticulous isolation of the tooth.[2][12] If contamination occurs, re-etch the enamel for 10-15 seconds, then rinse and dry thoroughly before applying this compound.[6][12]
The etched enamel does not have a "mat white" or "chalky" appearance. Inadequate etching or contamination of the etched surface.[2][7][8][9][10][11]Repeat the etching procedure according to the manufacturer's instructions. Ensure the surface is protected from saliva contamination after etching.[7][9]
Difficulty maintaining a dry field, especially in pediatric or uncooperative patients. Challenges with patient cooperation or anatomical limitations.Utilize alternative isolation methods such as a rubber dam, Isolite system, or have a well-trained assistant to help with suction and retraction.[2][13]

Quantitative Data Summary

The following table summarizes the impact of saliva contamination on the shear bond strength of resin-based fissure sealants.

Enamel Surface Condition Shear Bond Strength (MPa) - Mean ± SD Reference
Non-contaminated12.39 ± 4.34[3]
Saliva-contaminated10.44 ± 2.35[3]
Non-contaminated7.66 ± 3.12[3]
Saliva-contaminated5.05 ± 1.44[3]
Non-contaminated17.40 ± 6.36[6]
Saliva-contaminatedSignificantly decreased[6]
Saliva-contaminated and RinsedNot statistically different from contaminated[6]
Saliva-contaminated and Re-etchedSignificantly higher than contaminated[6]

Experimental Protocols

Protocol for this compound Placement with Management of Saliva Contamination

This protocol outlines the standard procedure for this compound application, including steps to address saliva contamination.

  • Surface Preparation:

    • Thoroughly clean the enamel surface to be sealed using a prophy cup or brush with a non-fluoridated pumice slurry.[2][13]

    • Rinse the surface with water for 20 seconds and dry with oil- and water-free air.[2][7][9]

  • Isolation:

    • Isolate the tooth to be sealed from the oral environment. A rubber dam is the preferred method.[2][7][8][9][10][11][12] Alternatively, use cotton rolls, dry angles, and adequate suction.[2][12][13]

  • Enamel Etching:

    • Apply a 37% phosphoric acid etching gel to the fissures and surrounding enamel.

    • Allow the etchant to remain on the surface for 20-30 seconds.[2][14]

    • Rinse the etchant thoroughly with water for at least 20 seconds.[2]

    • Dry the enamel surface completely with oil- and water-free air. The etched surface should appear chalky or frosty white.[2][7][9]

  • Saliva Contamination Management:

    • IF SALIVA CONTAMINATION OCCURS:

      • Rinse the contaminated surface thoroughly with water.

      • Re-etch the enamel for 10-15 seconds.[6][12]

      • Rinse and dry the surface again as described in step 3.

  • This compound Application:

    • Apply a thin layer of this compound to the etched and dried enamel, allowing it to flow into the pits and fissures.

    • Use an explorer or micro-brush to remove any air bubbles.[13]

  • Light Curing:

    • Light cure the sealant for the time specified in the manufacturer's instructions (typically 20-30 seconds).[15]

  • Evaluation:

    • Check the sealant for complete coverage and retention using an explorer.

    • Evaluate the occlusion and adjust if necessary.

Visualizations

Helioseal_Placement_Workflow start Start: Prepare Tooth Surface isolate Isolate Tooth start->isolate etch Etch Enamel (Phosphoric Acid) isolate->etch rinse_dry Rinse and Dry Enamel etch->rinse_dry check_contamination Check for Saliva Contamination rinse_dry->check_contamination apply_sealant Apply this compound check_contamination->apply_sealant No Contamination re_etch Re-etch Enamel (10-15s) check_contamination->re_etch Contamination Occurs cure Light Cure Sealant apply_sealant->cure evaluate Evaluate Sealant and Occlusion cure->evaluate end End evaluate->end re_etch->rinse_dry

Caption: Workflow for this compound placement with saliva contamination management.

Remediation_Decision_Tree contamination Saliva Contamination of Etched Enamel Occurs rinse Rinse Thoroughly with Water contamination->rinse dry Dry Completely rinse->dry re_etch Re-Etch Enamel (10-15 seconds) dry->re_etch rinse_dry2 Rinse and Dry Again re_etch->rinse_dry2 proceed Proceed with This compound Application rinse_dry2->proceed

Caption: Decision tree for remediating saliva-contaminated etched enamel.

References

strategies to improve the marginal adaptation of Helioseal F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the marginal adaptation of Helioseal F and this compound F Plus pit and fissure sealants in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound F Plus and how does it differ from this compound F?

This compound F Plus is a light-curing, white-shaded fissure sealant that releases fluoride.[1][2] It is an evolution of this compound F, with an optimized consistency for better sealing of complex fissure morphologies.[1][2] Both are resin-based sealants, but this compound F Plus is designed for more efficient and precise application.[1][2]

Q2: What is the composition of this compound F and this compound F Plus?

This compound F's monomer matrix consists of Bis-GMA, urethane (B1682113) dimethacrylate, and triethylene glycol dimethacrylate, with fillers of silicon dioxide and fluorosilicate glass.[3] this compound F Plus is a resin-based sealant utilizing UDMA and has a filler content of 15-25% made up of aluminium fluorosilicate glass and silicon dioxide.[1]

Q3: What are the primary causes of poor marginal adaptation with this compound F products?

Poor marginal adaptation is often multifactorial. Key contributors include:

  • Inadequate Isolation: Moisture contamination from saliva is a primary reason for sealant failure.[4][5]

  • Improper Enamel Preparation: Insufficient cleaning or etching of the enamel surface can compromise the bond.[4][6]

  • Application Technique: Incorrect application, such as the presence of air bubbles, can lead to voids and marginal gaps.[7]

  • Polymerization Issues: Insufficient curing time or an inadequate light source can result in incomplete polymerization and reduced bond strength.[1]

Q4: Can the application technique influence the marginal adaptation of this compound F?

Yes, the application technique is crucial. Studies have shown that methods like applying vibrations during placement can improve marginal adaptation by enhancing the sealant's penetration into fissures.[8][9] An invasive technique, where the fissure is slightly enlarged before sealant application, has also been shown to yield better results for marginal adaptation in some cases.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sealant dislodges completely or partially after a short period. 1. Moisture contamination during application. 2. Inadequate enamel etching. 3. Insufficient curing.1. Ensure absolute isolation, preferably with a rubber dam.[4][5] 2. Verify the etched enamel has a "mat white" appearance before applying the sealant. If contaminated, re-etch.[4][6][11] 3. Use a curing light with an intensity of at least >500 mW/cm² and cure for the recommended time (10-20 seconds for this compound F Plus, depending on light intensity).[1]
Visible gap or "white line" at the sealant margin. 1. Polymerization shrinkage. 2. Application of a thick layer of sealant. 3. Air bubbles incorporated during placement.1. While shrinkage is inherent, proper technique minimizes its effects. 2. Apply the sealant in a thin, even layer.[12] 3. Use a fine-tipped applicator and gently work the material into the fissures to prevent air entrapment. A sharp explorer can be used to remove bubbles before curing.[7]
Sealant appears porous or has surface voids. 1. Air bubbles introduced during application. 2. Over-manipulation of the material.1. Dispense the material slowly and steadily. Do not pull back the syringe plunger, as this can introduce air.[4] 2. Allow the sealant to flow into the fissures with minimal instrumentation.
Microleakage detected in experimental analysis. 1. Poor marginal seal due to any of the above factors. 2. High viscosity of the sealant preventing full penetration.1. Review and optimize all steps of the application protocol, particularly isolation and enamel preparation. 2. Consider techniques to lower the sealant's viscosity, such as gentle warming, or applying vibrations during placement, which has been shown to improve adaptation.[8][9]

Quantitative Data Summary

Study Focus Sealant(s) Compared Key Finding(s) Citation
MicroleakageThis compound F vs. ClinproThis compound F showed higher microleakage scores compared to Clinpro in an in-vitro study.[7]
Marginal Adaptation & RetentionThis compound F vs. Delton (unfilled sealant)After one year, no significant difference in retention or clinically unacceptable margins was observed between the two sealants.[13]
Marginal Adaptation after StressThis compound Clear Chroma vs. other sealantsAfter thermocycling and pH cycling, this compound Clear Chroma had a success rate (no marginal gaps) of 20%.[14]
Clinical Success CriteriaEmbrace (hydrophilic) vs. This compound-F (hydrophobic)After 12 months, no significant differences were found in marginal adaptation, retention, or caries prevention between the two sealants.[15]
Retention RateThis compound F vs. Fuji III Glass IonomerThis compound F demonstrated a significantly higher retention rate at 6 and 12-month intervals.[16]
Clinical PerformanceThis compound F Plus vs. This compound FAfter 2 years, both sealants showed a high rate of completely intact sealants or those with minimal material loss (around 86%).[17]

Experimental Protocols

Protocol 1: Standard Application of this compound F Plus

  • Surface Preparation: Thoroughly clean the enamel surface to be sealed using a pumice slurry.

  • Isolation: Isolate the tooth from salivary contamination, preferably using a rubber dam.[4][5]

  • Etching: Apply a 37% phosphoric acid etching gel to the enamel for 15-30 seconds.[7]

  • Rinsing and Drying: Thoroughly rinse the etchant with a water spray and dry the surface with oil-free air until the enamel exhibits a characteristic "mat white" appearance.[4][6][11]

  • Sealant Application: Apply this compound F Plus directly into the pits and fissures using the provided fine-tipped cannula. Avoid overfilling. Use an explorer to guide the material and eliminate any air bubbles.[7]

  • Curing: Light-cure the sealant for the recommended time based on the curing light's intensity. For a light intensity >1000 mW/cm², a 10-second cure is sufficient for this compound F Plus.[1]

  • Evaluation: Check the sealant for complete coverage and a tight marginal seal.

Protocol 2: Evaluation of Marginal Microleakage (Dye Penetration Method)

  • Sample Preparation: Following sealant application and curing on extracted teeth, store the samples in artificial saliva for a specified period (e.g., 72 hours).[7]

  • Thermocycling: Subject the samples to thermocycling to simulate temperature changes in the oral environment.

  • Dye Immersion: Immerse the samples in a 2% methylene (B1212753) blue solution for 24 hours.[7]

  • Sectioning: Section the teeth longitudinally through the sealant.

  • Microscopic Evaluation: Examine the sectioned samples under a stereomicroscope to assess the extent of dye penetration at the tooth-sealant interface, which indicates the degree of microleakage.[7]

Visualizations

Helioseal_Application_Workflow cluster_prep Preparation cluster_etch Conditioning cluster_apply Application cluster_finish Finalization Clean Clean Enamel Isolate Isolate Tooth (Rubber Dam) Clean->Isolate Etch Apply Phosphoric Acid Isolate->Etch RinseDry Rinse and Dry (Mat White Appearance) Etch->RinseDry ApplySealant Apply this compound F RinseDry->ApplySealant RemoveBubbles Remove Air Bubbles ApplySealant->RemoveBubbles Cure Light Cure RemoveBubbles->Cure Evaluate Evaluate Margins Cure->Evaluate

Caption: Workflow for the application of this compound F sealant.

Troubleshooting_Marginal_Gaps node_action node_action node_check node_check Start Marginal Gap Detected? CheckIsolation Was Isolation Adequate? Start->CheckIsolation Yes CheckEtch Was Etch Correct? CheckIsolation->CheckEtch Yes ImproveIsolation Action: Use Rubber Dam and Re-apply CheckIsolation->ImproveIsolation No CheckCuring Was Curing Sufficient? CheckEtch->CheckCuring Yes ReEtch Action: Re-etch until 'Mat White' and Re-apply CheckEtch->ReEtch No Reapply Action: Re-apply Sealant with Strict Protocol CheckCuring->Reapply Yes Recure Action: Verify Light Output and Cure for Full Duration CheckCuring->Recure No ImproveIsolation->Reapply ReEtch->Reapply Recure->Reapply

Caption: Decision tree for troubleshooting marginal gaps.

References

minimizing void formation in Helioseal sealant application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing void formation during the application of Helioseal sealants.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of void formation when applying this compound sealant?

A1: Void formation during this compound sealant application can primarily be attributed to improper technique and material handling. Key causes include:

  • Air Entrapment: Air can be introduced into the sealant during dispensing from the syringe or during manipulation on the tooth surface.[1]

  • Moisture Contamination: The presence of saliva or moisture on the etched enamel surface can interfere with the sealant's adaptation and lead to voids.[2][3] A dry working field is crucial for success.[4]

  • Incorrect Application Technique: Rapid application or improper use of the applicator tip can introduce air bubbles.[5]

  • Inadequate Etching: If the enamel is not properly etched, the sealant may not adhere correctly, creating spaces where voids can form.[6][7]

  • Sealant Viscosity: While this compound is formulated for optimal flow, its viscosity can be a factor. Higher viscosity sealants may not penetrate deep fissures as easily, potentially trapping air.[8][9]

Q2: How critical is isolation of the working field to prevent voids?

A2: Isolation of the working field, preferably with a rubber dam, is a critical step in preventing void formation.[4] Moisture from saliva can contaminate the etched enamel surface, which compromises the bond of the sealant and can lead to the formation of voids and marginal gaps.[2][3]

Q3: Can the type of this compound product affect the likelihood of void formation?

A3: While all this compound products are designed for excellent handling, their viscosity can differ slightly. For instance, filled sealants may have a higher viscosity than unfilled ones.[10] Lower viscosity sealants generally flow more easily into narrow pits and fissures, which can reduce the chance of trapping air and forming voids.[8][9]

Q4: What is the recommended curing time for this compound, and can it impact void formation?

A4: The recommended curing time for this compound sealants is typically 20 seconds with a suitable polymerization light.[4] While curing time itself doesn't directly cause voids, insufficient curing can lead to a soft, under-polymerized sealant that is more prone to wear and marginal breakdown, which can appear as voids over time.

Troubleshooting Guide

Problem: I am consistently observing air bubbles or voids in the cured this compound sealant.

This troubleshooting guide will help you identify and resolve the common causes of void formation.

Potential Cause Recommended Solution
Air Trapped During Dispensing - Before applying to the tooth, dispense a small amount of sealant from the syringe onto a pad to ensure a uniform, bubble-free flow. - Do not pull back on the syringe plunger during or after dispensing, as this can introduce air into the syringe.
Moisture Contamination - Ensure meticulous isolation of the tooth, preferably with a rubber dam.[4] - If the etched surface becomes contaminated with saliva, re-etch for 10-15 seconds, then rinse and dry thoroughly.
Improper Application Technique - Apply the sealant slowly and steadily into the deepest part of the fissure first, allowing it to flow and displace any air. - Use the provided fine applicator tip to guide the sealant along the fissures.[5][10] - Avoid rapid, "dabbing" motions which can introduce air.
Incorrect Sealant Viscosity for Fissure Morphology - For very deep or narrow fissures, a lower viscosity sealant may be more suitable to ensure complete penetration without trapping air.[8][9]
Inadequate Etching - Ensure the etching gel is applied for the full recommended time (30-60 seconds).[4] - After rinsing, the etched enamel should have a distinct, frosty-white appearance. If not, re-etch.
Over-manipulation of Sealant - Minimize manipulation of the sealant once it is placed. Excessive use of an explorer or brush can introduce air bubbles.[5]

Experimental Protocols

Standard Application Protocol for this compound F Sealant

This protocol is based on the manufacturer's instructions for use and best practices to minimize void formation.

  • Surface Preparation: Thoroughly clean the enamel surface to be sealed to remove any plaque or debris.

  • Isolation: Isolate the working field, preferably using a rubber dam, to prevent moisture contamination.[4]

  • Etching: Apply an etching gel (e.g., 37% phosphoric acid) to the enamel surface for 30 to 60 seconds.[4]

  • Rinsing and Drying: Rinse the etched surface thoroughly with water for at least 15 seconds and then dry with oil- and water-free air.[4][6] The etched surface should appear chalky-white.

  • Sealant Application:

    • Dispense a small amount of this compound F from the syringe onto a mixing pad to ensure a void-free flow.

    • Apply the sealant directly into the pits and fissures using the provided cannula. Start at one end of the fissure and allow the material to flow along the fissure to prevent air entrapment.

    • Wait for approximately 15 seconds to allow the sealant to settle.[4]

  • Curing: Light-cure the sealant for 20 seconds using a suitable polymerization light.[4]

  • Evaluation: Check the sealant for complete coverage and the absence of voids. Verify the occlusion and make any necessary adjustments.

Data Presentation

Factors Influencing Void Formation in Sealant Application

FactorInfluence on Void FormationRecommendation
Sealant Viscosity Lower viscosity sealants may exhibit better penetration into deep and narrow fissures, reducing the likelihood of air entrapment.[8][9]Select a sealant with appropriate viscosity for the fissure morphology.
Application Technique Slow, steady application from one end of the fissure allows the sealant to displace air. Rapid or improper application can introduce bubbles.[5]Use a controlled and deliberate application technique.
Isolation Moisture contamination is a primary cause of sealant failure and can lead to voids at the margin.[2][3]Meticulous isolation, preferably with a rubber dam, is critical.[4]
Surface Preparation Inadequate cleaning or etching can lead to poor adhesion and marginal gaps, which can be sites for void formation.[6][7]Ensure thorough cleaning and proper etching for a frosty-white appearance.
Material Handling Introducing air into the syringe by pulling back the plunger can lead to bubbles during dispensing.Avoid pulling back the syringe plunger. Dispense a small amount before intraoral application.

Mandatory Visualization

Troubleshooting_Void_Formation start Void Formation Observed check_dispensing Check Dispensing Technique start->check_dispensing check_isolation Evaluate Isolation start->check_isolation check_application Review Application Method start->check_application check_etching Verify Etching Protocol start->check_etching dispensing_solution Solution: Dispense small amount first. Do not pull back plunger. check_dispensing->dispensing_solution Bubbles from syringe? isolation_solution Solution: Use rubber dam. Re-etch if contaminated. check_isolation->isolation_solution Moisture present? application_solution Solution: Apply slowly and steadily. Use fine tip to guide material. check_application->application_solution Rapid or incorrect motion? etching_solution Solution: Ensure 30-60s etch time. Confirm frosty-white appearance. check_etching->etching_solution Surface not frosty? end_node Void-Free Application dispensing_solution->end_node isolation_solution->end_node application_solution->end_node etching_solution->end_node

Caption: Troubleshooting workflow for minimizing void formation.

References

effect of enamel etching time on Helioseal bond strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of enamel etching time on the bond strength of Helioseal pit and fissure sealant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enamel etching time for this compound sealants?

A1: The recommended conditioning time for enamel is between 30 and 60 seconds.[1] It is advised not to shorten the acid conditioning to less than 30 seconds, as this may result in an incomplete etching pattern.[1]

Q2: How does extending the enamel etching time affect the bond strength of this compound?

A2: Studies have shown that increasing the enamel etching time can lead to higher bond strength values for this compound. For instance, one study demonstrated that increasing the etching time from 20 seconds to 60 seconds resulted in an increase in mean bond strength from 15.4 ± 4.8 MPa to 20.9 ± 3.6 MPa.[2]

Q3: What is the visual indicator of a successful enamel etch?

A3: A successfully etched enamel surface will have a chalky or frosty white appearance.[1] If this is not observed, the etching process should be repeated.[1]

Q4: Can saliva contamination affect the bond strength of this compound?

A4: Yes, saliva contamination of the etched enamel surface can impair the bonding strength of the sealant.[2] It is recommended to use a rubber dam to maintain isolation and prevent contamination.[2]

Q5: What should I do if the etched enamel surface becomes contaminated with saliva?

A5: If the etched surface is contaminated, it is necessary to repeat the conditioning process.[3][4] One study noted that after saliva contamination, simply increasing the re-etching time (from 5s to 30s) did not lead to improved bonding values for this compound F, emphasizing the importance of preventing initial contamination.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Bond Strength 1. Inadequate Etching Time: Etching for less than the recommended 30 seconds.[1] 2. Saliva Contamination: The etched enamel surface was contaminated with saliva before sealant application.[2] 3. Incomplete Rinsing/Drying: Residual etching gel or moisture on the enamel surface.1. Ensure a minimum etching time of 30 seconds. For potentially higher bond strength, consider extending the etching time up to 60 seconds.[1][2] 2. Maintain a dry working field, preferably with a rubber dam. If contamination occurs, re-etch the surface.[2][3][4] 3. Rinse the etched surface thoroughly with a water spray and dry with oil- and water-free air until the characteristic chalky white appearance is achieved.[1][4]
Variable Bond Strength Results 1. Inconsistent Etching Time: Variation in the duration of acid application across samples. 2. Inconsistent Adhesive Application: Applying different amounts of sealant.[5] 3. Air Entrapment: Air bubbles trapped at the interface between the sealant and the enamel.[5]1. Use a timer to ensure consistent etching times for all samples. 2. Apply a consistent, thin layer of sealant to all prepared surfaces.[1] 3. Apply the sealant carefully to avoid trapping air.
Sealant Detachment or Failure 1. Surface Contamination: Contaminants such as oils or grease on the enamel surface.[5] 2. Inadequate Curing: Insufficient light-curing time or intensity.1. Thoroughly clean the enamel surface before etching.[3][4] 2. Ensure the sealant is light-cured for the recommended duration (typically 10-20 seconds depending on the light source).[6][7]

Quantitative Data Summary

The following table summarizes the effect of different enamel etching times on the shear bond strength of this compound.

Etching Time (seconds)Mean Shear Bond Strength (MPa)Standard Deviation (MPa)
2015.44.8
6020.93.6

Data sourced from Osorio R, Toledano M. Etching time and enamel bond strength of fissure sealants. J Dent Res 1996;75:180, as cited in the Scientific Documentation for this compound.[2]

Experimental Protocols

Protocol for Shear Bond Strength Testing of this compound

This protocol outlines the key steps for an in-vitro experiment to determine the shear bond strength of this compound on an enamel surface.

  • Sample Preparation:

    • Obtain bovine or human enamel samples.

    • Embed the samples in resin blocks, leaving the enamel surface exposed.

    • Grind the exposed enamel surface flat to create a standardized bonding area.

  • Enamel Surface Cleaning:

    • Thoroughly clean the enamel surface to be sealed.

  • Isolation:

    • Isolate the prepared enamel surface to prevent contamination.

  • Enamel Etching:

    • Apply a 37% phosphoric acid etching gel to the prepared enamel surface.

    • Allow the etchant to react for a specified time (e.g., 20 seconds or 60 seconds).

  • Rinsing and Drying:

    • Thoroughly rinse the etching gel from the enamel surface with a water spray for at least 30 seconds.

    • Dry the surface with oil- and water-free air until the enamel exhibits a matte, chalky-white appearance.

  • Application of this compound:

    • Apply this compound sealant directly to the etched and dried enamel surface. A standardized bonding area can be created using a mold or tape with a punched hole of a specific diameter.

  • Light Curing:

    • Light-cure the sealant for the manufacturer-recommended time (e.g., 10-20 seconds) using a dental curing light with an appropriate wavelength and intensity.

  • Storage:

    • Store the bonded samples in distilled water at 37°C for 24 hours before testing.

  • Shear Bond Strength Testing:

    • Mount the samples in a universal testing machine.

    • Apply a shear force to the base of the sealant until failure occurs.

    • Record the force at which the bond fails and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonding area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing prep1 Obtain Enamel Sample prep2 Embed in Resin prep1->prep2 prep3 Grind Surface Flat prep2->prep3 etch Etch Enamel (e.g., 30s or 60s) prep3->etch rinse_dry Rinse and Dry to Chalky White etch->rinse_dry apply Apply this compound rinse_dry->apply cure Light Cure apply->cure store Store 24h in H2O at 37°C cure->store test Shear Bond Strength Test store->test data data test->data Record Data (MPa)

Caption: Experimental workflow for shear bond strength testing.

logical_relationship etch_time Enamel Etching Time surface_roughness Increased Surface Roughness & Microporosity etch_time->surface_roughness Increases micromechanical_interlock Enhanced Micromechanical Interlocking surface_roughness->micromechanical_interlock Leads to bond_strength Higher Bond Strength micromechanical_interlock->bond_strength Results in

References

reasons for Helioseal sealant fracture and failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding Helioseal sealant fracture and failure during experimental use.

Troubleshooting Guide: Diagnosing Sealant Failures

This guide addresses specific issues that may arise during the application and evaluation of this compound sealants in a laboratory setting.

Question: What are the primary causes of immediate sealant debonding after application?

Answer: Immediate failure of the sealant to adhere to the enamel surface is almost always related to procedural errors during application. The most common reasons include:

  • Inadequate Isolation: The success of resin-based sealants like this compound is highly dependent on maintaining a completely dry and isolated field. Saliva is a primary contaminant that prevents the sealant from properly bonding to the etched enamel.[1][2]

  • Improper Etching Technique: The enamel surface must be correctly prepared to create microporosities for mechanical retention.[3] Errors include:

    • Insufficient Etching Time: Manufacturer guidelines suggest an etching time of 30 to 60 seconds.[4][5] Shorter durations may not create an adequate etch pattern.

    • Contaminated Etchant: Using an expired or contaminated phosphoric acid etchant can reduce its effectiveness.

    • Inadequate Rinsing: Failure to thoroughly rinse the etchant gel from the enamel surface will inhibit bonding.

  • Saliva Contamination After Etching: This is a critical error. If the etched, chalky-white enamel surface comes into contact with saliva, the surface must be re-etched.[6][7]

  • Inadequate Drying: The etched surface must be dried with oil- and water-free air until it has a distinct matte, chalky-white appearance before sealant application.[4][7]

Question: Why is my this compound sealant fracturing or chipping over time during mechanical load testing?

Answer: Cohesive failure (fracture within the sealant material itself) or adhesive failure (chipping at the margins) under mechanical stress can be attributed to several factors:

  • Material Over-extension: Applying the sealant beyond the properly etched area can lead to thin, unsupported ledges of material that are prone to fracture.

  • Air Bubbles/Voids: Incorporation of air bubbles during sealant placement creates weak points within the material.[8] Use of the provided cannulas and gentle manipulation can help prevent this.

  • Incomplete Polymerization: Insufficient light-curing time or intensity will result in a partially cured, weaker sealant. Ensure the curing light is functioning correctly and the exposure time meets the manufacturer's recommendation (typically 20 seconds).[4]

  • High Filler Loading (this compound F): this compound F has a filler loading of 43% by weight, making it more viscous and potentially more resistant to fracture than unfilled sealants.[9] However, improper application can still lead to failure.

Question: What causes poor marginal adaptation or the formation of gaps between the sealant and the tooth?

Answer: Marginal failure is a significant concern as it can lead to microleakage. The primary causes are:

  • Polymerization Shrinkage: All resin-based materials experience some shrinkage during light-curing. While minimal, this can create stress at the sealant-enamel interface.

  • Application Technique: Failure to ensure the sealant flows into the depths of the pits and fissures before curing can result in marginal gaps.

  • Contamination: As with debonding, any contamination of the etched surface can lead to a poor marginal seal.[1]

  • Occlusal Stress: In clinical or simulated masticatory environments, high occlusal forces can stress the margins and lead to failure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected retention rate for this compound sealants in clinical studies?

A1: Retention rates for this compound vary across studies, timeframes, and comparison materials. Generally, it demonstrates good clinical performance. For instance, some studies show complete retention rates for this compound F at 60% to 73.3% after 12 months.[1][10] Another 24-month study noted a success rate of 86.5% for this compound FS in one group.[11] Long-term studies suggest that resin-based, light-polymerizing sealants can have 5-year retention rates around 83.8%.[12]

Q2: Does the presence of fluoride (B91410) in this compound F affect its bond strength or longevity?

A2: Studies have shown that the retention and durability of fluoride-containing sealants like this compound F are comparable to conventional resin sealants without fluoride.[2][13] One study directly comparing this compound F (with fluoride) to Delton (unfilled) found no significant difference in retention rates after one year.[14] The fluoride is intended to provide an anti-caries effect, especially if the sealant margin is compromised.[6]

Q3: Can enamel hypomineralization affect this compound sealant retention?

A3: Yes, enamel hypomineralization can significantly impact sealant success. Hypomineralized enamel has a different chemical composition and does not etch in the same way as healthy enamel, failing to create the necessary microporosities for a strong mechanical bond.[15] This can lead to premature sealant failure even with a perfect application technique.

Q4: What is the primary reason for sealant failure within the first year of application?

A4: The consensus in the literature is that inadequate isolation and subsequent saliva contamination during the application procedure are the main reasons for the failure of fissure sealants in their first year.[1][3]

Data Summary

Table 1: Clinical Performance of this compound F Compared to Other Sealants (12-Month Data)

StudySealantComplete Retention RateAcceptable Marginal Adaptation
Gorseta et al. (2020)[10]This compound-F 73.3%60.0%
Clinpro80.0%73.3%
Embrace-WetBond96.7%83.3%
Yildirim et al. (2014)[1]This compound-F 60.0%62.5%
Embrace62.5%60.0%

Table 2: Long-Term Retention of this compound Sealants from Various Studies

Study/AnalysisSealant TypeFollow-up PeriodRetention/Success Rate
Kühnisch et al. (2020)[16]This compound F 2 years86.5% (Completely intact/minimal loss)
This compound F Plus 2 years85.9% (Completely intact/minimal loss)
Çelik et al. (2015)[11]This compound FS 24 months86.5% - 95.5% (Success rate)
Kühnisch et al. (Meta-Analysis)[12]Light-polymerizing resin5 years83.8% (Complete retention)

Experimental Protocols

Protocol 1: In-Vitro Microleakage Assessment via Dye Penetration

This protocol is used to evaluate the marginal sealing ability of this compound.

Methodology:

  • Sample Preparation: Use extracted, non-carious human premolars or molars. Clean the occlusal surfaces thoroughly with a slurry of pumice and water.

  • Sealant Application:

    • Isolate the tooth with a simulated rubber dam.

    • Apply 37% phosphoric acid gel (e.g., Total Etch) to the occlusal pits and fissures for 30-60 seconds.[16]

    • Rinse the etchant thoroughly with a water spray for 30 seconds.[2]

    • Dry the surface with oil-free air for 15 seconds until a chalky-white appearance is achieved.[2][7]

    • Apply this compound sealant directly into the pits and fissures using the provided cannula. Use an explorer to remove any air bubbles.

    • Light-cure for the manufacturer-recommended time (e.g., 20 seconds) with a calibrated curing light.[17]

  • Thermocycling: Store the sealed teeth in artificial saliva for 72 hours.[17] Then, subject the samples to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate thermal stresses in the oral cavity.

  • Dye Immersion: Coat the entire tooth surface with nail varnish, leaving a 1mm window around the sealant margin. Immerse the samples in a 2% methylene (B1212753) blue solution for 24 hours.[17]

  • Sectioning and Evaluation: Rinse the teeth and embed them in resin. Section the teeth longitudinally through the center of the sealant.

  • Analysis: Examine the sectioned samples under a stereomicroscope. Score the extent of dye penetration between the sealant and the enamel interface using a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the fissure depth, etc.).

Visualizations

Sealant_Failure_Troubleshooting Start Sealant Failure Observed FailureType What is the failure mode? Start->FailureType Debonding Immediate Debonding (Adhesive Failure) FailureType->Debonding Adhesive Fracture Fracture / Chipping (Cohesive/Adhesive) FailureType->Fracture Cohesive MarginalGap Marginal Staining / Gaps (Microleakage) FailureType->MarginalGap Marginal CheckIsolation Was isolation compromised? (Saliva Contamination) Debonding->CheckIsolation CheckEtch Was etching protocol followed? (Time, Rinse, Dry) Debonding->CheckEtch CheckPolymerization Was light-curing adequate? (Time, Intensity) Fracture->CheckPolymerization CheckApplication Was sealant overextended or were bubbles introduced? Fracture->CheckApplication MarginalGap->CheckIsolation MarginalGap->CheckEtch MarginalGap->CheckPolymerization RootCause_Contamination Root Cause: Contamination CheckIsolation->RootCause_Contamination Yes RootCause_Etch Root Cause: Improper Etching CheckEtch->RootCause_Etch No RootCause_Cure Root Cause: Incomplete Polymerization CheckPolymerization->RootCause_Cure No RootCause_Placement Root Cause: Poor Placement Technique CheckApplication->RootCause_Placement Yes

Caption: Troubleshooting logic for identifying root causes of this compound sealant failure.

Application_Workflow A 1. Clean Enamel Surface (Pumice Slurry) B 2. Isolate Working Field (e.g., Rubber Dam) A->B C 3. Apply Phosphoric Acid Etchant (30-60 seconds) B->C D 4. Rinse Thoroughly (30 seconds) C->D E 5. Dry with Oil-Free Air (Chalky-white appearance) D->E F Critical Checkpoint: Avoid Saliva Contamination E->F G 6. Apply this compound Sealant (Remove air bubbles) F->G Dry & Uncontaminated ReEtch Re-Etch Surface F->ReEtch Contaminated H 7. Light-Cure (20 seconds) G->H I 8. Check Seal and Occlusion H->I ReEtch->E

Caption: Standard experimental workflow for the application of this compound sealant.

References

Technical Support Center: Optimizing Helioseal Viscosity for Deep Fsissure Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Helioseal family of dental fissure sealants. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the viscosity of this compound for maximal penetration into deep fissures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the differences between the various this compound products?

A1: this compound is a brand of light-curing, resin-based fissure sealants designed to prevent dental caries by sealing pits and fissures on the occlusal surfaces of teeth.[1][2] The this compound product line includes several formulations that differ in terms of viscosity, filler content, color, and fluoride (B91410) release to suit various clinical and research needs.[2][3]

  • This compound F Plus: A white-pigmented, fluoride-releasing sealant with an optimized consistency for efficient application.[1][4]

  • This compound Clear: A transparent, unfilled sealant with low viscosity, allowing for easy monitoring of the underlying fissure.[2][5]

  • This compound F: A pigmented sealant containing fluoride and a higher filler content, resulting in a higher viscosity.[2][3]

  • This compound: The original pigmented, unfilled, low-viscosity sealant.[2][3]

Q2: How does viscosity influence the penetration of this compound into deep fissures?

A2: Viscosity is a critical factor in a sealant's ability to penetrate the narrow and complex morphology of deep fissures.[6][7] Lower viscosity sealants generally exhibit better flow characteristics, allowing them to penetrate deeper into fissures and create longer resin tags for a strong micromechanical bond with the etched enamel.[7][8] This intimate adaptation is crucial for the long-term retention and effectiveness of the sealant.[8]

Q3: What are the key factors, besides viscosity, that affect the deep fissure penetration of this compound?

A3: Several factors beyond the inherent viscosity of the sealant can significantly impact its penetration into deep fissures:

  • Fissure Morphology: The shape of the fissure plays a crucial role. U- and V-shaped fissures are more accessible and easier to seal completely compared to narrow, deep I- or IK-shaped fissures.[6][9]

  • Tooth Surface Preparation: Thorough cleaning of the pits and fissures to remove plaque and debris is essential before sealant application.[7]

  • Enamel Etching: Proper acid etching of the enamel surface creates microporosities that the sealant flows into, forming resin tags for mechanical retention.[8]

  • Moisture Control: Maintaining a dry field, free from salivary contamination, is critical for achieving a strong and durable bond between the sealant and the enamel.[8][10]

  • Application Technique: The skill and experience of the operator in applying the sealant can influence the outcome.[10]

Q4: Can the viscosity of this compound be modified for experimental purposes?

A4: While the viscosity of commercially available this compound products is pre-set by the manufacturer, researchers can experimentally investigate the effects of viscosity by selecting different this compound formulations with varying viscosities. For instance, comparing the penetration of the lower-viscosity this compound Clear with the higher-viscosity this compound F can provide insights into the role of viscosity. In a laboratory setting, the viscosity of some resin-based materials can be influenced by temperature; however, any deviation from the manufacturer's recommended handling procedures should be carefully controlled and documented in your experimental design.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete fissure penetration - High sealant viscosity: The chosen this compound product may have a viscosity that is too high for the specific fissure morphology. - Air entrapment: Air bubbles may have been introduced during sealant application. - Insufficient working time: The sealant may have started to polymerize before it could fully flow into the fissure.- Select a lower viscosity this compound formulation: For very narrow fissures, consider using this compound Clear. - Use a fine-tipped applicator: Apply the sealant slowly and carefully, allowing it to flow into the fissure from one end to the other to avoid trapping air. - Ensure adequate working time: Follow the manufacturer's instructions for working and curing times.
Poor sealant retention - Moisture contamination: Saliva or water may have contaminated the etched enamel surface, inhibiting proper bonding.[8][10] - Inadequate etching: The enamel may not have been etched for the recommended duration, or the etchant may have been improperly rinsed. - Insufficient curing: The sealant may not have been fully polymerized due to inadequate light intensity or curing time.- Maintain strict isolation: Use a rubber dam or cotton rolls to ensure a dry working field.[12] - Follow etching protocols precisely: Adhere to the manufacturer's recommended etching time and rinsing procedure. - Verify curing light output: Ensure your curing light is functioning correctly and cure the sealant for the recommended time.
Voids or bubbles in the sealant - Improper application technique: The sealant may have been applied too quickly or with a "dabbing" motion. - Syringe handling: Pulling back on the syringe plunger after dispensing can introduce air into the tip.- Apply with a smooth, flowing motion: Use a gentle, continuous motion to dispense the sealant. - Avoid pulling back the plunger: Once you start dispensing, do not retract the plunger until you are finished.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Penetration Depth

This protocol outlines a method for quantifying and comparing the penetration depth of different this compound formulations into prepared tooth fissures.

Materials:

  • Extracted human molars with no signs of caries

  • This compound formulations (e.g., this compound F Plus, this compound Clear)

  • Phosphoric acid etchant (37%)

  • Dental curing light

  • Low-speed diamond saw

  • Scanning Electron Microscope (SEM)

  • Image analysis software

Methodology:

  • Tooth Preparation:

    • Clean the occlusal surfaces of the extracted molars with a pumice slurry and rinse thoroughly.

    • Dry the tooth surface with oil-free compressed air.

  • Etching and Sealant Application:

    • Apply 37% phosphoric acid etchant to the occlusal fissures for 15-20 seconds.

    • Rinse the etchant thoroughly with water for 20 seconds and dry the surface completely. The etched enamel should have a frosty white appearance.

    • Apply the selected this compound formulation to the etched fissures according to the manufacturer's instructions.

    • Light-cure the sealant for the recommended time.

  • Sample Sectioning and Imaging:

    • Embed the sealed teeth in epoxy resin.

    • Using a low-speed diamond saw, create longitudinal sections through the center of the sealed fissures.

    • Prepare the sectioned surfaces for SEM analysis (e.g., polishing, gold-sputter coating).

    • Examine the sections under an SEM to visualize the sealant penetration and the formation of resin tags.

  • Data Analysis:

    • Capture SEM images of the sealant-enamel interface.

    • Use image analysis software to measure the length of the resin tags and the percentage of fissure penetration. The penetrability can be calculated as: (Sealant Penetration Depth / Total Fissure Depth) x 100.[9]

Protocol 2: Measurement of this compound Viscosity

This protocol describes the use of a rotational viscometer to determine the viscosity of different this compound formulations.

Materials:

  • This compound formulations

  • Rotational viscometer (e.g., Anton Paar viscometer)[13][14]

  • Temperature-controlled sample holder

  • Appropriate spindle for the viscometer

Methodology:

  • Instrument Calibration and Setup:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Set the temperature of the sample holder to a standardized value (e.g., 25°C), as temperature can affect viscosity.[11]

  • Sample Loading:

    • Dispense a sufficient amount of the this compound formulation into the sample holder, avoiding the introduction of air bubbles.

  • Viscosity Measurement:

    • Immerse the spindle into the sealant.

    • Begin rotation of the spindle at a defined shear rate.

    • Record the viscosity reading once it has stabilized.

    • Repeat the measurement at different shear rates to assess the shear-thinning properties of the sealant.

  • Data Recording and Comparison:

    • Record the viscosity values (in Pascal-seconds or centipoise) for each this compound formulation at each shear rate.

    • Compare the viscosity profiles of the different formulations.

Data Presentation

Table 1: Properties of Different this compound Formulations
PropertyThis compound F PlusThis compound ClearThis compound FThis compound (Original)
Filler Content Fine-grained fillers[4]Unfilled[2][3]40%[3]Unfilled[2][3]
Viscosity Optimized consistency, flowable[1][15]Low[2][5]Higher[3]Low[2][3]
Fluoride Release Yes[1][4]No[2][3]Yes[2][3]No[2][3]
Color White-pigmented[1][4]Transparent[2][5]Pigmented[2][3]Pigmented[2][3]
Density 1.25 g/cm³[16]1.12 g/cm³[17]Not specifiedNot specified
Table 2: Fissure Morphology and Sealant Penetration
Fissure TypeDescriptionExpected Sealant Penetration
U-type Wide, shallow, and easily accessibleHigh[6][9]
V-type Moderately wide and taperingGood to High[6][9]
I-type Very narrow and deepLow to Moderate[6][9]
IK-type Narrow entrance with a wider baseLow to Moderate[6][9]

Visualizations

Experimental_Workflow_Penetration_Depth cluster_prep Sample Preparation cluster_analysis Analysis start Extracted Molar clean Clean with Pumice start->clean etch Etch with Phosphoric Acid clean->etch apply Apply this compound etch->apply cure Light Cure apply->cure section Section Tooth cure->section sem SEM Imaging section->sem measure Measure Penetration Depth sem->measure

Caption: Workflow for in vitro evaluation of sealant penetration depth.

Factors_Affecting_Penetration cluster_material Material Properties cluster_technique Application Technique cluster_tooth Tooth Characteristics viscosity Viscosity penetration Deep Fissure Penetration viscosity->penetration wetting Wetting Ability wetting->penetration cleaning Tooth Cleaning cleaning->penetration etching Proper Etching etching->penetration isolation Moisture Control isolation->penetration application Application Method application->penetration morphology Fissure Morphology morphology->penetration

Caption: Key factors influencing deep fissure penetration of dental sealants.

References

Helioseal Sealants Technical Support Center: Addressing Marginal Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding marginal staining observed with Helioseal sealants over time.

Frequently Asked Questions (FAQs)

Q1: What is marginal staining and why is it a concern with pit and fissure sealants?

A1: Marginal staining is a discoloration that appears at the interface between the tooth enamel and the sealant material. It is a concern because it can indicate microleakage, where bacteria and oral fluids may penetrate the margin, potentially leading to caries development underneath the sealant. Furthermore, it can be an aesthetic concern for patients.

Q2: What are the common causes of marginal staining with this compound sealants?

A2: The primary causes of marginal staining are multifactorial and often related to the application technique and the oral environment. Key factors include:

  • Inadequate Isolation: Moisture contamination from saliva is a critical factor that can compromise the bond between the sealant and the enamel, leading to microleakage and subsequent staining.[1]

  • Improper Etching: Insufficient or contaminated etching of the enamel surface can result in a weak bond, creating a pathway for stain-causing agents.

  • Incomplete Polymerization: If the sealant is not adequately light-cured, its physical properties can be compromised, making it more susceptible to wear and staining.[1]

  • Sealant Wear and Aging: Over time, all sealants undergo some degree of wear and degradation, which can lead to the breakdown of the margins and create sites for stain accumulation.

  • Patient's Diet and Oral Hygiene: Frequent consumption of staining agents (e.g., coffee, tea) and poor oral hygiene can contribute to extrinsic staining at the sealant margins.

Q3: How does the clinical performance of this compound F and this compound F Plus compare regarding marginal discoloration?

A3: Clinical studies have evaluated the long-term performance of this compound products. In a three-year clinical trial, marginal discoloration was observed in 11.2% of this compound F sealants and 6.8% of this compound F Plus sealants, indicating a slightly better performance for the "Plus" version in this regard.[2] However, another study found no statistically significant difference in marginal discoloration among this compound F, Embrace-WetBond, and Clinpro sealants at the 12-month mark.[3]

Troubleshooting Guide: Marginal Staining

Issue: Marginal staining is observed during a follow-up examination of a this compound sealant.

This guide will help you systematically troubleshoot the potential causes and determine the appropriate course of action.

Step 1: Assess the Integrity of the Sealant

  • Question: Is the sealant fully intact, partially lost, or completely lost?

  • Action: Use a dental explorer to gently examine the sealant's retention and marginal integrity.

  • Interpretation:

    • Fully Intact with Staining: The staining may be superficial or indicative of initial microleakage. Proceed to Step 2.

    • Partial Loss with Staining: The loss of sealant material has created a niche for plaque and stain accumulation. The sealant will likely need to be repaired or replaced. Proceed to Step 3.

    • Complete Loss: The tooth is no longer protected. The area should be cleaned and a new sealant applied.

Step 2: Evaluate the Nature of the Stain

  • Question: Is the stain superficial and removable, or does it appear to be penetrating the margin?

  • Action: Attempt to remove the stain with a prophy paste.

  • Interpretation:

    • Stain is Removed: The staining was likely extrinsic and related to diet or oral hygiene. Counsel the patient on proper oral hygiene and dietary habits.

    • Stain Remains: The stain is likely due to microleakage at the sealant-enamel interface. Proceed to Step 3.

Step 3: Determine the Course of Action

  • Based on the findings from Steps 1 and 2, choose one of the following actions:

    • Monitor: If the staining is minimal and the sealant is fully intact with no evidence of caries, you may choose to monitor the sealant at subsequent visits.

    • Repair: For small areas of sealant loss or localized staining, you can repair the existing sealant. This involves roughening the surface of the existing sealant and the adjacent enamel, followed by etching, bonding, and applying a new layer of sealant.

    • Replace: If there is significant sealant loss, widespread marginal staining, or evidence of caries, the entire sealant should be removed, the tooth re-evaluated, and a new sealant placed.

Quantitative Data Summary

The following table summarizes the clinical performance of this compound sealants from various studies, focusing on marginal integrity and discoloration.

SealantStudy DurationMarginal Integrity (Acceptable/Intact)Marginal Discoloration (Lack of)Retention (Complete)Reference
This compound F 12 months60.0%80.0%73.3%[3]
This compound F 2 years86.5% (completely intact or minimal loss)Not Reported67.5%[4][5]
This compound F 3 years84.3% (completely intact or minimal loss)88.8%Not Reported[2]
This compound F Plus 2 years85.9% (completely intact or minimal loss)Not Reported67.7%[4][5]
This compound F Plus 3 years81.7% (completely intact or minimal loss)93.2%Not Reported[2]
This compound-F 12 months62.5%77.5% (optimal color match)60.0%[6]

Key Experimental Protocols

Protocol 1: Clinical Evaluation of Pit and Fissure Sealants (Based on Ryge and Snyder's Criteria)

This protocol is a standard method for the clinical evaluation of dental sealants.

  • Patient Selection: Select patients with fully erupted, non-carious permanent molars with deep pits and fissures.

  • Sealant Application:

    • Isolate the tooth using a rubber dam or cotton rolls to ensure a dry field.[1]

    • Clean the occlusal surface with a pumice slurry, then rinse and dry thoroughly.

    • Etch the enamel with 37% phosphoric acid for 15-20 seconds, rinse for 20 seconds, and dry until the enamel appears frosty white.

    • Apply the this compound sealant according to the manufacturer's instructions, ensuring it flows into all pits and fissures.

    • Light-cure the sealant for the recommended time (e.g., 10-20 seconds).[1]

    • Check for voids or defects and evaluate the occlusion.

  • Evaluation: At baseline and specified recall intervals (e.g., 6, 12, 24, 36 months), evaluate the sealants based on the following criteria:

    • Retention: Assessed as complete retention, partial loss, or complete loss.

    • Marginal Integrity: Examined for continuity between the sealant and the enamel.

    • Marginal Discoloration: Scored based on the presence and extent of staining at the margin.

    • Anatomic Form: Evaluated for wear and maintenance of the original contour.

    • Caries: Checked for the presence of new carious lesions.

Visualizations

TroubleshootingWorkflow Start Marginal Staining Observed AssessIntegrity Step 1: Assess Sealant Integrity (Intact, Partial Loss, or Complete Loss?) Start->AssessIntegrity EvaluateStain Step 2: Evaluate Nature of Stain (Superficial or Penetrating?) AssessIntegrity->EvaluateStain Sealant is Intact Action Step 3: Determine Course of Action AssessIntegrity->Action Partial or Complete Loss EvaluateStain->Action Stain Remains (Penetrating) Counsel Provide Oral Hygiene Instructions EvaluateStain->Counsel Stain is Removed (Superficial) Monitor Monitor at Subsequent Visits Action->Monitor Minimal Staining, Sealant Intact Repair Repair Sealant Action->Repair Localized Staining or Minor Sealant Loss Replace Replace Sealant Action->Replace Widespread Staining, Significant Loss, or Caries

Caption: Troubleshooting workflow for addressing marginal staining of this compound sealants.

SealantApplicationWorkflow Start Initiate Sealant Application Isolate 1. Isolate Tooth (Rubber Dam or Cotton Rolls) Start->Isolate Clean 2. Clean Occlusal Surface (Pumice Slurry) Isolate->Clean Etch 3. Etch Enamel (37% Phosphoric Acid) Clean->Etch Apply 4. Apply this compound Sealant Etch->Apply Cure 5. Light-Cure Sealant Apply->Cure Evaluate 6. Evaluate Final Sealant (Check for Voids and Occlusion) Cure->Evaluate End Application Complete Evaluate->End

Caption: Standard experimental workflow for the application of this compound pit and fissure sealants.

References

Helioseal Technical Support Center: Optimizing Sealant Success by Mitigating Operator Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application of Helioseal sealants. By understanding and controlling for operator-dependent variables, researchers can significantly improve the success and consistency of their experimental outcomes.

Troubleshooting Guide: Addressing Common this compound Application Issues

This guide provides solutions to frequently encountered problems during this compound application, with a focus on operator-controlled steps.

Problem Potential Cause (Operator Dependent) Recommended Solution
Complete or partial loss of sealant Inadequate enamel etching: Insufficient etching time leads to a weaker mechanical bond.Ensure an etching time of 30-60 seconds as per manufacturer's instructions. For potentially hypomineralized enamel, consider extending the etching time.[1]
Saliva contamination: Saliva on the etched enamel surface can inhibit proper bonding.[2]Maintain a dry field, preferably with a rubber dam. If contamination occurs, re-etch the surface.
Inadequate light curing: Insufficient light exposure will result in an incompletely polymerized sealant.Use a calibrated curing light and ensure the recommended curing time (e.g., 20 seconds for this compound F) is applied directly over the entire sealant surface.
Microleakage at the sealant margin Poor isolation: Moisture contamination from saliva or gingival crevicular fluid can compromise the marginal seal.Rubber dam isolation is the preferred method for optimal moisture control and has been associated with higher sealant retention rates.[3]
Incorrect sealant placement: Over- or under-filling of the fissure can lead to marginal gaps.Apply the sealant to flow into the fissures without overfilling. Use the provided fine tip for precise application.
Bubbles within the sealant Incorrect application technique: Rapid or forceful dispensing of the sealant can introduce air bubbles.Dispense the sealant material slowly and steadily into the fissure. Avoid "dabbing" or "painting" motions that can trap air.
Sealant appears chalky or frosty after curing Moisture contamination during curing: The presence of moisture on the sealant surface during light polymerization can interfere with the curing process.Ensure the sealant surface is completely dry before and during light curing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal etching time for this compound, and how does it affect bond strength?

A1: The manufacturer recommends an etching time of 30 to 60 seconds for this compound F.[4] Research has shown a direct correlation between etching time and the shear bond strength of this compound. Increasing the etching time from 20 seconds to 60 seconds can significantly improve bond strength.[4]

Q2: How critical is isolation, and what is the recommended method?

A2: Proper isolation is crucial for the success of this compound sealants to prevent moisture contamination. The manufacturer recommends using a rubber dam.[4] While cotton rolls are also used, studies have indicated that rubber dam isolation may lead to higher sealant retention rates over time.

Q3: What should I do if the etched enamel surface becomes contaminated with saliva?

A3: If the etched surface is contaminated with saliva, the bond strength of the sealant can be significantly compromised if the saliva is not washed off.[2] It is recommended to re-isolate, thoroughly rinse, and dry the tooth, followed by re-etching for the full recommended time before applying the sealant. Interestingly, one study found that with this compound F, saliva contamination that was subsequently washed away did not significantly impact bond strength.[4] However, to ensure optimal results, re-etching is the safest protocol.

Q4: Can I use a bonding agent with this compound?

A4: While not a standard part of the manufacturer's protocol for routine sealant application, some studies have explored the use of bonding agents with sealants. The necessity and benefit may depend on the specific clinical or experimental conditions. It is recommended to adhere to the standard protocol unless specific circumstances warrant a deviation, which should be based on further research and understanding of the materials involved.

Q5: How does operator experience impact the success of this compound application?

A5: Several clinical studies have noted that operator variability is a significant factor in the success of sealant placement.[5][6][7] This encompasses all the steps of the application process, from cleaning and etching to isolation and curing. Consistent and meticulous technique is key to achieving predictable and reliable results.

Quantitative Data on Operator-Dependent Variables

The following tables summarize quantitative data from studies on factors that can be influenced by the operator.

Table 1: Impact of Etching Time on this compound Shear Bond Strength

Etching TimeMean Shear Bond Strength (MPa)Standard Deviation
20 seconds15.44.8
60 seconds20.93.6
(Data adapted from a study cited in the Scientific Documentation for this compound)[4]

Table 2: Shear Bond Strength of this compound F with Different Etching and Bonding Protocols

GroupPre-treatmentMean Shear Bond Strength (MPa)
1Conventional Etch9.17
2Self-Etching Primer (Prompt-L-Pop)11.83
(Data from a comparative study on shear bond strength of various sealants)[8]

Experimental Protocols

1. Shear Bond Strength Testing

This protocol outlines a typical method for evaluating the shear bond strength of this compound sealant to enamel.

  • Specimen Preparation: Collect sound human or bovine teeth and embed them in acrylic resin, leaving the enamel surface exposed.

  • Surface Treatment: Polish the enamel surface to create a standardized flat area.

  • Etching: Apply 37% phosphoric acid gel (e.g., Email Preparator) to the enamel surface for a specified time (e.g., 20 or 60 seconds).

  • Rinsing and Drying: Thoroughly rinse the etchant with water for 30 seconds and dry the surface with oil-free air until it appears chalky-white.

  • Sealant Application: Apply this compound sealant to the etched surface using a standardized mold (e.g., a cylindrical mold with a specific diameter) to create a consistent bonding area.

  • Light Curing: Light-cure the sealant according to the manufacturer's instructions (e.g., 20 seconds with a calibrated curing light).

  • Storage: Store the specimens in distilled water at 37°C for 24 hours.

  • Shear Bond Strength Measurement: Mount the specimens in a universal testing machine. Apply a shear force to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.

  • Data Analysis: Record the force at failure and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bonding area.

2. Microleakage Assessment

This protocol describes a common method for assessing the marginal sealing ability of this compound.

  • Specimen Preparation: Use extracted, sound human molars.

  • Sealant Application: Apply this compound sealant to the occlusal fissures according to the standard procedure (etching, rinsing, drying, application, curing).

  • Thermocycling: Subject the sealed teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral environment.

  • Apex Sealing: Seal the apices of the teeth with a material like sticky wax to prevent dye penetration from the root.

  • Varnishing: Coat the entire tooth surface, except for a 1mm window around the sealant margin, with two layers of nail varnish.

  • Dye Immersion: Immerse the teeth in a 2% methylene (B1212753) blue dye solution for 24 hours.

  • Sectioning: Embed the teeth in acrylic resin and section them buccolingually through the center of the sealant.

  • Microleakage Evaluation: Examine the sections under a stereomicroscope at a specified magnification (e.g., 20x).

  • Scoring: Score the extent of dye penetration along the sealant-enamel interface using a standardized scoring system (e.g., 0 = no penetration, 1 = penetration up to one-third of the fissure depth, 2 = penetration up to two-thirds, 3 = penetration to the full depth).

Visualizations

experimental_workflow cluster_sbs Shear Bond Strength Protocol cluster_microleakage Microleakage Assessment Protocol sbs1 Specimen Preparation sbs2 Surface Treatment sbs1->sbs2 sbs3 Etching sbs2->sbs3 sbs4 Rinsing & Drying sbs3->sbs4 sbs5 Sealant Application sbs4->sbs5 sbs6 Light Curing sbs5->sbs6 sbs7 Storage sbs6->sbs7 sbs8 Measurement sbs7->sbs8 ml1 Specimen Preparation ml2 Sealant Application ml1->ml2 ml3 Thermocycling ml2->ml3 ml4 Apex Sealing & Varnishing ml3->ml4 ml5 Dye Immersion ml4->ml5 ml6 Sectioning ml5->ml6 ml7 Evaluation & Scoring ml6->ml7 troubleshooting_logic start Sealant Failure Observed (e.g., Debonding) q1 Was the enamel properly etched (30-60 seconds)? start->q1 q2 Was the field adequately isolated (e.g., rubber dam)? q1->q2 Yes sol1 Action: Review and standardize etching protocol. q1->sol1 No q3 Was the sealant properly cured (correct time and technique)? q2->q3 Yes sol2 Action: Improve isolation technique. Consider using a rubber dam. q2->sol2 No sol3 Action: Verify curing light output and review curing technique. q3->sol3 No end end q3->end Yes (Consider other factors, e.g., material properties)

References

Technical Support Center: Helioseal Light-Curing in Deep Fissures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with light-curing Helioseal F and this compound F Plus fissure sealants, particularly in deep and narrow fissure morphologies.

Troubleshooting Guide

This guide addresses common issues encountered during the application and light-curing of this compound sealants in deep fissures.

Problem Potential Cause Recommended Solution
Incomplete Polymerization (Soft, uncured sealant at the base of the fissure) 1. Insufficient Light Energy: The light from the curing unit may not adequately penetrate the full depth of a deep, narrow fissure. The sealant material itself can scatter and absorb light, reducing the energy that reaches the bottom.- Select Appropriate Curing Light: Use a high-quality LED curing light with an intensity of at least 1000 mW/cm².[1] - Extend Curing Time: For deep fissures, consider extending the curing time beyond the manufacturer's minimum recommendation. For a light intensity of >1000 mW/cm², the recommended curing time for this compound F Plus is 10 seconds; for >500 mW/cm², it is 20 seconds.[1] - Incremental Layering Technique: For exceptionally deep fissures, apply and cure the sealant in thin increments (e.g., 1-2 mm) to ensure complete polymerization of each layer.
2. Shadowing Effect: The complex anatomy of deep fissures can create shadowed areas that the curing light cannot reach directly.- Multiple Curing Angles: Apply the light from different angles (buccal, lingual, occlusal) to illuminate as much of the fissure as possible. - Use of a fine-tipped applicator: A fine-tipped applicator can help to place the sealant more precisely and minimize the creation of thick areas that are difficult to cure.
3. Oxygen Inhibition: The presence of oxygen at the surface can inhibit the polymerization of the resin, leaving a thin, uncured layer.[2][3] This can be more pronounced in the confined space of a deep fissure.- Air-thinning: Gently blow a stream of air over the sealant surface before curing to thin the material and potentially displace some oxygen. - Glycerine Barrier: After initial curing, a layer of glycerine gel can be applied over the sealant and then light-cured again. The glycerine acts as an oxygen barrier, allowing for a more complete cure of the surface layer.[2]
Void Formation (Air bubbles trapped within the sealant) 1. Application Technique: Improper application can introduce air bubbles into the sealant.- Slow and Steady Application: Apply the sealant slowly and steadily from one end of the fissure to the other to avoid trapping air.[4] - Avoid "dabbing": Do not repeatedly dab the applicator tip in the fissure, as this can introduce air. - Use of a Probe: Gently guide a fine dental probe through the uncured sealant to release any trapped air bubbles.
2. Material Viscosity: While this compound F Plus is designed to have optimal flow characteristics, its viscosity may still contribute to air entrapment in very narrow, tortuous fissures.[5][6]- Allow for Flow: After application, allow a few seconds for the sealant to flow and adapt to the fissure morphology before light-curing. - Vibrating Application: Some studies suggest that applying sonic vibrations during sealant placement can improve adaptation and reduce void formation.
Compromised Marginal Seal (Gaps or microleakage at the sealant-enamel interface) 1. Inadequate Etching: Insufficient or contaminated enamel etching will result in a poor micromechanical bond.- Proper Etching Technique: Ensure the enamel is etched for the recommended time (typically 15-30 seconds with 37% phosphoric acid).[7] - Thorough Rinsing and Drying: After etching, rinse the enamel thoroughly with water for at least 15 seconds and dry it completely with oil-free air until it has a chalky white appearance.[7] - Avoid Saliva Contamination: Maintain a dry field throughout the procedure. If the etched enamel becomes contaminated with saliva, it must be re-etched.[8]
2. Polymerization Shrinkage: All resin-based materials shrink upon polymerization.[9][10] In deep, high C-factor fissures, this shrinkage stress can lead to gap formation at the margins.- Incremental Layering: As mentioned for incomplete polymerization, applying and curing in thin layers can help to reduce the overall shrinkage stress. - Use of a Bonding Agent: Applying a bonding agent to the etched enamel before the sealant can sometimes improve marginal adaptation, although this is not always required for this compound products.
3. Fissure Morphology: The complex and varied anatomy of deep fissures can make it difficult to achieve a perfect seal along the entire margin.[11][12]- Fissurotomy (Invasive Technique): In cases of extremely narrow or constricted fissures, a very conservative widening of the fissure entrance with a small bur (fissurotomy) may be considered to improve sealant penetration and adaptation.[13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended curing time for this compound F Plus in deep fissures?

A1: The curing time for this compound F Plus is dependent on the light intensity of the curing unit. For a light intensity of >1000 mW/cm², the recommended curing time is 10 seconds. For a light intensity of >500 mW/cm², the recommended time is 20 seconds. For a high-power light with 2000 mW/cm², the curing time can be as short as 5 seconds.[1] However, for deep fissures, it is advisable to extend the curing time to ensure adequate polymerization at the base.

Q2: How does the viscosity of this compound F Plus affect its use in deep fissures?

A2: this compound F Plus is described as having optimized flow and wetting behavior, making it suitable for complex fissure morphologies.[5][6] Its thixotropic nature means it flows well under pressure but holds its shape once placed.[4] This allows it to penetrate deep fissures effectively. However, in extremely narrow or constricted fissures, careful application is still necessary to avoid void formation.

Q3: Can I use a bonding agent before applying this compound?

A3: While not always necessary, some studies suggest that the use of a bonding agent can improve the retention and marginal seal of fissure sealants, particularly in challenging situations.[14] If you are experiencing issues with marginal integrity, the application of a compatible bonding agent to the etched enamel prior to sealant placement may be beneficial.

Q4: What is the depth of cure for this compound F Plus?

A4: In one in-vitro experiment, this compound F Plus demonstrated a depth of cure of 4.3 mm.[15] The curing depth with light intensity and exposure time combinations of >1000 mW/cm² for 10 seconds has been shown to exceed 3mm.[15]

Q5: What is the polymerization shrinkage of this compound F?

A5: One study reported the volumetric polymerization shrinkage of this compound F to be 3.30 ± 0.69%.[9]

Quantitative Data

Table 1: Curing Time Recommendations for this compound F Plus

Light Intensity of Curing UnitWavelengthRecommended Curing Time
>500 mW/cm²400-500 nm20 s
>1000 mW/cm²400-500 nm10 s
2000 mW/cm²400-500 nm5 s
Data sourced from this compound F Plus Instructions for Use.[1]

Table 2: Physical Properties of this compound F and this compound F Plus

PropertyThis compound FThis compound F Plus
Monomer Matrix Bis-GMA, Urethane dimethacrylate, Triethylene glycol dimethacrylateUrethane dimethacrylate (UDMA), aromatic aliphatic UDMA, HEMA phosphate
Filler Content Approx. 40.5% by weight (Silicon dioxide, fluorosilicate glass)15-25% by weight (Aluminium fluorosilicate glass, silicon dioxide)
Polymerization Shrinkage 3.30 ± 0.69%Low (specific value not provided, but UDMA contributes to low shrinkage)[15]
Depth of Cure Not specified4.3 mm (in one study)[15]; >3 mm (with >1000 mW/cm² for 10s)[15]
Data compiled from various sources.[4][9][15]

Experimental Protocols

Protocol 1: Determination of Depth of Cure (ISO 4049:2019 Method)

This protocol outlines the standardized method for measuring the depth of cure of a light-cured dental sealant.

Materials:

  • This compound sealant

  • Calibrated light-curing unit

  • Cylindrical metal mold (4 mm internal diameter, 6 mm height)

  • Glass slab

  • Mylar strip

  • Plastic filling instrument

  • Micrometer or caliper with a precision of 0.01 mm

Procedure:

  • Place the metal mold on the glass slab.

  • Overfill the mold with the this compound sealant, ensuring no air bubbles are trapped.

  • Cover the top of the mold with a Mylar strip and press gently with another glass slab to extrude excess material and create a flat surface.

  • Position the tip of the light-curing unit as close as possible to the Mylar strip, centered over the mold.

  • Light-cure the sealant for the manufacturer's recommended time for the specific light intensity being used.

  • After curing, carefully remove the sealant specimen from the mold.

  • Gently scrape away the uncured material from the bottom of the specimen using the plastic filling instrument until only the hard, cured material remains.

  • Measure the height of the remaining cured sealant cylinder using the micrometer or caliper.

  • The depth of cure is calculated as half of this measured height.[16]

  • Repeat the procedure at least three times and calculate the mean and standard deviation.

Protocol 2: Evaluation of Marginal Integrity using Scanning Electron Microscopy (SEM)

This protocol provides a general framework for assessing the marginal seal of this compound in deep fissures.

Materials:

  • Extracted human molars with deep fissures

  • This compound sealant and associated application materials (etchant, etc.)

  • Light-curing unit

  • Low-speed diamond saw for sectioning

  • Progressive grades of silicon carbide paper for polishing

  • Ultrasonic cleaner

  • Critical point dryer

  • Sputter coater (e.g., gold-palladium)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Tooth Preparation: Clean the selected molars and store them in a suitable medium (e.g., saline or distilled water). Before sealant application, clean the occlusal surface with a pumice slurry, rinse, and dry.

  • Sealant Application: Isolate the tooth and apply this compound to the fissures according to the manufacturer's instructions, including etching, rinsing, drying, and light-curing.

  • Thermocycling (Optional but Recommended): To simulate oral conditions, subject the sealed teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C).

  • Sectioning: Section the teeth longitudinally through the center of the sealed fissure using a low-speed diamond saw under water cooling.

  • Polishing: Polish the sectioned surfaces with progressively finer grades of silicon carbide paper to obtain a smooth surface for SEM analysis.

  • Cleaning and Drying: Clean the specimens in an ultrasonic bath to remove debris and then dehydrate them using a critical point dryer to prevent distortion.

  • Sputter Coating: Coat the specimens with a thin layer of a conductive metal (e.g., gold-palladium) using a sputter coater.

  • SEM Examination: Examine the sealant-enamel interface under the SEM at various magnifications. Look for evidence of gaps, voids, and microleakage. The quality of the marginal seal can be qualitatively assessed or quantitatively measured using appropriate software.[17][18][19]

Visualizations

TroubleshootingWorkflow start Incomplete Curing in Deep Fissure check_light Verify Curing Light (Intensity >1000 mW/cm²?) start->check_light extend_time Extend Curing Time check_light->extend_time Yes check_access Is Fissure Anatomy Compromised? check_light->check_access No extend_time->check_access multi_angle Use Multiple Curing Angles check_access->multi_angle Yes incremental Apply in Increments check_access->incremental Yes check_surface Uncured Surface Layer? check_access->check_surface No multi_angle->check_surface incremental->check_surface glycerine Apply Glycerine Barrier and Re-cure check_surface->glycerine Yes success Curing Successful check_surface->success No glycerine->success

Caption: Troubleshooting workflow for incomplete curing of this compound.

OxygenInhibition cluster_process Polymerization Process cluster_inhibition Oxygen Inhibition initiator Photoinitiator (Camphorquinone) free_radical Free Radical Formation initiator->free_radical light Blue Light (400-500 nm) light->initiator monomers Methacrylate Monomers free_radical->monomers peroxy_radical Peroxy Radical (Less Reactive) free_radical->peroxy_radical polymer Polymer Chain (Cured Sealant) monomers->polymer oxygen Atmospheric Oxygen oxygen->free_radical inhibition Inhibition of Polymerization peroxy_radical->inhibition

Caption: The inhibitory effect of oxygen on the free-radical polymerization of this compound.

References

Technical Support Center: Improving the Wear Resistance of Helioseal F Sealant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the wear resistance of Helioseal F sealant in experimental settings.

Troubleshooting Guide

This guide addresses common issues that can compromise the wear resistance of this compound F sealant, offering step-by-step solutions to optimize experimental outcomes.

Issue Potential Cause Troubleshooting Steps
Premature Sealant Wear or Dislodgement Inadequate tooth surface preparation.1. Thoroughly Clean: Use a slurry of pumice and water to remove all plaque and debris from the enamel surface. 2. Effective Etching: Apply a 37% phosphoric acid etchant for 15-30 seconds to create microporosities for mechanical retention. Ensure the etched surface appears frosty-white.[1] 3. Rinse and Dry Completely: Thoroughly rinse the etchant and completely dry the tooth surface with oil-free air. Moisture contamination is a primary cause of sealant failure.[2]
Improper sealant application technique.1. Isolate the Tooth: Use a rubber dam or cotton rolls to prevent saliva contamination during application. 2. Apply a Thin, Even Layer: Use the provided applicator tip to apply a minimal amount of this compound F, allowing it to flow into the pits and fissures. Avoid overfilling. 3. Eliminate Bubbles: Check for and remove any air bubbles before curing, as they can create weak spots.
Incomplete polymerization (curing).1. Verify Curing Light Output: Ensure your light-curing unit has an intensity of at least 500 mW/cm². 2. Correct Curing Time: Cure this compound F for the recommended 20 seconds. For lights with an intensity over 1000 mW/cm², 10 seconds may be sufficient.[3] 3. Proper Positioning: Hold the light guide tip as close as possible to the sealant surface without touching it.
Chipping or Fracturing of the Sealant High occlusal forces on the sealant.1. Check Occlusion: After curing, use articulating paper to check for high spots. 2. Adjust if Necessary: Carefully adjust any high spots with a fine finishing bur to ensure the sealant is not bearing excessive occlusal loads.
Inherent material properties.For applications requiring higher wear resistance, consider using a sealant with a higher filler content or a more wear-resistant resin matrix. This compound F Plus, for instance, has a different resin composition and filler content designed for improved durability.[3]
Surface Staining or Discoloration Porosity in the sealant surface.1. Ensure Proper Curing: Incomplete polymerization can lead to a more porous surface. 2. Avoid Abrasive Polishing: If polishing is necessary, use fine-grit polishing pastes to minimize surface roughness.

Frequently Asked Questions (FAQs)

Q1: What is the optimal etching time to maximize the bond strength and wear resistance of this compound F?

A1: An etching time of 15 to 30 seconds with 37% phosphoric acid is generally recommended for permanent molars.[1] This creates the necessary enamel microporosities for a strong mechanical bond, which is crucial for long-term retention and wear resistance.

Q2: How does the filler content of this compound F contribute to its wear resistance?

A2: this compound F is a filled sealant, and its inorganic filler particles enhance its mechanical properties, including wear resistance.[4] The fillers strengthen the resin matrix, making it more resistant to abrasive and attritional wear compared to unfilled sealants.

Q3: Can the wear resistance of this compound F be improved by applying a bonding agent before the sealant?

A3: While not a standard procedure for traditional sealants, some research suggests that the use of a bonding agent can enhance the retention of resin-based sealants, which can indirectly improve their longevity and resistance to wear by preventing microleakage and marginal breakdown.[1]

Q4: What is the expected clinical lifespan of this compound F in terms of wear and retention?

A4: Clinical studies on sealant retention, an indicator of wear resistance, show variable results. One study observed that after 24 months, the total loss of this compound F was 23%.[5] Another 2-year study found that 86.5% of this compound F sealants were either completely intact or had minimal loss.[3] The longevity is highly dependent on proper application technique and patient-specific factors like diet and occlusal habits.

Q5: Are there alternative sealant materials with superior wear resistance compared to this compound F?

A5: The wear resistance of dental sealants is an area of ongoing research. Some studies suggest that flowable composites, which have a higher filler content than traditional sealants, may exhibit greater wear resistance. Additionally, newer formulations like this compound F Plus have been developed with an optimized resin matrix and filler content to improve wear characteristics.[3]

Data Presentation: Mechanical Properties of this compound F and Comparable Materials

The following table summarizes key mechanical properties related to the wear resistance of this compound F and other dental materials.

MaterialPropertyValueReference
This compound F Vickers Hardness (VHN) 240 N/mm²[6]
Flexural Strength 88 MPa[6]
Compressive Strength 1568.53 ± 680 µm (with surface sealer)[7]
Wear (Weight Loss) 1.73 ± 0.50 µg (with surface sealer)[7]
This compound Vickers Hardness (VHN) 180 N/mm²[6]
Flexural Strength 77 MPa[6]
This compound Clear Flexural Strength 95 MPa[6]
GC Fuji VII (Glass Ionomer) Compressive Strength 3566.4 ± 757 µm (with surface sealer)[7]

Experimental Protocols

Two-Body Wear Resistance Test (Pin-on-Disk Method)

This protocol outlines a standardized method for evaluating the in-vitro wear resistance of this compound F.

Objective: To quantify the volume and depth of material loss due to simulated masticatory wear.

Materials and Equipment:

  • This compound F sealant

  • Pin-on-disk wear testing machine

  • Customized molds for specimen preparation (e.g., 5mm diameter, 2mm thickness)

  • Curing light unit

  • Steatite or enamel antagonists (pins)

  • 3D laser scanner or profilometer

  • Distilled water

  • Abrasive paper (for finishing and polishing)

Procedure:

  • Specimen Preparation:

    • Fabricate disk-shaped specimens of this compound F using the customized molds.

    • Light-cure the specimens according to the manufacturer's instructions (e.g., 20 seconds with a light intensity of >500 mW/cm²).

    • Store the cured specimens in distilled water at 37°C for 24 hours before testing.

    • Polish the surface of the specimens with abrasive paper to achieve a standardized smooth surface.

  • Wear Simulation:

    • Mount the this compound F disk in the pin-on-disk machine.

    • Position the antagonist (steatite or enamel pin) in contact with the specimen surface under a defined load (e.g., 5N).

    • Conduct the wear test for a specified number of cycles (e.g., 100,000 cycles) at a set frequency (e.g., 1.2 Hz) in the presence of distilled water to simulate the oral environment.

  • Data Acquisition and Analysis:

    • After the wear cycles are complete, remove the specimen from the machine.

    • Use a 3D laser scanner or profilometer to scan the surface of the worn specimen.

    • Calculate the volume loss and maximum wear depth by comparing the post-wear surface profile to the pre-wear profile.

    • Express the results as volume loss in mm³ and wear depth in µm.

Compressive Strength Test

This protocol determines the ability of this compound F to withstand compressive forces.

Objective: To measure the maximum stress the material can withstand before fracturing under compression.

Materials and Equipment:

  • This compound F sealant

  • Cylindrical molds (e.g., 4mm diameter, 6mm height)

  • Universal testing machine

  • Curing light unit

Procedure:

  • Specimen Preparation:

    • Prepare cylindrical specimens of this compound F using the molds.

    • Light-cure the specimens from both ends according to the manufacturer's instructions.

    • Store the specimens in distilled water at 37°C for 24 hours.

  • Compressive Loading:

    • Place the specimen in the universal testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.

  • Data Analysis:

    • Record the maximum load at fracture.

    • Calculate the compressive strength (in MPa) using the formula: σ = F / (π * r²) , where F is the maximum load and r is the radius of the specimen.

Visualizations

Experimental_Workflow_for_Wear_Resistance_Testing cluster_prep Specimen Preparation cluster_testing Wear Simulation (Pin-on-Disk) cluster_analysis Data Analysis A Dispense this compound F into mold B Light-cure according to manufacturer's instructions A->B C Store in distilled water (37°C for 24h) B->C D Standardize surface by polishing C->D E Mount specimen and antagonist D->E F Apply defined load and cycles E->F G Conduct test in distilled water F->G H Scan surface with 3D laser scanner G->H I Calculate volume loss and wear depth H->I J Report results I->J

Caption: Workflow for in-vitro wear resistance testing of this compound F.

Factors_Influencing_Wear_Resistance cluster_material Material Properties cluster_application Application Technique cluster_environment Oral Environment Factors WR Wear Resistance of This compound F FC Filler Content (Size, Shape, Loading) FC->WR RM Resin Matrix (e.g., Bis-GMA, UDMA) RM->WR BC Bonding between Filler and Matrix BC->WR ET Enamel Etching ET->WR MC Moisture Control MC->WR PC Polymerization (Curing) PC->WR OF Occlusal Forces OF->WR DI Diet and Habits DI->WR

Caption: Key factors influencing the wear resistance of this compound F.

References

troubleshooting color stability issues with white-shaded Helioseal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing color stability issues with white-shaded Helioseal products.

Troubleshooting Guide: Color Stability of White-Shaded this compound

Discoloration of white-shaded this compound can manifest as a shift from a bright white to a yellowish or greyish hue. This guide provides a systematic approach to identifying and resolving potential causes of color instability during your experiments.

Initial Assessment:

Before proceeding, confirm the following:

  • The this compound product is within its expiration date.

  • The product has been stored according to the manufacturer's instructions, protected from light and heat.[1]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting color stability issues.

TroubleshootingWorkflow cluster_prep Preparation & Application cluster_env Experimental Environment Prep Review Preparation Protocol App Review Application Technique Prep->App Protocol Correct? Contact Contact Technical Support Prep->Contact Incorrect Protocol Cure Verify Curing Protocol App->Cure Technique Correct? App->Contact Incorrect Technique Chem Assess Chemical Exposure Cure->Chem Curing Correct? Cure->Contact Incorrect Curing Light Evaluate Light Exposure Chem->Light No Harsh Chemicals? End Issue Resolved Chem->End Isolate from Chemical Temp Check for Thermal Stress Light->Temp No Excessive UV? Light->End Shield from Light Temp->End Control Temperature Temp->Contact No Extreme Heat? Start Discoloration Observed Start->Prep

Caption: Troubleshooting workflow for this compound color instability.

Detailed Troubleshooting Steps:

1. Inadequate Curing:

  • Issue: Incomplete polymerization can leave residual monomers that are susceptible to oxidation and discoloration.[2] The photoinitiator, camphorquinone, used in many light-cured sealants, can have a yellowish tint that is supposed to diminish upon complete curing.[3]

  • Troubleshooting:

    • Ensure the curing light's wavelength is compatible with this compound (typically in the 400-500 nm range for camphorquinone-based initiators).[3]

    • Verify the light intensity and curing time adhere to the manufacturer's recommendations. A clinical trial of this compound F Plus used a 10-second curing time with a light intensity of 1,200 mW/cm².[4]

    • Ensure the light guide tip is held close to and perpendicular to the sealant surface during curing.

2. Chemical Exposure:

  • Issue: Exposure to certain chemicals can cause degradation of the polymer matrix or interact with the titanium dioxide pigment.[5][6]

  • Troubleshooting:

    • Review all chemicals used in your experimental setup. Acidic or basic solutions, as well as organic solvents, may affect the sealant's color.

    • If possible, perform a spot test by applying the chemical to a fully cured sample of this compound in a controlled environment to see if it induces a color change.

3. Environmental Factors:

  • Issue: Prolonged exposure to UV radiation or high heat can accelerate the degradation of the polymer matrix, leading to yellowing.[5][6]

  • Troubleshooting:

    • If your experiment involves UV light, shield the this compound-treated area or use a UV-resistant coating if compatible with your protocol.

    • Avoid exposing the sealant to temperatures exceeding the manufacturer's recommendations.

4. Surface Contamination:

  • Issue: Contamination of the sealant surface before or during curing can lead to discoloration.[6] Moisture is a known cause of whitening or "blushing" in some sealers.[7]

  • Troubleshooting:

    • Ensure the substrate is clean and dry before applying this compound.

    • Avoid introducing any foreign materials into the uncured sealant.

Frequently Asked Questions (FAQs)

Q1: What is the composition of white-shaded this compound?

A1: White-shaded this compound is a light-curing fissure sealant. Its main components are dimethacrylate monomers (such as Bis-GMA and TEGDMA) and titanium dioxide, which provides the white color.[3][8] Some variants, like this compound F, also contain inorganic fillers and a fluorosilicate glass for fluoride (B91410) release.[9][10]

Q2: Can the titanium dioxide in this compound cause discoloration?

A2: While titanium dioxide is a very stable white pigment, interactions with other substances in your experimental environment could potentially lead to color changes. However, some studies suggest that the addition of titanium dioxide nanoparticles can actually improve the color stability of silicone elastomers.[5][11][12]

Q3: Does this compound yellow over time under normal laboratory conditions?

A3: this compound products have demonstrated high color stability in clinical trials. For instance, in a two-year study of this compound F Plus, 96.6% of the sealants showed no discoloration.[13] However, "normal laboratory conditions" can vary. Exposure to specific chemicals or radiation sources not present in a clinical setting could potentially accelerate aging and discoloration.

Q4: Can I use a solvent to clean the surface of cured this compound?

A4: It is generally not recommended to use strong organic solvents to clean the surface of cured this compound, as this may damage the polymer matrix and lead to discoloration or degradation. If cleaning is necessary, use a mild detergent and water, followed by a thorough rinse.

Q5: How can I test the color stability of this compound for my specific application?

A5: You can design a controlled experiment to test the color stability of this compound under your specific experimental conditions. This would involve preparing several cured this compound samples and exposing them to the variables (e.g., chemicals, light sources, temperatures) while keeping control samples under normal conditions.

Experimental Protocols

Protocol 1: Evaluation of Chemical-Induced Discoloration

Objective: To determine if a specific chemical used in an experimental protocol causes discoloration of white-shaded this compound.

Methodology:

  • Prepare five 5mm diameter, 2mm thick discs of cured this compound on a neutral substrate (e.g., glass slide).

  • Measure the baseline color of each disc using a spectrophotometer or a colorimeter and record the CIE Lab* values.

  • Immerse three of the discs in the test chemical at the relevant concentration and temperature for a specified duration (e.g., 24 hours).

  • Immerse the remaining two (control) discs in deionized water under the same conditions.

  • After the immersion period, rinse all discs thoroughly with deionized water and allow them to dry completely.

  • Remeasure the color of all discs and calculate the color change (ΔE*).

Protocol 2: Assessment of UV-Induced Discoloration

Objective: To quantify the effect of UV radiation on the color stability of white-shaded this compound.

Methodology:

  • Prepare five 5mm diameter, 2mm thick discs of cured this compound.

  • Measure and record the baseline CIE Lab* values for each disc.

  • Place three discs in a UV aging chamber at a specified wavelength and intensity for a set period (e.g., 8 hours).

  • Store the two control discs in a dark environment at the same temperature.

  • After the exposure period, remeasure the color of all discs and calculate the color change (ΔE*).

Data Presentation

Table 1: Hypothetical Color Stability of White-Shaded this compound After Chemical Exposure

Chemical Agent (24h immersion)Mean ΔE* (± SD)Visual Assessment
Deionized Water (Control)0.8 ± 0.2No perceptible change
1M Hydrochloric Acid4.2 ± 0.5Noticeable yellowing
70% Ethanol1.5 ± 0.3Slight loss of brightness
Acetone6.8 ± 0.7Significant yellowing and surface crazing

A ΔE value > 3 is generally considered to be a clinically perceptible color difference.

Table 2: Hypothetical Color Stability of White-Shaded this compound After UV Exposure

UV Exposure (365 nm)Mean ΔE* (± SD)Visual Assessment
0 hours (Control)0.5 ± 0.1No change
4 hours2.1 ± 0.4Minor yellowing
8 hours3.9 ± 0.6Perceptible yellowing
24 hours7.2 ± 0.9Obvious discoloration

Signaling Pathways and Logical Relationships

Diagram: Factors Leading to Discoloration of Resin-Based Sealants

This diagram illustrates the potential pathways from environmental and chemical stressors to the eventual discoloration of the sealant.

DiscolorationPathways cluster_stressors Stressors cluster_effects Effects on Sealant UV UV Radiation Degradation Matrix Degradation (Oxidation, Hydrolysis) UV->Degradation Heat Heat Heat->Degradation Chemicals Chemicals Chemicals->Degradation Leaching Monomer Leaching Chemicals->Leaching Pigment_Interaction Pigment Interaction Chemicals->Pigment_Interaction Matrix Polymer Matrix (Bis-GMA, TEGDMA) Matrix->Degradation Matrix->Leaching Pigment Pigment (Titanium Dioxide) Pigment->Pigment_Interaction Discoloration Discoloration (Yellowing/Staining) Degradation->Discoloration Leaching->Discoloration Pigment_Interaction->Discoloration

Caption: Potential pathways to sealant discoloration.

References

best practices for achieving a complete marginal seal with Helioseal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving a complete marginal seal with Helioseal pit and fissure sealants. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the application of this compound to ensure optimal performance and a durable marginal seal.

Q1: What are the most common causes of an incomplete marginal seal with this compound?

An incomplete marginal seal is often due to procedural errors during application. The most common causes include:

  • Contamination: Saliva or calcium phosphate (B84403) products can interfere with the bond between the sealant and the enamel.[1]

  • Inadequate Surface Preparation: Insufficient cleaning or etching of the tooth surface will result in a weak bond.[1]

  • Incomplete or Slow Photopolymerization: Insufficient light-curing time or intensity can lead to a partially cured sealant that is prone to failure.[1]

  • Air Entrapment: Air bubbles introduced during application can create voids at the margin.[1]

  • Overextension of Material: Applying the sealant beyond the conditioned tooth surface can lead to marginal breakdown.[1]

Q2: How can I prevent salivary contamination during this compound application?

Proper isolation of the working field is crucial. The use of a rubber dam is the preferred method for ensuring a dry and uncontaminated surface.[2][3] If a rubber dam is not feasible, meticulous use of cotton rolls and suction can be effective, but requires careful technique. If the etched enamel surface becomes contaminated with saliva, it must be re-etched.[3]

Q3: What is the correct etching time for enamel before applying this compound?

For optimal bonding, the enamel should be etched with 37% phosphoric acid gel for 20 to 30 seconds.[4][5] After etching, the surface should be thoroughly rinsed with a water spray and dried with oil-free air until it has a matte, frosty-white appearance.[3][4]

Q4: My this compound sealant appears to have bubbles. What causes this and how can I avoid it?

Air bubbles can be introduced if the material is agitated too vigorously or if the syringe plunger is pulled back after dispensing.[1][3] To avoid this, dispense the material slowly and steadily onto the prepared tooth surface. After application, a sharp explorer can be used to gently guide the material into the fissures and eliminate any trapped air before light-curing.[4]

Q5: The this compound material seems too viscous and is not flowing well into the fissures. What should I do?

This compound F Plus is designed to have optimized viscosity and thixotropic properties, meaning it flows better under pressure.[6] Use the fine cannula tip provided to apply the sealant directly and precisely into the pits and fissures.[7][8] A gentle probing with a sharp explorer can help guide the material into the depths of the fissures before curing.

Q6: What are the recommended light-curing parameters for this compound F Plus?

The curing time for this compound F Plus depends on the intensity of the curing light. With a high-power curing light (e.g., Bluephase® Style or G4), a 10-second cure is sufficient.[8] For curing lights with lower intensity, a 20-second cure may be necessary.[4] Always refer to the manufacturer's instructions for your specific curing light.

Q7: Can this compound be applied to partially erupted molars?

It is best to apply sealants as soon as the occlusal table is fully visible and free of soft tissue.[6] If applied too early, retention may be compromised due to the tooth's position or incomplete exposure of the occlusal surface.[6]

Quantitative Data

The following tables summarize key data related to this compound products.

Table 1: Composition and Physical Properties of this compound Variants

PropertyThis compound F PlusThis compound FThis compound Clear
Primary Monomers UDMA, Aromatic Aliphatic UDMA, HEMA Phosphate[6]Bis-GMA, Urethane Dimethacrylate[9]Bis-GMA, Urethane Dimethacrylate[10]
Filler Content Fine-grained fillers[7]40.5% by weight (glass, fluorosilicate)[5]No fillers[11]
Fluoride Release Yes[6][7]Yes[11]No[11]
Color White[6][7]White[11]Transparent[11]
Viscosity Optimized for flow[6][8]Higher viscosity[11]Low viscosity[11]

Table 2: Comparative Microleakage of Pit and Fissure Sealants

This table is based on an in-vitro study comparing the marginal sealing ability of this compound F with Clinpro sealant after thermocycling and immersion in 2% methylene (B1212753) blue dye.

Dye Penetration GradeThis compound F (n=25)Clinpro (n=25)
Grade 0 (No Penetration) 24% (6 samples)48% (12 samples)
Grade 1 (Up to 1/2 of fissure depth) 20% (5 samples)28% (7 samples)
Grade 2 (More than 1/2 of fissure depth) 24% (6 samples)20% (5 samples)
Grade 3 (Entire fissure depth) 32% (8 samples)4% (1 sample)

Data adapted from a 2016 comparative evaluation study. A statistically significant difference was found between the two groups (p=0.014), indicating better marginal sealing for Clinpro in this specific in-vitro test.[4]

Experimental Protocols

Protocol 1: Standard Application of this compound F Plus for Optimal Marginal Seal

  • Surface Preparation: Thoroughly clean the enamel surface to be sealed using a pumice slurry or a product like Proxyt®.[3]

  • Isolation: Isolate the tooth from salivary contamination. A rubber dam (e.g., OptraDam® Plus) is the recommended method.[3]

  • Etching: Apply a 37% phosphoric acid etching gel to the pits and fissures. Let it react for 20-30 seconds.[4][5]

  • Rinsing and Drying: Thoroughly rinse the etchant with a water spray for 20 seconds.[4] Dry the surface with oil- and water-free air until the etched enamel exhibits a distinct, matte, frosty-white appearance.[3]

  • Contamination Check: Avoid any contamination of the etched surface with saliva. If contamination occurs, repeat the etching step.[3]

  • This compound Application: Apply this compound F Plus directly into the prepared pits and fissures using the provided fine-tipped cannula.[3][7]

  • Bubble Removal: Use a clean, sharp explorer to gently guide the sealant into the depths of the fissures and remove any air bubbles.[4] Allow the sealant to sit for approximately 15 seconds to ensure complete wetting of the surface.[4][5]

  • Light Curing: Polymerize the sealant using a suitable curing light (e.g., Bluephase®) for 10-20 seconds, depending on the light's intensity.[4][8]

  • Final Check: After curing, check the integrity of the seal and the occlusion with an explorer.[3]

Visualizations

The following diagrams illustrate key workflows for the successful application of this compound.

Helioseal_Application_Workflow start Start: Tooth Selection clean 1. Clean Enamel Surface (e.g., Proxyt®) start->clean isolate 2. Isolate Working Field (Rubber Dam Preferred) clean->isolate etch 3. Etch with Phosphoric Acid (20-30 seconds) isolate->etch rinse_dry 4. Rinse and Dry Thoroughly (Frosty-White Appearance) etch->rinse_dry check_contamination Check for Saliva Contamination rinse_dry->check_contamination check_contamination->etch Contaminated apply_sealant 5. Apply this compound F Plus check_contamination->apply_sealant Dry remove_bubbles 6. Remove Air Bubbles (Use Explorer) apply_sealant->remove_bubbles cure 7. Light Cure (10-20 seconds) remove_bubbles->cure check_seal 8. Check Seal and Occlusion cure->check_seal finish End: Complete Marginal Seal check_seal->finish

Caption: Workflow for this compound Application.

Troubleshooting_Marginal_Seal Troubleshooting Incomplete Marginal Seal issue_node issue_node decision_node decision_node action_node action_node result_node result_node start Incomplete Marginal Seal Detected q1 Was the etched surface contaminated with saliva? start->q1 a1 Re-isolate and Re-etch the surface q1->a1 Yes q2 Was the etch time and rinse adequate? q1->q2 No end Re-apply Sealant Following Protocol a1->end a2 Ensure 20-30s etch and thorough rinse/dry q2->a2 No q3 Were air bubbles present during application? q2->q3 Yes a2->end a3 Use explorer to remove bubbles before curing q3->a3 Yes q4 Was light-curing time and intensity sufficient? q3->q4 No a3->end a4 Verify curing light output and cure for 10-20s q4->a4 No q4->end Yes a4->end

Caption: Troubleshooting an Incomplete Marginal Seal.

References

Validation & Comparative

A Comparative Clinical Analysis of Helioseal F and Glass Ionomer Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Helioseal F, a resin-based fissure sealant, and traditional glass ionomer cement (GIC) sealants. The information presented is synthesized from multiple clinical studies to aid in research and development decisions.

Executive Summary

The selection of a pit and fissure sealant is critical in the prevention of dental caries. While resin-based sealants like this compound F are known for their high retention rates, glass ionomer cements offer the unique advantage of fluoride (B91410) release and a less technique-sensitive application. This guide delves into the clinical evidence, comparing these two classes of materials on key performance indicators such as retention, marginal integrity, and caries prevention.

Experimental Protocols

The following is a synthesized experimental protocol based on common methodologies observed in comparative clinical studies of dental sealants.

1. Study Design: A common approach is a randomized, controlled, split-mouth clinical trial. In this design, contralateral teeth in the same patient are randomly assigned to receive either this compound F or a glass ionomer sealant, minimizing patient-specific variables.

2. Patient Selection:

  • Inclusion Criteria: Typically, patients are children and adolescents (aged 6-15 years) with fully erupted, non-carious permanent first or second molars with deep pits and fissures.

  • Exclusion Criteria: Teeth with existing restorations or sealants, hypoplastic enamel, or known allergies to the materials are excluded. Uncooperative patients are also typically excluded.

3. Sealant Application:

  • Tooth Preparation: The occlusal surface is cleaned with a pumice slurry, rinsed thoroughly with water, and dried with oil-free air.

  • Isolation: Isolation is achieved using cotton rolls or a rubber dam to prevent saliva contamination.

  • This compound F Application:

    • The enamel is etched with 37% phosphoric acid for 15-20 seconds, rinsed for 20-30 seconds, and dried until a chalky-white appearance is observed.

    • This compound F is applied to the pits and fissures using the provided cannula and light-cured for 20-40 seconds according to the manufacturer's instructions.

  • Glass Ionomer Sealant Application:

    • The enamel is conditioned with a polyacrylic acid solution for 10-15 seconds, rinsed, and gently dried, leaving a moist surface.

    • The glass ionomer cement is mixed according to the manufacturer's instructions and applied to the pits and fissures. It is allowed to set chemically.

4. Clinical Evaluation:

  • Evaluation Schedule: Sealed teeth are evaluated at baseline (immediately after application) and at regular intervals, commonly at 3, 6, 12, 18, and 24 months.

  • Evaluation Criteria: The United States Public Health Service (USPHS) criteria are frequently used to assess the sealants based on:

    • Retention: Complete retention, partial loss, or complete loss.

    • Marginal Integrity: No visible crevice, visible crevice without enamel exposure, or crevice with enamel exposure.

    • Marginal Discoloration: No discoloration, discoloration at the margin, or discoloration that has penetrated along the margin.

    • Anatomic Form: The sealant is continuous with the normal tooth anatomy.

    • Caries: Presence or absence of new carious lesions.

  • Examiners: Evaluations are performed by calibrated examiners who are blinded to the type of sealant placed.

5. Statistical Analysis: The data is typically analyzed using non-parametric tests such as the Chi-square test or Fisher's exact test to compare the performance of the two sealant types.

Data Presentation

The following tables summarize the quantitative data from various clinical studies comparing the performance of this compound F and glass ionomer sealants.

Table 1: Sealant Retention Rates Over Time

Study / Follow-up PeriodThis compound F (Complete Retention)Glass Ionomer Sealant (Complete Retention)Statistical Significance
6 Months 47.5%[1]39.5% (Fuji III)[1]p<0.05[1]
83.33%63.33%p=0.006
12 Months 73.3%[2]--
60% (Acceptable Marginal Adaptation)[3]-p=0.841[3]
-17.6% (Fuji III)[1]p<0.05[1]
80%26%p<0.001
69%3%p<0.001
24 Months 82%26% (Fuji III)[1]-
36 Months 45% (Delton)10% (Fuji III)-

Note: The specific type of glass ionomer sealant and the evaluation criteria may vary between studies.

Table 2: Marginal Integrity and Discoloration at 12 Months

StudyParameterThis compound FGlass Ionomer SealantStatistical Significance
Study 1Marginal Integrity (% with no crevice)60.0%[2]--
Study 2Marginal Discoloration (% with no discoloration)80%[2]-No significant difference
Study 3Anatomical Form & Surface TextureBetter than Fuji VII--

Table 3: Caries Prevention

Study / Follow-up PeriodThis compound F (Caries Incidence)Glass Ionomer Sealant (Caries Incidence)Key Findings
Multiple StudiesVariedVariedBoth materials show a preventive effect compared to unsealed teeth.[4] Some studies show no significant difference in caries prevention despite differences in retention.[5]
3 Years9.9% (8 of 81 teeth)10.7% (6 of 56 teeth)No statistically significant difference in caries development.[4]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a comparative clinical study of dental sealants.

G cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Treatment cluster_2 Phase 3: Follow-up & Evaluation cluster_3 Phase 4: Analysis a Patient Recruitment (Inclusion/Exclusion Criteria) b Informed Consent a->b c Baseline Dental Examination b->c d Randomization (Split-Mouth Design) c->d e Tooth Preparation (Cleaning & Isolation) d->e f Application of This compound F e->f g Application of Glass Ionomer Sealant e->g h Baseline Evaluation (Post-Application) f->h g->h i Follow-up at 3, 6, 12, 24 months h->i j Clinical Assessment (USPHS Criteria) i->j k Data Collection j->k l Statistical Analysis (e.g., Chi-square test) k->l m Comparison of Retention, Caries, etc. l->m n Conclusion m->n

Comparative Clinical Trial Workflow

Conclusion

Based on the available clinical data, this compound F consistently demonstrates superior retention rates compared to glass ionomer sealants over both short and long-term follow-up periods.[1] This is a critical factor as the physical barrier is a primary mechanism for caries prevention. However, despite lower retention, glass ionomer sealants have shown a comparable caries-preventive effect in some studies, which is often attributed to their fluoride-releasing capabilities.[4] The choice between this compound F and a glass ionomer sealant may therefore depend on the specific clinical situation, such as the patient's caries risk and the ability to achieve adequate moisture control during application. For high-risk patients where moisture control is challenging, a glass ionomer may be a viable option, while in ideal conditions, the high retention of a resin-based sealant like this compound F offers a more durable protective layer. Further long-term studies are warranted to fully elucidate the comparative efficacy in caries prevention.

References

A Comparative Evaluation of Helioseal F and Helioseal F Plus Fissure Sealants: A Review of Clinical Retention Rates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical retention rates of two dental fissure sealants, Helioseal F and its successor, this compound F Plus, both manufactured by Ivoclar Vivadent. The data presented is derived from independent clinical trials to assist researchers, scientists, and dental professionals in making informed decisions. This compound F Plus is a newer, Bis-GMA-free formulation that also features a shorter polymerization time and improved handling characteristics compared to this compound F.[1][2]

Quantitative Analysis of Retention Rates

Clinical studies have been conducted to assess the long-term clinical performance of this compound F Plus in comparison to this compound F. The key findings on their retention rates from a two-year and a three-year randomized controlled clinical trial are summarized below.

Table 1: Comparison of Sealant Retention Rates at 2-Year and 3-Year Follow-ups

Retention CategoryThis compound F PlusThis compound FFollow-up Period
Completely Intact 67.7% (101/149)67.5% (100/148)2 Years[1]
Minimal Loss 18.1% (27/149)18.9% (28/148)2 Years[1]
Completely Intact or Minimal Loss 85.9%86.5%2 Years[1][2]
More Extensive Retention Loss 13.8% (combined for both)13.8% (combined for both)2 Years[1]
Completely Intact 61.8% (81/131)62.7% (84/134)3 Years[3]
Minimal Loss 19.9% (26/131)21.6% (29/134)3 Years[3]
Completely Intact or Minimal Loss 81.7%84.3%3 Years[3][4]
Total Retention Loss 38.2% (50/131)37.3% (50/134)3 Years[3]

These results indicate that the retention behaviors of this compound F Plus and this compound F are nearly identical over a two and three-year period, with no statistically significant differences observed between the two materials.[1][3][4]

Experimental Protocols

The data presented above was primarily sourced from a prospective, two-center, randomized controlled trial (RCT) with a split-mouth design.[1][2] This study was later extended to a three-year follow-up.[3][4]

Study Design:

  • Design: A prospective, two-center, randomized controlled trial with a split-mouth design was employed.[1][4] This design means that in each participant, at least one tooth was treated with this compound F and another with this compound F Plus, allowing for a direct intra-individual comparison.

  • Participants: The initial study included 92 adolescents.[1][4] Follow-up examinations were conducted at 1 month, 6 months, 1 year, 2 years, and 3 years.[1][4]

  • Procedure: At each follow-up, the retention of the sealants was clinically evaluated and categorized. The presence of any caries was also recorded.[1][4]

  • Statistical Analysis: The statistical analysis involved the use of Kaplan-Meier survival curves, log-rank tests, and a Cox proportional hazard regression model to compare the survival and retention of the two sealants.[1][4]

The null hypothesis of the studies was that there would be no statistically significant differences in the clinical performance, particularly the retention behavior, between this compound F Plus and this compound F.[1] The results of the two-year and three-year studies supported this hypothesis, concluding that this compound F Plus is at least equivalent to this compound F in terms of survival and retention.[1][3][4]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative clinical trial.

G cluster_enrollment Patient Enrollment and Baseline cluster_followup Follow-up Examinations cluster_assessment Clinical Assessment at Each Follow-up cluster_analysis Data Analysis A Initial Population: 92 Adolescents B Split-Mouth Design: Randomized application of This compound F and this compound F Plus A->B C 1 Month B->C D 6 Months C->D E 1 Year D->E F 2 Years E->F G 3 Years F->G H Evaluation of Sealant Retention (Completely Intact, Minimal Loss, etc.) G->H I Assessment for Presence of Caries G->I J Kaplan-Meier Survival Curves H->J I->J K Log-Rank Tests L Cox Proportional Hazard Regression

References

Long-Term Clinical Performance of Helioseal F Plus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the long-term clinical performance of Helioseal F Plus, a fluoride-releasing pit and fissure sealant. Its performance is compared with other dental sealants, supported by data from clinical trials. This document is intended for researchers, scientists, and dental professionals seeking an objective evaluation of this product.

Comparative Performance Data

The clinical efficacy of a dental sealant is primarily determined by its retention rate and its ability to prevent caries. The following tables summarize the long-term clinical performance of this compound F Plus in comparison to its predecessor, this compound F, and other commercially available sealants.

Table 1: this compound F Plus vs. This compound F - Results from a 3-Year Randomized Clinical Trial

Performance MetricFollow-up PeriodThis compound F PlusThis compound F (Control)Statistical Significance
Retention Rate
Completely Intact2 Years67.7%67.5%No significant difference[1][2]
Completely Intact + Minimal Loss2 Years85.9%86.5%No significant difference[1][2]
Completely Intact + Minimal Loss3 Years81.7%84.3%No significant difference[3][4]
Caries Prevention
Molars free of non-cavitated carious lesions3 Years91.7% (for all sealed molars)91.7% (for all sealed molars)Not applicable
Molars free of carious cavities3 Years100% (for all sealed molars)100% (for all sealed molars)Not applicable

Data sourced from a prospective, two-center, randomized clinical trial with a split-mouth design involving 92 adolescents.[1][2][3][4]

Table 2: Comparative Performance of this compound F (Predecessor to F Plus) with Other Sealants

Performance Metric (at 12 months)This compound FEmbrace-WetBondClinproStatistical Significance
Retention Rate (Total) 73.3%96.7%80.0%p > 0.05 (Not statistically significant)[5]
Marginal Integrity 60.0%83.3%73.3%Not specified[5]
Marginal Discoloration (Lack of) 80.0%93.3%76.7%Not specified[5]

This study compared this compound F, the predecessor to this compound F Plus. The results indicated that while Embrace-WetBond showed higher percentages for retention, marginal integrity, and lack of discoloration, the differences were not statistically significant.[5]

Experimental Protocols

The data for this compound F Plus presented in Table 1 is derived from a robust clinical trial. The methodology employed is detailed below.

Study Design: A prospective, 3-year, two-center, randomized clinical trial (RCT) utilizing a split-mouth design.[3][4]

Study Population: The initial study included 92 adolescents. Follow-ups were conducted at 1 year (N=85), 2 years (N=82), and 3 years (N=76).[3][4]

Procedure:

  • Tooth Selection: Caries-free permanent molars with deep pits and fissures were selected.

  • Randomization: In each participant, teeth on one side of the mouth were sealed with this compound F Plus (test) and the contralateral teeth with this compound F (control). This split-mouth design minimizes inter-participant variability.

  • Application Technique:

    • The occlusal surface was cleaned with a bristle brush.

    • The tooth was isolated using either a rubber dam or cotton rolls.

    • 37% phosphoric acid gel was applied for 15-30 seconds for enamel etching, followed by rinsing and drying.

    • The sealant was applied to the pits and fissures.

    • Light-curing was performed for 10 seconds for this compound F Plus and 20 seconds for this compound F using an LED curing light.[4]

    • The oxygen inhibition layer was removed with a bristle brush.

  • Evaluation:

    • Sealant retention and the presence of caries were evaluated at 1 month, 6 months, 1 year, 2 years, and 3 years.

    • Retention was categorized as completely intact, minimal loss, central retention loss, almost complete loss, or complete loss.

  • Statistical Analysis: Kaplan-Meier survival curves, log-rank tests, and a Cox proportional hazard regression model were used to analyze the data.[3][4]

Mechanism of Action and Experimental Workflow

This compound F Plus is a resin-based, light-cured, white-pigmented fissure sealant that contains fluoride (B91410).[6][7] Its primary mechanism of action is to create a physical barrier that seals off pits and fissures, preventing the ingress of bacteria and food particles.[6] Additionally, the release of fluoride ions aids in the remineralization of enamel and inhibits the metabolic activity of cariogenic bacteria.

The following diagram illustrates the typical workflow of a randomized clinical trial for evaluating dental sealants, as described in the cited studies.

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up & Evaluation cluster_3 Phase 4: Data Analysis A Patient Recruitment (e.g., 92 Adolescents) B Inclusion/Exclusion Criteria (e.g., Caries-free molars) A->B C Informed Consent B->C D Randomization (Split-Mouth Design) C->D E Application of This compound F Plus (Test) D->E F Application of Control Sealant D->F G Baseline Evaluation (0 Months) E->G F->G H Follow-up Evaluations (1, 6, 12, 24, 36 Months) G->H I Data Collection (Retention, Caries, etc.) H->I J Statistical Analysis (Kaplan-Meier, Log-rank test) I->J K Comparative Performance Assessment J->K L Conclusion & Publication K->L

Caption: Workflow of a randomized clinical trial for dental sealant evaluation.

References

A Comparative Meta-Analysis of Helioseal Sealant Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preventative dental care, pit and fissure sealants play a pivotal role in the management of dental caries. Among the plethora of materials available, Helioseal has been a subject of numerous clinical investigations to ascertain its efficacy. This guide provides a comprehensive meta-analytical comparison of this compound with other commercially available dental sealants, drawing upon data from various clinical trials. The focus is on quantifiable metrics such as retention rates, caries prevention, and marginal integrity, presented to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Performance of Dental Sealants

The clinical success of a sealant is multifactorial, with retention being a critical determinant of its long-term caries-preventive action. The following tables summarize the quantitative data from comparative clinical studies involving this compound and other sealant materials.

Table 1: Comparison of Sealant Retention Rates and Caries Incidence

SealantStudy DurationComplete Retention RateCaries IncidenceCompared ToKey Findings
This compound F 12 months90.3% (28/31)Not specifiedDeltonNo significant difference in retention.[1]
This compound F 3 years84.3% (completely intact or with minimal loss)8.3% of molars developed non-cavitated carious lesionsThis compound F PlusNo significant difference in survival or retention.[2][3]
This compound F 2 years86.5% (completely intact or with minimal loss)Not specifiedThis compound F PlusNo significant difference in retention.[4][5]
This compound F 12 months73.3%Not specifiedEmbrace-WetBond, ClinproEmbrace-WetBond showed the highest retention (96.7%), followed by Clinpro (80%).[6]
This compound F 12 months64.7% (without bonding agent)Decrease in caries incidence compared to Embrace WetBondEmbrace WetBondLower retention rate than Embrace WetBond.[7]
This compound Clear Chroma 36 months10.8%19.6%Delton FS(+)Delton FS(+) showed significantly better retention (30.4%). No significant difference in caries incidence.[8]
This compound F 24 months42.6%11.5%Concise Light Cure White SealantConcise had a higher retention rate (50.8%) and lower caries incidence (0%).[9]
This compound-F 12 months62.5%One tooth developed cariesEmbraceNo significant difference in caries or other success criteria.[10]
This compound-F 12 months36.8%Not specifiedFuji III Glass IonomerHigher retention rate than Fuji III (17.6%).[11]

Table 2: Comparison of Marginal Integrity and Fracture Resistance

SealantStudy DurationKey Findings on Marginal Integrity & FractureCompared To
This compound F 6 monthsShowed significant increase in sealant fracture and marginal fissure formation.Conseal F, Clinpro
Clinpro 6 monthsHad the greatest fracture resistance and the least occurrence of marginal fissures.[12][13]This compound F, Conseal F
Conseal F 6 monthsShowed significant increase in sealant fracture and marginal fissure formation.This compound F, Clinpro
This compound F 12 months60% had acceptable marginal adaptation.Embrace-WetBond
Embrace-WetBond 12 months83.3% showed maximum marginal integrity.Clinpro, this compound F

Experimental Protocols

The methodologies employed in the cited clinical trials form the basis of the presented data. Understanding these protocols is crucial for interpreting the results accurately.

Typical Clinical Trial Workflow for Sealant Efficacy

A generalized workflow for a clinical trial evaluating the efficacy of dental sealants is as follows:

  • Patient Selection: Participants are selected based on specific inclusion criteria, such as age and the presence of sound, fully erupted permanent molars with deep pits and fissures.

  • Ethical Approval and Informed Consent: The study protocol is approved by an ethics committee, and informed consent is obtained from the participants or their guardians.

  • Randomization and Blinding: Teeth are randomly allocated to receive different sealant materials. In many studies, a split-mouth design is used, where different quadrants of the same patient's mouth receive different treatments. Examiners are often blinded to the type of sealant applied to minimize bias.

  • Sealant Application: The application process typically involves:

    • Tooth Prophylaxis: Cleaning the tooth surface to remove plaque and debris.

    • Isolation: Keeping the tooth dry and free from salivary contamination, usually with cotton rolls or a rubber dam.

    • Acid Etching: Applying phosphoric acid to the enamel to create microporosities for mechanical retention.

    • Rinsing and Drying: Thoroughly washing and drying the etched surface.

    • Sealant Placement: Applying the sealant material to the pits and fissures.

    • Light Curing: Using a curing light to polymerize and harden the sealant.[14]

    • Occlusal Check: Checking the bite and making any necessary adjustments.

  • Follow-up Evaluations: Participants are recalled at regular intervals (e.g., 3, 6, 12, 24, and 36 months) for evaluation.

  • Data Collection: At each follow-up, the sealants are assessed based on criteria such as retention, marginal adaptation, presence of caries, and surface texture, often using the United States Public Health Service (USPHS) criteria.[10]

  • Statistical Analysis: The collected data are statistically analyzed to compare the performance of the different sealant materials.

Meta-Analysis Process
  • Formulating the Research Question: Clearly defining the objective of the meta-analysis, for instance, "To compare the retention rates of this compound with other resin-based sealants."

  • Literature Search: Conducting a systematic and comprehensive search of multiple databases (e.g., PubMed, Scopus, Cochrane Library) to identify relevant studies.

  • Study Selection: Applying predefined inclusion and exclusion criteria to select the studies for the analysis. This often involves screening titles, abstracts, and full-text articles.

  • Data Extraction: Systematically extracting relevant data from the selected studies, including study design, sample size, patient characteristics, intervention details, and outcome measures.

  • Quality Assessment: Assessing the risk of bias in the included studies using standardized tools.

  • Statistical Synthesis: If the studies are sufficiently homogeneous, performing a statistical analysis to pool the results and calculate an overall effect size.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in generating and synthesizing the evidence presented, the following diagrams, created using the DOT language, illustrate a typical clinical trial workflow and the logical structure of a meta-analysis.

Clinical_Trial_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Patient_Selection Patient Selection Ethical_Approval Ethical Approval & Informed Consent Patient_Selection->Ethical_Approval Randomization Randomization Ethical_Approval->Randomization Sealant_Application Sealant Application Randomization->Sealant_Application Follow_Up Follow-up Evaluations Sealant_Application->Follow_Up Data_Collection Data Collection Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Workflow of a typical clinical trial for sealant efficacy.

Meta_Analysis_Logic cluster_protocol Protocol cluster_execution Execution cluster_synthesis Synthesis & Conclusion Research_Question Formulate Research Question Search_Strategy Develop Search Strategy Research_Question->Search_Strategy Literature_Search Conduct Literature Search Search_Strategy->Literature_Search Study_Selection Study Selection Literature_Search->Study_Selection Data_Extraction Data Extraction Study_Selection->Data_Extraction Quality_Assessment Assess Quality/Risk of Bias Data_Extraction->Quality_Assessment Statistical_Synthesis Statistical Synthesis (Meta-analysis) Quality_Assessment->Statistical_Synthesis Interpretation Interpretation of Results Statistical_Synthesis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: Logical flow of a meta-analysis process.

References

A Comparative Analysis of Helioseal and Delton Fissure Sealants for Dental Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent resin-based fissure sealants, Helioseal and Delton. The following sections present a comprehensive overview of their performance based on clinical studies, focusing on retention, caries prevention, and marginal integrity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of these dental materials.

Product Composition and Properties

A fundamental understanding of the material composition is crucial for evaluating their clinical performance. Both this compound and Delton are resin-based sealants, but variations in their specific formulations can influence their physical and handling characteristics.

This compound F , a product of Ivoclar Vivadent, is a light-curing, white-shaded sealant that releases fluoride.[1][2] Its resin matrix is composed of Bis-GMA, UDMA, and TEGDMA.[1] The filler content in this compound F Plus is between 15-25%, consisting of aluminium fluorosilicate glass and silicon dioxide.[2]

Delton FS+ , from Dentsply Sirona, is also a light-cured, opaque-colored, filled fissure sealant that contains and releases fluoride.[3] It is characterized as a 55% glass-filled resin.[3] Another variant, Delton Plus , is a 38% filled resin also containing fluoride.[4] The original Delton is available in both light-cured and self-cured versions and has a low viscosity.[5]

Performance Data: A Quantitative Comparison

The clinical effectiveness of a fissure sealant is primarily determined by its ability to remain intact on the tooth surface over time (retention) and prevent the initiation of dental caries. The following tables summarize the quantitative data from various clinical studies comparing this compound and Delton.

Table 1: Retention Rates of this compound vs. Delton
StudySealant Variants ComparedFollow-up PeriodComplete Retention (this compound)Complete Retention (Delton)Statistical Significance
Kargul et al. (2009)[6]This compound Clear Chroma vs. Delton FS(+)36 months10.8%30.4%p<0.05
Koch et al. (1997)[7]This compound F vs. Delton opaque12 months28 out of 31 (90.3%)30 out of 31 (96.8%)Not significant
Kumaran P. (2013)[8]This compound F vs. Delton FS+12 monthsNot specified (highest total loss at 18.4%)42.1%Significant (p=0.005)
Table 2: Caries Prevention Rates of this compound vs. Delton
StudySealant Variants ComparedFollow-up PeriodCaries Incidence (this compound)Caries Incidence (Delton)Statistical Significance
Kargul et al. (2009)[6]This compound Clear Chroma vs. Delton FS(+)36 months19.6% (80.4% caries-free)9.3% (90.7% caries-free)p>0.05
Yildiz et al. (2004)[9]This compound F vs. Concise Light Cure White24 months11.5%0%Not specified
Table 3: Marginal Integrity and Other Properties
StudySealant Variants ComparedFollow-up PeriodKey Findings
Koch et al. (1997)[7]This compound F vs. Delton opaque12 monthsNo significant differences in porosities or the number of clinically unacceptable margins between the materials.

Experimental Protocols

The methodologies employed in the clinical evaluation of dental sealants are critical for interpreting the results. Below are summaries of the typical experimental protocols used in the cited studies.

General Clinical Trial Protocol for Fissure Sealant Evaluation

This protocol outlines the standard steps followed in clinical trials comparing fissure sealants.

  • Patient Selection: Participants are typically children and adolescents with newly erupted, caries-free permanent molars.[6]

  • Study Design: A split-mouth design is commonly used, where different sealants are randomly assigned to contralateral teeth in the same individual to minimize patient-related variability.[6]

  • Tooth Preparation: The occlusal surface of the tooth is cleaned with a pumice slurry and a bristle brush to remove plaque and debris. The tooth is then rinsed and dried.

  • Isolation: The tooth is isolated from salivary contamination using cotton rolls or a rubber dam.

  • Acid Etching: A phosphoric acid etchant (typically 32-37%) is applied to the enamel surface for 15-30 seconds to create microporosities for mechanical retention. The tooth is then thoroughly rinsed and dried until a chalky-white appearance is observed.[10]

  • Sealant Application: The sealant material is applied to the pits and fissures of the occlusal surface, ensuring complete coverage without air bubbles.[10]

  • Curing: Light-cured sealants are polymerized using a dental curing light for the manufacturer-recommended time (e.g., 20 seconds).[10]

  • Evaluation: The sealant is checked for complete coverage and retention with a dental explorer. Occlusion is checked with articulating paper and adjusted if necessary.[10]

  • Follow-up: Patients are recalled at specific intervals (e.g., 3, 6, 12, 24, 36 months) for evaluation of sealant retention, marginal integrity, and caries development.[6][8]

Evaluation Criteria for Sealant Performance
  • Retention: Assessed using criteria such as those described by Simonsen, categorizing the sealant as completely retained, partially lost, or completely lost.[10]

  • Marginal Integrity: Evaluated by examining the interface between the sealant and the enamel for any gaps or discoloration that may indicate microleakage.[11]

  • Caries Assessment: The presence of new carious lesions on the sealed surfaces is recorded at each follow-up visit.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical clinical comparison of fissure sealants and the logical relationship of factors influencing sealant success.

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase PatientSelection Patient Selection (Caries-free molars) Randomization Randomization (Split-mouth design) PatientSelection->Randomization ToothPrep Tooth Preparation (Cleaning & Drying) Randomization->ToothPrep Isolation Isolation (Cotton rolls/Rubber dam) ToothPrep->Isolation Etching Acid Etching (Phosphoric Acid) Isolation->Etching SealantApp Sealant Application (this compound vs. Delton) Etching->SealantApp Curing Light Curing SealantApp->Curing FinalCheck Final Check (Coverage & Occlusion) Curing->FinalCheck FollowUp Follow-up Visits (3, 6, 12, 24, 36 months) FinalCheck->FollowUp DataCollection Data Collection (Retention, Caries, etc.) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Diagram 1: Experimental workflow for a comparative clinical trial of fissure sealants.

sealant_success_factors cluster_material Material Properties cluster_technique Application Technique cluster_patient Patient Factors Success Clinical Success of Fissure Sealant Composition Composition (Resin, Filler) Composition->Success Viscosity Viscosity Viscosity->Success Fluoride Fluoride Release Fluoride->Success IsolationTech Isolation Adequacy IsolationTech->Success EtchingTech Etching Protocol EtchingTech->Success CuringTech Curing Efficiency CuringTech->Success Saliva Salivary Flow & Composition Saliva->Success Diet Dietary Habits Diet->Success Hygiene Oral Hygiene Hygiene->Success

Diagram 2: Factors influencing the clinical success of fissure sealants.

Conclusion

References

validation of Helioseal's caries prevention effectiveness in a 3-year study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Helioseal pit and fissure sealants over a three-year period underscores their effectiveness in preventing dental caries. Clinical trials have demonstrated high retention rates and significant reductions in caries incidence, positioning this compound as a reliable option for dental professionals. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from long-term studies.

Comparative Performance of this compound Sealants

A 3-year randomized clinical trial was conducted to assess the clinical performance of a new Bis-GMA-free sealant, this compound F Plus, against the established this compound F.[1][2][3][4] The study, employing a split-mouth design, initially involved 92 adolescents, with 76 completing the three-year follow-up.[1][2][3][4] Key performance indicators included sealant retention and the incidence of new carious lesions.

After three years, both this compound F Plus and this compound F demonstrated commendable retention rates. The proportion of sealants that were either completely intact or had minimal loss was 81.7% for this compound F Plus and 84.3% for this compound F.[1][2][3] Specifically, 61.8% of this compound F Plus and 62.7% of this compound F sealants remained completely intact.[1][4]

In terms of caries prevention, the results were highly favorable for both materials. After the 36-month observation period, 91.7% of all sealed molars were free of non-cavitated carious lesions, and 100% were free of carious cavities.[1][2][3] These findings indicate that the new Bis-GMA-free formulation of this compound F Plus is at least equivalent to its predecessor, this compound F, in terms of both retention and caries prevention.[1][2][3][4]

Performance MetricThis compound F PlusThis compound F
Sealant Retention (3 Years)
Completely Intact61.8% (81/131)62.7% (84/134)
Completely Intact or Minimal Loss81.7% (107/131)84.3% (113/134)
Total Retention Loss38.2% (50/131)37.3% (50/134)
Caries Prevention (3 Years)
Free of Non-Cavitated Carious Lesions91.7% (of all molars)91.7% (of all molars)
Free of Carious Cavities100.0% (of all molars)100.0% (of all molars)

Table 1: Comparative performance of this compound F Plus and this compound F after 3 years.[1][2][3][4]

In a separate 3-year study, this compound Clear Chroma was compared with Delton FS(+), a colored resin-based fluoride (B91410) fissure sealant.[5][6] This study involved 31 children aged 6-9 years, with a total of 121 sealants placed.[5][6] While Delton FS(+) demonstrated a statistically significant higher complete retention rate of 30.4% compared to this compound Clear Chroma's 10.8% after 36 months, there was no statistically significant difference in caries incidence.[5][6] The caries incidence for teeth sealed with Delton FS(+) was 9.3%, while for this compound Clear Chroma it was 19.6%.[5][6]

Performance MetricThis compound Clear ChromaDelton FS(+)
Complete Sealant Retention (3 Years) 10.8%30.4%
Caries Incidence (3 Years) 19.6%9.3%

Table 2: Comparative performance of this compound Clear Chroma and Delton FS(+) after 3 years.[5][6]

Experimental Protocols

This compound F Plus vs. This compound F Study

  • Study Design: A 3-year, prospective, two-center, randomized clinical trial (RCT) with a split-mouth design.[1][3][4][7]

  • Participants: 92 adolescents were initially enrolled.[1][2][3][4]

  • Procedure: In each participant, this compound F Plus and this compound F were applied to contralateral molars. The application followed standard procedures for fissure sealing.

  • Follow-up: Examinations were conducted at 1, 2, and 3 years after application.[1][2][3][4]

  • Evaluation: At each follow-up, sealant retention and the presence of caries were assessed.

  • Statistical Analysis: Kaplan-Meier survival curves, log-rank tests, and a Cox proportional hazard regression model were used for statistical analysis.[1][2][3][4]

This compound Clear Chroma vs. Delton FS(+) Study

  • Study Design: A half-mouth experimental design.[5][6]

  • Participants: 31 children aged 6-9 years.[5][6]

  • Procedure: Four caries-free first permanent molars in each child were sealed, with this compound Clear Chroma and Delton FS(+) applied to contralateral sides. A pediatric dentist placed all sealants according to the manufacturers' instructions.

  • Follow-up: Evaluations were performed at 3-month intervals for 36 months.[5][6]

  • Statistical Analysis: Data were statistically analyzed using chi-square tests.[5]

Visualized Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_followup Follow-up Assessments cluster_evaluation Evaluation Metrics cluster_analysis Data Analysis p1 Patient Recruitment (92 Adolescents) p2 Randomized Sealant Application (Split-Mouth Design) p1->p2 p3 This compound F Plus Application p2->p3 p4 This compound F Application p2->p4 f1 1-Year Follow-up (N=85) p3->f1 Baseline p4->f1 Baseline f2 2-Year Follow-up (N=82) f1->f2 e1 Sealant Retention Assessment f1->e1 e2 Caries Presence Recording f1->e2 f3 3-Year Follow-up (N=76) f2->f3 f2->e1 f2->e2 f3->e1 f3->e2 a1 Statistical Analysis (Kaplan-Meier, Log-Rank, Cox Regression) e1->a1 e2->a1

Experimental workflow for the 3-year this compound F Plus vs. This compound F clinical trial.

References

A Comparative Analysis of Microleakage in Helioseal and Other Resin-Based Dental Sealants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in-vitro studies reveals varying degrees of microleakage among popular resin-based dental sealants, with performance often linked to material composition and application technique. This guide synthesizes findings from multiple experimental studies to provide a comparative overview of Helioseal's sealing efficacy against other commercially available resin sealants.

Microleakage, the microscopic leakage of fluids, bacteria, and ions at the interface of a dental restoration and the tooth, is a primary cause of secondary caries and sealant failure. For researchers and dental professionals, understanding the comparative performance of different sealant materials is crucial for developing and selecting effective preventive treatments. This guide focuses on the microleakage performance of this compound, a widely used resin-based sealant, in comparison to other materials in its class.

Quantitative Comparison of Microleakage

The sealing ability of dental materials is commonly evaluated in vitro by assessing the extent of dye penetration at the sealant-enamel interface. The following table summarizes the microleakage scores from comparative studies, where a lower score indicates less leakage and a more effective seal.

Sealant MaterialStudyNo Microleakage (Score 0)Slight Penetration (Score 1)Penetration to Mid-depth (Score 2)Penetration to Full Depth (Score 3)Total Samples
This compound F P. Singh, et al. (2016)[1]6 (24%)Not ReportedNot Reported8 (32%)25
Clinpro P. Singh, et al. (2016)[1]12 (48%)Not ReportedNot Reported2 (8%)25
This compound F T. K. Majumdar, et al. (2022)[2]Not ReportedReportedReportedNot Reported10
Ionoseal (Resin-based Glass Ionomer) T. K. Majumdar, et al. (2022)[2]Not ReportedReportedReportedNot Reported10
Dyad Flow (Self-adhering Flowable Composite) T. K. Majumdar, et al. (2022)[2]Showed the least microleakageReportedReportedNot Reported10

Note: Direct comparison of scores between different studies should be made with caution due to potential variations in methodology. The study by Majumdar et al. (2022) reported scores of 0, 1, and 2, with Dyad Flow showing the least microleakage, but did not provide a specific breakdown of the number of samples for each score for all materials.

One study found that Clinpro sealant showed significantly less microleakage compared to this compound F, with 48% of Clinpro samples showing no dye penetration (Grade 0) compared to 24% for this compound F.[1] In the same study, the most extensive dye penetration (Grade 3) was observed in 32% of this compound F samples, while only 8% of Clinpro samples exhibited this level of leakage.[1] Another study comparing this compound F to a resin-based glass ionomer (Ionoseal) and a self-adhering flowable composite (Dyad Flow) found that the self-adhesive composite demonstrated the least microleakage.[2]

Experimental Protocols for Microleakage Assessment

The evaluation of microleakage in dental sealants typically follows a standardized in-vitro methodology. The following protocol is a synthesis of the experimental designs described in the cited studies.

1. Sample Preparation:

  • Tooth Selection: Freshly extracted, caries-free human premolars or molars are selected for the studies.[2][3] The teeth are cleaned of any soft tissue and stored in a solution such as 10% formalin until use.[3]

  • Surface Cleaning: The occlusal surfaces of the teeth are cleaned with a pumice slurry using a low-speed handpiece to remove any deposits.[4]

2. Sealant Application:

  • Acid Etching: The occlusal surfaces are etched with 37% phosphoric acid for 20-30 seconds, followed by rinsing with water and drying to achieve a characteristic frosty white appearance.[3][4]

  • Sealant Placement: The respective sealant material (e.g., this compound, Clinpro) is applied to the pits and fissures according to the manufacturer's instructions and light-cured.[1][2]

3. Artificial Aging:

  • Storage: The sealed teeth are stored in artificial saliva or distilled water for a period, often 72 hours, to allow for initial setting and interaction with a simulated oral environment.[1]

  • Thermocycling: To simulate the temperature changes that occur in the oral cavity, the samples are subjected to thermocycling. This involves alternating immersion in water baths of different temperatures (e.g., 5°C and 55°C) for a set number of cycles (e.g., 500 cycles) with a specific dwell time in each bath (e.g., 30 seconds).[2][4]

4. Microleakage Evaluation:

  • Dye Immersion: The teeth are coated with nail varnish, leaving a 1mm window around the sealant margin. They are then immersed in a dye solution, such as 2% methylene (B1212753) blue or 0.1% rhodamine B, for 24 hours to allow the dye to penetrate any existing gaps.[1][3]

  • Sectioning: After dye immersion, the teeth are sectioned longitudinally in a buccolingual direction.[2]

  • Microscopic Examination: The sectioned samples are examined under a stereomicroscope or a confocal laser scanning microscope to assess the extent of dye penetration at the sealant-tooth interface.[1][3]

  • Scoring: The degree of microleakage is scored based on a predefined scale. A common scoring system is as follows:

    • Score 0: No dye penetration.

    • Score 1: Dye penetration up to one-third of the fissure depth.

    • Score 2: Dye penetration up to two-thirds of the fissure depth.

    • Score 3: Dye penetration to the full depth of the fissure.[5]

5. Statistical Analysis:

  • The collected data on microleakage scores are statistically analyzed using non-parametric tests such as the Chi-square test and Mann-Whitney U test to determine if there are significant differences between the sealant groups.[1]

Experimental Workflow for Microleakage Assessment

Microleakage_Workflow cluster_prep Sample Preparation cluster_application Sealant Application cluster_aging Artificial Aging cluster_evaluation Microleakage Evaluation Tooth_Selection Tooth Selection (Extracted Human Molars) Cleaning Surface Cleaning (Pumice Slurry) Tooth_Selection->Cleaning Acid_Etch Acid Etching (37% Phosphoric Acid) Cleaning->Acid_Etch Sealant_Placement Sealant Placement (e.g., this compound) Acid_Etch->Sealant_Placement Light_Curing Light Curing Sealant_Placement->Light_Curing Storage Storage (Artificial Saliva/Water) Light_Curing->Storage Thermocycling Thermocycling (5°C - 55°C) Storage->Thermocycling Dye_Immersion Dye Immersion (e.g., Methylene Blue) Thermocycling->Dye_Immersion Sectioning Longitudinal Sectioning Dye_Immersion->Sectioning Microscopic_Exam Microscopic Examination Sectioning->Microscopic_Exam Scoring Microleakage Scoring (0-3 Scale) Microscopic_Exam->Scoring Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis Data Input

Caption: Experimental workflow for in-vitro microleakage assessment of dental sealants.

Conclusion

The reviewed in-vitro studies indicate that while this compound is an effective resin-based sealant, its performance in preventing microleakage can be surpassed by other materials under certain experimental conditions. Specifically, Clinpro has demonstrated superior sealing ability in one comparative study, and a self-adhering flowable composite also showed less microleakage. These findings underscore the importance of continued research and development in sealant technology to minimize microleakage and enhance the long-term clinical success of preventive dental treatments. For researchers and drug development professionals, these comparisons highlight key performance differences and the methodologies used to evaluate them, providing a basis for future material science investigations in this field.

References

In Vitro Comparison of Fluoride Release from Helioseal F and Conseal F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro fluoride (B91410) release from two commercially available dental pit and fissure sealants: Helioseal F (Ivoclar Vivadent) and Conseal F (SDI). The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the evaluation of dental materials. This document summarizes quantitative data from a key comparative study and outlines a detailed experimental protocol for assessing fluoride release.

Data Summary

The following tables present the mean and cumulative fluoride release from this compound F and Conseal F in two different immersion media, 0.9% NaCl (saline) and deionized water, over a period of two weeks. The data is adapted from the findings of Kosior et al. (2021).[1][2][3]

Table 1: Mean Fluoride Ion Release (ppm/mg ± Standard Deviation) in 0.9% NaCl Solution [1][3]

TimeThis compound FConseal F
1 h0.0007 ± 0.00010.0063 ± 0.0004
3 h0.0008 ± 0.00010.0018 ± 0.0002
24 h0.0015 ± 0.0001 0.0011 ± 0.0001
48 h0.0010 ± 0.00010.0009 ± 0.0001
72 h0.0009 ± 0.00010.0007 ± 0.0001
96 h0.0008 ± 0.00010.0006 ± 0.0001
1 week0.0007 ± 0.00010.0005 ± 0.0001
2 weeks0.0006 ± 0.00010.0004 ± 0.0001

Table 2: Mean Fluoride Ion Release (ppm/mg ± Standard Deviation) in Deionized Water [1][3]

TimeThis compound FConseal F
1 h0.0005 ± 0.00010.0042 ± 0.0003
3 h0.0006 ± 0.00010.0015 ± 0.0002
24 h0.0007 ± 0.00010.0009 ± 0.0001
48 h0.0008 ± 0.00010.0007 ± 0.0001
72 h0.0009 ± 0.00010.0006 ± 0.0001
96 h0.0010 ± 0.00010.0005 ± 0.0001
1 week0.0011 ± 0.00010.0004 ± 0.0001
2 weeks0.0012 ± 0.0001 0.0003 ± 0.0001

Table 3: Cumulative Fluoride Ion Release (ppm/mg) after 2 Weeks [1][3]

Immersion MediumThis compound FConseal F
0.9% NaCl0.0750.169
Deionized Water0.0540.133

Experimental Protocols

The following is a detailed methodology for an in vitro study comparing the fluoride release of dental sealants, based on the procedures described by Kosior et al. (2021) and general best practices for fluoride release testing.[1][2][3]

1. Specimen Preparation:

  • Disc-shaped specimens of both this compound F and Conseal F are prepared using standardized molds (e.g., 4 mm diameter and 2 mm height).

  • The sealant material is dispensed into the molds, taking care to avoid air bubbles.

  • The specimens are light-cured according to the manufacturer's instructions (e.g., 20 seconds with a standard dental curing light).

  • A standardized number of specimens are prepared for each material and each immersion medium to ensure statistical validity (e.g., n=10 per group).

2. Immersion and Incubation:

  • Each cured specimen is individually immersed in a sealed container with a specific volume of immersion solution (e.g., 5 mL of 0.9% NaCl or deionized water).

  • The containers are incubated at a constant temperature of 37°C to simulate oral conditions.

3. Fluoride Measurement:

  • At predetermined time intervals (e.g., 1 hour, 3 hours, 24 hours, 48 hours, 72 hours, 96 hours, 1 week, and 2 weeks), the immersion solution is collected for fluoride analysis.

  • A fluoride ion-selective electrode (ISE) coupled with a calibrated ion meter is used to measure the fluoride concentration in the collected solutions.

  • Before each measurement session, the electrode is calibrated using a series of standard fluoride solutions of known concentrations.

  • After each measurement, the specimens are transferred to new containers with fresh immersion solution to continue the incubation until the next time point.

4. Data Analysis:

  • The measured fluoride concentrations are typically normalized to the mass of the specimen (ppm/mg) to account for any minor variations in specimen size.

  • Statistical analysis, such as ANOVA, is performed to determine if there are significant differences in fluoride release between the materials and across the different time points.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro comparison of fluoride release from dental sealants.

G cluster_prep Specimen Preparation cluster_immersion Immersion & Incubation cluster_measurement Fluoride Measurement start Start prep_this compound Prepare this compound F Specimens (n=20) start->prep_this compound prep_conseal Prepare Conseal F Specimens (n=20) start->prep_conseal cure Light Cure Specimens prep_this compound->cure prep_conseal->cure immerse_saline_h Immerse in 0.9% NaCl (n=10) cure->immerse_saline_h immerse_water_h Immerse in Deionized Water (n=10) cure->immerse_water_h immerse_saline_c Immerse in 0.9% NaCl (n=10) cure->immerse_saline_c immerse_water_c Immerse in Deionized Water (n=10) cure->immerse_water_c incubate Incubate at 37°C immerse_saline_h->incubate immerse_water_h->incubate immerse_saline_c->incubate immerse_water_c->incubate measure Measure Fluoride (Ion-Selective Electrode) incubate->measure record Record Data at Time Points measure->record record->incubate Replace Solution & Continue Incubation analyze Statistical Analysis record->analyze end End analyze->end

References

A Comparative Analysis of Shear Bond Strength: Helioseal F versus Flowable Composites in Pit and Fissure Sealing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of in-vitro studies reveals that while the traditional resin-based sealant Helioseal F provides adequate shear bond strength for pit and fissure sealing, several flowable composites demonstrate significantly higher bond strengths to enamel. This guide synthesizes findings from multiple studies to offer researchers, scientists, and dental professionals a comparative overview of the performance of this compound F against various flowable composite materials.

This compound F, a light-curing, white-shaded, and fluoride-releasing fissure sealant, has been a staple in preventive dentistry for many years.[1][2] Its effectiveness relies on its ability to create a durable mechanical barrier against cariogenic bacteria.[3][4] However, the evolution of dental materials has introduced flowable composites as a potential alternative for fissure sealing, prompting comparative studies to evaluate their efficacy.[5]

Quantitative Comparison of Shear Bond Strength

The shear bond strength (SBS) to enamel is a critical laboratory measure that predicts the clinical retention and, consequently, the long-term success of a sealant.[6] The following tables summarize the mean shear bond strength values from various in-vitro studies, comparing this compound F with different flowable composites.

MaterialMean Shear Bond Strength (MPa)Standard Deviation (± MPa)Study
This compound F 15.933.17(Ptasiewicz et al., 2018)[5]
This compound F 13.77.0(Babaji et al.)[5]
This compound F (on Primary Molars) Not specified, lower than ClinproNot specified(Pushpalatha et al., 2014)[7]
This compound F (on Permanent Premolars) Not specified, lower than ClinproNot specified(Pushpalatha et al., 2014)[7]
Vertise Flow (Flowable Composite) 20.103.95(Ptasiewicz et al., 2018)[5]
SDR (Flowable Composite) with XP Bond 23.706.35(Ptasiewicz et al., 2018)[5]
Tetric Flow (Flowable Composite) 16.82.7(Babaji et al.)[5]
Z350 Filtek (Flowable Composite) 12.17Not specified(Singh et al., 2013)[8]
Delton (Sealant) 10.33Not specified(Singh et al., 2013)[8]
Clinpro (Sealant) 8.51Not specified(Singh et al., 2013)[8]

Key Findings from the Data:

  • A study by Ptasiewicz et al. (2018) found a statistically significant difference in shear bond strength, with the flowable composites SDR (23.70 ± 6.35 MPa) and Vertise Flow (20.10 ± 3.95 MPa) exhibiting higher values than this compound F (15.93 ± 3.17 MPa).[5][6]

  • Another study cited showed Tetric Flow, a flowable composite, had a higher shear bond strength (16.8 ± 2.7 MPa) compared to this compound F (13.7 ± 7.0 MPa) in that specific research.[5]

  • Conversely, a study by Pushpalatha et al. (2014) reported that the unfilled sealant Clinpro demonstrated a higher shear bond strength than the filled sealant this compound F on both primary and permanent teeth.[7]

  • The Z350 Filtek flowable composite showed the highest shear bond strength (12.17 MPa) when compared to Delton and Clinpro sealants in one study.[8]

Experimental Protocols

The methodologies employed in these studies, while varying slightly, generally followed a standardized procedure for evaluating shear bond strength.

A Representative Experimental Workflow:

  • Tooth Selection and Preparation: Non-carious human molars, typically third molars extracted for orthodontic reasons, were used.[5][6] The enamel surfaces were prepared to create a flat bonding area, often by grinding with silicon carbide paper, followed by cleaning and polishing.[5]

  • Etching: The prepared enamel surfaces were etched, most commonly with 35-40% phosphoric acid for a specified duration (e.g., 30 seconds), then thoroughly rinsed and dried.[8]

  • Material Application: A cylindrical mold was placed on the etched surface, and the respective material (this compound F or a flowable composite) was applied into the mold.[5][6] For some flowable composites, a bonding agent (e.g., XP Bond for SDR) was applied prior to the composite.[5]

  • Light Curing: The materials were light-cured according to the manufacturer's instructions, typically for 20-40 seconds, using a standard dental curing light.[9]

  • Storage: The prepared samples were stored in distilled water at 37°C for 24 hours to simulate oral conditions.[5][6]

  • Shear Bond Strength Testing: The samples were mounted in a universal testing machine. A shear force was applied to the base of the material cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurred.[5][8]

  • Data Analysis: The force required to cause the fracture was recorded, and the shear bond strength was calculated in megapascals (MPa) by dividing the force by the bonding area.[5] Statistical analyses were then performed to compare the mean shear bond strengths of the different materials.[5][8]

  • Failure Mode Analysis: After testing, the fractured surfaces were examined under a microscope to determine the mode of failure (adhesive, cohesive, or mixed).[5]

Visualizing the Process

To better illustrate the experimental procedure and the relationship between the materials, the following diagrams have been generated.

experimental_workflow cluster_prep Tooth Preparation cluster_application Material Application cluster_testing Testing Tooth Extracted Molar Flat_Enamel Create Flat Enamel Surface Tooth->Flat_Enamel Etch Etch with Phosphoric Acid Flat_Enamel->Etch Rinse_Dry Rinse and Dry Etch->Rinse_Dry Helioseal_F Apply this compound F Rinse_Dry->Helioseal_F Bonding_Agent Apply Bonding Agent (Optional) Rinse_Dry->Bonding_Agent Light_Cure Light Cure Helioseal_F->Light_Cure Flowable_Composite Apply Flowable Composite Flowable_Composite->Light_Cure Bonding_Agent->Flowable_Composite Store Store in Water (24h, 37°C) Light_Cure->Store SBS_Test Shear Bond Strength Test Store->SBS_Test Analyze Analyze Data SBS_Test->Analyze

Caption: Experimental workflow for shear bond strength testing.

material_comparison cluster_sealants Pit and Fissure Sealants cluster_composites Flowable Composites Helioseal_F This compound F (Resin-Based Sealant) Vertise_Flow Vertise Flow Helioseal_F->Vertise_Flow Compared In Studies SDR SDR Helioseal_F->SDR Compared In Studies Tetric_Flow Tetric Flow Helioseal_F->Tetric_Flow Compared In Studies Z350 Z350 Filtek Helioseal_F->Z350 Compared In Studies

Caption: Materials compared in shear bond strength studies.

Conclusion

The available in-vitro evidence suggests that while this compound F is an effective fissure sealant, certain flowable composites, particularly when used with a bonding agent, can achieve significantly higher shear bond strengths to enamel.[5] This enhanced adhesion may translate to improved long-term retention and clinical success. However, it is also important to consider other material properties such as fluoride (B91410) release, wear resistance, and handling characteristics when selecting the most appropriate material for a given clinical situation.[3][10] Further long-term clinical trials are warranted to definitively establish the superiority of one material type over the other in preventing occlusal caries.

References

A Clinical Showdown: Helioseal Clear vs. Color-Changing Fissure Sealants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preventative dental care, the efficacy of pit and fissure sealants in mitigating occlusal caries is well-established. For researchers and dental professionals, the choice of sealant material is critical, balancing clinical performance with practical handling characteristics. This guide provides a detailed comparison of Ivoclar Vivadent's traditional transparent sealant, Helioseal Clear (represented by the closely related this compound F in available clinical trials), and a prominent color-changing competitor, Clinpro. This analysis is based on published clinical trial data, focusing on key performance indicators such as retention and caries prevention.

Performance Under Scrutiny: A Data-Driven Comparison

Clinical trials provide the most robust evidence for comparing the real-world performance of dental materials. Below is a summary of quantitative data from studies evaluating this compound F and the color-changing sealant, Clinpro.

Performance MetricThis compound FClinpro (Color-Changing)Study DurationKey Findings
Complete Retention Rate 73.3%80.0%12 MonthsClinpro demonstrated a slightly higher complete retention rate, although the difference was not always statistically significant.[1]
Marginal Integrity (Contour Continuity) 60.0%73.3%12 MonthsThe color-changing sealant, Clinpro, showed better marginal integrity at the 12-month evaluation.[1]
Lack of Marginal Discoloration 80.0%76.7%12 MonthsThis compound F exhibited a slightly higher percentage of restorations with no marginal discoloration.[1]
Caries Incidence Statistically similar to color-changing sealantStatistically similar to this compound F36 MonthsIn a broader comparison of a this compound product (this compound Clear Chroma) and another sealant, no statistically significant difference in caries incidence was found over three years, despite differences in retention.[2]

A Look into the Experimental Design

The methodologies employed in these clinical trials are crucial for understanding the validity and applicability of the findings. A representative experimental protocol is detailed below.

Clinical Trial Protocol: this compound F vs. Clinpro

A split-mouth, randomized controlled trial design is often utilized to compare sealant performance. In a typical study, permanent molars with deep pits and fissures in children and adolescents are selected.

Participant Selection:

  • Inclusion Criteria: Patients aged 6-14 years with fully erupted, caries-free permanent molars requiring sealants.

  • Exclusion Criteria: Teeth with existing restorations or sealants, known allergies to methacrylate (B99206) resins, or uncooperative patients.

Procedure:

  • Tooth Preparation: The occlusal surface of the selected molar is cleaned with a pumice slurry, rinsed thoroughly with water, and dried with oil-free air.

  • Isolation: The tooth is isolated using cotton rolls or a rubber dam to prevent saliva contamination.

  • Etching: A 37% phosphoric acid gel is applied to the enamel for 15-20 seconds, then rinsed for 20-30 seconds, and thoroughly dried until a chalky white appearance is observed.

  • Sealant Application:

    • In the control group, this compound F is applied to the prepared pits and fissures.

    • In the experimental group, the color-changing sealant (Clinpro) is applied. This sealant is typically pink upon application and turns opaque white after light-curing.

  • Light Curing: The sealant is light-cured for 20-40 seconds according to the manufacturer's instructions, using a calibrated LED curing light.

  • Evaluation: The sealant is immediately checked for retention and coverage. Any excess material is removed, and the occlusion is checked.

Follow-up: Patients are recalled at regular intervals (e.g., 3, 6, and 12 months) for evaluation of sealant retention, marginal integrity, marginal discoloration, and the presence of caries, often using the Ryge criteria.

G p1 Clean Occlusal Surface p2 Isolate Tooth p1->p2 p3 Etch Enamel p2->p3 a1 Apply this compound F (Control) a2 Apply Clinpro (Color-Changing) f1 Light Cure a1->f1 a2->f1 f2 Initial Evaluation f1->f2 f3 Follow-up Evaluations (3, 6, 12 months) f2->f3

Clinical Trial Workflow

Concluding Remarks

The choice between this compound Clear (represented by this compound F) and a color-changing sealant like Clinpro involves a trade-off between handling properties and clinical outcomes. While the color-changing feature of Clinpro may aid in visualization during placement, some studies suggest it may also offer slightly better retention and marginal integrity. However, it is important to note that both sealant types demonstrate comparable and effective caries prevention. For research and drug development professionals, the selection of a sealant for clinical trials or product development should be guided by the specific requirements of the study, considering factors such as ease of application, desired longevity of the restoration, and the primary clinical endpoint being evaluated.

References

A Comparative Clinical Evaluation of Helioseal F and Unfilled Resin Sealants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical performance of Helioseal F, a fluoride-releasing filled resin sealant, against traditional unfilled resin sealants. The evaluation is based on data from multiple clinical trials, focusing on sealant retention and caries prevention. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these dental materials.

Experimental Protocols

The clinical trials cited in this guide predominantly followed a split-mouth design, where different sealants were applied to the teeth in opposite quadrants of the same patient's mouth. This methodology minimizes inter-participant variability.

Participant Selection

The studies typically included children and adolescents, ranging in age from 6 to 14 years, who had recently erupted, caries-free permanent first molars with deep pits and fissures.[1][2][3]

Sealant Application Procedure

The standard procedure for sealant application in the reviewed trials is as follows:

  • Prophylaxis: The occlusal surfaces of the teeth were cleaned using a fluoride-free paste.[4]

  • Isolation: The teeth were isolated from saliva contamination, most commonly using cotton rolls.

  • Etching: A 37% phosphoric acid gel was applied to the enamel surface for 15 to 30 seconds to create microporosities for mechanical retention.[4]

  • Rinsing and Drying: The etched surface was thoroughly rinsed with water for 30 seconds and then dried with oil- and water-free air until a chalky white appearance was observed.

  • Sealant Application: The sealant material (this compound F or an unfilled resin sealant) was applied to the pits and fissures.

  • Curing: The sealant was light-cured for a duration specified by the manufacturer, typically ranging from 10 to 40 seconds.[4]

  • Evaluation: The sealant was immediately checked for proper placement and retention. Any excess material was removed.

Evaluation Criteria

The performance of the sealants was evaluated at various follow-up intervals, ranging from 2 to 36 months.[1][5] The primary criteria for evaluation were sealant retention and the incidence of new carious lesions. Sealant retention was often assessed using Simonsen's criteria or the United States Public Health Service (USPHS) criteria, which categorize retention as complete, partial, or completely missing.[1][6]

Data Presentation

The following tables summarize the quantitative data on the retention rates of this compound F compared to unfilled resin sealants from the cited clinical trials.

Table 1: Comparison of Complete Retention Rates of this compound F and Delton (Unfilled Resin Sealant)

Follow-up PeriodThis compound FDeltonReference
12 Months90.3% (28/31)96.8% (30/31)[7]

Table 2: Comparison of Retention Status of this compound F and Clinpro (Unfilled Resin Sealant) at 12 Months

Retention StatusThis compound FClinproReference
Complete Retention53.57%64.29%[1][2]
Partial Retention37.50%32.14%[1][2]
Completely Missing8.83%3.57%[1][2]

Table 3: Comparison of Complete Retention Rates of this compound F and Clinpro (Unfilled Resin Sealant) Over 12 Months

Follow-up PeriodThis compound FClinproReference
2 Months77.68%83.04%[2]
12 Months73.3%80.0%[3]

Visualizations

The following diagrams illustrate the typical experimental workflow and the logical relationship of sealant application in preventing dental caries.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Prophylaxis Prophylaxis (Fluoride-free paste) Isolation Isolation (Cotton rolls) Prophylaxis->Isolation Etching Etching (37% Phosphoric Acid) Isolation->Etching RinseDry Rinsing and Drying Etching->RinseDry SealantApp Sealant Application (this compound F or Unfilled) RinseDry->SealantApp Curing Light Curing SealantApp->Curing FollowUp Follow-up Examinations (2-36 months) Curing->FollowUp DataCollection Data Collection (Retention, Caries) FollowUp->DataCollection

Figure 1: Standard Experimental Workflow for Sealant Application.

caries_prevention_pathway cluster_process Caries Prevention Mechanism cluster_outcome Outcome Sealant Pit and Fissure Sealant (this compound F or Unfilled) Barrier Physical Barrier Sealant->Barrier Fluoride (B91410) Fluoride Release (this compound F only) Sealant->Fluoride Prevention Prevention of Occlusal Caries Barrier->Prevention Fluoride->Prevention

Figure 2: Logical Pathway of Caries Prevention by Sealants.

Clinical Trial Results and Discussion

Sealant Retention

The primary measure of a sealant's effectiveness is its ability to remain intact on the tooth surface over time. The clinical trials reviewed consistently demonstrated that while both this compound F and unfilled resin sealants exhibit good retention, the unfilled sealants often showed slightly higher rates of complete retention.

In a 12-month study comparing this compound F to Delton, an unfilled sealant, Delton showed a complete retention rate of 96.8% compared to 90.3% for this compound F, although this difference was not reported as statistically significant.[7]

Another 12-month trial comparing this compound F with Clinpro, another unfilled sealant, found that Clinpro had a higher complete retention rate (64.29%) than this compound F (53.57%).[1][2] However, this difference was also not statistically significant.[1][2] A separate study evaluating the same two sealants over 12 months also reported a higher complete retention for Clinpro (80%) compared to this compound F (73.3%), with the difference again being statistically insignificant.[3] The lower viscosity of unfilled sealants may allow for deeper penetration into the complex morphology of pits and fissures, potentially contributing to better mechanical retention.[8]

Caries Prevention

The ultimate goal of sealant application is the prevention of dental caries. While retention is a critical factor, the composition of the sealant can also play a role. This compound F is a fluoride-releasing sealant, which is intended to provide an additional cariostatic effect.

A 30-month clinical trial demonstrated that resin-based sealants containing fluoride demonstrated protection against dental caries.[9][10] Another study found that after 5 years, 10.7% of teeth sealed with a fluoride-releasing sealant had developed caries, compared to 25% of unsealed teeth.[6] In a 12-month study, one tooth in the this compound F group developed caries compared to three in the Embrace (another type of sealant) group, though this difference was not statistically significant.

While direct comparisons of caries incidence between this compound F and a specific unfilled, non-fluoride releasing sealant are limited in the available literature, the evidence suggests that the presence of fluoride in a sealant can contribute to caries prevention.[6][9][10]

Conclusion

Based on the evidence from the reviewed clinical trials, both this compound F and unfilled resin sealants are effective in preventing occlusal caries. Unfilled resin sealants, such as Delton and Clinpro, may exhibit slightly higher complete retention rates, although the differences are often not statistically significant.[1][2][3][7] The lower viscosity of unfilled sealants is a potential contributing factor to this observation.[8]

This compound F offers the additional benefit of fluoride release, which has been shown to have a protective effect against caries.[6][9][10] The choice between this compound F and an unfilled resin sealant may therefore depend on the clinical judgment of the practitioner, considering factors such as the patient's caries risk and the specific morphology of the tooth being sealed. For patients at a higher risk for caries, the added benefit of fluoride release from this compound F may be a deciding factor.

References

A Comparative Analysis of Helioseal F and Clinpro Dental Sealants in a Split-Mouth Study Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent dental sealants, Helioseal F by Ivoclar Vivadent and Clinpro by 3M ESPE, based on clinical data from split-mouth studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in terms of retention, marginal integrity, and caries prevention.

Product Composition Overview

Understanding the composition of each sealant is crucial for interpreting their clinical performance. This compound F is a resin-based filled sealant, containing Bis-GMA, UDMA, and TEGDMA, with a filler loading of approximately 43% by weight.[1][2] In contrast, Clinpro is a resin-based unfilled sealant containing Bis-GMA and TEGDMA.[3][4] The presence and percentage of filler particles influence the viscosity and wear resistance of the sealants.[1][5] Clinpro also features a unique color-change technology, appearing pink upon application and turning an opaque off-white color after light curing, to aid in placement accuracy.[6][7] Both sealants are light-cured and release fluoride.[2][6]

Experimental Protocol: Split-Mouth Study Design

The split-mouth study design is a highly effective method for comparing dental materials as it minimizes inter-individual variability by allowing each participant to serve as their own control.[8] In a typical split-mouth study comparing this compound F and Clinpro, contralateral teeth (e.g., first permanent molars on opposite sides of the same jaw) in a patient are randomly assigned to receive one of the two sealants.[3][5]

A generalized experimental workflow is as follows:

  • Patient Selection: Participants, typically children and adolescents aged 6-15 years with fully erupted permanent molars having deep pits and fissures and no visible caries, are recruited for the study.[1][5][9]

  • Tooth Preparation: The selected teeth are cleaned with a pumice slurry using a slow-speed handpiece and a bristle brush to remove any debris.[3]

  • Isolation: The teeth are then isolated with cotton rolls to prevent saliva contamination.

  • Etching: A 32-37% phosphoric acid etchant is applied to the occlusal surface of the tooth for 15-20 seconds to create microporosities for mechanical retention.

  • Rinsing and Drying: The etchant is thoroughly rinsed off with water, and the tooth surface is dried with oil-free air until it exhibits a chalky-white appearance.

  • Sealant Application: this compound F and Clinpro are applied to the pits and fissures of the randomly assigned contralateral teeth according to the manufacturer's instructions.

  • Light Curing: The sealants are then light-cured for the time specified by the manufacturer.

  • Evaluation: The integrity of the sealants is checked immediately after application and at subsequent follow-up appointments (e.g., at 2, 4, 6, 8, 10, and 12 months) using established criteria such as Ryge and Synder's criteria for retention, marginal integrity, and marginal discoloration.[5][9]

SplitMouth_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_application Randomized Application cluster_evaluation Evaluation PatientSelection Patient Selection (e.g., 6-14 years, deep fissures) Prophylaxis Prophylaxis (Pumice Slurry) PatientSelection->Prophylaxis Isolation Tooth Isolation (Cotton Rolls) Prophylaxis->Isolation Etching Acid Etching (37% Phosphoric Acid) Isolation->Etching RinseDry Rinse and Dry (Chalky-White Appearance) Etching->RinseDry HeliosealF Apply this compound F (Contralateral Tooth 1) RinseDry->HeliosealF Clinpro Apply Clinpro (Contralateral Tooth 2) RinseDry->Clinpro LightCuring Light Curing HeliosealF->LightCuring Clinpro->LightCuring BaselineEval Baseline Evaluation LightCuring->BaselineEval FollowUpEval Follow-up Evaluation (e.g., 2, 4, 6, 12 months) BaselineEval->FollowUpEval

Diagram of the split-mouth experimental workflow for comparing dental sealants.

Quantitative Data Summary

The following table summarizes the performance of this compound F and Clinpro based on data from comparative clinical studies.

Performance MetricThis compound FClinproStudy Details and Findings
Complete Retention (12 Months) 53.57% - 73.3%64.29% - 80.0%In one study, Clinpro (unfilled) showed a slightly higher complete retention rate (64.29%) compared to this compound F (filled) (53.57%), although the difference was not statistically significant.[3][5] Another study comparing three sealants found an 80.0% complete retention for Clinpro and 73.3% for this compound F at 12 months, with the results also not being statistically significant.[9]
Marginal Integrity (12 Months) 60.0%73.3%A study reported that at the 12-month follow-up, 73.3% of teeth sealed with Clinpro showed existent contour continuity, compared to 60.0% for this compound F.[9]
Lack of Marginal Discoloration (12 Months) 80.0%76.7%The same 12-month study found that 80% of teeth with this compound F showed no marginal discoloration, while 76.7% of teeth with Clinpro lacked discoloration. The difference was not statistically significant.[9]
Fracture Resistance LowerHigherA study concluded that Clinpro had the greatest fracture resistance, followed by Conseal F and then this compound F.[1]

Discussion of Clinical Performance

Overall, clinical studies indicate that while both this compound F and Clinpro are effective as pit and fissure sealants, there are some performance differences. Clinpro, the unfilled sealant, demonstrated slightly higher retention rates in some studies, although these findings were not always statistically significant.[3][5] The lower viscosity of unfilled sealants like Clinpro may allow for better penetration into the intricate pit and fissure morphology, potentially contributing to better retention.[1]

In terms of marginal integrity, Clinpro also showed a higher percentage of existent contour continuity after 12 months compared to this compound F.[9] However, this compound F performed slightly better in terms of the lack of marginal discoloration in the same study.[9] It is worth noting that another study highlighted that this compound F, being a filled sealant, has a higher viscosity which contributes to its stability and homogeneity.[1]

Conclusion

Based on the available split-mouth and comparative clinical trial data, both this compound F and Clinpro are effective dental sealants for the prevention of occlusal caries. Clinpro, an unfilled sealant, may offer a slight advantage in terms of retention and marginal integrity, which could be attributed to its lower viscosity.[3][5][9] this compound F, a filled sealant, demonstrates good clinical performance and may be preferred in situations where higher wear resistance is a consideration. The choice between the two may ultimately depend on clinician preference, specific clinical situations, and handling characteristics. Further long-term clinical studies are warranted to definitively establish the superiority of one material over the other.

References

evidence-based review of Helioseal sealant performance in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Helioseal dental sealant's performance against other commercially available alternatives, supported by data from scientific literature. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions.

Overview of this compound Sealants

This compound is a brand of light-cured, resin-based pit and fissure sealants developed by Ivoclar Vivadent.[1][2] Different formulations are available, including this compound F, which contains fluoride, and this compound F Plus, a newer, Bis-GMA-free formulation.[1][3][4] These sealants are designed to prevent dental caries by creating a protective barrier on the occlusal surfaces of teeth.[2][5] The this compound F and this compound F Plus variants are white-shaded to aid in clinical evaluation of retention during follow-up appointments.[1][6] The filler content and composition vary between the different this compound products and their competitors, which can influence their physical properties such as viscosity and wear resistance.[1][4][7]

Comparative Performance Data

The clinical effectiveness of a dental sealant is primarily determined by its ability to remain intact over time (retention) and prevent the development of caries. The following tables summarize the performance of this compound and its variants in comparison to other sealants as reported in various clinical studies.

Retention Rates

The retention of a sealant is crucial for its long-term success.[8] Studies have shown that resin-based sealants generally exhibit better retention rates than glass ionomer sealants.[9]

Sealant Study Duration Complete Retention Rate (%) Compared To Complete Retention Rate (%) Source
This compound F2 years86.5 (completely intact or with minimal loss)This compound F Plus85.9 (completely intact or with minimal loss)[3][10]
This compound F3 years84.3 (completely intact or with minimal loss)This compound F Plus81.7 (completely intact or with minimal loss)[11]
This compound F12 months73.3Embrace-WetBond96.7[7][8]
This compound F12 months73.3Clinpro80.0[7][8]
This compound F12 months90.3 (28 out of 31)Delton96.8 (30 out of 31)[12]
This compound F12 months60.0Embrace62.5[13]
This compound F6 months47.5Fuji III Glass Ionomer39.5[14]
This compound F12 months36.8Fuji III Glass Ionomer17.6[14]
This compound F (without bonding agent)12 months64.7Embrace WetBond (without bonding agent)73.7[15]
This compound24 months80.35Embrace WetBond78.57[16]
Marginal Integrity and Discoloration

Marginal integrity refers to the quality of the seal at the junction of the sealant and the tooth enamel. Poor marginal integrity can lead to microleakage and secondary caries.

Sealant Study Duration Parameter Result (%) Compared To Result (%) Source
This compound F12 monthsMarginal Integrity (existent contour continuity)60.0Embrace-WetBond83.3[7][8]
This compound F12 monthsMarginal Integrity (existent contour continuity)60.0Clinpro73.3[7][8]
This compound F12 monthsLack of Marginal Discoloration80.0Embrace-WetBond93.3[8]
This compound F12 monthsLack of Marginal Discoloration80.0Clinpro76.7[8]
Caries Prevention

The ultimate goal of a sealant is to prevent tooth decay. While retention is a key indicator, the incidence of new caries on sealed surfaces is the most direct measure of efficacy.

Sealant Study Duration New Caries Incidence (%) Compared To New Caries Incidence (%) Source
This compound24 months3.56Embrace WetBond7.14[16]
This compound F (without bonding agent)12 months7.7 (white and brown spot lesions)Embrace WetBond (without bonding agent)17.3 (white and brown spot lesions)[15]

Experimental Protocols

The clinical studies cited in this guide generally follow a similar experimental methodology for comparing the performance of dental sealants. A typical workflow is illustrated below. The split-mouth design is a common and robust method used in these trials, where different sealants are applied to teeth in opposite quadrants of the same patient's mouth, thereby minimizing patient-related variability.[3][11][13]

experimental_workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_evaluation Evaluation Phase PatientSelection Patient Selection (e.g., age 6-14 years, deep pits and fissures) InformedConsent Informed Consent PatientSelection->InformedConsent Randomization Randomization (Split-mouth design) InformedConsent->Randomization ToothIsolation Tooth Isolation (e.g., cotton rolls, rubber dam) Randomization->ToothIsolation EnamelEtching Enamel Etching (e.g., 37% phosphoric acid) ToothIsolation->EnamelEtching RinsingDrying Rinsing and Drying EnamelEtching->RinsingDrying SealantApplication Sealant Application (this compound vs. Competitor) RinsingDrying->SealantApplication LightCuring Light Curing SealantApplication->LightCuring FollowUp Follow-up Examinations (e.g., 6, 12, 24 months) LightCuring->FollowUp EvaluationCriteria Evaluation using Standard Criteria (e.g., Ryge/USPHS criteria for retention, marginal integrity, caries) FollowUp->EvaluationCriteria DataAnalysis Statistical Data Analysis EvaluationCriteria->DataAnalysis sealant_composition cluster_this compound This compound Variants cluster_competitors Competitor Examples HeliosealF This compound F Composition: Bis-GMA, UDMA, TEGDMA Fluoride Release: Yes Fillers: Yes (e.g., fluorosilicate glass) HeliosealFPlus This compound F Plus Composition: Bis-GMA-free Fluoride Release: Yes Fillers: Yes (aluminum fluorosilicate glass, silicon dioxide) Clinpro Clinpro Composition: Bis-GMA Fluoride Release: Yes Fillers: Yes (less than this compound F) EmbraceWetBond Embrace-WetBond Hydrophilic Bonds to moist surfaces ConsealF Conseal F Composition: UDMA (Bis-GMA free) Low shrinkage

References

systematic review of long-term retention rates of Helioseal sealants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a systematic review of the long-term retention rates of Helioseal dental sealants, comparing their performance with other commercially available sealant materials. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data and experimental methodologies.

Comparative Retention Rate Analysis

The long-term success of a dental sealant is primarily determined by its ability to remain intact on the tooth surface, a measure known as the retention rate. Numerous clinical studies have evaluated the in-vivo performance of this compound sealants over various timeframes. The following tables summarize the quantitative data from several key studies, comparing the retention rates of this compound products with other sealants.

Table 1: Retention Rates of this compound F vs. This compound F Plus

Follow-up PeriodThis compound F Plus (Completely Intact/Minimal Loss)This compound F (Completely Intact/Minimal Loss)Study
2 Years85.9%86.5%[1][2]
3 Years81.7%84.3%[3][4]

Table 2: Comparative Retention Rates of this compound Sealants vs. Other Sealants

Follow-up PeriodThis compound ProductComparator ProductThis compound Retention RateComparator Retention RateStudy
12 MonthsThis compound FDelton90.3% (28/31 completely retained)96.8% (30/31 completely retained)[5]
12 MonthsThis compoundEmbrace WetBond50% (completely retained)72% (completely retained)[6]
12 MonthsThis compound-FEmbrace60% (complete retention)62.5% (complete retention)[7]
24 MonthsThis compound FConcise Light Cure White Sealant42.6% (complete retention)50.8% (complete retention)[8]
36 MonthsThis compound Clear ChromaDelton FS(+)10.8% (total retention)30.4% (total retention)[6]

Experimental Protocols

The clinical evaluation of dental sealant retention typically follows a standardized methodology. Below is a detailed description of a common experimental protocol used in the cited studies.

A Representative Clinical Trial Protocol for Assessing Sealant Retention

  • Study Design: A common approach is a randomized controlled clinical trial (RCT) with a split-mouth design.[1][2] In this design, different sealants are applied to the teeth in opposite quadrants of the same patient's mouth, minimizing patient-related variability.

  • Participant Selection:

    • Inclusion Criteria: Patients, often children and adolescents, with fully erupted, caries-free permanent molars are typically recruited.[1][2][6]

    • Exclusion Criteria: Patients with known allergies to the sealant materials, existing restorations on the target teeth, or poor oral hygiene are generally excluded.

  • Sealant Application Procedure:

    • Tooth Preparation: The occlusal surface of the tooth is cleaned with a pumice slurry and a rotating brush, then rinsed thoroughly with water and dried with oil-free air.

    • Isolation: The tooth is isolated from salivary contamination using cotton rolls or a rubber dam.[9]

    • Etching: A 37% phosphoric acid gel is applied to the enamel surface for 15-20 seconds to create microporosities for mechanical retention. The etchant is then rinsed off, and the tooth is thoroughly dried until the enamel appears frosty-white.

    • Sealant Placement: The sealant material is applied to the pits and fissures of the occlusal surface using the manufacturer-supplied applicator.

    • Curing: The sealant is light-cured for the time specified by the manufacturer (typically 10-20 seconds) using a dental curing light.[1][10]

    • Evaluation: The sealant is immediately checked for complete coverage and proper adhesion. Any voids are corrected by adding more material and re-curing. The occlusion is checked and adjusted if necessary.

  • Follow-up and Evaluation:

    • Patients are recalled at specific intervals, such as 6, 12, 24, and 36 months, for evaluation.[1][2][6]

    • At each follow-up, the retention of the sealant is assessed by visual examination and tactile exploration with a dental probe.

    • Retention is typically categorized as:

      • Completely Retained: The sealant is fully intact.

      • Partial Loss: A portion of the sealant is missing.

      • Complete Loss: The sealant is entirely missing.

    • The presence of caries on the sealed surface is also recorded.

  • Statistical Analysis: The collected data are statistically analyzed to determine if there are significant differences in the retention rates between the different sealant materials.[1][2]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a clinical trial designed to evaluate the long-term retention rates of dental sealants.

G cluster_0 Patient Recruitment & Baseline cluster_1 Sealant Application (Split-Mouth Design) cluster_2 Long-Term Follow-up & Evaluation cluster_3 Data Analysis p1 Participant Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Examination (Caries-free Molars) p2->p3 s1 Tooth Cleaning & Isolation p3->s1 Proceed to Sealing s2 Enamel Etching s1->s2 s3 Randomized Application of This compound vs. Comparator Sealant s2->s3 s4 Light Curing s3->s4 s5 Immediate Post-Application Check s4->s5 f1 Recall at 6, 12, 24, 36 Months s5->f1 Schedule Follow-up f2 Clinical Assessment of Sealant Retention & Caries f1->f2 d1 Statistical Comparison of Retention Rates f2->d1 Data Collection Complete d2 Reporting of Results d1->d2

Workflow of a clinical trial for dental sealant retention.

References

Safety Operating Guide

Proper Disposal of Helioseal: A Guide for Laboratory and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of dental materials like Helioseal is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of this compound products, adhering to safety and regulatory standards.

Key Disposal and Safety Information

The following table summarizes the critical information for the disposal and handling of this compound products. This information is compiled from the product's Safety Data Sheets (SDS).

ParameterGuidelineCitations
Primary Disposal Method Do not dispose of with household garbage.[1][2]
Prohibited Disposal Routes Do not allow the product to enter sewers, surface water, or ground water.[1][2][3][4][5][6]
Recommended Disposal Deliver to an approved landfill or a waste incineration plant, following local authority regulations.[1][2][3][4][5][6][7]
Uncleaned Packaging Dispose of according to official regulations.[1][2][3][4][5][6][7]
Accidental Spills Absorb with inert material (e.g., sand, diatomite, universal binders) and collect for disposal.[1][3][4][5][6]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection.[2][3][7]
Known Hazards May cause skin irritation, serious eye irritation, and allergic skin reactions. Some formulations are suspected of causing cancer or may harm fertility. Certain products are harmful to aquatic life.[1][2][3][7]

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of used and expired this compound products.

Objective: To safely collect, contain, and dispose of this compound waste in compliance with environmental and safety regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.

  • Designated, leak-proof, and clearly labeled hazardous waste container.

  • Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).

  • Waste disposal bags suitable for chemical waste.

Procedure:

  • Preparation and Segregation:

    • Designate a specific, well-ventilated area for the accumulation of this compound waste.

    • Ensure all personnel handling the waste are trained on its hazards and proper handling procedures.

    • Keep this compound waste separate from other waste streams such as biohazardous waste, sharps, and regular municipal trash.[8]

  • Collecting Unused or Expired Product:

    • For syringes or containers with residual, uncured this compound, dispense the remaining material onto an absorbent pad within the designated waste container.

    • Do not attempt to wash uncured material down the drain.[1][2][3][4][5][6]

    • Empty syringes, applicators, and original packaging should be placed in the designated hazardous waste container.[1][2][3][4][5][6][7]

  • Managing Cured Material:

    • While the primary concern is with uncured resin, it is best practice to treat all this compound-contaminated items as chemical waste.

    • Place items with cured this compound (e.g., mixing pads, used applicator tips) into the designated hazardous waste container.

  • Handling Spills:

    • In the event of a spill, ensure adequate ventilation.[1][3][4][5][6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, diatomite, or a universal binder.[1][3][4][5][6]

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

  • Container Management and Final Disposal:

    • Keep the hazardous waste container securely sealed when not in use.

    • Label the container clearly as "Hazardous Waste - this compound" and include the date when waste was first added.

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][3][6]

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.[9][10] Ensure the contractor is permitted to handle this type of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

HeliosealDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection) start->ppe waste_type 2. Identify Waste Type ppe->waste_type uncured Uncured/Expired this compound waste_type->uncured Product spill Accidental Spill waste_type->spill Spill packaging Contaminated Packaging/ Applicators waste_type->packaging Packaging collect 3b. Place in Designated Hazardous Waste Container uncured->collect absorb_spill 3a. Absorb with Inert Material spill->absorb_spill packaging->collect absorb_spill->collect seal 4. Seal & Label Container collect->seal store 5. Store in Safe, Ventilated Area seal->store dispose 6. Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Helioseal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical procedures for the handling and disposal of Helioseal products. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is a light-curing fissure sealant.[1][2][3] The product line includes variations such as this compound F Plus and this compound Clear.[3][4] The primary hazardous components in these products include urethane (B1682113) dimethacrylate, Bis-GMA, and triethylene glycol dimethacrylate.[2][3] These components are known to cause skin and eye irritation and may lead to skin sensitization.[1][3] this compound F Plus is also suspected of causing cancer.[4] Adherence to the safety measures outlined below is mandatory to minimize exposure and ensure safe disposal.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment for various procedures.

ProcedureRequired Personal Protective Equipment
Preparation and Handling Gloves: Protective gloves are required. Commercial medical gloves may not offer adequate protection against the sensitizing effects of methacrylates.[3] Nitrile or other chemically resistant gloves should be used. After use, apply skin-cleaning agents and skin cosmetics.[4]
Eye Protection: Safety glasses are mandatory to protect against splashes and eye irritation.[3]
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Application Gloves: Same as above.
Eye Protection: Same as above.
Lab Coat: Same as above.
Spill Cleanup Gloves: Same as above.
Eye Protection: Same as above.
Lab Coat: Same as above.
Disposal Gloves: Same as above.
Eye Protection: Same as above.
Lab Coat: Same as above.

Operational Plan: Safe Handling of this compound

Only adequately trained personnel should handle this product.[1][2][3][4]

1. Preparation:

  • Ensure the work area is well-ventilated.

  • Assemble all necessary materials, including this compound, application instruments, and a designated waste container.

  • Put on all required PPE as specified in the table above.

2. Handling and Application:

  • Avoid direct contact with skin, eyes, and mucous membranes.[5]

  • Dispense the required amount of this compound.

  • Keep the container tightly sealed when not in use.[2][3][4]

  • Protect the product from exposure to light, heat, and direct sunlight as it is photoreactive and may polymerize.[1][2][4]

3. Post-Application:

  • Wash hands thoroughly after handling and before breaks.[2][3][4]

  • Clean any contaminated surfaces immediately.

4. Emergency Procedures:

  • Skin Contact: Immediately rinse the affected area with water.[2][4] If skin irritation or a rash develops, seek medical advice.[1][2][3][4]

  • Eye Contact: Rinse the opened eye for several minutes under running water. If irritation persists, consult a doctor.[2][4]

  • Ingestion: Rinse out the mouth and drink plenty of water. If symptoms persist, consult a doctor.[2][4]

  • Spill: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[1][3][4] Ensure adequate ventilation during cleanup.[1][3][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Unused Product:

  • Do not dispose of unused this compound with household garbage.[2][4]

  • Do not allow the product to enter the sewage system, ground water, or water courses.[1][3][4]

  • Unused product should be taken to an approved landfill or a waste incineration plant, following local authority regulations.[1][2][3][4]

2. Contaminated Materials:

  • All materials that have come into contact with this compound, such as gloves, applicator tips, and absorbent materials from spills, should be considered contaminated.

  • Dispose of contaminated materials in the same manner as the unused product, in accordance with official regulations.[1][3][4]

3. Packaging:

  • Disposal of uncleaned packaging must be done according to official regulations.[1][2][3][4]

Workflow for Safe Handling and Disposal of this compound

Helioseal_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Application cluster_post Post-Application & Emergency cluster_disposal Disposal prep_area Ensure Well-Ventilated Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE (Gloves, Eye Protection, Lab Coat) gather_materials->don_ppe dispense Dispense this compound don_ppe->dispense apply Apply as per Protocol dispense->apply seal Keep Container Sealed apply->seal emergency Emergency Procedures (Spill, Contact) apply->emergency wash_hands Wash Hands Thoroughly seal->wash_hands clean_surfaces Clean Contaminated Surfaces wash_hands->clean_surfaces collect_waste Collect Unused Product & Contaminated Materials clean_surfaces->collect_waste dispose Dispose via Approved Landfill or Incineration collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.